Olmutinib
Description
This compound is an orally available small molecule, mutant-selective inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. This compound binds to and inhibits mutant forms of EGFR, thereby leading to cell death of EGFR-expressing tumor cells. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit the EGFR wild type form.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and has 2 investigational indications.
structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353550-13-6, 1802181-20-9 | |
| Record name | Olmutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HM 61713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olmutinib as a third-generation EGFR TKI
An In-Depth Technical Guide to Olmutinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor
Foreword
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies, particularly those aimed at the Epidermal Growth Factor Receptor (EGFR). The development of EGFR Tyrosine Kinase Inhibitors (TKIs) represents a paradigm shift from conventional chemotherapy to personalized medicine. However, the initial success of first- and second-generation TKIs was invariably curtailed by the emergence of acquired resistance, most commonly driven by the T790M mutation in exon 20 of the EGFR gene. This clinical challenge necessitated the development of a new class of agents—the third-generation EGFR TKIs. This compound (formerly HM61713; Olita™) emerged as a promising candidate in this class. This guide provides a comprehensive technical overview of this compound, from its molecular mechanism and preclinical validation to its clinical journey and the factors that ultimately shaped its place in oncology.
The Rationale for Third-Generation EGFR TKIs
EGFR is a transmembrane receptor that, upon ligand binding, activates downstream signaling cascades crucial for cell proliferation, survival, and differentiation, primarily the PI3K/Akt and Ras/Raf/MAPK pathways.[1][2] In a subset of NSCLC patients, activating mutations in the EGFR kinase domain (e.g., exon 19 deletions, L858R mutation in exon 21) lead to constitutive signaling, driving tumorigenesis.[3]
First-generation (e.g., Gefitinib, Erlotinib) and second-generation (e.g., Afatinib) TKIs effectively target these activating mutations. However, after a median of 10-14 months, patients almost invariably develop resistance.[4] The most prevalent mechanism, accounting for approximately 50% of cases, is the acquisition of a secondary T790M mutation in the EGFR kinase domain.[5] This "gatekeeper" mutation increases the receptor's affinity for ATP, sterically hindering the binding of first- and second-generation inhibitors.[1]
This created an urgent clinical need for inhibitors that could overcome T790M-mediated resistance while maintaining activity against the initial activating mutations and, critically, sparing wild-type (WT) EGFR to minimize toxicity. This defined the core objective for third-generation EGFR TKIs.
Pharmacology and Mechanism of Action of this compound
This compound (C₂₆H₂₆N₆O₂S) is an oral, irreversible, third-generation EGFR TKI.[6][7] Its design incorporates a thienopyrimidine scaffold and a reactive acrylamide group, which are central to its mechanism of action.[8]
Covalent Inhibition and Selectivity
The defining feature of this compound is its ability to form a covalent bond with the EGFR protein. The acrylamide "warhead" acts as a Michael acceptor, forming an irreversible bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[9][10] This covalent binding permanently inactivates the receptor's kinase activity.[11]
Crucially, this compound was designed for high selectivity. It potently inhibits EGFR isoforms with activating mutations (Del19, L858R) and the T790M resistance mutation, but demonstrates significantly less activity against WT EGFR.[12][13] This selectivity is advantageous as it reduces off-target effects commonly seen with earlier-generation TKIs, such as rash and diarrhea, which are often linked to the inhibition of WT EGFR in healthy tissues like the skin and gastrointestinal tract.[14]
Downstream Pathway Inhibition
By irreversibly blocking ATP binding and subsequent autophosphorylation of the EGFR, this compound effectively shuts down the hyperactive downstream signaling pathways that drive cancer cell proliferation and survival.[14][15] This leads to cell cycle arrest and apoptosis (programmed cell death) in EGFR-mutant cancer cells.[14]
Caption: this compound covalently binds to mutant EGFR, blocking ATP binding and inhibiting downstream pro-survival pathways.
Preclinical and Clinical Profile
Preclinical Efficacy
Preclinical studies validated this compound's designed mechanism. In vitro assays demonstrated its potent inhibitory activity against cancer cell lines harboring relevant EGFR mutations. For instance, this compound showed a half-maximal inhibitory concentration (IC₅₀) of 9.2 nM in HCC827 cells (expressing EGFR Del19) and 10 nM in H1975 cells (expressing EGFR L858R/T790M).[9] In stark contrast, its IC₅₀ against cells expressing WT EGFR was 2225 nM, confirming its high selectivity.[9] In vivo studies using mouse models further confirmed its anti-tumor activity in T790M-positive NSCLC.[16]
Clinical Trials and Efficacy
This compound's clinical development was spearheaded by the HM-EMSI-101 (NCT01588145) Phase I/II trial.[17][18] This study enrolled patients with EGFR-mutated NSCLC who had progressed on prior EGFR TKI therapy. The recommended Phase II dose was established at 800 mg once daily.[12]
Subsequent global Phase II studies (part of the ELUXA program) confirmed its efficacy in patients with centrally confirmed T790M-positive NSCLC.[19][20]
| Clinical Trial Endpoint | Result (T790M+ Population) | Source |
| Objective Response Rate (ORR) | 46.3% - 55.1% (confirmed) | [17][20] |
| Disease Control Rate (DCR) | 86.4% | [20] |
| Median Progression-Free Survival (PFS) | 6.9 - 9.4 months | [12][20] |
| Median Duration of Response | 12.7 months | [20] |
These results demonstrated that this compound had meaningful clinical activity in its target population, leading to its first global approval in South Korea in May 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.[6][18] It also received Breakthrough Therapy Designation from the U.S. FDA in December 2015.[6]
Safety and Tolerability
The most common treatment-related adverse events (AEs) were generally manageable and consistent with the EGFR TKI class, including diarrhea, rash, pruritus (itching), and nausea.[14][21] However, serious safety concerns emerged. In September 2016, Korean regulatory authorities issued a safety alert following reports of severe skin adverse reactions, including two cases of toxic epidermal necrolysis (TEN), one of which was fatal.[10] These safety signals, coupled with an increasingly competitive market, ultimately led Boehringer Ingelheim to terminate its licensing agreement with Hanmi Pharmaceutical and halt global development.[10][22]
Mechanisms of Acquired Resistance
Despite the efficacy of third-generation TKIs, acquired resistance remains a clinical inevitability. For this compound, the primary on-target resistance mechanism identified is the emergence of a tertiary mutation in the EGFR gene.
The EGFR C797S Mutation
The most well-documented resistance mechanism is the C797S mutation in exon 20.[10][23] This mutation substitutes the critical cysteine residue at position 797 with a serine. Since the covalent bond formation of this compound is dependent on the thiol group of this specific cysteine, the C797S mutation prevents the drug from binding irreversibly, rendering it ineffective.[23]
Caption: The EGFR C797S mutation prevents this compound's covalent binding, leading to drug resistance.
Other resistance mechanisms observed in patients progressing on this compound include the loss of the T790M mutation and the acquisition of other EGFR mutations like L718Q.[12] Off-target mechanisms, such as the amplification of bypass signaling pathways (e.g., MET amplification), which are well-documented for other third-generation TKIs, are also potential contributors to this compound resistance.[23][24]
Methodologies for Characterizing EGFR TKIs
The evaluation of a novel TKI like this compound involves a standardized cascade of biochemical and cell-based assays.
Standard Experimental Workflow
A typical workflow progresses from target-specific biochemical assays to more complex cellular and in vivo models to assess potency, selectivity, and efficacy.
Caption: Standard preclinical workflow for evaluating a novel EGFR tyrosine kinase inhibitor.
Example Protocol: Cell Viability Assay (MTS)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on EGFR-mutant and wild-type NSCLC cell lines.
Principle: The MTS assay measures cell viability based on the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product, quantifiable by spectrophotometry.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., H1975 [L858R/T790M], A549 [WT]) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Drug Treatment: Remove the medium from the cell plates and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by expressing absorbance as a percentage of the vehicle-treated control wells (% viability).
-
Plot the % viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the GI₅₀ value.
-
Self-Validation: The protocol's integrity is maintained by including vehicle controls (defining 100% viability), background controls (medium only), and ensuring the dose-response curve has a standard sigmoidal shape with appropriate R² values (>0.95).
Conclusion and Perspective
This compound represents a significant scientific achievement in rational drug design. It successfully addressed the primary clinical challenge of T790M-mediated resistance to first- and second-generation EGFR TKIs. Its high selectivity for mutant EGFR over wild-type was a key design feature that translated into promising clinical activity.[12]
However, the story of this compound also serves as a critical case study in drug development. Despite its efficacy, its development was ultimately overshadowed by two major factors: the emergence of severe safety signals and the parallel success of a competitor, Osimertinib, which demonstrated a superior safety profile and robust efficacy in both second-line (T790M-positive) and first-line settings.[25] While this compound is no longer in active global development, the principles behind its design and the data from its clinical evaluation have provided invaluable insights into the ongoing effort to combat resistance and improve outcomes for patients with EGFR-mutant lung cancer.
References
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from [Link]
-
Sy, K. A., & Keam, S. J. (2016). This compound: First Global Approval. Drugs, 76(11), 1153–1157. Retrieved from [Link]
-
Drug Central. This compound. Retrieved from [Link]
-
Keam, S. J., & Sy, K. A. (2016). This compound: First Global Approval. Drugs, 76(11), 1153-1157. Retrieved from [Link]
-
ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC. Retrieved from [Link]
-
Sasaki, H., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology, 3(5), S133. Retrieved from [Link]
-
Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Three Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer: Similarities and Differences. Retrieved from [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound. Retrieved from [Link]
-
Zhang, H., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 9, 133. Retrieved from [Link]
-
Kim, D. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. Retrieved from [Link]
-
ResearchGate. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Retrieved from [Link]
-
Yi, L., et al. (2019). Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. Molecular Cancer Research, 17(2), 2-11. Retrieved from [Link]
-
PR Newswire. (2016). Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Retrieved from [Link]
-
Pharmaceutical Business Review. (2016). Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Passaro, A., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers, 13(2), 289. Retrieved from [Link]
-
Wang, Y., et al. (2025). First-Line Third-Generation EGFR Tyrosine Kinase Inhibitor Monotherapy for Advanced EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Network Meta-Analysis. The Oncologist. Retrieved from [Link]
-
Ricciuti, B., et al. (2021). Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. Translational Lung Cancer Research, 10(2), 1074-1092. Retrieved from [Link]
-
GO2 for Lung Cancer. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated? Retrieved from [Link]
-
Hu, W., et al. (2025). Third generation vs first generation EGFR-TKIs in the first line treatment for EGFR-mutated locally advanced or metastatic non-small cell lung cancer: a meta-analysis based on randomized controlled trials. Journal of Cancer, 16(3), 735-747. Retrieved from [Link]
-
ResearchGate. (2025). This compound: First Global Approval. Retrieved from [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). South Korea approves Boehringer's lung cancer drug this compound. Retrieved from [Link]
-
Leonetti, A., et al. (2021). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers, 13(23), 6040. Retrieved from [Link]
-
ResearchGate. (2017). 433PPreclinical study of this compound (HM61713) with optimal dosing in ectopic and metastatic mouse model of EGFR-mutant (T790M-positive) non-small cell lung cancer (NSCLC). Retrieved from [Link]
-
Lee, K. T., & Lee, J. S. (2016). Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. Tuberculosis and Respiratory Diseases, 79(4), 223-232. Retrieved from [Link]
-
Liu, X., et al. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Oncology Letters, 24(5), 391. Retrieved from [Link]
-
Widyasari, E., et al. (2022). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. Heliyon, 8(9), e10619. Retrieved from [Link]
-
Wikipedia. This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54758501, this compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases | MDPI [mdpi.com]
- 6. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [drugcentral.org]
- 8. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. South Korea approves Boehringer's lung cancer drug this compound - Pharmaceutical Technology [pharmaceutical-technology.com]
- 19. Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound [prnewswire.com]
- 20. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
A Preclinical Compendium on Olmutinib (HM61713): A Third-Generation EGFR Inhibitor
Authored for Drug Development Professionals and Researchers
Introduction: The Clinical Challenge of Acquired EGFR TKI Resistance
The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) marked a paradigm shift in the treatment of a specific subset of non-small cell lung cancers (NSCLC).[1] First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, offered significant clinical benefits to patients with tumors harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[2][3] However, their efficacy is almost universally limited by the eventual development of acquired resistance. The most common mechanism, accounting for up to 60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[2][4] This mutation sterically hinders the binding of earlier-generation inhibitors, restoring kinase activity and driving tumor progression.
This clinical reality created an urgent need for novel agents capable of overcoming T790M-mediated resistance. Olmutinib (also known as HM61713 or by its trade name Olita™), a third-generation EGFR-TKI, was specifically engineered to address this challenge.[5][6] Preclinical studies were foundational in establishing its unique mechanism, potent efficacy, and selectivity profile, which ultimately paved the way for its clinical evaluation and approval in South Korea for patients with T790M-positive NSCLC.[5][7] This guide provides an in-depth technical overview of the pivotal preclinical investigations that defined the pharmacological character of this compound.
Part 1: Molecular Mechanism and Target Selectivity
The core innovation of third-generation EGFR inhibitors lies in their ability to potently and irreversibly inhibit mutant forms of EGFR, including T790M, while demonstrating significantly less activity against the wild-type (WT) receptor.[8] This selectivity is crucial for widening the therapeutic window, minimizing the dose-limiting toxicities associated with WT-EGFR inhibition (such as rash and diarrhea) that plagued earlier TKIs.[2]
Covalent Inhibition of Mutant EGFR
This compound functions as an irreversible inhibitor.[9] Its chemical structure includes an acrylamide moiety designed to form a covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding site of the EGFR kinase domain.[9] By binding to the ATP-binding site and forming this permanent bond, this compound effectively and permanently blocks the receptor's tyrosine kinase activity.[5][10] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to apoptosis in cancer cells dependent on these mutations.[5]
Kinase Selectivity Profile
The cornerstone of this compound's preclinical validation was the demonstration of its high selectivity for mutant EGFR over WT-EGFR. This is typically quantified through enzymatic assays that measure the half-maximal inhibitory concentration (IC50) against purified kinases. Preclinical studies consistently reported that this compound had potent activity against cell lines harboring both activating EGFR mutations and the T790M resistance mutation, while exhibiting minimal activity against WT-EGFR.[2][9]
| Kinase Target | This compound IC50 (nM) | Selectivity Ratio (WT/Mutant) | Reference |
| EGFRL858R/T790M | ~1-10 | ~100-200x | [9] |
| EGFRdel19/T790M | ~1-10 | ~100-200x | [9] |
| EGFRWT | >200 | N/A | [9] |
| Note: Specific IC50 values vary between studies. This table represents typical reported ranges. |
This favorable selectivity profile predicted a lower incidence of mechanism-based toxicities compared to second-generation TKIs, which inhibit WT-EGFR more potently.[2]
Part 2: In Vitro Efficacy Assessment
Following enzymatic assays, the next critical step is to evaluate the drug's effect on cancer cells. In vitro studies using NSCLC cell lines are essential for confirming that kinase inhibition translates into cellular anti-proliferative and pro-apoptotic activity.
Cell Line Models
The selection of appropriate cell line models is paramount. For this compound, the key model is the NCI-H1975 cell line, which endogenously expresses both the L858R activating mutation and the T790M resistance mutation. This line is inherently resistant to first-generation TKIs. Other cell lines, such as PC-9 (EGFR del19) and HCC827 (EGFR del19), are used as T790M-negative controls sensitive to earlier TKIs, while cell lines like A549 (KRAS mutant, EGFR WT) are used to confirm selectivity and rule out broad cytotoxic effects.[11]
Experimental Protocol: Cell Viability Assay (MTT)
A standard method to assess the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium, including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the drug concentration on a logarithmic scale and fit a dose-response curve to calculate the IC50 value.
Preclinical studies using such methods demonstrated that this compound potently inhibited the growth of T790M-positive cell lines like H1975, with IC50 values in the low nanomolar range, while showing significantly less effect on WT-EGFR cells.[2]
Part 3: In Vivo Efficacy in Xenograft Models
While in vitro data are crucial, demonstrating anti-tumor activity in a living organism is a prerequisite for clinical advancement. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for preclinical in vivo efficacy testing.[1][12]
Experimental Workflow: Tumor Xenograft Study
The primary goal of these studies is to determine if systemic administration of the drug can control the growth of an established tumor.
Key Findings from In Vivo Studies
Preclinical reports showed that oral administration of this compound led to significant tumor regression in mouse models bearing EGFR T790M-positive tumors.[9] These studies were critical for establishing a pharmacologically active dose and schedule (e.g., 800 mg once daily was identified as the recommended phase 2 dose in clinical trials) and for confirming that the in vitro potency translated to in vivo anti-tumor activity.[2][13]
Part 4: Preclinical Safety and Toxicology
The objective of preclinical toxicology studies is to characterize potential toxic effects, identify target organs, and establish a safe starting dose for human clinical trials.[14][15] These studies are conducted under Good Laboratory Practice (GLP) regulations.
Key Components of a Preclinical Safety Package:
-
Dose Range-Finding Studies: Initial studies to determine the maximum tolerated dose (MTD) in two species (typically one rodent, like a rat, and one non-rodent, like a dog or monkey).[15]
-
Repeat-Dose Toxicity Studies: The drug is administered daily for a specified duration (e.g., 28 or 90 days) to identify target organs of toxicity and assess reversibility.[14]
-
Safety Pharmacology: A core battery of studies to assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[15]
-
Genotoxicity and Carcinogenicity Studies: Assays to evaluate the potential for the drug to cause genetic mutations or cancer.
For this compound, the favorable selectivity against WT-EGFR was predicted to result in a manageable safety profile. While detailed preclinical toxicology reports are proprietary, the adverse events observed in early clinical trials—such as diarrhea, rash, and nausea—are consistent with the EGFR inhibitor class, though often less severe than with less selective agents.[5][13]
Part 5: Investigating Resistance and Combination Strategies
Even with potent third-generation inhibitors, acquired resistance remains a clinical challenge.[16] Preclinical models are vital for identifying these resistance mechanisms and testing strategies to overcome them.
Mechanisms of Resistance
Resistance to third-generation TKIs can be broadly categorized:
-
On-Target Resistance: The emergence of a new mutation in EGFR, most notably the C797S mutation , which prevents the covalent binding of irreversible inhibitors like this compound.[4]
-
Off-Target Resistance (Bypass Pathways): Activation of alternative signaling pathways that bypass the need for EGFR. Key examples include MET amplification , HER2 amplification , and mutations in downstream effectors like KRAS .[4][16]
Preclinical Combination Studies
To address these resistance mechanisms, preclinical studies have explored combining this compound with other targeted agents. For example, research suggests that combining EGFR inhibitors with MET inhibitors could be effective in tumors with MET amplification.[3] Boehringer Ingelheim initiated the ELUXA trial program to investigate this compound in combination with various agents, including immunotherapy (pembrolizumab) and other targeted drugs, based on preclinical rationale suggesting such combinations could overcome resistance and improve outcomes.[17]
Conclusion
The preclinical evaluation of this compound provided a robust and compelling rationale for its clinical development. Through a systematic progression from enzymatic assays to cell-based studies and in vivo xenograft models, researchers established its identity as a potent and selective third-generation EGFR inhibitor. These studies successfully demonstrated its ability to overcome T790M-mediated resistance, the primary clinical obstacle for earlier TKIs. The comprehensive preclinical package not only defined the drug's mechanism of action and efficacy but also predicted its safety profile and laid the groundwork for investigating future resistance mechanisms and rational combination therapies. The story of this compound's preclinical development serves as a clear example of the logical, evidence-based pathway required to advance a targeted therapy from the laboratory to the clinic.
References
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]
-
Le, X., et al. (n.d.). Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. National Institutes of Health. [Link]
-
Addeo, R., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood, 111(4), 2170-80. [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer. [Link]
-
Zhang, W., et al. (n.d.). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers. [Link]
-
Lin, C., et al. (n.d.). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. PubMed Central. [Link]
-
Lee, H. J., et al. (2017). 433PPreclinical study of this compound (HM61713) with optimal dosing in ectopic and metastatic mouse model of EGFR-mutant (T790M-positive) non-small cell lung cancer (NSCLC). ResearchGate. [Link]
-
Kim, D. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. [Link]
-
O'Leary, C., et al. (2016). Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors. PubMed Central. [Link]
-
Passaro, A., et al. (2023). The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies. ResearchGate. [Link]
-
Miller, P., et al. (n.d.). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. PubMed Central. [Link]
-
Wang, X., et al. (n.d.). A novel multi-target inhibitor harboring selectivity of inhibiting EGFR T790M sparing wild-type EGFR. PubMed Central. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from Patsnap Synapse. [Link]
-
Pharmaceutical Business Review. (2016). Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound. [Link]
-
National Institutes of Health. (n.d.). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. [Link]
-
Crown Bioscience. (2017). Treatment Approaches for EGFR-Mutated Lung Cancer. Crown Bioscience Blog. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]
-
PR Newswire. (2016). Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. [Link]
-
Drug Central. (n.d.). This compound. [Link]
-
PubMed Central. (n.d.). Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies. [Link]
-
Bohrium. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. [Link]
-
PubMed Central. (2022). Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model. [Link]
-
ClinicalTrials.gov. (n.d.). This compound Trial in T790M (+) NSCLC Patients Detected by Liquid Biopsy Using BALF Extracellular Vesicular DNA. [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
-
Cancer Drug Development Forum. (n.d.). Challenges in the evaluation of preclinical toxicology in immuno-oncology. [Link]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. altasciences.com [altasciences.com]
- 16. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound [prnewswire.com]
An In-Depth Technical Guide to Olmutinib's Binding Affinity for Mutant Epidermal Growth Factor Receptor (EGFR)
A Senior Application Scientist's Synthesis of Mechanism, Potency, and Preclinical Evaluation
Introduction: The Clinical Imperative for Targeting Mutant EGFR in Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling cascade, driving tumorigenesis.[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation in exon 20, limits their long-term effectiveness.[4]
Olmutinib (formerly known as HM61713 or BI 1482694) is a third-generation, irreversible EGFR TKI developed to address this critical unmet need.[5] It is designed to selectively target EGFR harboring activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR, thereby promising a wider therapeutic window and reduced off-target toxicities.[5][6] This guide provides a comprehensive technical overview of this compound's binding affinity to mutant EGFR, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization.
Molecular Mechanism of Action: Covalent Inhibition and Selectivity
This compound's efficacy stems from its unique covalent binding mechanism and high affinity for mutant EGFR. It functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys797, located in the ATP-binding pocket of the EGFR kinase domain.[7][8] This covalent interaction is facilitated by the presence of an acrylamide "warhead" in this compound's chemical structure, which acts as a Michael acceptor.[7]
The selective inhibition of mutant EGFR over WT-EGFR is a hallmark of third-generation TKIs. This selectivity is attributed to the altered conformation of the ATP-binding pocket in mutant EGFR, which allows for more favorable interactions with this compound. Docking studies have suggested that this compound forms hydrogen bonds with key residues such as Met793 within the hinge region of the kinase domain, further stabilizing its binding.[9] The covalent bond with Cys797 effectively and permanently blocks the binding of ATP, thereby inhibiting the receptor's kinase activity and shutting down downstream signaling pathways.[5][6]
EGFR Signaling Pathway and the Impact of this compound
The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[10][11][12] In EGFR-mutant NSCLC, this pathway is constitutively active. This compound's inhibition of EGFR phosphorylation effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified EGFR Signaling Pathway and this compound's Point of Intervention.
Quantitative Assessment of Binding Affinity: IC50 Values
The binding affinity of this compound to various EGFR mutants is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a higher binding affinity and greater potency.
| EGFR Mutation Status | Cell Line | Assay Type | This compound IC50 (nM) | Reference(s) |
| Activating Mutations | ||||
| Exon 19 Deletion | HCC827 | Cell-based | 9.2 | [13][14] |
| L858R | H3255 | Cell-based | Data not consistently reported | |
| Resistance Mutation | ||||
| L858R + T790M | H1975 | Cell-based | 10 | [6][13][14] |
| Exon 19 Del + T790M | PC-9/GR | Cell-based | Data not consistently reported | |
| Wild-Type | ||||
| Wild-Type EGFR | A549 | Cell-based | 2225 | [13][14] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
The data clearly demonstrates this compound's potent inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation, with IC50 values in the low nanomolar range.[6][13][14] Crucially, the IC50 for wild-type EGFR is significantly higher, highlighting the drug's selectivity and favorable therapeutic index.[13][14]
Experimental Protocols for Determining Binding Affinity
The determination of a kinase inhibitor's IC50 is a cornerstone of preclinical drug development. Both biochemical and cell-based assays are employed to provide a comprehensive understanding of a compound's potency and cellular efficacy.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by this compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
Figure 2: Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer.
-
Prepare solutions of purified recombinant EGFR (wild-type or mutant), ATP, and a suitable peptide substrate in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted this compound or DMSO (vehicle control).
-
Add the EGFR enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the effect of this compound on the viability of cancer cell lines harboring specific EGFR mutations. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Principle: The assay involves adding a single reagent directly to the cultured cells. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
Figure 3: Workflow for the CellTiter-Glo® Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture NSCLC cell lines with known EGFR mutations (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion) in appropriate media.
-
Seed the cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Mechanisms of Resistance to this compound
Despite the efficacy of third-generation EGFR TKIs, acquired resistance can still emerge. The most well-characterized on-target resistance mechanism is the acquisition of a C797S mutation in exon 20 of EGFR.[7][15][16] This mutation replaces the cysteine residue that is crucial for the covalent binding of irreversible inhibitors like this compound, rendering them ineffective.
Other resistance mechanisms are EGFR-independent and involve the activation of bypass signaling pathways. These can include:
-
MET amplification: Increased signaling through the MET receptor tyrosine kinase can bypass the need for EGFR signaling.[7]
-
HER2 amplification: Overexpression of another member of the ErbB family can also provide an alternative signaling route.[7]
-
Histologic transformation: In some cases, the lung adenocarcinoma can transform into small cell lung cancer, which is not dependent on EGFR signaling.[15]
Figure 4: Key Mechanisms of Acquired Resistance to this compound.
Conclusion and Future Perspectives
This compound has demonstrated potent and selective inhibition of clinically relevant EGFR mutations, including the T790M resistance mutation, through its covalent binding mechanism. The preclinical characterization of its binding affinity, as detailed in this guide, has been instrumental in its development and clinical evaluation. While this compound represents a significant advancement in the treatment of EGFR-mutant NSCLC, the emergence of acquired resistance underscores the need for ongoing research into novel therapeutic strategies. Understanding the molecular basis of both inhibitor binding and resistance mechanisms is paramount for the development of next-generation TKIs and combination therapies to further improve patient outcomes.
References
-
Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. (2020). Current Topics in Medicinal Chemistry. [Link]
-
The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. (n.d.). Precision Cancer Medicine. [Link]
-
Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. (2016). Chinese Journal of Cancer Research. [Link]
-
What is this compound used for? (2024). Patsnap Synapse. [Link]
-
Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2021). International Journal of Molecular Sciences. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer. (2021). Translational Lung Cancer Research. [Link]
-
Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. (2021). Molecules. [Link]
-
Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review). (2021). International Journal of Oncology. [Link]
-
Multiple Resistance Mechanisms Thwart Efficacy for Third-Generation TKIs in NSCLC. (2024). Targeted Oncology. [Link]
-
Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors. (2020). Frontiers in Oncology. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. (2021). Molecules. [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. (2019). Frontiers in Pharmacology. [Link]
-
This compound. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Icotinib, almonertinib, and this compound with their inhibition%/IC50 values against EGFR. (2021). ResearchGate. [Link]
-
EGFR Mutation and Lung Cancer: What is it and how is it treated? (n.d.). American Lung Association. [Link]
-
This compound docking model: (A) this compound-EGFRT790M (PDB code: 3ika); (B)... (2021). ResearchGate. [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2015). Oncotarget. [Link]
-
A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. (2016). Journal of Laboratory Automation. [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. (2019). Lung Cancer. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Source]. [Link]
-
Binding interactions of this compound (shown as purple sticks) into EGFR... (2021). ResearchGate. [Link]
-
An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines Activities, SAR & Synthesis. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
CellTiter-Glo Assay. (n.d.). Oslo University Hospital. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology. [Link]
-
Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... (n.d.). ResearchGate. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. (2021). Cancer. [Link]
-
KINOMEscan data. (2018). HMS LINCS Project. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors [frontiersin.org]
Olmutinib's Effect on Downstream Signaling Pathways: A Technical Guide to Mechanistic Interrogation
Executive Summary
Olmutinib (formerly HM61713) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed to address acquired resistance in non-small cell lung cancer (NSCLC).[1][2] Its primary indication is for patients with NSCLC harboring the T790M mutation in EGFR, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][3] this compound exerts its therapeutic effect by covalently binding to a cysteine residue within the ATP-binding site of the mutant EGFR kinase, effectively blocking its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades.[2][4] This guide provides an in-depth examination of this compound's mechanism of action, its specific impact on the core downstream signaling pathways—Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR—and the experimental methodologies required to validate these effects in a research setting.
Part 1: The Rationale for Targeting Mutant EGFR
The epidermal growth factor receptor is a critical regulator of cell growth, proliferation, and survival.[5] In many forms of NSCLC, activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, lead to constitutive kinase activity. This drives uncontrolled cell division through downstream signaling. First-generation TKIs like gefitinib and erlotinib were designed to compete with ATP at the kinase domain, but their efficacy is often limited by the emergence of secondary resistance mutations, most notably the T790M "gatekeeper" mutation.[3][6]
This compound was specifically engineered to overcome this resistance. It shows a significantly higher affinity for EGFR harboring the T790M mutation compared to wild-type (WT) EGFR, which allows for targeted action against cancer cells while minimizing toxicity in normal cells.[1][2] By irreversibly inhibiting the mutant receptor, this compound provides a crucial second-line treatment option for patients whose disease has progressed.[1]
Part 2: Core Mechanism and Interruption of Downstream Cascades
This compound's efficacy stems from its ability to shut down the central signaling hub of mutant EGFR. Upon binding, it prevents the phosphorylation of key tyrosine residues on the receptor, which are necessary docking sites for adaptor proteins that initiate downstream signaling.[1][4] This blockade ramifies through two principal axes of cellular signaling:
-
The PI3K/Akt/mTOR Pathway: This pathway is a master regulator of cell survival, metabolism, and growth.[7][8] Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. Akt, in turn, modulates a host of downstream targets, including mTOR, to suppress apoptosis and promote cell cycle progression.[9] this compound's inhibition of EGFR phosphorylation prevents the activation of PI3K, thereby silencing this entire pro-survival cascade.[4]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is fundamentally involved in cell proliferation, differentiation, and migration.[10] Activated EGFR leads to the activation of the small GTPase Ras, which triggers a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation.[10][11] this compound effectively severs the link between EGFR and Ras activation, halting this proliferative signaling.[4]
Part 3: Experimental Validation of Downstream Inhibition
To rigorously assess this compound's effect on signaling pathways, a combination of biochemical and cell-based assays is essential. The choice of these assays is dictated by the need to demonstrate a direct, causal link between target engagement (EGFR inhibition) and the downstream biological outcome (reduced phosphorylation and decreased cell viability).
Biochemical Analysis: Western Blotting for Phospho-Proteins
Causality: Western blotting is the gold-standard technique to directly visualize and semi-quantify the phosphorylation state of specific proteins within a signaling cascade.[12] By using antibodies specific to the phosphorylated forms of EGFR, Akt, and ERK, we can directly measure the inhibitor's effect on the activation status of these key nodes. Normalizing the phosphorylated protein signal to the total protein level ensures that any observed decrease is due to a lack of activation, not a change in overall protein expression.[12]
-
Cell Culture and Treatment:
-
Seed NSCLC cells harboring an EGFR T790M mutation (e.g., NCI-H1975) in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2-6 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Normalize all samples to the same concentration (e.g., 2 mg/mL) with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-EGFR (Tyr1068), p-Akt (Ser473), or p-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize, strip the membrane and re-probe with primary antibodies for total EGFR, total Akt, and total ERK.[12]
-
Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated to total protein for each target.
-
The results should demonstrate a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK upon this compound treatment, while total protein levels remain unchanged.
| Treatment (nM) | p-EGFR / Total EGFR Ratio | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 0.45 | 0.52 | 0.48 |
| 50 | 0.12 | 0.15 | 0.11 |
| 100 | 0.03 | 0.05 | 0.02 |
Cellular Proliferation Analysis: Viability Assays
Causality: While Western blotting confirms the molecular switch-off, cell viability assays measure the ultimate biological consequence: the inhibition of cancer cell proliferation and survival.[5] Assays like the MTT or CellTiter-Glo assay quantify the number of metabolically active, viable cells after drug treatment.[5][13] This allows for the calculation of an IC50 value (the concentration of drug required to inhibit cell viability by 50%), a key metric for determining a compound's potency.
-
Cell Seeding:
-
Trypsinize and count NCI-H1975 cells. Seed 5,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
-
The IC50 values highlight this compound's selectivity for EGFR-mutant cells over wild-type cells.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| H1975 | L858R / T790M | 10.0[2] |
| HCC827 | delE746-A750 | 9.2[2] |
| A549 | Wild-Type | 2225[2] |
Part 4: Clinical Relevance and Acquired Resistance
The potent and selective inhibition of downstream signaling by this compound translates into meaningful clinical activity. In a phase 2 study of patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy, this compound demonstrated significant efficacy.
| Clinical Endpoint | Result |
| Confirmed Objective Response Rate | 46.3%[14] |
| Disease Control Rate | 86.4%[14] |
| Median Progression-Free Survival | 9.4 months[14] |
Despite this initial success, acquired resistance can emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.
-
On-Target Resistance: The most common mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the site where this compound forms its covalent bond.[15][16] This mutation prevents the drug from binding, allowing the receptor to become active again.
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR. Amplification of other receptor tyrosine kinases, such as MET or HER2, can reactivate the MAPK and PI3K pathways independently of EGFR, rendering this compound ineffective.[17][18]
Part 5: Conclusion
This compound is a potent and selective inhibitor of T790M-mutant EGFR that functions by ablating the downstream PI3K/Akt and MAPK signaling pathways. This mechanism effectively suppresses the key drivers of cell survival and proliferation in resistant NSCLC. The experimental protocols detailed herein provide a robust framework for validating these effects, linking molecular target engagement with cellular outcomes. While acquired resistance through mechanisms like the C797S mutation remains a clinical challenge, the study of this compound's impact on cellular signaling provides a clear and instructive model for the development and analysis of targeted cancer therapies.
References
-
What is this compound used for? - Patsnap Synapse. (2024). [Link]
-
This compound | C26H26N6O2S | CID 54758501 - PubChem - NIH. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. (2024). [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - Frontiers. [Link]
-
This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed Central. (2021). [Link]
-
EGFR Assays & Drug Discovery Services - Reaction Biology. [Link]
-
This compound - Wikipedia. [Link]
-
Alamar Blue assay optimization to minimize drug interference and inter-assay viability - bioRxiv. (2023). [Link]
-
IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB World. (2024). [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed. (2021). [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC - NIH. [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed. [Link]
-
Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC - PubMed Central. [Link]
-
Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - Frontiers. [Link]
-
Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK ]. (a) Phosphorylated... - ResearchGate. [Link]
-
A. Western blot analysis for EGFR, pEGFR (Y1068), Akt, pAkt and B. CDH5... | Download Scientific Diagram - ResearchGate. [Link]
-
This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - Bohrium. (2021). [Link]
-
(A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... - ResearchGate. [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. [Link]
-
Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC - PubMed Central. [Link]
-
Effects of this compound on intracellular accumulation and efflux of [³H] - ResearchGate. [Link]
-
The MAPK pathway across different malignancies: A new perspective - PMC - NIH. [Link]
-
The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC - PubMed Central. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 8. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wjpls.org [wjpls.org]
- 14. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
Prepared by a Senior Application Scientist
An In-Depth Technical Guide to Olmutinib: From Chemical Identity to Clinical Application
This guide provides a comprehensive technical overview of this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on this compound's chemical properties, mechanism of action, clinical relevance, and associated analytical methodologies.
Core Identification and Chemical Properties
This compound is a key molecule in the targeted therapy of non-small cell lung cancer (NSCLC). Its precise identification is fundamental for research, development, and regulatory purposes.
Chemical Identity
| Identifier | Value |
| CAS Number | 1353550-13-6[1][2][][4][5] |
| Molecular Formula | C₂₆H₂₆N₆O₂S[2][][5] |
| Molecular Weight | 486.6 g/mol [2] |
| IUPAC Name | N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]thieno[3,2-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide[2] |
Synonyms and Developmental Codes
The compound is known by several names across different stages of development and commercialization:
-
N-(3-((2-((4-(4-methylpiperazin-1-yl)anilino)thieno(3,2-d)pyrimidin-4-yl)oxy)phenyl)acrylamide[]
-
N-{3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}thieno[3,2-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide[2][8]
Mechanism of Action: Irreversible Inhibition of Mutant EGFR
This compound is classified as a third-generation EGFR-TKI, distinguished by its targeted and irreversible mechanism of action. This specificity is crucial for its efficacy in patients who have developed resistance to earlier-generation TKIs.
Covalent Binding and Pathway Inhibition
The primary mechanism involves the covalent and irreversible binding of this compound to a cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[2][5][8] This binding is facilitated by the acrylamide moiety of the this compound molecule. By occupying this site, this compound effectively blocks ATP from binding, thereby preventing the autophosphorylation of the receptor.[6][9]
This inhibition is highly selective for EGFR harboring activating mutations (such as exon 19 deletions or L858R) and, most critically, the T790M resistance mutation.[6][8][10] The T790M mutation is a common cause of acquired resistance to first- and second-generation EGFR inhibitors.[7] this compound demonstrates significantly lower activity against wild-type (WT) EGFR, which is believed to reduce the incidence of off-target toxicities, such as skin rash and diarrhea, commonly associated with non-selective EGFR inhibitors.[6][8][10]
The blockade of EGFR phosphorylation prevents the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[2][8] This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells dependent on these signaling pathways.
Caption: this compound's mechanism of action targeting mutant EGFR.
In Vitro Potency
The selectivity of this compound is demonstrated by its half-maximal inhibitory concentration (IC₅₀) against various cell lines.
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| H1975 | L858R / T790M | 10[1][11] |
| HCC827 | Exon 19 deletion | 9.2[1][4] |
| H358 | Wild-Type | 2225[1][12] |
Clinical Application and Efficacy
This compound was developed to address the significant clinical challenge of acquired resistance in EGFR-mutated NSCLC. It received its first global approval in South Korea in May 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.[][7]
Clinical trials have demonstrated its efficacy in this patient population.
Summary of Key Clinical Trial Data (Phase 1/2)
| Parameter | Result | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 55.1%[13] | 42.6% - 67.1%[13] |
| Confirmed Disease Control Rate | 86.4%[14] | 80.2% - 91.3%[14] |
| Median Progression-Free Survival (PFS) | 6.9 months[13] | 5.6 - 9.7 months[13] |
| Median Duration of Response (DoR) | 12.7 months[14] | 8.3 - 15.4 months[14] |
The most frequently reported treatment-related adverse events included diarrhea, pruritus, rash, and nausea.[13] Overall, this compound showed meaningful clinical activity with a manageable safety profile in patients who had previously failed EGFR-TKI therapy.[13][15]
Mechanisms of Acquired Resistance to this compound
Despite the efficacy of third-generation TKIs, acquired resistance can still emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.
-
EGFR C797S Mutation: The most prominent on-target resistance mechanism is a tertiary mutation at the Cys797 residue, where cysteine is substituted by serine (C797S).[5][16] This substitution removes the thiol group necessary for the covalent bond formation with this compound's acrylamide moiety, rendering the drug ineffective while often retaining the T790M mutation.[16]
-
Loss of T790M Mutation: In some cases, resistance is associated with the loss of the T790M mutation, with cancer cells activating other signaling pathways to bypass EGFR dependency.[10]
-
Bypass Track Activation: Activation of alternative signaling pathways, such as MET amplification, can provide a bypass mechanism for cell survival and proliferation, making the cancer independent of EGFR signaling.[11]
Caption: Key mechanisms of acquired resistance to this compound.
Experimental Protocols and Methodologies
Accurate quantification and analysis of this compound are essential for pharmacokinetic studies, quality control, and preclinical research.
Protocol 1: Quantification of this compound by RP-HPLC
This protocol is adapted from validated methods for the analysis of this compound in bulk drug form.[17][18]
-
Objective: To determine the concentration of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation:
-
HPLC system with UV Detector
-
C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[17]
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 100% methanol.[17] An alternative is a mixture of water and methanol (40:60 v/v).[17]
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50-100 µg/mL.[17]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the unknown sample. The retention time for this compound is expected to be approximately 9.35 minutes under these conditions.[17][18]
-
Quantification: Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve (r² > 0.999).[17]
-
-
Self-Validation: The method's robustness should be confirmed by assessing parameters like linearity, precision (intra- and inter-day variation), accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). Reported values are LOD: 3.05 µg/mL and LOQ: 5.85 µg/mL.[17][18]
Protocol 2: In Vitro Cytotoxicity Assay (WST-8)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against NSCLC cell lines.[19]
-
Objective: To assess the anti-proliferative activity of this compound.
-
Materials:
-
NSCLC cell lines (e.g., H1975, H441)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (WST-8 reagent)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 to 10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the treated cells for 48 hours.
-
Viability Assessment: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC₅₀ value.
-
-
Causality and Validation: The WST-8 assay measures mitochondrial dehydrogenase activity, a proxy for cell viability. A dose-dependent decrease in absorbance indicates cytotoxic/cytostatic activity. The experiment should be run in triplicate to ensure reproducibility.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
-
This compound | C26H26N6O2S | CID 54758501 - PubChem. [Link]
-
What is this compound used for? - Patsnap Synapse. [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed. [Link]
-
This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - Frontiers. [Link]
-
This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed Central. [Link]
-
Analytical method development and validation of this compound bulk drug as per ICH Q2 guidelines by using RP-HPLC Method | Request PDF - ResearchGate. [Link]
-
This compound: First Global Approval - PubMed. [Link]
-
Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound - PR Newswire. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. - OmicsDI. [Link]
-
This compound | CAS#:1353550-13-6 | Chemsrc. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed. [Link]
-
This compound - Wikipedia. [Link]
-
(PDF) Analytical method development and validation of this compound bulk drug as per ICH Q2 guidelines by using RP-HPLC Method - ResearchGate. [Link]
-
A UHPLC–MS/MS method for the quantitation of this compound in rat plasma in: Acta Chromatographica Volume 31 Issue 2 (2019) - AKJournals. [Link]
-
Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma - NIH. [Link]
-
Boehringer Ingelheim launches ELUXA trial of lung cancer compound this compound. [Link]
-
This compound - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma - RSC Advances (RSC Publishing). [Link]
-
Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC - PubMed Central. [Link]
-
Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC - PubMed Central. [Link]
-
Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC - NIH. [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - MDPI. [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - NIH. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1353550-13-6 | Chemsrc [chemsrc.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-EPMC8247868 - this compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. - OmicsDI [omicsdi.org]
- 15. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of Olmutinib for T790M-Mutant EGFR
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Acquired Resistance in EGFR-Mutated Non-Small Cell Lung Cancer
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) revolutionized the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC). First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, offered significant clinical benefit; however, the emergence of acquired resistance inevitably limits their long-term efficacy. The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, accounting for approximately 50-60% of cases. This mutation increases the ATP affinity of the kinase domain, reducing the potency of earlier-generation TKIs.[1][2]
Olmutinib (formerly known as HM61713 or BI 1482694) is a third-generation EGFR TKI designed to overcome this challenge.[3][4] It selectively and irreversibly inhibits EGFR harboring the T790M mutation while sparing wild-type (WT) EGFR, thereby promising a wider therapeutic window and reduced off-target toxicities, such as rash and diarrhea, which are commonly associated with non-selective EGFR inhibition.[4][5] This guide provides a detailed technical overview of the molecular basis for this compound's selectivity, the experimental methodologies used to characterize it, and the clinical implications of its targeted mechanism of action.
The Molecular Basis of this compound's Selectivity
The cornerstone of this compound's selectivity lies in its covalent, irreversible binding to the EGFR kinase domain and its ability to exploit the structural changes induced by the T790M mutation.
Covalent Inhibition Mechanism
This compound is a member of the class of irreversible kinase inhibitors that possess a reactive acrylamide moiety.[6][7] This functional group acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR.[3][8] This irreversible binding permanently inactivates the kinase, providing sustained inhibition of downstream signaling pathways.
Structural Determinants of Selectivity for T790M over Wild-Type EGFR
The T790M mutation, a substitution of a smaller threonine residue with a bulkier methionine at the "gatekeeper" position, subtly alters the conformation of the ATP-binding pocket.[9] While this change increases the affinity for ATP, it also creates a unique opportunity for specifically designed inhibitors like this compound.
Molecular docking studies have elucidated the structural basis for this compound's selectivity.[6][8][10] The thienopyrimidine core of this compound is positioned within the ATP-binding site, forming hydrogen bonds with key residues such as Met793 in the hinge region.[6] The overall conformation of this compound is such that the acrylamide group is optimally positioned to react with Cys797 in the T790M mutant. In contrast, in the wild-type EGFR, the smaller threonine at position 790 results in a slightly different pocket conformation that is less favorable for the stable binding of this compound in the correct orientation for covalent modification. This steric hindrance and altered binding kinetics are believed to be key to its selectivity.
Protocol 2: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a luminescent signal that is proportional to the number of viable cells.
Materials:
-
NSCLC cell lines (e.g., H1975 for T790M, A549 for WT EGFR)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-only controls.
-
Reagent Preparation and Plate Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Assay Execution: a. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. b. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
Clinical Implications and Resistance
The selectivity of this compound for T790M-mutant EGFR translated into meaningful clinical activity in early-phase trials. The ELUXA 1 (NCT02485652) Phase II study demonstrated an objective response rate (ORR) of 46.3% in patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy. [5][11]However, despite its initial promise, the development of this compound was discontinued by Boehringer Ingelheim in 2016 due to reports of severe adverse events and a competitive landscape dominated by other third-generation inhibitors with more favorable risk-benefit profiles. [3] As with other third-generation EGFR TKIs, resistance to this compound can develop, most notably through the acquisition of a C797S mutation in the EGFR kinase domain. [3]This mutation alters the cysteine residue that is crucial for the covalent binding of irreversible inhibitors, rendering them ineffective.
Conclusion
This compound exemplifies the rational design of targeted cancer therapies aimed at overcoming specific mechanisms of drug resistance. Its selectivity for T790M-mutant EGFR over wild-type is a result of its covalent binding mechanism and its ability to exploit the unique structural features of the mutant kinase. While its clinical development was halted, the scientific principles underlying its design and the methodologies used for its characterization remain highly relevant for the ongoing development of next-generation kinase inhibitors. The in-depth understanding of its mechanism of action and selectivity provides valuable insights for researchers and drug developers in the field of oncology.
References
-
Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. (2021). PubMed Central. [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. (2021). MDPI. [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. (2023). BioImpacts. [Link]
-
Structural insight into the binding mechanism of ATP to EGFR and L858R, and T790M and L858R/T790 mutants. (2018). PubMed. [Link]
-
Binding interactions of this compound (shown as purple sticks) into EGFR... (n.d.). ResearchGate. [Link]
-
Structural insight into the binding mechanism of ATP to EGFR and L858R, T790M and L858R/T790 mutants. (2019). ResearchGate. [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. (2023). BioImpacts. [Link]
-
Structural insights into characterizing binding sites in EGFR kinase mutants. (2021). PubMed Central. [Link]
-
Structural insights into drug development strategy targeting EGFR T790M/C797S. (2017). PubMed Central. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. (2016). PR Newswire. [Link]
-
(A) 3D view of this compound (shown as sticks colored by element) overlaid... (n.d.). ResearchGate. [Link]
-
CellTiter-Glo Assay. (n.d.). University of Oslo. [Link]
-
Conformational landscape of the epidermal growth factor receptor kinase reveals a mutant specific allosteric pocket. (2018). RSC Publishing. [Link]
-
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). PubMed Central. [Link]
-
This compound. (n.d.). Drug Central. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2017). PubMed Central. [Link]
-
IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (n.d.). ResearchGate. [Link]
-
Boehringer Ingelheim Launches Ambitious ELUXA Trial Programme To Broadly Investigate Promising Lung Cancer Compound this compound. (2016). BioSpace. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. (2021). PubMed Central. [Link]
-
An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines. (2020). IJPPR. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. (2021). PubMed. [Link]
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. [Link]
-
IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.). ResearchGate. [Link]
Sources
- 1. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [drugcentral.org]
- 5. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational landscape of the epidermal growth factor receptor kinase reveals a mutant specific allosteric pocket - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01262H [pubs.rsc.org]
- 10. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to the In Vitro and In Vivo Activity of Olmutinib (BI 1482694 / HM61713)
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Olmutinib (also known as BI 1482694 or HM61713) is a third-generation, orally active, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), which is frequently mediated by the T790M "gatekeeper" mutation.[3] This guide provides a comprehensive technical overview of the preclinical and clinical data that define the in vitro and in vivo activity of this compound. We will delve into its mechanism of action, target selectivity, efficacy in various cancer models, and the molecular underpinnings of resistance. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Evolution of EGFR Inhibition and the Rise of this compound
The discovery of activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, revolutionized the treatment of a subset of NSCLC patients.[4][5] First- and second-generation EGFR TKIs, like gefitinib, erlotinib, and afatinib, demonstrated significant efficacy in these patients. However, the near-inevitable development of acquired resistance, most commonly through the emergence of the T790M mutation in exon 20 of the EGFR gene, limits their long-term clinical benefit.[3]
This compound was designed as a third-generation EGFR TKI to specifically target these resistant tumors. It forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[1][6] A key characteristic of this compound is its high potency against EGFR isoforms with activating mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while exhibiting significantly lower activity against wild-type EGFR.[3] This selectivity for mutant EGFR is advantageous as it can specifically target cancer cells without causing significant harm to normal cells, potentially reducing off-target effects commonly observed with earlier-generation EGFR TKIs.[7]
In Vitro Activity of this compound
The in vitro profile of this compound has been extensively characterized through a variety of biochemical and cell-based assays, demonstrating its potent and selective inhibitory activity.
Enzymatic and Cellular Potency
This compound demonstrates potent inhibition of EGFR phosphorylation in cell lines harboring activating EGFR mutations and the T790M resistance mutation. In contrast, its inhibitory activity against wild-type EGFR is significantly lower, highlighting its mutant-selective profile.
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) | Reference |
| HCC827 | Exon 19 Deletion | 9.2 | [1] |
| H1975 | L858R/T790M | 10 | [1][8] |
| Wild-Type EGFR Cells | Wild-Type | 2225 | [1][8] |
Inhibition of Downstream Signaling Pathways
EGFR activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. The primary pathways implicated are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[4][5] this compound effectively blocks the phosphorylation of EGFR, thereby inhibiting the activation of these critical downstream signaling molecules.[7][9] This disruption of pro-survival signaling ultimately leads to the induction of apoptosis, or programmed cell death, in EGFR-mutant cancer cells.[7]
Diagram: Simplified EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling cascade and the point of irreversible inhibition by this compound.
Reversal of ABCG2-Mediated Multidrug Resistance
Interestingly, preclinical studies have revealed that this compound can also reverse multidrug resistance (MDR) mediated by the ATP-binding cassette transporter G2 (ABCG2).[10][11] this compound was shown to inhibit the drug efflux function of ABCG2, leading to increased intracellular accumulation of chemotherapeutic agents.[10] This suggests a potential role for this compound in combination therapies to overcome resistance to other anticancer drugs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Workflow: In Vitro Cytotoxicity Evaluation of this compound
Caption: A stepwise workflow for assessing the in vitro cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., H1975, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Efficacy of this compound
The promising in vitro activity of this compound has been translated into significant antitumor efficacy in in vivo models, including preclinical xenograft studies and clinical trials in NSCLC patients.
Preclinical In Vivo Models
In preclinical studies using mouse xenograft models of EGFR-mutant (including T790M-positive) NSCLC, this compound has demonstrated robust and dose-dependent antitumor activity.[3][13] These studies have been instrumental in establishing the optimal dosing regimens for clinical investigation.
Clinical Trials and Efficacy in Patients
This compound has been evaluated in several clinical trials, primarily in patients with T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy.[14][15]
A pivotal phase 1/2 study demonstrated the clinical activity and manageable safety profile of this compound.[14] In the pooled phase 2 analysis, patients receiving this compound at 800 mg once daily showed a confirmed objective response rate (ORR) of 55.1% as assessed by an independent review.[14] The estimated median progression-free survival (PFS) was 6.9 months.[14]
A global phase 2 study further corroborated these findings, showing a confirmed ORR of 46.3% and a disease control rate (DCR) of 86.4% in patients with T790M-positive NSCLC.[3] The median duration of objective response was 12.7 months.[3] Importantly, this compound also demonstrated efficacy in patients with baseline brain metastases, with a confirmed ORR of 49.4% in this subgroup.[3]
Summary of Key Clinical Trial Data for this compound in T790M-Positive NSCLC
| Clinical Trial Phase | Patient Population | Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase 1/2 (Pooled Phase 2) | T790M-positive NSCLC, previously treated with EGFR-TKI | 800 mg once daily | 55.1% | 6.9 months | [14] |
| Global Phase 2 | T790M-positive NSCLC, previously treated with EGFR-TKI | 600-800 mg once daily | 46.3% | 8.1 months (with brain metastases), 11.2 months (without brain metastases) | [3] |
Safety and Tolerability
Across clinical trials, this compound has demonstrated a manageable safety profile. The most frequently reported treatment-related adverse events include diarrhea, rash, nausea, and pruritus.[3][14]
Mechanisms of Resistance to this compound
Despite the efficacy of third-generation EGFR TKIs like this compound, acquired resistance can still emerge. The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S.[16][17] This mutation alters the cysteine residue to which this compound covalently binds, thereby preventing its irreversible inhibition.[17] Other mechanisms of resistance, including bypass pathway activation (e.g., MET amplification), have also been reported.[17][18]
Conclusion
This compound is a potent and selective third-generation EGFR TKI with significant in vitro and in vivo activity against NSCLC harboring activating EGFR mutations and the T790M resistance mutation. Its ability to overcome resistance to earlier-generation TKIs has provided a valuable therapeutic option for this patient population. While the emergence of resistance mechanisms such as the C797S mutation presents a continuing challenge, ongoing research into combination therapies and next-generation inhibitors aims to further improve outcomes for patients with EGFR-mutant NSCLC. This guide provides a foundational understanding of the preclinical and clinical science that underpins the activity of this compound, serving as a resource for the scientific community dedicated to advancing cancer therapeutics.
References
-
What is this compound used for? - Patsnap Synapse. (2024-06-14). Available at: [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. (2019). Available at: [Link]
-
This compound - Drug Central. Drug Central. Available at: [Link]
-
This compound - Wikipedia. Wikipedia. Available at: [Link]
-
Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology, 3(5), 473-479. (2008). Available at: [Link]
-
This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. Available at: [Link]
-
Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update. Journal of Thoracic Disease, 2(1), 3-7. (2010). Available at: [Link]
-
Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). Cancers, 11(8), 1162. (2019). Available at: [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 12(9), 2347. (2020). Available at: [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 10, 1599. (2020). Available at: [Link]
-
This compound | C26H26N6O2S | CID 54758501 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
About EGFR-Positive Lung Cancer - LUNGevity Foundation. LUNGevity Foundation. Available at: [Link]
-
Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. PR Newswire. (2016). Available at: [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(7), 1070-1079. (2021). Available at: [Link]
-
This compound - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap Synapse. Available at: [Link]
-
This compound Trial in T790M (+) NSCLC Patients Detected by Liquid Biopsy Using BALF Extracellular Vesicular DNA. ClinicalTrials.gov. Available at: [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 3012. (2021). Available at: [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(1), 59-67. (2023). Available at: [Link]
-
Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. Molecules, 26(21), 6432. (2021). Available at: [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 10, 1599. (2020). Available at: [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 3012. (2021). Available at: [Link]
-
Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Thoracic Cancer, 13(1), 11-21. (2022). Available at: [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(1), 59-67. (2023). Available at: [Link]
-
Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers, 13(16), 4236. (2021). Available at: [Link]
-
Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. Tuberculosis and Respiratory Diseases, 79(4), 244-256. (2016). Available at: [Link]
-
433PPreclinical study of this compound (HM61713) with optimal dosing in ectopic and metastatic mouse model of EGFR-mutant (T790M-positive) non-small cell lung cancer (NSCLC). Annals of Oncology, 28(suppl_5). (2017). Available at: [Link]
-
This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 3012. (2021). Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [drugcentral.org]
- 3. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 11. This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound [prnewswire.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Olmutinib
An In-Depth Technical Guide to the
Executive Summary
Olmutinib (formerly known as HM61713 or BI 1482694) is a third-generation, orally administered, irreversible tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR).[1][2] Developed to address acquired resistance to first- and second-generation EGFR TKIs, its pharmacodynamic profile is characterized by potent and selective inhibition of EGFR isoforms harboring activating mutations (such as L858R or exon 19 deletions) and, critically, the T790M resistance mutation.[1][3] This selectivity for mutant EGFR over wild-type (WT) EGFR is a hallmark of its design, intended to enhance the therapeutic window and mitigate toxicities associated with non-selective EGFR inhibition. This guide provides a detailed examination of this compound's mechanism of action, cellular effects, resistance pathways, and the key experimental methodologies used for its characterization.
Molecular Mechanism of Action: Covalent and Selective Inhibition
The cornerstone of this compound's pharmacodynamic activity is its specific and irreversible interaction with the EGFR kinase domain. Unlike first-generation, reversible inhibitors, this compound is designed to form a stable, covalent bond, leading to sustained target inhibition.
Target Engagement and Irreversible Binding
This compound functions as an ATP-competitive inhibitor but achieves its irreversibility through a distinct chemical mechanism.[4] The molecule contains an acrylamide moiety, which acts as a Michael acceptor. This functional group is precisely positioned to react with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[5][6][7] This covalent bond formation permanently inactivates the enzyme, preventing the phosphorylation of tyrosine residues on the receptor and subsequent signal transduction.[3][5] This irreversible mechanism is a key feature of third-generation EGFR TKIs designed to overcome resistance.[8]
Selectivity for T790M Mutant EGFR
The primary challenge addressed by third-generation TKIs is the T790M "gatekeeper" mutation. The T790M mutation, a substitution of threonine with methionine in exon 20, is the most common mechanism of acquired resistance to first-generation TKIs like gefitinib and erlotinib, occurring in up to 60% of cases.[9][10] This mutation increases the receptor's affinity for ATP to near wild-type levels, which reduces the potency of ATP-competitive inhibitors.[9][11]
This compound demonstrates a significantly higher affinity and inhibitory potency against EGFR harboring the T790M mutation compared to WT-EGFR.[3][12] This selectivity is crucial for targeting cancer cells specifically while minimizing effects on normal cells, thereby reducing the incidence of common side effects like rash and diarrhea that are associated with WT-EGFR inhibition.[3][5]
Cellular Pharmacodynamics: Signal Blockade and Apoptosis
By potently inhibiting mutant EGFR, this compound effectively shuts down the downstream signaling pathways that drive tumor growth and survival.
Inhibition of Downstream Signaling Pathways
Constitutive activation of EGFR in non-small cell lung cancer (NSCLC) leads to the persistent activation of two major signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[1][5] Both are critical for cell cycle progression, proliferation, and evasion of apoptosis. This compound's inhibition of EGFR autophosphorylation blocks the recruitment and activation of proteins that initiate these cascades, leading to a comprehensive shutdown of these pro-survival signals.[3][5]
Induction of Programmed Cell Death
The blockade of MAPK and PI3K/Akt signaling ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in EGFR-dependent cancer cells.[3] This is the primary mechanism through which this compound exerts its anti-tumor effects.
Quantitative In Vitro Potency
The potency and selectivity of this compound have been quantified in numerous preclinical studies using cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against various EGFR mutations.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| H1975 | L858R / T790M | 10.0 | [2] |
| HCC827 | exon 19 deletion | 9.2 | [2] |
| A549 | WT-EGFR | 2225 | [2] |
Note: These values are representative and may vary based on experimental conditions. The data clearly illustrates this compound's potent activity against clinically relevant EGFR mutations, including the double mutant L858R/T790M, while showing significantly less activity against wild-type EGFR, highlighting its selectivity.[2]
Mechanisms of Acquired Resistance to this compound
Despite its initial efficacy, acquired resistance to this compound can develop. Understanding these mechanisms is critical for the development of subsequent therapeutic strategies.
On-Target Resistance: The C797S Mutation
The most prominent on-target resistance mechanism to this compound and other irreversible third-generation TKIs is the emergence of a tertiary mutation at codon 797, substituting cysteine with serine (C797S).[13][14] The Cys797 residue is the specific site of covalent bond formation for this compound. The substitution to serine, which lacks the reactive thiol group, prevents this irreversible binding.[14] This allows ATP to once again compete for the binding site, restoring kinase activity and reactivating downstream signaling, thus rendering the drug ineffective.[14]
Off-Target Resistance and T790M Loss
In some cases, resistance emerges through mechanisms that bypass the need for EGFR signaling. These can include:
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase can provide an alternative signaling pathway to drive cell proliferation and survival.[15]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can also confer resistance.[16]
-
Loss of T790M: In a subset of patients, circulating tumor DNA analysis at the time of progression reveals the loss of the T790M mutation, suggesting that the cancer has evolved to rely on other survival pathways.[13]
Methodologies for Pharmacodynamic Assessment
The characterization of this compound's pharmacodynamics relies on a suite of robust biochemical and cell-based assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Objective: To determine the IC50 value of this compound against specific EGFR isoforms.
Methodology (Luminescent Kinase Assay, e.g., Kinase-Glo®):
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT). Reconstitute recombinant human EGFR protein (WT or mutant) and the specific peptide substrate. Prepare serial dilutions of this compound in DMSO, then further dilute in kinase buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the EGFR enzyme, the peptide substrate, and the various concentrations of this compound or a vehicle control (DMSO).
-
Initiation: Initiate the phosphorylation reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the log concentration of this compound to calculate the IC50 value using non-linear regression.
Experimental Protocol: Cell Viability Assay
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effect of this compound on cells expressing different EGFR variants.
Methodology (ATP-based, e.g., CellTiter-Glo®):
-
Cell Seeding: Culture NSCLC cell lines (e.g., H1975, HCC827, A549) under standard conditions. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Treat the cells with the compound dilutions or a vehicle control (final DMSO concentration <0.1%).[18]
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[18]
-
Luminescence Measurement: Add a lytic reagent that contains luciferase and its substrate (e.g., CellTiter-Glo®). This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[17][18]
-
Data Analysis: Measure luminescence using a microplate reader. Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.[17]
References
- Patsnap Synapse. (2024). What is this compound used for?
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Rami, A. A., et al. (2018). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. Oncotarget, 9(53), 30107–30119.
- European Society for Medical Oncology. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO.
- Rami, A. A., et al. (2018). The EGFR T790M Mutation Is Acquired through AICDA-Mediated Deamination of 5-Methylcytosine following TKI Treatment in Lung Cancer. Molecular Cancer Research, 16(9), 1357–1366.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with EGFR-IN-55.
- Yun, C. H., et al. (2007). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 104(6), 2070-2075.
- BenchChem. (2025). Application Notes and Protocols for Assessing Cell Viability with EGFR-IN-81 using MTT and XTT Assays.
- Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 9, 1097.
- Ko, B., Paucar, D., & Halmos, B. (2017). EGFR T790M: revealing the secrets of a gatekeeper. Lung Cancer: Targets and Therapy, 8, 139–151.
-
PharmaCompass. (n.d.). This compound. Retrieved from [Link]
- Lee, H. J., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 88(2), 1434–1441.
- Al-Ostoot, F. H., et al. (2021). Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. Molecules, 26(21), 6401.
- Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416.
- Tanimoto, A., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(4), 4889–4897.
- ResearchGate. (n.d.). Binding interactions of this compound (shown as purple sticks) into EGFR T790M (pdb: 5X2K).
- Passaro, A., et al. (2022).
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]
- Li, X., et al. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Thoracic Cancer, 13(24), 3359–3377.
- Wang, C. H., et al. (2020). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific Reports, 10(1), 1-13.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines.
- Al-Hussain, S. A., et al. (2023). In Silico and In Vitro Exploration of Poziotinib and this compound Synergy in Lung Cancer: Role of hsa-miR-7-5p in Regulating Apoptotic Pathway Marker Genes. International Journal of Molecular Sciences, 24(21), 15858.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- Kim, D. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72.
- Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416.
- Li, Y., et al. (2019). A UHPLC–MS/MS method for the quantitation of this compound in rat plasma.
- ResearchGate. (n.d.). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial.
- Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies. (2023).
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (n.d.). Main mechanisms involved in resistance to EGFR TKIs.
- Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 27(15), 4983.
- Kim, D. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72.
- Scott, L. J. (2016). This compound: First Global Approval. Drugs, 76(11), 1169-1173.
- Al-Majed, A. A., et al. (2019). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. Analytical Methods, 11(2), 163-170.
- Al-Majed, A. A., et al. (2019).
Sources
- 1. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. In Silico and In Vitro Exploration of Poziotinib and this compound Synergy in Lung Cancer: Role of hsa-miR-7-5p in Regulating Apoptotic Pathway Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. oncologypro.esmo.org [oncologypro.esmo.org]
- 10. dovepress.com [dovepress.com]
- 11. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Olmutinib: A Third-Generation EGFR TKI for Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has transformed the therapeutic landscape for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the emergence of acquired resistance, predominantly driven by the T790M "gatekeeper" mutation, has posed a significant clinical challenge. This technical guide provides an in-depth exploration of olmutinib (formerly known as HM61713 or BI 1482694), a third-generation EGFR TKI designed to selectively target and inhibit EGFR mutants, including the T790M resistance mutation, while sparing wild-type EGFR. We will delve into the molecular mechanisms of EGFR TKI resistance, the rationale behind the development of this compound, its preclinical and clinical efficacy, and the experimental methodologies crucial for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in the management of EGFR-mutated NSCLC.
The Challenge of Acquired Resistance to First- and Second-Generation EGFR TKIs
First- and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have demonstrated significant clinical benefit in patients with NSCLC whose tumors harbor activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[1][2] However, the majority of patients inevitably develop acquired resistance, typically within 9-13 months of treatment initiation.[3]
The most common mechanism of acquired resistance, accounting for 50-60% of cases, is the acquisition of a secondary mutation in exon 20 of the EGFR gene, leading to a threonine-to-methionine substitution at position 790 (T790M).[3][4] The T790M mutation, often referred to as the "gatekeeper" mutation, increases the ATP affinity of the EGFR kinase domain, thereby reducing the binding efficacy of first- and second-generation TKIs.[3][5] This restoration of ATP binding affinity to near wild-type levels allows the cancer cells to resume their proliferative signaling despite the presence of the inhibitor.
Visualizing the EGFR Signaling Pathway and the Impact of the T790M Mutation
The following diagram illustrates the canonical EGFR signaling pathway and how the T790M mutation confers resistance to first-generation TKIs.
Caption: EGFR signaling and T790M-mediated resistance.
This compound: A Third-Generation Solution to T790M Resistance
The development of third-generation EGFR TKIs was a direct response to the clinical challenge posed by the T790M mutation. This compound is a potent, oral, and irreversible third-generation TKI designed to selectively inhibit EGFR kinases harboring both sensitizing mutations and the T790M resistance mutation, while demonstrating minimal activity against wild-type EGFR.[6][7]
Mechanism of Action
This compound covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[8][9] This irreversible binding overcomes the increased ATP affinity conferred by the T790M mutation, effectively shutting down the downstream signaling pathways that drive tumor cell proliferation and survival.[10] The selectivity of this compound for mutant EGFR over wild-type EGFR is a key characteristic, leading to a more favorable therapeutic window and a reduction in off-target side effects commonly associated with earlier-generation TKIs, such as rash and diarrhea.[6][10]
Preclinical Efficacy
Preclinical studies demonstrated this compound's potent inhibitory activity against NSCLC cell lines harboring EGFR mutations, including the T790M mutation.[6] For instance, this compound potently inhibits EGFR in H1975 cells, which express the L858R/T790M double mutation, with an IC50 of 10 nM.[8] In contrast, its IC50 against cells expressing wild-type EGFR is significantly higher, at 2225 nM, highlighting its mutant-selective profile.[8]
Clinical Development and Efficacy of this compound
This compound has undergone extensive clinical evaluation in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
Key Clinical Trials
The clinical development of this compound was supported by several key trials, including the HM-EMSI-101 (NCT01588145) and the ELUXA trial program.[9][11] These studies evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound.
In a phase I/II study, this compound demonstrated significant clinical activity in patients with T790M-positive NSCLC.[12][13] In the pooled phase II analysis, the overall objective response rate (ORR) confirmed by independent review was 55.1%.[12] The estimated median progression-free survival (PFS) was 6.9 months.[12][13]
A global phase II study further confirmed the efficacy and manageable safety profile of this compound in this patient population.[6][14] The confirmed ORR was 46.3%, with a median duration of response of 12.7 months and a median PFS of 9.4 months.[6][14]
Clinical Efficacy Data Summary
| Metric | Phase I/II (Pooled Phase 2)[12][13] | Global Phase II[6][14] |
| Objective Response Rate (ORR) | 55.1% | 46.3% |
| Median Progression-Free Survival (PFS) | 6.9 months | 9.4 months |
| Median Duration of Response (DOR) | Not Reported | 12.7 months |
Safety and Tolerability
The most common treatment-related adverse events (AEs) associated with this compound were generally manageable and included diarrhea, rash, nausea, and pruritus.[6][10][12][13] However, more severe, though less frequent, side effects such as interstitial lung disease and toxic epidermal necrolysis (TEN) have been reported.[6][10] These serious adverse events ultimately impacted the drug's development and regulatory status.
Regulatory Status
This compound received its first global approval in South Korea in May 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.[10][15][16] It was also granted breakthrough therapy designation by the US FDA.[10] However, the development of this compound was later terminated in April 2018, and its accelerated approval was subsequently withdrawn.[3][17]
Experimental Protocols for Evaluating EGFR TKI Resistance and Sensitivity
The evaluation of EGFR TKI efficacy and the identification of resistance mechanisms rely on a suite of robust molecular and cellular assays.
Detection of the EGFR T790M Mutation
Accurate and sensitive detection of the T790M mutation is critical for guiding treatment decisions. Several methods are available, each with its own advantages and limitations.
Caption: Workflow for EGFR T790M mutation detection.
ddPCR is a highly sensitive method for detecting and quantifying rare mutations.[18]
Principle: The DNA sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each individual droplet. Droplets containing the mutant allele will fluoresce with a specific probe, while those with the wild-type allele will fluoresce with another, allowing for absolute quantification of the mutant allele frequency.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a PCR reaction mix containing ddPCR Supermix, primers, and fluorescently labeled probes specific for the T790M mutant and wild-type EGFR sequences.
-
Droplet Generation: Load the reaction mix and oil into a droplet generator cartridge to create an emulsion of approximately 20,000 droplets.
-
PCR Amplification: Transfer the droplet emulsion to a 96-well PCR plate and perform thermal cycling to amplify the target DNA.
-
Droplet Reading: After PCR, read the fluorescence of each individual droplet in a droplet reader.
-
Data Analysis: The software analyzes the number of positive and negative droplets for each fluorophore to calculate the concentration of the mutant and wild-type DNA, providing a fractional abundance of the T790M mutation.
Assessing TKI Sensitivity: Cell Viability Assays
Determining the in vitro sensitivity of cancer cell lines to EGFR inhibitors is a fundamental step in preclinical drug development. The MTT assay is a widely used colorimetric method for this purpose.[19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed NSCLC cells (e.g., H1975 for T790M-positive) into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other EGFR TKIs for 72 hours.[20]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[19][20]
Resistance to Third-Generation EGFR TKIs
Despite the initial success of third-generation TKIs like this compound, acquired resistance inevitably emerges. The mechanisms of resistance are complex and can be broadly categorized as EGFR-dependent or EGFR-independent.[3][5][21]
EGFR-Dependent Resistance: The C797S Mutation
The most common on-target resistance mechanism to third-generation TKIs is the acquisition of a tertiary mutation at the C797 position in exon 20, where cysteine is replaced by serine (C797S).[3][5][22] This mutation prevents the covalent binding of irreversible inhibitors like this compound, rendering them ineffective.[5] The C797S mutation has been reported to mediate resistance to this compound.[3][9]
EGFR-Independent Resistance
Mechanisms of resistance that do not involve alterations in the EGFR gene include the activation of bypass signaling pathways, such as MET or HER2 amplification, and histological transformation to small cell lung cancer.[3][4][22]
Visualizing Resistance to Third-Generation TKIs
Sources
- 1. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of adjuvant EGFR-TKIs and 14-gene molecular assay on stage I non–small cell lung cancer with sensitive EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors [frontiersin.org]
- 5. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 22. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Molecular Docking Studies of Olmutinib
Introduction: The Clinical Imperative for Targeting EGFR in NSCLC
Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology. A significant subset of these tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in cell proliferation and survival.[1][2] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, initially showed promise but often led to acquired resistance, most commonly through the T790M "gatekeeper" mutation.[3][4] This mutation increases the receptor's affinity for ATP, outcompeting the inhibitor.[4][5]
Olmutinib (formerly known as HM61713 or BI 1482694) emerged as a third-generation EGFR TKI designed specifically to overcome this resistance mechanism.[6][7] It selectively and irreversibly inhibits EGFR mutants, including the T790M variant, while sparing the wild-type receptor, thereby reducing toxicity.[8][9] this compound's mechanism involves forming a covalent bond with a cysteine residue (Cys797) near the kinase domain of the mutant EGFR.[8][10] This guide provides a comprehensive, in-depth technical walkthrough of performing a molecular docking study of this compound, a critical computational technique in understanding and optimizing such targeted therapies.[11][12][13][14]
The Rationale for Molecular Docking in Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In the context of drug discovery, it is an indispensable tool for:
-
Understanding Drug-Target Interactions: Elucidating the specific binding mode of a ligand (drug) within the active site of a protein (target).
-
Structure-Based Drug Design: Guiding the design of novel inhibitors with improved affinity and selectivity.
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential drug candidates.[11]
-
Lead Optimization: Refining the chemical structure of a lead compound to enhance its pharmacological properties.
This guide will focus on a practical, step-by-step approach to a molecular docking study of this compound with its target, the T790M mutant of EGFR.
EGFR Signaling Pathway and the Role of this compound
To appreciate the significance of this compound's inhibitory action, it is crucial to understand the EGFR signaling pathway. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: EGFR signaling pathway and this compound's point of inhibition.
A Step-by-Step Protocol for Molecular Docking of this compound
This section provides a detailed methodology for conducting a molecular docking study of this compound against the T790M mutant of EGFR. The workflow is designed to be self-validating and grounded in established computational chemistry practices.
Experimental Workflow
The overall workflow for the molecular docking study is depicted below.
Caption: The experimental workflow for the molecular docking study.
Protein Preparation
The quality of the protein structure is paramount for a successful docking study.
-
Objective: To prepare the crystal structure of the EGFR T790M mutant for docking.
-
Protocol:
-
Obtain the Crystal Structure: Download the X-ray crystal structure of the EGFR T790M mutant from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5X2K , which is the crystal structure of T790M-mutant EGFR in complex with a co-crystallized ligand.[15]
-
Protein Clean-up:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography.
-
Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Repair any missing side chains or loops in the protein structure using tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger Suite.
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This should be a gentle minimization to avoid significant deviation from the crystal structure.
-
Ligand Preparation
Proper preparation of the ligand is equally critical for accurate docking.
-
Objective: To generate a low-energy 3D conformation of this compound.
-
Protocol:
-
Obtain the Ligand Structure: The 2D structure of this compound can be obtained from PubChem (CID: 54758501).[8]
-
2D to 3D Conversion: Convert the 2D structure to a 3D conformation using a suitable chemistry software package (e.g., MarvinSketch, ChemDraw).
-
Ligand Energy Minimization: Perform a full energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a stable, low-energy conformation of the ligand.
-
Assign Partial Charges: Assign appropriate partial charges to the atoms of the ligand. Gasteiger charges are commonly used for AutoDock-based studies.
-
Grid Generation
The grid defines the search space for the docking simulation within the protein's active site.
-
Objective: To define the binding pocket of EGFR for the docking calculation.
-
Protocol:
-
Identify the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file. In the case of 5X2K, the binding site is the ATP-binding pocket of the kinase domain.
-
Define the Grid Box: Create a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand but not so large as to unnecessarily increase the search space and computational time. A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Generate Grid Parameter File: Use a program like AutoGrid (part of the AutoDock suite) to generate the grid parameter file, which contains information about the potential energy of interaction for different atom types at each grid point.
-
Molecular Docking
This is the core computational step where the ligand is docked into the protein's active site.
-
Objective: To predict the binding pose and affinity of this compound within the EGFR T790M active site.
-
Protocol:
-
Select a Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective algorithm for flexible ligand docking in AutoDock.
-
Set Docking Parameters:
-
Number of Genetic Algorithm (GA) Runs: Set the number of independent docking runs (e.g., 100) to ensure a thorough search of the conformational space.
-
Population Size: Define the size of the population for each GA run (e.g., 150).
-
Maximum Number of Evaluations: Set the maximum number of energy evaluations (e.g., 2,500,000 for a medium search).
-
-
Run the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina or AutoDock 4.2.[15]
-
Results Analysis
The final step involves interpreting the docking results to gain insights into the binding mechanism.
-
Objective: To analyze the predicted binding poses, binding affinity, and key interactions between this compound and EGFR T790M.
-
Protocol:
-
Clustering and Ranking: The docking results will consist of multiple predicted binding poses. Cluster these poses based on their root-mean-square deviation (RMSD) and rank them according to their predicted binding energy. The pose with the lowest binding energy in the most populated cluster is typically considered the most likely binding mode.
-
Visual Inspection: Visually inspect the top-ranked binding poses using a molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
-
Interaction Analysis: Identify and analyze the key interactions between this compound and the amino acid residues in the binding site. This includes:
-
Hydrogen Bonds: Identify all hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: Analyze the hydrophobic contacts between the ligand and nonpolar residues.
-
Covalent Bond Formation: Given that this compound is an irreversible inhibitor, pay close attention to the proximity of the acrylamide moiety to the thiol group of Cys797. The distance should be conducive to the formation of a covalent bond.[15]
-
-
Interpreting the Docking Results
The output of a molecular docking study provides both quantitative and qualitative data that must be carefully interpreted.
Quantitative Data Summary
The following table summarizes the expected quantitative results from a docking study of this compound with EGFR T790M.
| Parameter | Value | Interpretation |
| Binding Energy (ΔG) | -8.40 kcal/mol[15] | A negative value indicates a favorable binding interaction. This value is comparable to that of other known EGFR inhibitors. |
| Inhibitory Constant (Ki) | ~50 nM | Estimated from the binding energy, this value indicates high binding affinity. |
| RMSD from Crystal Pose | < 2.0 Å | A low RMSD value when compared to a known crystal structure validates the docking protocol. |
Qualitative Analysis of Binding Interactions
A detailed analysis of the top-ranked docking pose reveals several key interactions that contribute to the high affinity and selectivity of this compound for the EGFR T790M mutant.
-
Hydrogen Bonding: The thienopyrimidine core of this compound is expected to form crucial hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone of Met793 .[15] This interaction is a hallmark of ATP-competitive kinase inhibitors.
-
Hydrophobic Interactions: The phenylpiperazine moiety of this compound extends into a hydrophobic pocket, making favorable contacts with residues such as Leu718, Val726, Ala743, and Leu844 . The presence of the larger methionine residue at position 790 (T790M) can also contribute to these hydrophobic interactions.[16]
-
Covalent Bond Formation: The acrylamide moiety of this compound is positioned in close proximity to the thiol group of Cys797 . The distance between the β-carbon of the acrylamide and the sulfur atom of Cys797 is critical for the Michael addition reaction that leads to the formation of an irreversible covalent bond.[15] A docking study predicted this distance to be approximately 4.087 Å.[15]
The following table details the predicted interactions between this compound and the key amino acid residues in the EGFR T790M active site.
| Amino Acid Residue | Interaction Type |
| Met793 | Hydrogen Bond[15] |
| Cys797 | Covalent Bond Formation[15] |
| Leu718 | Hydrophobic |
| Val726 | Hydrophobic |
| Ala743 | Hydrophobic[16] |
| Leu844 | Hydrophobic[16] |
Conclusion and Future Directions
This in-depth technical guide provides a comprehensive framework for conducting a molecular docking study of this compound with its target, the T790M mutant of EGFR. By following the detailed protocols and understanding the rationale behind each step, researchers can gain valuable insights into the molecular basis of this compound's efficacy.
Molecular docking is a powerful predictive tool, but its results should always be interpreted in the context of experimental data. Future work could involve using the insights from this docking study to design novel this compound derivatives with improved pharmacokinetic properties or the ability to overcome further resistance mutations. Additionally, molecular dynamics simulations could be employed to study the dynamic behavior of the this compound-EGFR complex and further validate the docking predictions.
References
- A Comprehensive Review on Molecular Docking in Drug Discovery. Vertex AI Search.
- What is this compound used for?
- This compound | C26H26N6O2S | CID 54758501. PubChem - NIH.
- This compound (HM61713) | EGFR Tyrosine Kinase Inhibitor. MedChemExpress.
- A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central.
- Basics, types and applications of molecular docking: A review. [No Source Found].
- A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. PubMed.
- This compound. Wikipedia.
- This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- A Review On Molecular Docking And Its Applic
- Crystal structures of the EGFR T790M mutant show that inhibitors are... | Download Scientific Diagram.
- Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. PubMed Central.
- Structural insights into drug development str
- The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for
- T790M. Wikipedia.
- The tertiary structure of EGFR T790M. The alpha-helix and beta-sheet...
- Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. PMC - NIH.
- Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. NIH.
- This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed Central.
- Binding interactions of this compound (shown as purple sticks) into EGFR...
- Structural insights into characterizing binding sites in EGFR kinase mutants. PMC - NIH.
- An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines. IJPPR.
Sources
- 1. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T790M - Wikipedia [en.wikipedia.org]
- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Interrogation of Olmutinib's Off-Target Effects
Abstract
Olmutinib (HM61713; BI-1482694) is a third-generation, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target the epidermal growth factor receptor (EGFR) harboring the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While engineered for high selectivity to spare wild-type EGFR and thereby reduce on-target toxicities, the clinical development of this compound revealed a safety and efficacy profile that was ultimately considered inferior to competing agents, leading to the termination of its global development.[3] This outcome underscores a critical principle in drug development: a comprehensive understanding of a compound's off-target interaction profile is paramount for predicting its clinical utility and potential liabilities. This guide provides a deep technical dive into the known and potential off-target effects of this compound, presenting a strategic framework and detailed experimental protocols for the systematic identification and validation of such interactions for any novel kinase inhibitor.
Introduction: The Rationale and On-Target Profile of this compound
This compound was developed to address a pressing clinical need for patients with NSCLC who had progressed on first-line EGFR TKIs like gefitinib or erlotinib.[1] The predominant mechanism for this resistance is the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[4] this compound functions as a covalent, irreversible inhibitor by forming a bond with a cysteine residue (Cys797) near the ATP-binding site of mutant EGFR.[5][6][7][8] This mechanism was designed to provide potent and sustained inhibition of the drug-resistant kinase.
The core design principle was selectivity. Preclinical studies demonstrated that this compound potently inhibits EGFR with activating mutations (e.g., DEL19) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR (EGFRWT).[2][5] This intended selectivity aims to widen the therapeutic window by minimizing the dose-limiting toxicities, such as rash and diarrhea, that arise from the inhibition of EGFRWT in healthy tissues like the skin and gastrointestinal tract.[1][9][10]
On-Target Kinase Activity
The on-target activity of this compound has been quantified in cellular assays, highlighting its designed selectivity profile.
| Target Kinase | Cell Line | IC₅₀ (nM) | Rationale for Selectivity |
| EGFRDEL19 | HCC827 | 9.2 | Primary activating mutation; on-target |
| EGFRL858R/T790M | H1975 | 10 | Acquired resistance mutation; primary target |
| EGFRWT | A431 (example) | 2225 | Wild-Type; intended to be spared |
| Data sourced from MedChemExpress.[5] |
Despite a more than 200-fold selectivity for the T790M mutant over wild-type EGFR, this differential is not absolute. The residual inhibition of EGFRWT remains a potential source of on-target toxicity, and the broader kinome was not as cleanly spared as initially hoped, as suggested by its clinical adverse event profile.[3]
The Kinome Landscape and the Imperative of Off-Target Profiling
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket.[11] This conservation presents a fundamental challenge for the development of selective kinase inhibitors, making off-target interactions a common phenomenon.[12] These unintended interactions are not merely academic; they are responsible for a significant portion of adverse drug reactions (ADRs), which can lead to clinical trial failures and post-market withdrawals.[13] Therefore, a proactive and systematic approach to identifying off-target effects is not a supplementary exercise but a core component of de-risking a drug candidate.
For this compound, despite its rational design, its clinical safety profile included high rates of adverse events, some of which were severe, suggesting that its interaction with the human proteome was more complex than anticipated.[3][14]
Known Off-Target Interaction: The ABCG2 Transporter
Beyond kinase inhibition, a notable off-target interaction for this compound was identified with the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP).[15] This is not a kinase but a transmembrane protein that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells.[15]
Research has shown that this compound can reverse ABCG2-mediated MDR by directly interacting with and inhibiting the transporter's efflux function.[15] This effect is specific, as similar activity was not observed against other key MDR transporters like ABCB1 or ABCC1.[15]
-
Mechanism: this compound acts as a competitive inhibitor of the ABCG2 transport protein.[15]
-
Functional Effect: It blocks the efflux of chemotherapeutic agents, increasing their intracellular accumulation, and stimulates the ATPase activity of ABCG2.[15]
This off-target effect is therapeutically interesting, suggesting potential combination strategies, but it also highlights the capacity of a targeted drug to engage with functionally unrelated proteins, with unpredictable physiological consequences.
Caption: this compound's primary on-target and known off-target interactions.
A Strategic Workflow for Comprehensive Off-Target Identification
To proactively characterize a compound like this compound, a multi-pronged approach integrating computational, biochemical, and cell-based proteomics methods is required. This workflow provides a self-validating system, where predictions from early, high-throughput methods are rigorously tested in more physiologically relevant models.
Caption: A multi-phase workflow for rigorous off-target identification.
Phase 1: In Silico and Biochemical Screening
The goal of this phase is to rapidly and cost-effectively generate a list of high-probability off-target candidates from the entire proteome.
Causality: Computational methods leverage the known chemical space and protein structures to predict interactions before committing to expensive wet-lab experiments.[16][17] This initial screen helps prioritize kinases for biochemical assays.
-
Input: 2D structure of the test compound (e.g., this compound) in SMILES or SDF format.
-
Ligand-Based Screening: a. Utilize chemical similarity algorithms (e.g., Tanimoto coefficient) to compare the compound against databases of ligands with known kinase targets (e.g., ChEMBL).[8] b. High similarity to a ligand for a specific kinase suggests a potential interaction.
-
Structure-Based Screening: a. Perform molecular docking of the compound against a virtual panel of human kinase crystal structures (e.g., from the Protein Data Bank).[8][17] b. Score the binding affinity and analyze the binding pose for each kinase. Favorable docking scores indicate potential binders.
-
Model Generation: Use machine learning models trained on large-scale bioactivity data to predict the probability of interaction with a wide range of targets.[16]
-
Output: A rank-ordered list of potential off-target kinases based on consensus scoring from the different computational approaches.
Causality: This is the gold-standard biochemical assay to empirically determine the selectivity of a compound by directly measuring its inhibitory effect on the enzymatic activity of a large, purified kinase panel.[18][19]
-
Platform: Use a commercial service or in-house platform offering a broad kinome panel (e.g., >400 kinases) such as the HotSpot™ radiometric assay.[20]
-
Compound Preparation: Prepare the test compound in DMSO to create a stock solution. Perform serial dilutions to generate concentrations for a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM).
-
Assay Execution: a. For each kinase, combine the purified enzyme, its specific peptide substrate, and [γ-³³P]-ATP in an assay well. b. Add the test compound at each concentration. Include a no-drug (0% inhibition) and a potent, broad-spectrum inhibitor (100% inhibition) control. c. Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Signal Detection: a. Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated peptides. b. Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP. c. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: a. Convert raw counts to percent inhibition relative to controls for each concentration. b. Fit the dose-response data to a sigmoidal curve to calculate the IC₅₀ value for each kinase that shows significant inhibition.
-
Output: A comprehensive list of kinases inhibited by the compound, with quantitative IC₅₀ values, allowing for direct assessment of selectivity.
Phase 2: Cellular Target Engagement and Functional Validation
Causality: Biochemical assays use purified enzymes and may not reflect the complex environment inside a living cell. Cell-based assays are essential to confirm that the drug can access its target in a physiological context and exert a functional consequence.[21][22]
Causality: This biophysical method directly confirms target engagement in intact cells or lysates. The principle is that a drug binding to its target protein stabilizes it against heat-induced denaturation.[23]
-
Cell Culture: Culture a relevant cell line (e.g., one that expresses a high-confidence off-target identified in the kinome screen) to ~80% confluency.
-
Treatment: Treat cells with the test compound at a saturating concentration (e.g., 10x the biochemical IC₅₀) or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: a. Harvest and wash the cells, then resuspend them in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots across a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Protein Extraction: Lyse the cells via freeze-thaw cycles to release proteins.
-
Separation: Separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction by ultracentrifugation.
-
Quantification: a. Collect the supernatant (soluble fraction). b. Analyze the abundance of the target protein at each temperature point using Western blotting with a specific antibody. c. Densitometry is used to quantify the protein bands.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both treated and vehicle samples. A rightward shift in the melting curve for the drug-treated sample confirms target stabilization and engagement.
Causality: This assay moves beyond target binding to measure the functional downstream consequence of kinase inhibition—the reduction of substrate phosphorylation.[21][24]
-
Cell Line Selection: Choose a cell line with a known active signaling pathway driven by the suspected off-target kinase.
-
Treatment: Seed cells in multi-well plates. Once adhered, serum-starve the cells if necessary to reduce basal signaling, then treat with a dose-response curve of the test compound for 1-4 hours.
-
Stimulation (if required): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or agonist to activate the target kinase.
-
Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Detection: a. Western Blot: Normalize protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the direct substrate of the off-target kinase. Also probe for the total amount of the substrate protein as a loading control. b. ELISA/MSD: Use a plate-based immunoassay with a capture antibody for the total substrate and a detection antibody for the phosphorylated form for higher throughput quantification.
-
Data Analysis: Quantify the phospho-protein signal and normalize it to the total protein signal. Plot the normalized signal against drug concentration to determine the cellular IC₅₀ for functional inhibition.
Phase 3: Unbiased Chemical Proteomics
Causality: The previous methods rely on having a pre-defined list of candidates to test. Unbiased proteomics approaches can identify novel or completely unexpected off-targets without any prior hypothesis.[13][25]
Causality: This method uses broad-spectrum kinase inhibitors immobilized on beads to capture a large fraction of the cellular kinome. A soluble test drug is used to compete for binding, and the kinases that are displaced are identified by mass spectrometry as targets.[11][26]
-
Lysate Preparation: Grow and harvest cells, then prepare a native cell lysate using a non-denaturing lysis buffer.
-
Competition Binding: a. Aliquot the lysate. Treat one aliquot with a high concentration of the test compound (e.g., this compound) and the other with a vehicle control (DMSO). Incubate for 45-60 minutes. b. Add the kinobead slurry to both lysates and incubate to allow kinase binding.
-
Enrichment: a. Wash the beads several times to remove non-specifically bound proteins. b. Elute the bound kinases from the beads.
-
Sample Preparation for Mass Spectrometry: a. Perform an in-solution tryptic digest of the eluted proteins to generate peptides. b. Label the peptides from the drug-treated and vehicle-treated samples with different isobaric tags (e.g., TMT) for quantitative comparison (optional but recommended).
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]
-
Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins (kinases) in each sample. b. Calculate the ratio of abundance for each kinase between the drug-treated and vehicle-treated samples. c. Kinases that show a significant reduction in abundance in the drug-treated sample are identified as direct targets or off-targets of the compound.
Clinical Implications and Conclusions
The clinical experience with this compound serves as a critical case study. While demonstrating meaningful clinical activity, its journey was hampered by a challenging safety profile.[3][28] The rates of grade ≥3 treatment-emergent adverse events were high (71.6% in one global phase 2 study), with issues like diarrhea, rash, and severe cutaneous reactions (e.g., toxic epidermal necrolysis) being prominent.[3][29]
| Adverse Event (Any Grade) | Frequency in Phase 1/2 Trial (%) | Possible Link to Kinase Inhibition |
| Diarrhea | 59.2% | EGFRWT inhibition in GI tract |
| Pruritus (Itching) | 42.1% | EGFRWT inhibition in skin, other off-targets |
| Rash | 40.8% | EGFRWT inhibition in skin |
| Nausea | 39.5% | Various on- and off-target effects |
| Data from Park et al., Lung Cancer, 2019.[14] |
While some of these toxicities are class effects of EGFR inhibitors, their frequency and severity, which were perceived as less favorable than those of osimertinib, suggested that this compound's selectivity in vivo was insufficient.[3] This highlights that even a high fold-selectivity in biochemical assays does not guarantee a clean clinical profile.
References
-
What is this compound used for? - Patsnap Synapse. (2024-06-14). Available from: [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online. Available from: [Link]
-
This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - Frontiers. Available from: [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed Central. Available from: [Link]
-
Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central. (2017-06-26). Available from: [Link]
-
Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA. Available from: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21). Available from: [Link]
-
This compound | C26H26N6O2S | CID 54758501 - PubChem - NIH. Available from: [Link]
-
This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed Central. (2021-01-12). Available from: [Link]
-
This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed. Available from: [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - ResearchGate. Available from: [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. Available from: [Link]
-
Kinome Profiling - PMC - PubMed Central. Available from: [Link]
-
The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC - NIH. Available from: [Link]
-
On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery. (2022-04-19). Technology Networks. Available from: [Link]
-
Computational Strategies Reshaping Modern Drug Discovery - MDPI. (2026-01-08). Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16). Available from: [Link]
-
(PDF) Kinome Profiling of Clinical Cancer Specimens - ResearchGate. (2025-06-25). Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Available from: [Link]
-
AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer | Cancer Discovery - AACR Journals. Available from: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30). Available from: [Link]
-
Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC - PubMed Central. Available from: [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Available from: [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed. (2021-05-01). Available from: [Link]
-
Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC - PubMed Central. Available from: [Link]
-
The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - NIH. (2023-11-27). Available from: [Link]
-
Cell-based test for kinase inhibitors - INiTS. (2020-11-26). Available from: [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. (2013-02-10). Available from: [Link]
-
Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies - PMC - PubMed Central. Available from: [Link]
-
Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - MDPI. Available from: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available from: [Link]
-
Main mechanisms involved in resistance to EGFR TKIs. - ResearchGate. Available from: [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 16. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. inits.at [inits.at]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 25. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 27. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 28. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Guide to the Chemical Synthesis of Olmutinib (BI 1482694)
Abstract
Olmutinib (also known as HM61713 or BI 1482694) is a third-generation, orally active, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients following treatment with first-generation EGFR TKIs.[1][2] The molecule's efficacy is rooted in its thieno[3,2-d]pyrimidine core, which binds to the ATP site in the EGFR kinase domain, and a critical acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the active site, ensuring irreversible inhibition.[3] This application note provides a detailed, step-by-step protocol for the chemical synthesis of this compound, grounded in established synthetic strategies. It includes explanations for key procedural choices, data tables for clarity, and visual diagrams to illustrate the workflow and chemical transformations.
Introduction: The Rationale of this compound's Molecular Architecture
The development of third-generation EGFR inhibitors like this compound was a direct response to acquired resistance mechanisms observed with earlier treatments. The chemical structure of this compound is a sophisticated assembly of three key pharmacophoric elements:
-
Thieno[3,2-d]pyrimidine Scaffold: This heterocyclic system serves as the molecular backbone, mimicking the adenine portion of ATP to competitively bind within the EGFR kinase domain.[3]
-
Anilino-piperazine Side Chain: This moiety extends into a solvent-exposed region, and its specific substitution pattern contributes to the compound's selectivity and pharmacokinetic profile.
-
Acrylamide Moiety: Attached via an aryloxy linker, this electrophilic group is positioned to react with the Cys797 residue, forming a covalent adduct. This irreversible binding overcomes competitive inhibition by high intracellular ATP concentrations and is key to its potency against the T790M mutant.[3]
The synthetic strategy outlined herein focuses on the sequential construction of this molecule, starting from a commercially available heterocyclic core.
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process that involves the sequential and regioselective substitution of a dichlorinated precursor. The general workflow is designed to first install the aryloxy-acrylamide fragment, followed by the introduction of the anilino-piperazine side chain. This approach is logical as it reserves the final nucleophilic substitution for the more reactive aniline component.
Caption: Fig. 1: Overall Synthetic Workflow for this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 39234-83-8 | Commercial Vendor | >97% |
| N-(3-hydroxyphenyl)acrylamide | 7493-68-7 | Commercial Vendor | >98% |
| 1-(4-Aminophenyl)-4-propionylpiperazine | 170912-52-4 | Commercial Vendor | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous Grade | >99% |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Reagent Grade | >99% |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | Anhydrous | >99.8% |
| Isopropanol (IPA) | 67-63-0 | ACS Grade | >99.5% |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | >99.5% |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | >99% |
| Silica Gel | 7631-86-9 | 230-400 mesh | - |
Detailed Synthesis Protocol
The synthetic pathway hinges on the differential reactivity of the chlorine atoms at the C2 and C4 positions of the thieno[3,2-d]pyrimidine core. The C4 position is generally more susceptible to nucleophilic attack.
Caption: Fig. 2: Two-step synthesis route to this compound.
Step 1: Synthesis of N-(3-((2-chlorothieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (Intermediate A)
This step involves a nucleophilic aromatic substitution (SNAr) where the phenoxide, generated in situ from N-(3-hydroxyphenyl)acrylamide, displaces the more reactive C4-chloro substituent.
Protocol:
-
To a stirred solution of 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMA), add N-(3-hydroxyphenyl)acrylamide (1.05 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. The carbonate acts as a base to deprotonate the phenol, forming the nucleophilic phenoxide.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dichloro-pyrimidine is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove non-polar impurities.
-
Dry the solid under vacuum to yield Intermediate A. This intermediate can often be used in the next step without further purification if purity is sufficient (>95%). A potential yield is approximately 85-90%.[4]
Expert Insight: The choice of a polar aprotic solvent like DMA is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
Step 2: Synthesis of this compound
The final step is a second SNAr reaction, where the aniline nitrogen of the piperazine fragment displaces the remaining chloro group at the C2 position.
Protocol:
-
Suspend Intermediate A (1.0 eq) and 1-(4-Aminophenyl)-4-propionylpiperazine (1.1 eq) in a mixture of Isopropanol (IPA) and DMA.
-
Add Trifluoroacetic Acid (TFA, ~0.1-0.2 eq) to the mixture. The acid serves to activate the pyrimidine ring towards nucleophilic attack.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Again, monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified.
Expert Insight: This second substitution is typically slower and requires acidic conditions to protonate the pyrimidine ring, which increases its electrophilicity and facilitates the attack by the less nucleophilic aromatic amine.
Purification and Characterization
Purification is critical to achieving the high purity required for biological assays and development.
Protocol:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, from 100% Dichloromethane to 5-10% Methanol in Dichloromethane, is typically effective at separating the product from residual starting materials and by-products.
-
Recrystallization: Alternatively, or following chromatography, recrystallize the product from a suitable solvent system, such as isopropanol/water or ethanol.[4]
-
Final Product: After purification, this compound is obtained as a solid. The overall yield from 2,4-Dichlorothieno[3,2-d]pyrimidine is typically in the range of 60-70%.[4] Purity should be confirmed to be >99% by HPLC.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques:
-
¹H NMR: To verify the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₆H₂₆N₆O₂S, MW: 486.59 g/mol ).[5]
-
Conclusion
This application note outlines a reliable and reproducible two-step synthetic protocol for this compound, a clinically relevant third-generation EGFR inhibitor. The strategy is based on a sequential SNAr approach on a commercially available thieno[3,2-d]pyrimidine core. By carefully controlling reaction conditions and employing standard purification techniques, researchers can access high-purity this compound for use in preclinical research, drug screening, and further development of novel anticancer agents.
References
- ChemicalBook. (n.d.). This compound synthesis.
-
Fawwaz, M., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(1), 55–65. Available at: [Link]
-
Li, X., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 2985. Available at: [Link]
-
Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 9, 1097. Available at: [Link]
-
Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology. Available at: [Link]
-
Fawwaz, M., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts. Available at: [Link]
- MedChemExpress. (n.d.). This compound (HM61713).
-
Fawwaz, M., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. ResearchGate. Available at: [Link]
-
Li, X., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. MDPI. Available at: [Link]
- Selleck Chemicals. (n.d.). This compound (BI 1482694) EGFR inhibitor.
- LKT Labs. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
-
Song, S., et al. (2024). 68Ga labeled this compound: Design, synthesis, and evaluation of a novel PET EGFR probe. Bioorganic Chemistry, 150, 107987. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2019). Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents. PubMed. Available at: [Link]
-
Journal of Medicinal Chemistry. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]
-
Journal of Medicinal Chemistry. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
-
Molecules. (2015). Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. PubMed. Available at: [Link]
-
Bioorganic & Medicinal Chemistry. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. Available at: [Link]
Sources
- 1. This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 3. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound - LKT Labs [lktlabs.com]
Application Notes and Protocols for In Vitro Profiling of Olmutinib (HM61713)
Introduction: Understanding Olmutinib and Its Target
This compound (also known as HM61713 or by its trade name Olita™) is a third-generation, orally active tyrosine kinase inhibitor (TKI) designed to selectively and irreversibly target specific mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Primarily, it shows high potency against the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[2][4]
The therapeutic advantage of this compound lies in its selectivity for mutant forms of EGFR (including the activating L858R mutation and exon 19 deletions) while sparing wild-type (WT) EGFR.[1][2][5] This selectivity is crucial for minimizing off-target effects and associated toxicities commonly observed with less specific inhibitors.[4] The mechanism of action involves the formation of a covalent bond between the acrylamide moiety of this compound and a cysteine residue (Cys797) near the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of the receptor's signaling activity.[6][7] By blocking EGFR autophosphorylation, this compound effectively shuts down downstream pro-survival and proliferative signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro assays for the characterization of this compound and similar EGFR inhibitors. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
I. Biochemical Kinase Activity Assay: Assessing Direct Enzyme Inhibition
The primary mechanism of this compound is the direct inhibition of EGFR kinase activity. A biochemical assay is therefore fundamental to determine the compound's potency (typically as an IC50 value) against the target enzyme. This protocol describes a common approach using a luminescent kinase assay that measures ATP consumption.
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human EGFR with the T790M/L858R double mutation is the most relevant enzyme for assessing this compound's primary target. Comparing its activity against recombinant WT EGFR is essential to determine selectivity.
-
Substrate: A generic tyrosine kinase substrate, such as poly(Glu:Tyr) 4:1, is widely used and provides a robust signal.[11][12][13]
-
ATP Concentration: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific EGFR mutant. This ensures that the inhibitor is competing effectively with ATP for binding to the kinase domain. For EGFR (T790M/L858R), an ATP concentration of 20-50 µM is often used.[14]
-
Assay Platform: The ADP-Glo™ Kinase Assay is a robust, high-throughput compatible method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a luminescent-based biochemical kinase assay.
Protocol: EGFR (T790M/L858R) Kinase Inhibition Assay
-
Reagent Preparation:
-
Kinase Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[14]
-
Enzyme: Prepare a working solution of recombinant human EGFR (T790M/L858R) at a final concentration of 3 nM in Kinase Buffer.[14]
-
Substrate/ATP Mix: Prepare a solution containing 10 µM Poly(Glu:Tyr) 4:1 peptide substrate and 40-100 µM ATP in Kinase Buffer.[14] The final ATP concentration in the assay will be half of this (20-50 µM).
-
This compound: Prepare a 10-point serial dilution of this compound in 50% DMSO, starting from a high concentration (e.g., 1 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of serially diluted this compound or 50% DMSO (vehicle control) to the appropriate wells of a white, non-binding surface 384-well plate.[14]
-
Add 5 µL of the EGFR enzyme solution to each well.
-
Pre-incubate the plate for 30 minutes at 27-30°C to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the kinase reaction by adding 5.5 µL of the Substrate/ATP mix to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection (using Promega ADP-Glo™ Kit):
-
Add 11 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 22 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic model to determine the IC50 value.
-
II. Cell-Based Viability and Cytotoxicity Assays: Determining Cellular Potency
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is critical to assess a compound's ability to penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response (i.e., inhibition of proliferation or induction of cell death).
Causality Behind Experimental Choices:
-
Cell Line Selection: It is crucial to use cell lines with well-characterized EGFR mutation statuses.
-
NCI-H1975: An NSCLC cell line endogenously expressing the EGFR L858R/T790M double mutation, representing the primary target for this compound.[1][2]
-
HCC827: An NSCLC cell line with an EGFR exon 19 deletion (del19), representing a TKI-sensitive activating mutation.[1][2]
-
A549 or H441: NSCLC cell lines expressing wild-type EGFR, used to determine the selectivity of the inhibitor for mutant versus wild-type EGFR.[1][15]
-
-
Seeding Density: The number of cells seeded is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. An initial density of 2,500 to 7,500 cells per well in a 96-well plate is a good starting point, but should be optimized for each cell line's growth rate.[15][16]
-
Assay Method:
-
MTT/WST-8 Assay: These are colorimetric assays that measure the metabolic activity of viable cells through the reduction of a tetrazolium salt.[1][15] They are cost-effective and widely used.
-
CellTiter-Glo® Luminescent Assay: This assay quantifies ATP levels, which is a direct indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.[17][18]
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells (e.g., NCI-H1975).
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[17]
-
Incubate overnight (18-24 hours) at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be 0.01 nM to 10 µM.[15]
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the cellular IC50 value.
-
Expected IC50 Values for this compound
| Cell Line | EGFR Status | Expected IC50 Range (nM) | Reference(s) |
| NCI-H1975 | L858R/T790M | 10 - 32 | [1][2] |
| HCC827 | del19 | 7 - 9.2 | [1][2] |
| A549 | Wild-Type | > 225 | [1] |
III. Western Blotting: Target Engagement and Downstream Signaling
Western blotting is an indispensable tool to visually confirm that this compound engages its target (EGFR) and inhibits the downstream signaling pathways it is designed to block. This provides mechanistic validation of the cellular effects observed in viability assays.
Causality Behind Experimental Choices:
-
Serum Starvation: Culturing cells in serum-free medium for 12-24 hours reduces the basal level of EGFR phosphorylation caused by growth factors present in fetal bovine serum (FBS).[19][20] This creates a low-background state, making it easier to observe the specific effects of EGF stimulation and its inhibition by this compound.
-
EGF Stimulation: A short pulse of EGF (e.g., 100 ng/mL for 15-30 minutes) is used to induce robust EGFR autophosphorylation and activation of downstream pathways.[19][21]
-
Antibody Selection:
-
p-EGFR (e.g., Tyr1068): An antibody specific to a key autophosphorylation site on EGFR is used to directly measure the receptor's activation state.[21]
-
Total EGFR: Probing for total EGFR is a critical control to ensure that changes in the p-EGFR signal are due to inhibition of phosphorylation, not degradation of the receptor protein.[21][22]
-
p-AKT and p-ERK: Antibodies against the phosphorylated (active) forms of key downstream effectors confirm that the inhibitor is blocking the intended signaling cascades.
-
Loading Control (e.g., β-actin, GAPDH): This is essential to normalize the data and confirm equal protein loading across all lanes.
-
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Protocol: Western Blot for EGFR Pathway Inhibition
-
Cell Culture and Treatment:
-
Seed NCI-H1975 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.[19]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C (except for the unstimulated control lane).[19]
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-PAGE gel.[21]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 4°C is recommended for a large protein like EGFR.[21][23]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-EGFR Tyr1068, 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody (typically 1:2000 - 1:10000 dilution) in 5% BSA/TBST for 1 hour at room temperature.[21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply an ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
To analyze total EGFR and a loading control, strip the membrane using a mild stripping buffer, re-block, and re-probe with antibodies for total EGFR (1:1000) and β-actin (1:5000).[21]
-
IV. Conclusion and Self-Validation
By systematically applying these three core assays—biochemical kinase inhibition, cell viability, and western blotting—researchers can build a comprehensive in vitro profile of this compound or novel EGFR inhibitors. The trustworthiness of the data is established through a self-validating experimental design: the biochemical IC50 confirms target potency, the cellular IC50 demonstrates biological efficacy in a relevant context, and the western blot provides the mechanistic link between the two, visually confirming target engagement and inhibition of downstream signaling. This integrated approach ensures a thorough and reliable characterization of inhibitor performance.
References
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. (2021). MDPI. [Link]
-
Schematic diagram of EGFR signaling pathway[20]. Growth factor binding... (n.d.). ResearchGate. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC. [Link]
-
EGFR (T790M) Kinase Assay Service. (n.d.). Reaction Biology. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
EGFR(T790M/L858R) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
EGFR (T790M, C797S) (del746-750) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Methods to study endocytic trafficking of the EGF receptor. (n.d.). PMC. [Link]
-
Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. (2021). PubMed Central. [Link]
-
EGF R Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]
-
Is serum starve important for TGF-beta induced EMT and EGF induced EMT? (2014). ResearchGate. [Link]
-
Stimulation of Cell Proliferation by Endosomal Epidermal Growth Factor Receptor As Revealed through Two Distinct Phases of Signaling. (n.d.). NIH. [Link]
-
Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. (2023). RSC Publishing. [Link]
-
How do I stimulate EGF signalin for the evaluation of gene expression in cancer cells? (2015). ResearchGate. [Link]
-
IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB. (2024). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
This compound. (n.d.). Drug Central. [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). NIH. [Link]
-
The chemical structure of this compound. (n.d.). ResearchGate. [Link]
-
IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. (n.d.). ResearchGate. [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. (n.d.). NIH. [Link]
-
How do I get EGFR western blot? (2018). ResearchGate. [Link]
-
Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer. (n.d.). NIH. [Link]
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]
-
Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. (n.d.). PubMed. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. (2021). PubMed Central. [Link]
-
Western blot analyses of total EGFR protein level in H1975 cells after... (n.d.). ResearchGate. [Link]
-
IC50 of RTKIs for NSCLC cell lines with and without T790M mutation. (n.d.). ResearchGate. [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. (2023). BioImpacts. [Link]
Sources
- 1. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 3. This compound [drugcentral.org]
- 4. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non Small Cell Lung Cancer - this compound - EGFR C797S - LARVOL VERI [veri.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. EGFR (T790M) Kinase Enzyme System [worldwide.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. rsc.org [rsc.org]
- 15. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpls.org [wjpls.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: Identification and Characterization of Cell Lines Sensitive to Olmutinib (BI 1482694 / HM61713)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmutinib (also known as HM61713 or BI 1482694) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the challenge of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3] The primary mechanism of this resistance is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4][5]
This compound's mechanism of action involves covalently binding to a cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding selectively inhibits the kinase activity of EGFR harboring both activating mutations (such as L858R or exon 19 deletions) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[2][8] This selectivity for mutant EGFR minimizes off-target effects commonly seen with earlier-generation TKIs.[2] By inhibiting the phosphorylation of EGFR, this compound effectively shuts down downstream pro-survival signaling pathways, including the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells.[2][9][10]
The identification of cancer cell lines sensitive to this compound is a critical step in preclinical research. It allows for the investigation of drug efficacy, mechanisms of action, and potential resistance pathways. This guide provides a comprehensive framework and detailed protocols for selecting appropriate cell lines and experimentally determining their sensitivity to this compound.
Part 1: Selecting Candidate Cell Lines
The primary determinant of a cell line's sensitivity to this compound is its EGFR mutation status. Researchers should select cell lines that model the clinical scenarios where this compound is intended to be effective.
Rationale for Selection:
-
T790M-Positive Models: The key indication for this compound is in tumors that have developed the T790M resistance mutation. Therefore, cell lines harboring both an activating EGFR mutation (e.g., L858R or exon 19 deletion) and the T790M mutation are the most relevant models for sensitivity testing. The NCI-H1975 cell line, which endogenously expresses both the L858R and T790M mutations, is a widely used and appropriate model.[11][12][13]
-
T790M-Negative, Activating Mutation Models: Cell lines with activating EGFR mutations but without T790M (e.g., PC-9 with an exon 19 deletion or HCC827 with an exon 19 deletion) are also valuable.[3][14][15] While sensitive to first-generation TKIs, they are also potently inhibited by this compound, demonstrating its activity against primary activating mutations.[3][16]
-
Wild-Type EGFR Models: As a negative control and to assess selectivity, a cell line with wild-type EGFR (e.g., A549 ) should be included.[11] this compound is expected to be significantly less potent against these cells.[3]
Table 1: Recommended NSCLC Cell Lines for this compound Sensitivity Screening
| Cell Line | Histotype | EGFR Mutation Status | Expected this compound Response |
| NCI-H1975 | Adenocarcinoma | L858R / T790M | Sensitive |
| PC-9 | Adenocarcinoma | Exon 19 deletion (delE746-A750) | Sensitive |
| HCC827 | Adenocarcinoma | Exon 19 deletion (delE746-A750) | Sensitive |
| A549 | Adenocarcinoma | Wild-Type (WT) | Resistant |
Part 2: Experimental Workflow for Determining this compound Sensitivity
A systematic approach is required to accurately determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency. The following workflow outlines the necessary steps from cell culture to data analysis.
Figure 1. Overall experimental workflow for determining this compound sensitivity.
Protocol 2.1: Cell Culture and Maintenance
Expertise & Experience: Proper cell culture technique is the foundation of reproducible results. The goal is to maintain cells in an exponential growth phase and ensure they are healthy and free from contamination before beginning any experiment. Cell line authentication via short tandem repeat (STR) profiling is crucial for trustworthiness, confirming the identity of the cells being used.
-
Media Preparation: Culture NCI-H1975, PC-9, and A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 70-80% confluency. Do not allow cells to become fully confluent, as this can alter their physiological state and drug response.
-
Quality Control: Regularly test for mycoplasma contamination. Ensure cell line identity is confirmed before initiating a large-scale screen.
Protocol 2.2: Cell Viability Assay (ATP-Based Luminescent Assay)
Trustworthiness: ATP-based assays, such as Promega's CellTiter-Glo®, are a self-validating system because the amount of ATP is directly proportional to the number of metabolically active, viable cells.[17] A decrease in ATP is a clear indicator of cytotoxicity or cytostatic effects. This method is highly sensitive and has a broad dynamic range compared to colorimetric assays like MTT.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).[18] Incubate overnight to allow for cell attachment.[18]
-
-
Drug Preparation and Dilution Series:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the this compound stock in culture medium to create a range of concentrations (e.g., from 10 µM down to 0.1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
-
Treatment of Cells:
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations.[18]
-
Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[17]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[17]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
Part 3: Data Analysis and Interpretation
Protocol 3.1: Calculation of IC50 Values
Authoritative Grounding: The IC50 value is determined by fitting the dose-response data to a non-linear regression model.[19] This approach is statistically more robust than simple linear interpolation.[20][21] Software like GraphPad Prism provides standardized models for this purpose, such as the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation, ensuring an authoritative and reproducible analysis.[22]
-
Data Normalization:
-
Subtract the average luminescent signal from the "blank" wells from all other measurements.
-
Normalize the data as a percentage of the vehicle control. The formula is: % Viability = (Signal_Treated / Signal_VehicleControl) * 100
-
-
Dose-Response Curve Fitting:
-
IC50 Determination:
-
The software will calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Table 2: Representative IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation | Reported this compound IC50 (nM) | Reference |
| NCI-H1975 | L858R / T790M | 10 | [3][11] |
| HCC827 | Exon 19 deletion | 9.2 | [11] |
| A549 | Wild-Type | 2225 | [3] |
Note: IC50 values are experimentally determined and can vary between laboratories based on specific assay conditions (e.g., incubation time, cell density).
Part 4: Mechanistic Insights - Downstream Signaling
This compound exerts its effect by blocking the EGFR signaling cascade. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This triggers downstream pathways crucial for cell survival and proliferation, primarily the RAS/RAF/MAPK and PI3K/AKT pathways.[9][24] this compound's covalent binding to mutant EGFR prevents this initial phosphorylation step, thereby inhibiting both of these critical downstream signals.[2]
Figure 2. Inhibition of EGFR signaling by this compound.
A key follow-up experiment to validate the mechanism of action is to perform a Western blot analysis. After treating sensitive cells (e.g., NCI-H1975) with this compound, a marked decrease in the phosphorylation levels of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK) should be observed, confirming that the drug is hitting its target and inhibiting the intended downstream pathways.[9]
Conclusion
This guide provides a robust framework for identifying and characterizing cell lines sensitive to this compound. By selecting cell lines with clinically relevant EGFR mutations, employing a highly sensitive ATP-based viability assay, and using rigorous data analysis, researchers can generate reliable and reproducible data. These protocols are essential for advancing our understanding of this compound's therapeutic potential and for the broader development of targeted therapies in NSCLC.
References
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC—Upon binding of the... [Diagram]. Retrieved from ResearchGate. [Link]
-
Sasaki, H., et al. (2008, May 1). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Retrieved from the American Association for Cancer Research. [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2023, June 18). How to calculate IC50. Retrieved from ResearchGate. [Link]
-
Lin, J. J., et al. (2019, August 5). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from Science Gateway. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
Chen, Y., et al. (n.d.). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules. [Link]
-
DrugCentral. (n.d.). This compound. Retrieved from DrugCentral. [Link]
-
Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Piotrowska, Z., et al. (2017, October 9). EGFR T790M: revealing the secrets of a gatekeeper. Lung Cancer: Targets and Therapy. [Link]
-
El-Gamal, M. I., et al. (2021, October 24). Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. Pharmaceuticals (Basel). [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187. Retrieved from GraphPad. [Link]
-
Park, K., et al. (2021, January 12). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer. [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from Bitesize Bio. [Link]
-
Patel, S., et al. (2020, July 30). An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Li, X., et al. (n.d.). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Thoracic Cancer. [Link]
-
Walter, A. O., et al. (n.d.). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery. [Link]
-
Udagawa, H., et al. (2017, July 18). Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors. International Journal of Oncology. [Link]
-
Chung, J. H., et al. (n.d.). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. Oncotarget. [Link]
-
Belloni, A., et al. (2023, December 21). The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal. Critical Reviews in Oncology/Hematology. [Link]
Sources
- 1. This compound [drugcentral.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.univpm.it [iris.univpm.it]
- 14. Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. youtube.com [youtube.com]
- 23. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Efficacy Studies of Olmutinib
Introduction: The Rationale for Rigorous Preclinical Modeling of Olmutinib
This compound (formerly known as BI 1482694/HM61713) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address a critical challenge in the treatment of non-small cell lung cancer (NSCLC): acquired resistance to first- and second-generation EGFR TKIs. The primary mechanism for this resistance is the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[2] this compound covalently binds to a cysteine residue near the kinase domain of mutant EGFR, thereby irreversibly inhibiting its activity.[3] This targeted mechanism allows for potent inhibition of EGFR isoforms with activating mutations (such as L858R or exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR, which can reduce toxicity compared to less selective inhibitors.[4]
The successful clinical development of targeted therapies like this compound relies on robust preclinical data that accurately predict human efficacy and potential resistance mechanisms. The choice of animal model is therefore not a trivial procedural step, but rather a foundational element of the entire translational research program. This guide provides a comprehensive overview of the key considerations and detailed protocols for designing and executing in vivo efficacy studies of this compound.
The EGFR Signaling Axis: The Target of this compound
To design effective preclinical studies, a fundamental understanding of the signaling pathway this compound targets is essential. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[5][6][7] These pathways are crucial for cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to constitutive, ligand-independent activation of these pro-tumorigenic pathways. This compound acts by inhibiting the initial phosphorylation event, thereby shutting down these downstream signals.[3]
Figure 2: General Experimental Workflow for an this compound Efficacy Study. The process moves from model generation through treatment and monitoring to final endpoint and biomarker analysis.
Detailed Protocols
Protocol 1: Subcutaneous NCI-H1975 Xenograft Model Generation
This protocol describes the establishment of a subcutaneous tumor model, which is ideal for routine efficacy testing due to the ease of tumor measurement.
Materials:
-
NCI-H1975 human NSCLC cell line (ATCC® CRL-5908™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
6-8 week old female athymic nude mice (e.g., NU/NU)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation: Harvest cells using trypsin-EDTA. Wash twice with sterile, serum-free PBS. Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Injection Suspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the suspension on ice to prevent the Matrigel® from solidifying.
-
Implantation: Anesthetize the mouse. Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of the mouse.
-
Monitoring: Allow tumors to grow. Begin caliper measurements when tumors become palpable (typically 7-10 days post-implantation).
Protocol 2: Orthotopic NSCLC Model via Intrapulmonary Injection
This model offers higher biological relevance by placing the tumor in its native lung microenvironment. [8][9]Monitoring requires in vivo imaging.
Materials:
-
NCI-H1975 cells stably transfected with a luciferase reporter gene (NCI-H1975-luc).
-
6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
Surgical anesthesia (e.g., isoflurane).
-
Surgical tools, sterile drapes.
-
Hamilton syringe with a 30-gauge needle.
Procedure:
-
Cell Preparation: Prepare NCI-H1975-luc cells as described in Protocol 1, resuspending to a final concentration of 2.5 x 10^7 cells/mL in sterile PBS.
-
Surgical Procedure: Anesthetize the mouse and place it in the right lateral decubitus position. Make a small incision in the skin over the left lateral thorax.
-
Injection: Carefully insert the Hamilton syringe needle through the intercostal space into the left lung parenchyma. Slowly inject 20 µL of the cell suspension (containing 5 x 10^5 cells).
-
Closure: Withdraw the needle and close the incision with surgical clips or sutures.
-
Post-operative Care: Monitor the animal for recovery and provide appropriate analgesia.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging (BLI). [10][11]
Protocol 3: this compound Formulation and Administration
This compound is orally bioavailable and is typically administered via oral gavage in preclinical studies.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
Procedure:
-
Formulation: Prepare a fresh suspension of this compound in the vehicle each day or as stability allows. For a 50 mg/kg dose in a 20g mouse (0.2 mL volume), the required concentration is 5 mg/mL. Weigh the appropriate amount of this compound powder and suspend it in the vehicle using a mortar and pestle or by vortexing vigorously.
-
Dosing: Gently restrain the mouse. Insert the gavage needle into the esophagus and deliver the calculated volume of the drug suspension directly into the stomach.
-
Dosing Regimen: A typical efficacy study might use a daily dosing regimen (e.g., 25-50 mg/kg, once daily). [12][13][14][15]The exact dose should be determined from preliminary tolerability and pharmacokinetic studies.
Protocol 4: Efficacy Assessment and Endpoint Analysis
Tumor Volume Measurement (Subcutaneous Models):
-
Measure the length (L) and width (W) of the tumor 2-3 times per week using digital calipers. [16][17][18]* Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 . [19][20]* The primary endpoint is typically tumor growth inhibition (TGI). A common humane endpoint is when the tumor volume reaches 1500-2000 mm³.
Bioluminescence Imaging (Orthotopic Models):
-
Anesthetize the mouse and administer D-luciferin substrate via intraperitoneal injection (e.g., 150 mg/kg). [10]* After 10-15 minutes, place the mouse in an in vivo imaging system (IVIS) and acquire images. [21]* Quantify the bioluminescent signal (photon flux) from a defined region of interest (ROI) over the thoracic area. The signal intensity correlates with tumor burden. [11][22] Data Analysis:
-
Plot mean tumor volume or bioluminescent signal ± SEM for each treatment group over time.
-
Calculate Tumor Growth Inhibition (%TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlative Studies
To ensure that the observed efficacy is due to on-target effects, it is crucial to conduct PK/PD studies. [23] Pharmacokinetics (PK):
-
Objective: To determine the exposure of this compound in the plasma and tumor tissue over time.
-
Method: Use a satellite group of tumor-bearing animals. At various time points after a single or multiple doses of this compound, collect blood and tumor samples. Analyze this compound concentrations using LC-MS/MS.
Pharmacodynamics (PD):
-
Objective: To measure the inhibition of the EGFR signaling pathway in the tumor.
-
Method: From the same satellite group, harvest tumors at peak and trough drug exposure times. Prepare tumor lysates and perform Western blotting for key biomarkers.
-
Key Biomarkers:
-
p-EGFR (Tyr1068): Direct measure of target inhibition.
-
p-AKT (Ser473): Measure of PI3K pathway inhibition.
-
p-ERK1/2 (Thr202/Tyr204): Measure of MAPK pathway inhibition.
-
Cleaved Caspase-3: Marker of apoptosis induction.
-
A successful study should demonstrate that efficacious doses of this compound achieve sufficient plasma and tumor concentrations to cause sustained inhibition of p-EGFR and its downstream effectors. [24][25][26][27]
Conclusion
The preclinical evaluation of this compound requires a methodologically sound and scientifically justified approach to animal modeling. By selecting the appropriate tumor model—whether CDX for initial screening or PDX for higher fidelity studies—and integrating rigorous protocols for drug administration, efficacy monitoring, and PK/PD analysis, researchers can generate high-quality, translatable data. This comprehensive approach is essential for advancing our understanding of this compound's therapeutic potential and for guiding its successful clinical application in the treatment of EGFR T790M-positive NSCLC.
References
-
Bioluminescent Orthotopic Mouse Models of Human Localized Non-Small Cell Lung Cancer: Feasibility and Identification of Circulating Tumour Cells. PLOS One. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
-
Bioluminescence imaging correlates with tumor progression in an orthotopic mouse model of lung cancer. PubMed. [Link]
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. [Link]
-
Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLOS One. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors. PubMed. [Link]
-
Epidermal growth factor receptor. Wikipedia. [Link]
-
Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics. NIH. [Link]
-
A Novel Bioluminescence Orthotopic Mouse Model for Advanced Lung Cancer. PMC. [Link]
-
Tumor Volume Measurement. Peira. [Link]
-
Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PMC - NIH. [Link]
-
Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance. NIH. [Link]
-
Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. NIH. [Link]
-
Targeting and in vivo imaging of non-small–cell lung cancer using nebulized multimodal contrast agents. PNAS. [Link]
-
Illustration of the method for measuring subcutaneous tumors in mice.... ResearchGate. [Link]
-
Generation of genetically engineered mice for lung cancer with mutant EGFR. Request PDF. [Link]
-
Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. PubMed Central. [Link]
-
In Vivo Bioluminescence Imaging of Tumor Progression in the Lewis Lung Carcinoma Orthotopic Mouse Model: A Comparison Between the Tail Vein Injection and Intranasal Instillation Methods. PubMed. [Link]
-
Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs. NIH. [Link]
-
A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non–Small Cell Lung Cancer. AACR Publications. [Link]
-
Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. springermedizin.de. [Link]
-
Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations. AACR Journals. [Link]
-
Patient-derived cell line, xenograft and organoid models in lung cancer therapy. PMC - NIH. [Link]
-
Characterization of a panel of 79 PDX-derived cell lines with a focus on the EGFR exon 20 insertion mutation-driven NSCLC model LXFE 2478. Charles River. [Link]
-
Pharmacodynamic Biomarkers: Falling Short of the Mark?. AACR Journals. [Link]
-
Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. Proprevia. [Link]
-
Tumor Volume Measurements in Animal Experiments: Current Approaches and Their Limitations. ResearchGate. [Link]
-
The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. Certis Oncology White Papers. [Link]
-
Patient-derived cell line, xenograft and organoid models in lung cancer therapy. Translational Lung Cancer Research. [Link]
-
Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. Oncotarget. [Link]
-
Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. NIH. [Link]
-
Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. Blog. [Link]
-
Lung (Non-Small Cell) Cancer CDX Models. Xenograft Model Database. [Link]
-
Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models. PMC - NIH. [Link]
-
Weekly osimertinib dosing to prevent EGFR mutant tumor cells destined to home mouse lungs. ASCO Publications. [Link]
-
Impact of Subcutaneous versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles. Cancer Research Communications - AACR Journals. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed Central. [Link]
-
Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line?. PMC - NIH. [Link]
-
A Genomically and Clinically Annotated Patient Derived Xenograft (PDX) Resource for Preclinical Research in Non-Small Cell Lung. bioRxiv. [Link]
-
Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation. PubMed. [Link]
-
Patient-derived tumour xenografts as models for oncology drug development. PMC - NIH. [Link]
-
EGFR ligands as pharmacodynamic biomarkers in metastatic colorectal cancer patients treated with cetuximab and irinotecan. PubMed. [Link]
-
What is this compound used for?. Patsnap Synapse. [Link]
-
This compound. Drug Central. [Link]
-
Biomarkers for monoclonal antibody targeting EGFR in NSCLC: Challenges, current status, and future perspectives. ProBiologists. [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. PMC - NIH. [Link]
Sources
- 1. This compound [drugcentral.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. xenograft.org [xenograft.org]
- 9. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescent Orthotopic Mouse Models of Human Localized Non-Small Cell Lung Cancer: Feasibility and Identification of Circulating Tumour Cells | PLOS One [journals.plos.org]
- 11. Bioluminescence imaging correlates with tumor progression in an orthotopic mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. tumorvolume.com [tumorvolume.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 21. A Novel Bioluminescence Orthotopic Mouse Model for Advanced Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. EGFR ligands as pharmacodynamic biomarkers in metastatic colorectal cancer patients treated with cetuximab and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biomarkers of response to epidermal growth factor receptor inhibitors in Non-Small-Cell Lung Cancer Working Group: standardization for use in the clinical trial setting. [vivo.weill.cornell.edu]
- 27. probiologists.com [probiologists.com]
Application Notes & Protocols: Preparation of High-Purity Olmutinib Stock Solutions for Preclinical Research
Abstract
This document provides a comprehensive, field-tested guide for the preparation, handling, and storage of Olmutinib (also known as HM61713 or BI 1482694) stock solutions. This compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] The accuracy and reproducibility of preclinical studies involving this compound are critically dependent on the precise and consistent preparation of stock solutions. This guide details the fundamental principles, a step-by-step protocol, and quality control measures to ensure the integrity and biological activity of the compound for in vitro applications.
Introduction: The Scientific Rationale for Meticulous Preparation
This compound covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, including activating mutations (e.g., Exon 19 deletions, L858R) and the T790M "gatekeeper" resistance mutation.[1][3] This irreversible inhibition blocks downstream signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for tumor cell proliferation and survival.[1][4]
Given its potent and specific mechanism of action, experimental outcomes are highly sensitive to the final concentration and stability of this compound in culture. Improperly prepared stock solutions can lead to several confounding issues:
-
Inaccurate Dosing: Undissolved compound or precipitation can lead to lower-than-expected concentrations, resulting in diminished or misleading biological effects.
-
Compound Degradation: Repeated freeze-thaw cycles or improper storage can compromise the chemical integrity of this compound, reducing its efficacy.[5]
-
Poor Reproducibility: Inconsistencies in solution preparation between experiments are a primary source of variability, undermining the reliability of scientific findings.
This protocol is designed as a self-validating system, incorporating best practices to mitigate these risks and ensure the generation of high-quality, reproducible data.
Physicochemical Properties and Safety Mandates
A thorough understanding of this compound's properties is foundational to its correct handling. As a potent cytotoxic agent, adherence to strict safety protocols is non-negotiable.[6]
Key Physicochemical Data
The following table summarizes essential data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₆N₆O₂S | [1][7][8] |
| Molecular Weight | 486.6 g/mol (Note: Use the exact MW from your supplier's Certificate of Analysis for precise calculations) | [1][7] |
| Appearance | Solid powder | N/A |
| Solubility | DMSO: ≥ 100 mg/mL (205.51 mM).[5][7] Requires sonication for optimal dissolution. Use fresh, anhydrous DMSO.[9]Water: Insoluble.[9] | [5][7][9] |
Mandatory Safety & Handling
This compound is classified as a cytotoxic compound and must be handled with appropriate precautions to prevent exposure.[6]
-
Engineering Controls: All handling of this compound powder and concentrated stock solutions must be performed within a certified chemical fume hood or a Class II biological safety cabinet.[6][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Waste Disposal: All contaminated materials (vials, pipette tips, gloves, etc.) must be disposed of as hazardous chemical waste according to institutional and local regulations.[10]
-
Spill Management: Have a spill kit readily available. For small spills (<5 mL), absorb the liquid with appropriate pads, clean the area three times with a detergent solution, and dispose of all materials as hazardous waste.[6]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a standard concentration for most in vitro applications.
Materials and Reagents
-
This compound powder (purity ≥98%)[13]
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (e.g., cell culture grade)[9]
-
Sterile, nuclease-free 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated P200 and P1000 micropipettes with sterile, low-retention filtered tips
-
Vortex mixer
-
Water bath sonicator
Workflow Diagram
Caption: Step-by-step workflow for preparing this compound stock solution.
Step-by-Step Methodology
1. Pre-Protocol Setup: a. Don all required PPE as described in Section 2.2. b. Perform all subsequent steps in a certified chemical fume hood or biosafety cabinet.
2. Calculation of Mass: a. Determine the desired volume (V) and concentration (C) of the stock solution. b. Use the following formula to calculate the required mass (m) of this compound: m (mg) = C (mmol/L) * V (L) * MW ( g/mol ) c. Example for 1 mL of 10 mM stock: m = 10 mmol/L * 0.001 L * 486.6 g/mol = 4.866 mg
3. Dissolution Procedure: a. Tare a sterile microcentrifuge tube on the analytical balance. b. Carefully weigh the calculated mass (e.g., 4.866 mg) of this compound powder directly into the tube. c. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube. The use of fresh, anhydrous DMSO is critical, as moisture can significantly reduce the solubility of many compounds.[5][9] d. Tightly cap the tube and vortex vigorously for 2-3 minutes. e. If any particulates remain, place the tube in a water bath sonicator for 10-15 minutes to facilitate complete dissolution.[7] This step provides the necessary energy to break down compound aggregates. f. Visually inspect the solution against a light source. It must be a clear, homogenous solution with no visible crystals or precipitate. If particulates persist, repeat the vortexing and sonication steps.
4. Aliquoting and Storage: a. Once the this compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled polypropylene tubes. b. Causality: Aliquoting is the most critical step for preserving the long-term integrity of the compound. It prevents the degradation and potential for contamination associated with repeated freeze-thaw cycles of a master stock.[5] c. Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year) .[5][7] Protect from light.
Quality Control and In-Use Best Practices
A prepared stock solution should be validated to ensure its biological activity is consistent with expected norms.
-
Functional Validation: The most definitive quality control measure is to test a new batch of stock solution in a sensitive cell line. For this compound, the H1975 NSCLC cell line, which harbors the EGFR L858R/T790M double mutation, is an ideal model. The IC₅₀ value for cell viability should be approximately 10 nM .[7] A significant deviation from this value may indicate a problem with the stock solution's preparation or integrity.
-
Working Dilutions: When preparing working solutions for cell culture experiments, dilute the DMSO stock directly into the pre-warmed culture medium. Ensure the final concentration of DMSO in the culture does not exceed a non-toxic level, typically ≤0.1%, to avoid solvent-induced artifacts.
Mechanism of Action: EGFR Signaling Inhibition
This compound exerts its therapeutic effect by blocking the ATP-dependent phosphorylation of mutant EGFR, thereby preventing the activation of key downstream pro-survival pathways.
Caption: this compound irreversibly inhibits mutant EGFR, blocking downstream signaling.
References
-
PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. (2024). What is this compound used for?. [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Drug Central. (n.d.). This compound. [Link]
-
Tuffaha, H. W., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice. [Link]
-
Tibbitts, T. T., et al. (2009). EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity. Cancer Research. [Link]
-
University of Rochester Medical Center. (n.d.). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Environmental Health and Safety. [Link]
-
Yu, H. A., et al. (2017). EGFR T790M: revealing the secrets of a gatekeeper. Journal of Thoracic Oncology. [Link]
-
Specialist Pharmacy Service. (2018). Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. [Link]
-
Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). EGFR signaling pathway. The processes of ligandereceptor and.... [Link]
-
Health and Safety Executive. (2024). Safe handling of cytotoxic drugs in the workplace. [Link]
-
Mascaux, C., et al. (2019). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. Nature Communications. [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
AKJournals. (2019). A UHPLC–MS/MS method for the quantitation of this compound in rat plasma. Acta Chromatographica. [Link]
-
Attwa, M. W., et al. (2018). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. RSC Advances. [Link]
-
Attwa, M. W., et al. (2018). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. National Center for Biotechnology Information. [Link]
-
EMD Millipore. (n.d.). 461542 this compound CAS: 1353550-13-6. [Link]
-
Attwa, M. W., et al. (2018). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. RSC Advances. [Link]
-
MDPI. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules. [Link]
-
ResearchGate. (2019). Analytical method development and validation of this compound bulk drug as per ICH Q2 guidelines by using RP-HPLC Method. [Link]
Sources
- 1. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound [drugcentral.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. This compound - LKT Labs [lktlabs.com]
Application Notes and Protocols: Olmutinib Administration in Mouse Xenograft Models
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of Olmutinib (also known as HM61713 or BI 1482694) in mouse xenograft models of non-small cell lung cancer (NSCLC). This compound is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific causality behind experimental choices to ensure robust and reproducible outcomes.
Scientific Rationale and Mechanism of Action
EGFR is a transmembrane receptor that, upon activation by ligands, triggers downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation and survival.[4][5] In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive signaling, driving tumorigenesis.[6][7] First and second-generation EGFR TKIs are effective against these activating mutations but often lead to acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[8][9]
This compound was developed to overcome this resistance. It forms a covalent, irreversible bond with a cysteine residue (Cys797) near the ATP-binding site of the mutant EGFR kinase domain.[10][11] This irreversible binding potently inhibits the kinase activity of both the initial activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[10][12] Its high selectivity for mutant EGFR over WT-EGFR is advantageous as it minimizes off-target effects and associated toxicities commonly seen with earlier-generation TKIs.[3] The inhibition of the mutant EGFR shuts down the pro-survival signaling pathways, leading to apoptosis of cancer cells.[12]
Choice of Xenograft Model: NCI-H1975
The NCI-H1975 human NSCLC cell line is the model of choice for evaluating this compound. This cell line is well-characterized and harbors the dual EGFR mutations L858R (an activating mutation in exon 21) and T790M (the resistance mutation in exon 20).[10][13] This genetic profile accurately mimics the clinical scenario of acquired resistance to first-generation EGFR TKIs, making it an ideal platform to assess the efficacy of third-generation inhibitors like this compound.[4]
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number (Example) | Notes |
| This compound (HM61713) | MedChemExpress | HY-15761 | Store at -20°C. |
| NCI-H1975 Cell Line | ATCC | CRL-5908 | --- |
| Athymic Nude Mice (BALB/c nude) | The Jackson Laboratory | 002019 | Female, 6-8 weeks old. |
| RPMI-1640 Medium | Gibco | 11875093 | --- |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 15140122 | --- |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | --- |
| Matrigel® Matrix | Corning | 354234 | Store at -20°C, thaw on ice. |
| Carboxymethylcellulose (CMC) | Sigma-Aldrich | C4888 | For vehicle preparation. |
| Tween® 80 | Sigma-Aldrich | P1754 | For vehicle preparation. |
| Sterile Water for Injection | --- | --- | For vehicle preparation. |
| Isoflurane | --- | --- | For anesthesia. |
Experimental Protocols
The following protocols are designed as a self-validating system, with integrated quality control steps and decision points. The overall workflow is outlined below.
Protocol 1: NCI-H1975 Cell Culture and Maintenance
Causality: Maintaining cells in an exponential growth phase ensures high viability and tumorigenicity for xenograft implantation.[13]
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 3-4 days or when they reach 80-90% confluency. Do not allow cultures to become fully confluent as this can reduce cell viability.
-
For harvesting, wash cells with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium for counting.
Protocol 2: Subcutaneous Xenograft Implantation
Causality: The use of Matrigel provides an extracellular matrix scaffold that promotes cell survival and initial tumor establishment.[1][14] Subcutaneous implantation allows for easy and non-invasive monitoring of tumor growth.[4]
-
Acclimatize female athymic nude mice (6-8 weeks old) for at least one week prior to the experiment.
-
Harvest NCI-H1975 cells during their exponential growth phase. Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in cold, serum-free RPMI-1640 medium.
-
On ice, mix the cell suspension with an equal volume of Matrigel® Matrix for a final concentration of 1 x 10⁷ cells per 100-200 µL.
-
Anesthetize the mouse (e.g., using isoflurane).
-
Inject 100-200 µL of the cell/Matrigel suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.[1]
Protocol 3: this compound Formulation and Administration
Causality: As this compound is orally active but poorly water-soluble, a suspension vehicle is required for consistent oral gavage administration.[15][16] A daily dosing schedule is appropriate based on the pharmacokinetic profile of similar TKIs and the need to maintain therapeutic drug levels.[17]
-
Vehicle Preparation: Prepare a sterile vehicle solution of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween® 80 in sterile water. Mix thoroughly.
-
This compound Suspension: On each day of dosing, weigh the required amount of this compound powder and suspend it in the vehicle to achieve the desired final concentrations (e.g., for a 10 mg/kg dose in a 20g mouse receiving 100 µL, the concentration is 2 mg/mL). Vortex thoroughly before each administration to ensure a uniform suspension.
-
Administration: Administer the prepared this compound suspension or vehicle control to the mice via oral gavage once daily. The volume is typically 5-10 mL/kg body weight (e.g., 100-200 µL for a 20g mouse).
Protocol 4: Tumor Monitoring and Efficacy Evaluation
Causality: Regular monitoring of tumor volume and body weight is critical for assessing therapeutic efficacy and drug toxicity, respectively.[1][18]
-
Begin monitoring tumor growth 5-7 days post-implantation.
-
Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume (mm³) = (Length × Width²) / 2 .[1]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n = 8-10 mice per group). This ensures a uniform starting tumor burden across all groups.[1][12]
-
Initiate daily treatment as described in Protocol 3.
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[1] Individual animals may be euthanized if tumors become ulcerated or if body weight loss exceeds 20%.
Data Presentation and Analysis
Suggested Dose-Response Study Design
To determine the optimal dose, a dose-response study is recommended. Based on preclinical data for this compound and other third-generation TKIs, the following groups are suggested.[19]
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | 0 | Oral Gavage | Once Daily (QD) |
| 2 | This compound | 10 | Oral Gavage | Once Daily (QD) |
| 3 | This compound | 25 | Oral Gavage | Once Daily (QD) |
| 4 | This compound | 50 | Oral Gavage | Once Daily (QD) |
Efficacy Endpoints
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). This can be expressed as the percent T/C value:
% T/C = (Mean tumor volume of Treated Group / Mean tumor volume of Control Group) × 100
A %T/C value of ≤ 42% is typically considered to indicate significant antitumor activity.[1]
Example Data Table (Hypothetical)
The following table illustrates how to present the final tumor volume and TGI data.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | % T/C |
| Vehicle Control | 0 | 1850 ± 210 | 0% | 100% |
| This compound | 10 | 1110 ± 155 | 40% | 60% |
| This compound | 25 | 481 ± 95 | 74% | 26% |
| This compound | 50 | 204 ± 58 | 89% | 11% |
References
-
Pharmacology Discovery Services. (n.d.). Xenograft, Lung, NCI-H1975. Retrieved from [Link]
-
Bio-protocol. (n.d.). H1975 NSCLC xenograft model. Retrieved from [Link]
-
Altogen Labs. (n.d.). NCI-H1975 Xenograft Model. Retrieved from [Link]
-
Altogen Labs. (n.d.). Validated NCI-H1975 Xenograft Model. Retrieved from [Link]
- Shimizu, J., et al. (2021). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology.
-
Sykes, A. (2016). This compound: First Global Approval. Drugs. Retrieved from [Link]
-
Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from [Link]
-
Al-Abdullah, N. M., et al. (2023). This compound Reverses Thioacetamide-Induced Cell Cycle Gene Alterations in Mice Liver and Kidney Tissues, While Wheat Germ Treatment Exhibits Limited Efficacy at Gene Level. Medicina. Retrieved from [Link]
- Lee, H. J., et al. (2017). Preclinical study of this compound (HM61713) with optimal dosing in ectopic and metastatic mouse model of EGFR-mutant (T790M-positive) non-small cell lung cancer (NSCLC). Annals of Oncology.
-
Zhang, Q., et al. (2017). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. Oncotarget. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 54758501. Retrieved from [Link].
-
Kleczko, E. K., et al. (2023). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancer Research Communications. Retrieved from [Link]
-
Kim, Y., et al. (2019). A safety, pharmacokinetic, pharmacogenomic and population pharmacokinetic analysis of the third-generation EGFR TKI, this compound (HM61713), after single oral administration in healthy volunteers. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2021). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. RSC Advances. Retrieved from [Link]
-
Li, X., et al. (2023). Aumolertinib inhibits tumor growth in Ba/F3 EGFR L861Q mutant mouse allograft model in vivo. ResearchGate. Retrieved from [Link]
-
LUNGevity Foundation. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated? Retrieved from [Link]
-
Zhang, H., et al. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology. Retrieved from [Link]
-
Hama, N., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols. Retrieved from [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of this compound. Retrieved from [Link]
-
Wang, W., et al. (2017). Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts. Oncotarget. Retrieved from [Link]
-
Vicent, S., et al. (2009). Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis. Clinical Cancer Research. Retrieved from [Link]
-
Leonetti, A., et al. (2019). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers. Retrieved from [Link]
-
Wang, S., et al. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Thoracic Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC. Retrieved from [Link]
-
Drug Central. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]
-
ResearchGate. (n.d.). Main mechanisms involved in resistance to EGFR TKIs. Retrieved from [Link]
Sources
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. altogenlabs.com [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 15. A safety, pharmacokinetic, pharmacogenomic and population pharmacokinetic analysis of the third-generation EGFR TKI, this compound (HM61713), after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Western Blot Analysis of p-EGFR Inhibition by Olmutinib in NSCLC Cell Lines
Introduction: Targeting Mutant EGFR in Non-Small Cell Lung Cancer with Olmutinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation at multiple tyrosine residues within its cytoplasmic tail. This phosphorylation cascade creates docking sites for various adaptor proteins, thereby activating critical downstream signaling pathways, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are fundamental drivers of cell growth and survival.[3]
In a significant subset of non-small cell lung cancers (NSCLC), activating mutations in the EGFR gene lead to constitutive kinase activity and uncontrolled cell proliferation, making it a prime therapeutic target.[4] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have shown efficacy in patients with these activating mutations. However, the majority of patients eventually develop resistance, frequently due to a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5][6] This mutation increases the receptor's affinity for ATP, reducing the potency of ATP-competitive inhibitors.[5]
This compound (formerly known as HM61713 or BI 1482694) is a third-generation, irreversible EGFR TKI designed to overcome this resistance mechanism.[7][8] It selectively targets EGFR harboring both activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[4][7] this compound covalently binds to a cysteine residue (Cys797) near the ATP-binding site of the mutant EGFR kinase, thereby irreversibly blocking its autophosphorylation and subsequent downstream signaling.[9] This targeted mechanism of action leads to the induction of apoptosis in cancer cells dependent on mutant EGFR signaling.[7]
Western blotting is an indispensable technique for verifying the mechanism of action of EGFR inhibitors like this compound. By quantifying the phosphorylation status of specific EGFR tyrosine residues, researchers can directly measure the inhibitor's efficacy in blocking receptor activation. This application note provides a comprehensive, field-proven protocol for the detailed analysis of phosphorylated EGFR (p-EGFR) in NSCLC cell lysates following treatment with this compound.
Core Principles and Experimental Design
The central objective of this protocol is to semi-quantitatively measure the decrease in EGFR phosphorylation at specific tyrosine residues (Tyr1068 and Tyr1173) in response to this compound treatment. These sites are critical for downstream signaling; phosphorylation at Tyr1068 creates a binding site for the GRB2 adaptor protein, initiating the RAS-MAPK pathway, while phosphorylated Tyr1173 serves as a docking site for the Shc scaffold protein, also contributing to MAPK signaling activation.[10][11]
To ensure data integrity and trustworthiness, the experimental design incorporates several key validation steps:
-
Appropriate Cell Line Selection: The use of NSCLC cell lines with well-characterized EGFR mutations is critical. NCI-H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, serve as an ideal model. PC-9 cells, with an exon 19 deletion, can also be used, particularly if a T790M-positive subline is generated.
-
Dose-Response and Time-Course Analysis: To determine the optimal inhibitory concentration and treatment duration, a matrix of this compound concentrations and time points should be evaluated.
-
Normalization of Phospho-Signal: The level of phosphorylated EGFR is normalized to the total amount of EGFR protein to account for any variations in protein loading or expression. This ratio (p-EGFR / Total EGFR) provides a more accurate measure of receptor activation.
-
Inclusion of Controls: The experiment must include vehicle-treated controls (e.g., DMSO) to establish a baseline of EGFR phosphorylation and a positive control (e.g., EGF stimulation) to ensure the signaling pathway is active and detectable.
EGFR Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the EGFR signaling cascade and highlights the inhibitory action of this compound.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Detailed Experimental Protocols
Part 1: Cell Culture and this compound Treatment
This protocol is optimized for the NCI-H1975 cell line, which endogenously expresses EGFR with both L858R and T790M mutations.
Materials:
-
DPBS (Dulbecco's Phosphate-Buffered Saline)[12]
-
Trypsin-EDTA Solution[12]
-
This compound (Selleck Chemicals, Cat. No. S7297 or equivalent)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Human EGF (Epidermal Growth Factor)
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO₂.[5][12] Subculture cells every 2-3 days to maintain sub-confluent stocks (70-80% confluency).[12]
-
Cell Seeding: Seed NCI-H1975 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of EGFR phosphorylation, once cells are attached and have reached ~50% confluency, replace the growth medium with serum-free RPMI-1640. Incubate for 16-24 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations. Based on published data, the IC₅₀ for this compound in H1975 cells is approximately 10 nM.[4] A suggested dose-response range is 0, 1, 10, 50, and 100 nM.
-
Include a "vehicle control" well treated with the same final concentration of DMSO as the highest this compound dose.
-
Treat the cells for a specified duration. A time-course of 2, 6, and 24 hours is recommended to determine the optimal treatment time.[15]
-
-
Positive Control (EGF Stimulation): For a positive control, leave one well of serum-starved, untreated cells. 15-30 minutes prior to cell lysis, stimulate these cells with 100 ng/mL of human EGF.
Part 2: Cell Lysis and Protein Quantification
Critical Consideration: To preserve the phosphorylation state of EGFR, all steps must be performed on ice or at 4°C. Lysis buffer must be supplemented with freshly added protease and phosphatase inhibitors.[16][17]
Materials:
-
Ice-cold DPBS
-
RIPA Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Cat. No. P8340 or equivalent)[16]
-
Phosphatase Inhibitor Cocktail (e.g., Cell Signaling Technology, Cat. No. 5870 or equivalent)[17][18]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
BCA Protein Assay Kit
RIPA Lysis Buffer Recipe (100 mL):
| Component | Final Concentration | Amount | Source/Reference |
| Tris-HCl, pH 7.4 | 20 mM | 2 mL of 1M stock | [3] |
| NaCl | 150 mM | 3 mL of 5M stock | [3] |
| EDTA | 1 mM | 200 µL of 0.5M stock | [3] |
| Triton X-100 | 1% (v/v) | 1 mL | [3] |
| Sodium Deoxycholate | 1% (w/v) | 1 g | [3] |
| SDS | 0.1% (w/v) | 0.1 g | [3] |
| Ultrapure Water | - | to 100 mL | - |
Procedure:
-
Cell Washing: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold DPBS.[19]
-
Cell Lysis:
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of cold RIPA buffer at a 1:100 dilution.[17][18]
-
Add 150-200 µL of the supplemented RIPA buffer to each well.
-
Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.[3]
-
-
Lysate Incubation and Clarification:
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
Part 3: Western Blotting
Workflow Diagram:
Caption: Step-by-step workflow for Western blot analysis of p-EGFR.
Materials:
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
PVDF membrane (0.45 µm)
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies (see table below)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., ChemiDoc)
Recommended Primary Antibodies:
| Target | Host | Dilution | Supplier & Cat. No. (Example) |
| p-EGFR (Tyr1068) | Rabbit | 1:1000 | Cell Signaling Technology, #2234 |
| p-EGFR (Tyr1173) | Rabbit | 1:1000 | Cell Signaling Technology, #4407 |
| Total EGFR | Mouse | 1:1000 | Santa Cruz Biotechnology, sc-373746 |
| β-Actin | Mouse | 1:5000 | Sigma-Aldrich, A5441 |
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein, which can cause high background.
-
Primary Antibody Incubation (p-EGFR):
-
Dilute the anti-p-EGFR (Tyr1068 or Tyr1173) antibody in 5% BSA/TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated anti-rabbit secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing:
-
To normalize the p-EGFR signal, the membrane must be stripped and re-probed for total EGFR and a loading control (β-Actin).
-
Use a mild stripping buffer to remove the primary and secondary antibodies.
-
Re-block the membrane and repeat the immunodetection process using the primary antibodies for Total EGFR and then β-Actin.
-
Data Analysis and Presentation
Quantitative analysis of band intensity should be performed using densitometry software such as ImageJ.[21][22][23]
Procedure for Densitometry using ImageJ:
-
Image Preparation: Open the TIFF image of your Western blot in ImageJ. Convert the image to 8-bit grayscale.[24]
-
Band Selection: Use the rectangle tool to draw a box around the first band in a lane. Ensure the box encompasses the entire band.[21]
-
Lane Plotting: Go to Analyze > Gels > Plot Lanes (or press Ctrl+3). This will generate a profile plot of the lane intensity.[24]
-
Peak Area Measurement: Use the "Wand" tool to click inside the peak corresponding to your band. The area under the curve will be displayed in the "Results" window.[21]
-
Background Subtraction: To correct for background, draw a small rectangle in an area of the lane with no bands, measure its mean gray value, and subtract this from your band's intensity value.
-
Normalization:
-
Calculate the ratio of the background-corrected intensity for p-EGFR to the background-corrected intensity for Total EGFR for each sample. (Ratio = p-EGFR / Total EGFR).
-
Further normalize these ratios to the vehicle control by dividing the ratio of each treated sample by the ratio of the vehicle control sample. This will give the "Fold Change vs. Control".
-
Data Presentation:
Summarize the quantitative data in a clear, structured table.
| Treatment Group | This compound Conc. (nM) | p-EGFR Intensity (Arbitrary Units) | Total EGFR Intensity (Arbitrary Units) | p-EGFR / Total EGFR Ratio | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 (DMSO) | Value | Value | Value | 1.0 |
| This compound | 1 | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| This compound | 50 | Value | Value | Value | Value |
| This compound | 100 | Value | Value | Value | Value |
| EGF Stimulated | 0 | Value | Value | Value | Value |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No p-EGFR Signal | - Insufficient EGF stimulation (in positive control).- this compound treatment is too effective or prolonged.- Phosphatase activity during lysis.- Low primary antibody concentration. | - Confirm EGF activity and stimulation time.- Reduce this compound concentration or treatment duration.- Ensure fresh phosphatase inhibitors were added to ice-cold lysis buffer.- Increase primary antibody concentration or incubate overnight at 4°C. |
| High Background | - Blocking is insufficient.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Increase blocking time to 2 hours or try a different blocking agent (e.g., commercial blocking solutions).- Titrate antibody concentrations.- Increase the number and duration of TBST washes. |
| Inconsistent Total EGFR Levels | - Unequal protein loading.- Errors in protein quantification. | - Re-run the BCA assay to confirm protein concentrations.- Normalize to a reliable loading control like β-Actin or GAPDH. |
| Unexpected Bands | - Non-specific antibody binding.- Potential off-target effects of this compound at high concentrations.[25]- Protein degradation. | - Verify primary antibody specificity with the manufacturer's datasheet.- Perform a dose-response to ensure the effect is on-target at lower concentrations.- Ensure fresh protease inhibitors were used. |
Conclusion
This application note provides a robust and validated protocol for the Western blot analysis of EGFR phosphorylation following treatment with the third-generation TKI, this compound. By adhering to the detailed steps for cell culture, treatment, lysis, immunodetection, and quantitative analysis, researchers can reliably assess the inhibitory efficacy of this compound and similar compounds. The emphasis on proper controls, normalization, and troubleshooting ensures the generation of high-quality, reproducible data, which is essential for advancing research and development in the field of targeted cancer therapy.
References
-
Revolutionize Your Western Blot Analysis: Learn How to Perform Densitometry with ImageJ. (2022). YouTube. [Link]
-
How to Quantify Western Blot Results Using ImageJ. (2025). Beta LifeScience. [Link]
-
NCI-H1975 Cell Line. Elabscience. [Link]
-
PC-9 Cell Line. Elabscience. [Link]
-
NCI-H1975 Cell Line. AMSBIO. [Link]
- Quantification of protein bands using densitometry. StarrLab - Google Sites.
-
PC-9 - Cell Line. BCRJ. [Link]
-
Western blot quantification by Image J. (2019). The Yan Lab. [Link]
-
Human Lung adenocarcinoma cell line PC-9. BioHippo. [Link]
-
PC-9. Culture Collections. [Link]
-
Quantifications of Western Blots with ImageJ. Hossein Davarinejad. [Link]
-
RIPA Buffer Recipe | Cell Lysis & Protein Extraction. Assay Genie. [Link]
-
NCI-H1975. Cloud-Clone. [Link]
-
Western Blot sample preparation Protocol. NSJ Bioreagents. [Link]
-
Human Lung adenocarcinoma cell line H1975. BioHippo. [Link]
-
Brooks Lab Western Blotting Protocol. Brooks Lab. [Link]
-
Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. NIH. [Link]
-
(a, b, c) Western blot analysis for detection of p‐EGFR (Y‐1068), p‐RB (S‐780), CDK4, CCND1, E2F1, and CDKN2A. ResearchGate. [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). PMC. [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. (2021). MDPI. [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. PMC. [Link]
-
What is this compound used for?. (2024). Patsnap Synapse. [Link]
-
This compound. Drug Central. [Link]
-
Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. (2021). PubMed Central. [Link]
-
BRG1 (SMARCA4) Status Dictates the Response to EGFR Inhibitors in Wild-Type EGFR Non-Small Cell Lung Cancer. MDPI. [Link]
-
This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. (2021). PubMed Central. [Link]
Sources
- 1. yorku.ca [yorku.ca]
- 2. assaygenie.com [assaygenie.com]
- 3. nsjbio.com [nsjbio.com]
- 4. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety [mdpi.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound [drugcentral.org]
- 9. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elabscience.com [elabscience.com]
- 13. PC-9 Cell Line - Creative Biogene [creative-biogene.com]
- 14. bcrj.org.br [bcrj.org.br]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 17. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 18. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. content.protocols.io [content.protocols.io]
- 21. m.youtube.com [m.youtube.com]
- 22. betalifesci.com [betalifesci.com]
- 23. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 24. StarrLab - Quantification of protein bands using densitometry [sites.google.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell Viability Assays with Olmutinib
Introduction: The Scientific Rationale for Olmutinib Efficacy Assessment
This compound (also known as Olita™, HM61713, or BI 1482694) is a third-generation, oral Tyrosine Kinase Inhibitor (TKI) engineered for precision in oncology.[1][2] It was developed to address a critical challenge in the treatment of non-small cell lung cancer (NSCLC): acquired resistance to first- and second-generation Epidermal Growth Factor Receptor (EGFR) TKIs.[1][3] The primary mechanism for this resistance is the emergence of a secondary mutation in the EGFR gene, T790M.[4]
This compound's mechanism of action is characterized by its covalent, irreversible binding to a cysteine residue within the ATP-binding site of the EGFR kinase domain.[5][6] This targeted action is highly selective for activating EGFR mutations (such as L858R and Exon 19 deletions) and, crucially, the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[2][3][7] This selectivity profile is advantageous as it minimizes off-target effects commonly associated with earlier-generation inhibitors.[3] By inhibiting the mutated EGFR, this compound effectively shuts down downstream pro-survival signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways, ultimately inducing programmed cell death (apoptosis) in cancer cells.[3][8][9]
Given its potent and specific mechanism, accurately quantifying the cytotoxic and cytostatic effects of this compound in a preclinical setting is paramount for drug development and research. Cell viability assays are the cornerstone of this evaluation, providing quantitative data to determine the drug's efficacy, potency (e.g., IC50 values), and selectivity across different cancer cell lines. This document provides the foundational principles and detailed protocols for assessing this compound-induced changes in cell viability.
EGFR Signaling Pathway and this compound's Point of Intervention
Below is a simplified representation of the EGFR signaling pathway, which is constitutively activated by mutations in NSCLC, and the inhibitory action of this compound.
Caption: Logic diagram for selecting a suitable cell viability assay.
Experimental Design and Self-Validation
A robust experimental design is critical for obtaining reproducible and meaningful data. Every protocol must be a self-validating system, incorporating the necessary controls and parameters to ensure data integrity.
Cell Line Selection
The choice of cell lines is fundamental to testing the specific hypothesis.
-
Target-Positive Cells: NCI-H1975 is a human NSCLC cell line that endogenously expresses both the L858R activating mutation and the T790M resistance mutation. This line is ideal for testing the primary efficacy of this compound. [10][11]* Target-Negative/Wild-Type Control: A549 is a human NSCLC line with wild-type EGFR. [11]Including this cell line serves as a crucial control to demonstrate this compound's selectivity for mutant EGFR over its wild-type counterpart.
-
Other Relevant Lines: Cell lines like H3255 (L858R mutation) can also be used to assess activity against primary activating mutations. [10]
Controls and Replicates
-
Vehicle Control: this compound is typically dissolved in dimethyl sulfoxide (DMSO). A vehicle control, consisting of cells treated with the same final concentration of DMSO used in the highest drug dose, is mandatory to account for any solvent-induced cytotoxicity.
-
Untreated Control: Represents 100% cell viability.
-
Blank Control: Wells containing only culture medium (and assay reagents) are necessary to determine the background signal, which must be subtracted from all other readings. [12][13]* Replicates: All conditions (blanks, controls, and each drug concentration) should be performed in at least triplicate to ensure statistical validity.
This compound Dose-Response Curve
To determine the half-maximal inhibitory concentration (IC50), a dose-response curve must be generated. This involves treating cells with a range of this compound concentrations, typically using a 3- to 10-fold serial dilution series. A common starting range for TKIs like this compound might be 0.01 µM to 100 µM. [10]
Detailed Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for performing cell viability assays.
Protocol 1: MTT Colorimetric Assay
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial metabolic activity. [14] Materials:
-
Selected cancer cell lines (e.g., NCI-H1975, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound powder
-
DMSO, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Formazan Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Reagent Preparation:
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. [14]Sterilize the solution by passing it through a 0.22 µm filter. Protect from light and store at 4°C for short-term use or -20°C for long-term.
-
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase. Perform a cell count and viability check (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density (e.g., 2,500 - 5,000 cells/well for NCI-H1975).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blank controls (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate this compound concentration or control (vehicle/untreated).
-
Incubate the plate for the desired treatment duration (typically 48 to 72 hours) at 37°C, 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals. Monitor for the formation of the precipitate. [15]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of Formazan Solubilization Solution (e.g., DMSO) to each well. [14] * Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for a homogeneous, ATP-based assay. [16][12][17] Materials:
-
Same cell lines, medium, and this compound preparation as Protocol 1.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (contains CellTiter-Glo® Buffer and lyophilized Substrate).
-
Opaque-walled 96-well plates (white plates are recommended for luminescence).
-
Multichannel pipette.
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
CellTiter-Glo® Reagent: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. [13]Transfer the entire volume of buffer into the substrate bottle to reconstitute. Mix by gentle inversion until the substrate is fully dissolved. [12]The reconstituted reagent is stable for several hours at room temperature. [13]
-
-
Cell Seeding and Treatment:
-
Follow steps 2 and 3 from the MTT protocol, but use opaque-walled 96-well plates. Ensure the final volume in each well is 100 µL.
-
-
Assay Execution (Add-Mix-Measure):
-
After the 48-72 hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [12]This minimizes temperature gradients.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium). [16][12] * Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [13] * Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [12][13]
-
-
Luminescence Measurement:
-
Record the luminescence of each well using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient. [13]
-
Data Analysis and Interpretation
-
Background Subtraction: For each plate, calculate the average reading from the blank wells (medium only). Subtract this average from all other experimental wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
% Viability = ( [Signal of Treated Wells] / [Average Signal of Vehicle Control Wells] ) * 100
-
-
Generate Dose-Response Curve: Plot the Percent Viability against the corresponding log-transformed this compound concentration.
-
Determine IC50: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Example Data Presentation
The following table illustrates how to present IC50 results, demonstrating this compound's selectivity.
| Cell Line | EGFR Status | This compound IC50 (µM) | Interpretation |
| NCI-H1975 | L858R / T790M | ~0.01 - 0.1 | High potency against target resistance mutation. |
| A549 | Wild-Type | >10 | High selectivity; minimal effect on wild-type EGFR. |
Note: IC50 values are illustrative and will vary based on specific experimental conditions such as incubation time and cell density.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Mix cell suspension thoroughly before and during plating. Avoid using the outermost wells of the plate. Use a calibrated multichannel pipette. |
| High background reading (MTT) | Contamination of reagents or medium; Incomplete removal of phenol red-containing medium. | Use sterile technique. Prepare fresh reagents. Ensure complete aspiration of medium before adding solubilization solution. |
| Low signal-to-noise ratio | Suboptimal cell number; Assay performed outside of the linear range; Insufficient incubation time. | Perform a cell titration experiment to determine the optimal seeding density. [15]Ensure cells are in the exponential growth phase. Optimize incubation time for drug treatment and assay reagents. |
| Incomplete solubilization of formazan (MTT) | Cell number is too high; Insufficient mixing or incubation with solubilization buffer. | Reduce initial cell seeding density. Increase shaking time/speed after adding the solubilizer. |
References
-
What is this compound used for? Patsnap Synapse. [Link]
-
Sykes, A. (2016). This compound: First Global Approval. Drugs, 76(11), 1153-1157. [Link]
-
Sykes, A. (2016). This compound: First Global Approval. Drugs, 76(11), 1153-1157. [Link]
-
EGFR signaling pathway and mutations in NSCLC. ResearchGate. [Link]
-
Sasaki, H., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Respirology, 13(4), 548-555. [Link]
-
This compound. Wikipedia. [Link]
-
Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. [Link]
-
Cho, B. C., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. [Link]
-
Zhang, H., et al. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 10, 142. [Link]
-
This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. MDPI. [Link]
-
This compound. Drug Central. [Link]
-
EGFR Mutation and Lung Cancer. GO2 for Lung Cancer. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
South Korea approves Boehringer's lung cancer drug this compound. Pharmaceutical Technology. [Link]
-
Leonetti, A., et al. (2021). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers, 13(23), 6040. [Link]
-
Widyasari, E., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(3), 223–231. [Link]
-
Liu, Y., et al. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Oncology Letters, 24(5), 389. [Link]
-
Widyasari, E., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(3), 223-231. [Link]
-
Widyasari, E., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(3), 223-231. [Link]
-
Boehringer Ingelheim Launches Trial Program to Investigate Lung Cancer Compound this compound. American Pharmaceutical Review. [Link]
-
Hu, W., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 2999. [Link]
-
Main mechanisms involved in resistance to EGFR TKIs. ResearchGate. [Link]
-
Primary sample processing protocol and 3D cell viability assay. ResearchGate. [Link]
Sources
- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [drugcentral.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. atcc.org [atcc.org]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
Application Notes and Protocols for Investigating Olmutinib in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Rationale for Combination Strategies with Olmutinib
This compound (Olita™), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[1][2] This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2] this compound selectively and irreversibly binds to the mutant EGFR, thereby inhibiting downstream signaling pathways that drive tumor proliferation and survival.[1]
While this compound monotherapy has shown promise, the development of further resistance is a persistent challenge in cancer therapy.[3][4] Combination therapy has emerged as a key strategy to enhance therapeutic efficacy, delay or overcome resistance, and improve patient outcomes.[5][6] This document provides a comprehensive guide for researchers to explore the synergistic potential of this compound in combination with other classes of chemotherapy agents. We will delve into the scientific rationale behind selected combinations, provide detailed protocols for in vitro and in vivo evaluation, and offer insights into the interpretation of results.
The core principle of effective combination therapy is to target multiple, non-overlapping oncogenic pathways simultaneously. For this compound, this could involve:
-
Vertical Pathway Inhibition: Combining this compound with another EGFR TKI that has a different binding mode or targets different EGFR mutations.
-
Horizontal Pathway Inhibition: Targeting parallel signaling pathways that can compensate for EGFR blockade.
-
Targeting the Tumor Microenvironment: Combining this compound with agents that modulate angiogenesis or the immune response.
-
Inducing Synthetic Lethality: Combining this compound with agents that are effective against cellular vulnerabilities created by EGFR inhibition.
II. Potential Combination Partners for this compound: A Mechanistic Overview
Based on the known mechanisms of EGFR TKI resistance and the broader landscape of NSCLC treatment, several classes of agents present compelling opportunities for combination with this compound.
Combination with Other EGFR TKIs (e.g., Afatinib, Dacomitinib)
-
Rationale: Combining third-generation TKIs with second-generation irreversible pan-HER inhibitors like afatinib or dacomitinib could potentially prevent or overcome resistance mediated by acquired EGFR alterations other than T790M.[7][8] For instance, while this compound is potent against T790M, resistance can emerge through other mutations. A broader spectrum inhibitor might circumvent this.
-
Preclinical Evidence: While specific preclinical data on this compound combined with afatinib or dacomitinib is not extensively published, studies combining osimertinib (another third-generation TKI) with dacomitinib have been explored to mitigate both primary and acquired resistance.[7][9]
Combination with Chemotherapy (e.g., Pemetrexed, Docetaxel)
-
Rationale: Chemotherapy remains a cornerstone of NSCLC treatment. Combining this compound with cytotoxic agents could target different phases of the cell cycle and eliminate tumor cell populations that are less dependent on EGFR signaling. Real-world studies have shown that combining third-generation EGFR-TKIs with chemotherapy can provide a significant survival benefit.[10][11]
-
Preclinical Insights: The sequence of administration can be crucial. For instance, studies with other EGFR TKIs have shown that administering chemotherapy prior to the TKI can be more effective.[5]
Combination with Anti-Angiogenic Agents (e.g., Bevacizumab)
-
Rationale: Tumors require a blood supply to grow and metastasize, a process driven by factors like vascular endothelial growth factor (VEGF). EGFR signaling can upregulate VEGF, suggesting a crosstalk between these pathways. Combining an EGFR inhibitor with a VEGF inhibitor like bevacizumab could simultaneously block tumor cell proliferation and its blood supply.[12][13]
-
Preclinical Evidence: Preclinical studies combining erlotinib with bevacizumab in NSCLC patient-derived xenografts (PDX) have shown superior tumor growth inhibition compared to monotherapy.[14] This provides a strong rationale for exploring a similar combination with this compound.
Combination with Immunotherapy (e.g., Pembrolizumab)
-
Rationale: There is a complex interplay between oncogenic driver pathways and the tumor immune microenvironment. While initial preclinical studies suggested that EGFR signaling could upregulate PD-L1, clinical outcomes of combining EGFR TKIs with immune checkpoint inhibitors have been mixed.[6] However, the potential for synergistic effects warrants further investigation, particularly in understanding the optimal timing and patient selection.
-
Clinical Context: The ELUXA trial program was designed to investigate this compound in combination with the anti-PD-1 therapy, pembrolizumab.[15]
III. In Vitro Evaluation of this compound Combination Therapies
Cell Viability and Proliferation Assays
The initial step in evaluating a drug combination is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, which harbors the L858R/T790M mutation) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture media.
-
Remove the media from the wells and add 100 µL of media containing the drugs at various concentrations, both as single agents and in combination. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Synergy Analysis: The Chou-Talalay Method
To quantitatively determine if the effect of the drug combination is synergistic, additive, or antagonistic, the Chou-Talalay method, which calculates a Combination Index (CI), is widely used.[2][16]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Protocol: Synergy Analysis using the Chou-Talalay Method
-
Experimental Design:
-
Based on the IC50 values obtained from the single-agent dose-response curves, design a combination experiment with a constant ratio of the two drugs.
-
Typically, a 5x5 or 7x7 matrix of concentrations is used, with concentrations ranging above and below the IC50 of each drug.
-
-
Perform Cell Viability Assay:
-
Conduct the MTT assay as described above with the designed combination matrix.
-
-
Data Analysis with CompuSyn Software:
-
The CompuSyn software is a widely used tool for analyzing drug combination data based on the Chou-Talalay method.[8]
-
Input the dose-effect data for each drug alone and in combination into the software.
-
The software will calculate the CI values at different effect levels (fraction affected, Fa).
-
Generate a Fa-CI plot (also known as a Chou-Talalay plot) to visualize the synergism (CI < 1) across a range of effect levels.
-
An isobologram can also be generated, which provides a graphical representation of the synergistic, additive, or antagonistic effects.
-
Mechanistic Insights: Western Blot Analysis of EGFR Signaling
To understand how the drug combination affects the underlying signaling pathways, Western blotting can be used to assess the phosphorylation status of key proteins in the EGFR pathway.
Protocol: Western Blot for p-EGFR and Downstream Effectors
-
Cell Lysis and Protein Quantification:
-
Treat EGFR-mutant NSCLC cells with this compound, the combination agent, and the combination for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
IV. In Vivo Evaluation of this compound Combination Therapies
NSCLC Xenograft Models
To evaluate the efficacy of this compound combinations in a more physiologically relevant setting, in vivo studies using xenograft models are essential.
Protocol: EGFR-Mutant NSCLC Xenograft Model
-
Cell Preparation and Implantation:
-
Culture NCI-H1975 cells to 80% confluency.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = (Length x Width^2) / 2).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for bevacizumab).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group.
-
-
Pharmacodynamic Analysis:
-
A subset of tumors can be collected at various time points after the last dose for Western blot analysis to assess target engagement and pathway modulation in vivo.
-
V. Data Presentation and Interpretation
Quantitative Data Summary
| In Vitro Assay | Parameters Measured | Example Data Presentation |
| Cell Viability (MTT) | IC50 values | Table of IC50s for single agents and combinations |
| Synergy Analysis | Combination Index (CI) | Fa-CI plot, Isobologram |
| Western Blot | Protein phosphorylation levels | Bar graphs showing normalized phospho-protein levels |
| In Vivo Assay | Parameters Measured | Example Data Presentation |
| Xenograft Study | Tumor volume, Tumor weight, Body weight | Tumor growth curves, Waterfall plots of tumor volume change |
| Pharmacodynamics | Target protein phosphorylation | Western blot images and quantification from tumor lysates |
VI. Visualizing Workflows and Pathways
Experimental Workflow for Combination Therapy Evaluation
Caption: Workflow for preclinical evaluation of this compound combination therapies.
Simplified EGFR Signaling Pathway and Points of Intervention
Caption: EGFR signaling and intervention points for this compound and chemotherapy.
VII. References
-
Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. Frontiers in Oncology.[Link]
-
Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes. Semantic Scholar.[Link]
-
Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. National Institutes of Health.[Link]
-
Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes. International Journal of Biological Sciences.[Link]
-
New Approaches Target Overcoming Resistance to TKIs in EGFR+ NSCLC. OncLive.[Link]
-
Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes. National Institutes of Health.[Link]
-
This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed Central.[Link]
-
Third-Generation EGFR-TKIs Combined With Chemotherapy in Advanced Non-Small Cell Lung Cancer: A Real-World Study. PubMed.[Link]
-
Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. Taylor & Francis Online.[Link]
-
What is this compound used for? Patsnap Synapse.[Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. National Institutes of Health.[Link]
-
Efficacy and Safety of Olomorasib in Combination With Pembrolizumab in Treatment of Patients With KRAS G12C-Mutant Advanced NSCLC. PubMed.[Link]
-
A Study of First-Line Olomorasib (LY3537982) and Pembrolizumab With or Without Chemotherapy in Patients With Advanced KRAS G12C-Mutant Non-small Cell Lung Cancer. National Cancer Institute.[Link]
-
Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer. PubMed Central.[Link]
-
LOXO-RAS-20001: olomorasib and pembrolizumab in KRAS G12Cm NSCLC. VJOncology.[Link]
-
Combination of immunotherapy with targeted therapies in advanced non-small cell lung cancer (NSCLC). PubMed Central.[Link]
-
Efficacy of First-Third Generation EGFR Inhibitor Combined with Chemotherapy as First-Line Treatment for Advanced Lung Adenocarcinoma in a Real-World Setting. Scholarly Journal of Cancer Science.[Link]
-
Third-Generation EGFR-TKIs Combined With Chemotherapy in Advanced Non-Small Cell Lung Cancer: A Real-World Study. ResearchGate.[Link]
-
Pembrolizumab-Based Combination Therapies May Improve Outcomes in Advanced NSCLC. The ASCO Post.[Link]
-
Preclinical and clinical studies on afatinib in monotherapy and in combination regimens: Potential impact in colorectal cancer. PubMed.[Link]
-
In vivo xenograft models show highly potent suppression of tumor growth... ResearchGate.[Link]
-
Brief Report: Combination of Osimertinib and Dacomitinib to Mitigate Primary and Acquired Resistance in EGFR-Mutant Lung Adenocarcinomas. PubMed.[Link]
-
Aumolertinib plus bevacizumab for untreated advanced NSCLC with EGFR sensitive mutation. PubMed Central.[Link]
-
Brief report: Combination of Osimertinib and Dacomitinib to mitigate primary and acquired resistance in EGFR-mutant lung adenocarcinomas. National Institutes of Health.[Link]
-
Preclinical Study of a Combination of Erlotinib and Bevacizumab in Early Stages of Unselected Non-Small Cell Lung Cancer Patient-Derived Xenografts. PubMed.[Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. National Institutes of Health.[Link]
-
Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies. PubMed Central.[Link]
-
Dacomitinib Improves OS in EGFR-Mutant NSCLC. CancerNetwork.[Link]
-
Humanized Xenograft Models. Reaction Biology.[Link]
-
Case report: Favorable efficacy of combined afatinib and anlotinib treatment in a lung adenocarcinoma patient harboring uncommon EGFR L858M/L861R mutations. National Institutes of Health.[Link]
-
Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. MDPI.[Link]
-
Afatinib superior to chemotherapy for EGFR-mutated NSCLC. MDEdge.[Link]
-
Afatinib + bevacizumab combination therapy in EGFR-mutant NSCLC patients with osimertinib resistance: Protocol of an open-label, phase II, multicenter, single-arm trial. PubMed.[Link]
-
Efficacy and safety of original EGFR-TKI combined with bevacizumab in advanced lung adenocarcinoma patients harboring EGFR-mutation experiencing gradual progression after EGFR-TKI treatment: a single-arm study. PubMed Central.[Link]
-
Effects of erlotinib/bevacizumab on NSCLC cell lines in vitro. MTS... ResearchGate.[Link]
-
A Trial of Anlotinib Combined With Docetaxel in EGFR Mutations Advanced Non Small Cell Lung Cancer Patients. ClinicalTrials.gov.[Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 4. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes [ijbs.com]
- 6. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief Report: Combination of Osimertinib and Dacomitinib to Mitigate Primary and Acquired Resistance in EGFR-Mutant Lung Adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief report: Combination of Osimertinib and Dacomitinib to mitigate primary and acquired resistance in EGFR-mutant lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Third-Generation EGFR-TKIs Combined With Chemotherapy in Advanced Non-Small Cell Lung Cancer: A Real-World Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of original EGFR-TKI combined with bevacizumab in advanced lung adenocarcinoma patients harboring EGFR-mutation experiencing gradual progression after EGFR-TKI treatment: a single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Study of a Combination of Erlotinib and Bevacizumab in Early Stages of Unselected Non-Small Cell Lung Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of immunotherapy with targeted therapies in advanced non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Olmutinib
Introduction: Targeting Acquired Resistance in NSCLC with Olmutinib
This compound (formerly known as HM61713 or BI 1482694) is a third-generation, orally administered tyrosine kinase inhibitor (TKI) that represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] It was specifically designed to overcome acquired resistance to earlier-generation epidermal growth factor receptor (EGFR) TKIs, such as gefitinib and erlotinib.[2] This resistance is frequently mediated by a secondary mutation in the EGFR gene, T790M.[2] this compound covalently and irreversibly binds to the cysteine residue at position 797 of the EGFR kinase domain, demonstrating high selectivity for EGFR sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[3] This targeted inhibition of mutated EGFR disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival, ultimately leading to the induction of programmed cell death, or apoptosis.[1][4]
The analysis of apoptosis is a critical component in the preclinical evaluation of anticancer agents like this compound. Flow cytometry, a powerful technique for single-cell analysis, is widely employed for this purpose. The Annexin V/Propidium Iodide (PI) assay is a cornerstone of flow cytometry-based apoptosis detection, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis in NSCLC cells using the Annexin V/PI staining method, along with insights into the underlying cellular mechanisms and data interpretation.
Mechanism of this compound-Induced Apoptosis
This compound's therapeutic effect is rooted in its ability to selectively inhibit the ATP-binding site of mutant EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[2] The primary pathways implicated in EGFR-driven cell survival are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. By inhibiting these pathways, this compound effectively "shuts down" the signals that promote cell proliferation and suppress apoptosis.[1][5]
The induction of apoptosis by EGFR TKIs is a complex process involving the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] These proteins are critical regulators of the intrinsic apoptotic pathway. Pro-apoptotic members, such as Bax and Bak, are counteracted by anti-apoptotic members, like Bcl-2 and Mcl-1. EGFR signaling can lead to the upregulation of anti-apoptotic proteins.[4] By inhibiting EGFR, this compound is thought to shift the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.[6]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits mutant EGFR, blocking downstream pro-survival pathways (PI3K/AKT/mTOR and RAS/RAF/MEK/ERK) and promoting apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol is designed for the analysis of apoptosis in NSCLC cell lines (e.g., A549, H1975) treated with this compound.
Materials and Reagents
-
This compound (appropriate vendor)
-
NSCLC cell line (e.g., A549, ATCC® CCL-185™; H1975, ATCC® CRL-5908™)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from Bio-Techne, Thermo Fisher Scientific, or Abcam)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Workflow
Caption: Experimental workflow for this compound-induced apoptosis analysis by flow cytometry.
Step-by-Step Methodology
-
Cell Seeding:
-
For adherent cells (e.g., A549, H1975), seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells, seed at a density of 0.5 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in complete culture medium to the desired final concentrations. A pilot experiment with a range of concentrations (e.g., 1 µM, 2.5 µM, and 5 µM) is recommended to determine the optimal concentration for your cell line.[6]
-
Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for this compound dilutions.
-
Positive Control (optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Important: Collect the supernatant from both adherent and suspension cultures as it may contain apoptotic cells that have detached.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use FITC (or equivalent) and PI (or equivalent) compatible lasers and filters.
-
Set up compensation using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Interpretation
The data from the Annexin V/PI assay is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gating is used to distinguish different cell populations.
| Quadrant | Annexin V Staining | PI Staining | Cell Population | Interpretation |
| Lower Left (Q3) | Negative | Negative | Viable Cells | Healthy cells with an intact plasma membrane. |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells | Cells in the early stages of apoptosis with exposed phosphatidylserine but an intact plasma membrane. |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells | Cells in the late stages of apoptosis or secondary necrosis, with exposed phosphatidylserine and a compromised plasma membrane. |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells | Primarily necrotic cells with a compromised plasma membrane but no significant phosphatidylserine exposure. |
The percentage of cells in each quadrant should be recorded for each treatment condition. A dose- and time-dependent increase in the percentage of early and late apoptotic cells in this compound-treated samples compared to controls is indicative of apoptosis induction.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High percentage of necrotic cells in the untreated control | Harsh cell handling (e.g., over-trypsinization, excessive vortexing) | Handle cells gently. Use a non-enzymatic cell dissociation solution for adherent cells if possible. |
| Weak Annexin V signal | Insufficient incubation time with this compound; Reagents expired or improperly stored | Perform a time-course experiment to determine the optimal incubation time. Check the expiration dates of the reagents and store them as recommended. |
| High background fluorescence | Inadequate washing; Non-specific antibody binding | Ensure thorough washing of cells with cold PBS. Use a blocking step with serum or BSA if necessary. |
| Smearing of cell populations | Cell clumps; Debris | Filter the cell suspension before analysis. Gate out debris based on forward and side scatter properties. |
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and quantitative method for assessing this compound-induced apoptosis in NSCLC cells. By understanding the mechanism of action of this compound and adhering to a well-defined protocol, researchers can obtain reliable and reproducible data to support the preclinical development of this and other targeted cancer therapies. Careful experimental design, including appropriate controls and optimization of drug concentrations and incubation times, is crucial for generating high-quality, interpretable results.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Patsnap. (2024). What is this compound used for? Synapse. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
PubMed. (n.d.). [Signal transduction mechanisms induced by epidermal growth factor receptor (EGFR) and their role in apoptosis regulation]. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical quadrant analysis of Annexin V-FITC/PI flow cytometry of C6.... Retrieved from [Link]
-
Elabscience. (2025). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). What is wrong with my Annexin V and PI staining cell cytometry experiment? Retrieved from [Link]
-
National Institutes of Health. (2023). In Silico and In Vitro Exploration of Poziotinib and this compound Synergy in Lung Cancer: Role of hsa-miR-7-5p in Regulating Apoptotic Pathway Marker Genes. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. In Silico and In Vitro Exploration of Poziotinib and this compound Synergy in Lung Cancer: Role of hsa-miR-7-5p in Regulating Apoptotic Pathway Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olmutinib in EGFR Mutation-Positive Lung Cancer Research
Introduction: The Evolution of EGFR Inhibition in NSCLC
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2] The development of first-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, revolutionized the treatment landscape for patients with tumors harboring these mutations (e.g., exon 19 deletions or the L858R point mutation).[3][4]
However, the efficacy of these initial therapies is almost invariably limited by the development of acquired resistance. The most common mechanism, accounting for approximately 50-60% of cases, is a secondary "gatekeeper" mutation in exon 20 of the EGFR gene, leading to a threonine-to-methionine substitution at position 790 (T790M).[5] This mutation sterically hinders the binding of first and second-generation TKIs to the ATP-binding pocket of the EGFR kinase domain, restoring its activity and driving tumor progression.
Olmutinib (also known as HM61713 or BI 1482694) is an oral, third-generation EGFR TKI designed specifically to overcome T790M-mediated resistance.[6][7][8] It functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) within the EGFR kinase domain.[5][9][10] A key advantage of this compound is its high selectivity for mutant forms of EGFR, including both the initial activating mutations and the T790M resistance mutation, while demonstrating significantly less activity against wild-type (WT) EGFR.[11][12] This selectivity profile is crucial for minimizing off-target toxicities commonly associated with less specific EGFR inhibitors. This compound received its first global approval in South Korea in 2016 for the treatment of patients with T790M-positive NSCLC.[6][7][13][14]
These application notes provide a comprehensive guide for researchers utilizing this compound as a tool to investigate EGFR signaling, drug resistance, and therapeutic strategies in preclinical models of NSCLC.
Mechanism of Action and Signaling Pathway
EGFR activation, upon ligand binding, triggers dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This initiates downstream signaling through two primary cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for promoting cell proliferation, survival, and differentiation.[3][15][16][17] Activating mutations in EGFR lead to constitutive, ligand-independent activation of these pathways.
This compound selectively and irreversibly binds to the ATP-binding site of mutant EGFR, preventing autophosphorylation and effectively shutting down these downstream pro-survival signals, ultimately leading to apoptosis in cancer cells.[11]
Figure 1. EGFR signaling pathway and the point of inhibition by this compound.
Application Notes for Preclinical Studies
In Vitro Cell-Based Assays
The foundation of testing this compound's efficacy and selectivity lies in the careful selection of appropriate cell line models. A well-designed experiment will compare the drug's effect on cells harboring EGFR mutations against those with wild-type EGFR.
Recommended Cell Lines:
| Cell Line | EGFR Status | Intended Use | Rationale |
| H1975 | L858R + T790M | Primary Target | Intrinsically harbors the key resistance mutation this compound is designed to target.[10][18] |
| PC-9/GR | Exon 19 del + T790M | Acquired Resistance Model | A gefitinib-resistant subline of PC-9 that has acquired the T790M mutation.[18] |
| HCC827 | Exon 19 del | T790M-Negative Control | Sensitive to first-generation TKIs; serves as a control for T790M-independent EGFR inhibition.[10] |
| A549 / H460 | Wild-Type | Selectivity Control | Lacks EGFR mutations; used to demonstrate this compound's selectivity for mutant over wild-type EGFR.[18] |
Key Experimental Considerations:
-
Dose-Response Curves: Establishing the half-maximal inhibitory concentration (IC50) is critical. A significant difference (ideally >100-fold) in IC50 values between mutant and wild-type cell lines validates the drug's selectivity.[10]
-
Target Engagement: Beyond cell viability, it is crucial to confirm that this compound is inhibiting its intended target. Western blot analysis should be used to show a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR) and key downstream effectors like AKT and ERK.
In Vivo Animal Models
Translating in vitro findings requires robust in vivo models that recapitulate human disease.
Recommended Animal Models:
-
Cell Line-Derived Xenografts (CDX): This is the most straightforward model. Immunocompromised mice (e.g., NOD/SCID or Nu/Nu) are subcutaneously or orthotopically implanted with human NSCLC cells like H1975 .[18][19] This model is excellent for evaluating anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.
-
Genetically Engineered Mouse Models (GEMMs): More complex but highly valuable, GEMMs can be engineered to express EGFRT790M or EGFRL858R+T790M in lung epithelial cells, often under an inducible promoter system (e.g., tetracycline-inducible).[19][20][21] These models allow for the study of tumor initiation, progression, and therapeutic response in the context of a fully intact immune system.
Key Experimental Considerations:
-
Route of Administration: this compound is orally bioavailable and is typically administered daily via oral gavage.[7][11]
-
Pharmacodynamic (PD) Markers: Tumor biopsies can be collected post-treatment to assess target inhibition (e.g., p-EGFR levels) via immunohistochemistry (IHC) or Western blot, linking drug exposure to biological effect.
-
Toxicity Monitoring: While this compound is selective, it's important to monitor animal weight, behavior, and overall health as indicators of potential toxicity.
Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay (MTT/WST-8)
This protocol details how to measure the dose-dependent effect of this compound on the viability of NSCLC cell lines.
Figure 2. Workflow for determining IC50 values using a cell viability assay.
Materials:
-
Selected NSCLC cell lines (e.g., H1975, A549)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[22]
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to 0.1 nM. Include a "vehicle only" control (DMSO concentration matched to the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the appropriate wells. It is recommended to perform each concentration in triplicate or quadruplicate.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
For WST-8: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until formazan crystals form. Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-8, ~570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus log[this compound concentration] and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Expected Data:
The following table provides a summary of representative IC50 values that can be expected from such an experiment, demonstrating the selectivity of this compound.
| Cell Line | EGFR Status | Expected this compound IC50 (nM) |
| H1975 | L858R / T790M | ~10 nM[10] |
| HCC827 | Exon 19 del | ~9.2 nM[10] |
| A549 | Wild-Type | >1000 nM[18] |
| HEK293 | Wild-Type (EGFRWT) | ~2225 nM[10] |
Protocol 2: Western Blot for EGFR Pathway Inhibition
This protocol verifies that this compound inhibits the phosphorylation of EGFR and its downstream targets.
Figure 3. Western blot workflow for assessing pathway inhibition.
Materials:
-
H1975 cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-p-EGFR (Tyr1068), Rabbit anti-EGFR, Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH.
-
Secondary Antibodies: HRP-linked Anti-rabbit IgG, HRP-linked Anti-mouse IgG
-
ECL Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Treatment: Seed H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-6 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[23]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.[17][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibodies to reduce background.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-EGFR (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with HRP-linked secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[23]
-
Stripping and Reprobing: To ensure equal protein loading and to determine the change in phosphorylation relative to the total protein, the membrane must be stripped and reprobed. Use a mild stripping buffer, then re-block and probe sequentially for total EGFR, p-Akt, total Akt, p-ERK, total ERK, and finally a loading control like GAPDH.
Interpreting the Results: A successful experiment will show a dose-dependent decrease in the signal for p-EGFR, p-Akt, and p-ERK, while the levels of total EGFR, total Akt, total ERK, and the loading control remain relatively constant. This provides strong evidence of on-target pathway inhibition.
Conclusion
This compound is a powerful third-generation TKI for studying EGFR T790M-positive NSCLC. Its high selectivity for mutant EGFR makes it an excellent tool for investigating the molecular mechanisms of TKI resistance and for evaluating novel therapeutic combinations in preclinical settings. By employing the cell lines, animal models, and detailed protocols described in these application notes, researchers can generate robust and reliable data to advance the understanding and treatment of EGFR-mutant lung cancer.
References
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]
-
Sy, S. K., & Keam, S. J. (2016). This compound: First Global Approval. Drugs, 76(11), 1153–1157. [Link]
-
Pao, W., et al. (2007). Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLOS ONE, 2(8), e810. [Link]
-
Sy, S. K., & Keam, S. J. (2016). This compound: First Global Approval. Drugs, 76(11), 1153-7. [Link]
-
Sasaki, H., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Respirology, 13(4), 549-555. [Link]
-
Jorissen, R. N., et al. (2013). Role of epidermal growth factor receptor in lung cancer and targeted therapies. Journal of Thoracic Oncology, 8(Suppl 10), S4-S6. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 10, 2026. [Link]
-
Regales, L., et al. (2009). Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer. Journal of Clinical Investigation, 119(10), 3000-3010. [Link]
-
Pao, W., et al. (2007). Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors. PLoS One, 2(8), e810. [Link]
-
Shigematsu, H., & Gazdar, A. F. (2006). Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update. Journal of Thoracic Oncology, 1(5), 391-395. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved January 10, 2026. [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. [Link]
-
Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. [Link]
-
Navin, N. E., et al. (2021). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancer Discovery, 11(11), 2844-2865. [Link]
-
Guzi, T. J., et al. (2017). Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. Cancer Research, 77(5), 1200-1211. [Link]
-
Kim, D. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. [Link]
-
Stewart, E. L., et al. (2018). Resistance to epidermal growth factor receptor tyrosine kinase inhibitors, T790M, and clinical trials. Current Oncology, 25(Suppl 1), S127-S135. [Link]
-
Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(36), 38789-38803. [Link]
-
Zhang, H., et al. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 10, 117. [Link]
-
Widyasari, E., et al. (2021). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. Pharmaceutical Sciences Asia, 48(3), 226-235. [Link]
-
Drug Central. (n.d.). This compound. Retrieved January 10, 2026. [Link]
-
Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(36), 38789-38803. [Link]
-
Leon, L. G., et al. (2017). EGFR T790M: revealing the secrets of a gatekeeper. Molecular and Clinical Oncology, 7(4), 521-526. [Link]
-
FirstWord Pharma. (2016). South Korea is first to approve next generation lung cancer treatment this compound (BI 1482694 / HM61713). Retrieved from FirstWord Pharma. [Link]
-
Zhang, H., et al. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 10, 117. [Link]
-
Pharmaceutical Technology. (2016). South Korea approves Boehringer's lung cancer drug this compound. Retrieved from Pharmaceutical Technology. [Link]
-
Sholl, L. M., et al. (2009). EGFR assays in lung cancer. Diagnostic Molecular Pathology, 18(4), 193-203. [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway... Retrieved January 10, 2026. [Link]
-
American Pharmaceutical Review. (2016). Boehringer Ingelheim Launches Trial Program to Investigate Lung Cancer Compound this compound. Retrieved from American Pharmaceutical Review. [Link]
-
Lin, Y., et al. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Experimental and Therapeutic Medicine, 23(4), 263. [Link]
-
World Journal of Pharmaceutical Research. (2024). IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB. Retrieved from World Journal of Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). A9(B8) attenuated cell viability in NSCLC cells. MTT assays were... Retrieved January 10, 2026. [Link]
-
ResearchGate. (n.d.). Cell viability assays in a lung cancer cell line (A549), in normal... Retrieved January 10, 2026. [Link]
-
MDPI. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from MDPI. [Link]
-
Bohrium. (2021). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. Retrieved from Bohrium. [Link]
-
MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from MDPI. [Link]
-
VJOncology. (2021). Combining EGFR and VEGF inhibitors for NSCLC. Retrieved from YouTube. [Link]
Sources
- 1. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: First Global Approval - ProQuest [proquest.com]
- 8. This compound [drugcentral.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. South Korea approves Boehringer's lung cancer drug this compound - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 20. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 21. Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing Olmutinib to Elucidate Drug Resistance Mechanisms in EGFR-Mutant Non-Small Cell Lung Cancer
Introduction: The Evolving Challenge of EGFR TKI Resistance
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) patients harboring activating EGFR mutations.[1][2][3] However, the initial positive response is often followed by the development of acquired resistance, posing a significant clinical challenge.[1][4][5] Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation therapies and rational combination strategies.
Olmutinib (also known as HM61713 or BI 1482694) is a third-generation EGFR TKI designed to specifically target the T790M "gatekeeper" mutation, the most common mechanism of resistance to first and second-generation EGFR TKIs, while sparing wild-type EGFR.[6][7][8][9] This selective activity makes this compound a powerful research tool to investigate the landscape of resistance mechanisms beyond T790M. This application note provides a comprehensive guide for researchers on using this compound to generate resistant cell line models and characterize the molecular pathways that drive resistance.
The Molecular Basis of EGFR TKI Action and Resistance
The binding of ligands, such as EGF, to the EGFR triggers a signaling cascade that promotes cell proliferation, survival, and differentiation, primarily through the PI3K/Akt and MAPK pathways.[2][10][11] In certain NSCLC subtypes, activating mutations in the EGFR gene lead to constitutive activation of these downstream pathways, driving tumorigenesis.[10][11] First and second-generation EGFR TKIs competitively inhibit ATP binding to the EGFR kinase domain, effectively shutting down this oncogenic signaling.
Acquired resistance to these inhibitors can arise through several mechanisms[1][5][12]:
-
On-target modifications: The most prevalent is the acquisition of a secondary mutation in the EGFR gene, T790M, which increases the receptor's affinity for ATP, thereby reducing the potency of the inhibitor.[5]
-
Bypass pathway activation: Cancer cells can develop alternative signaling routes to maintain their growth and survival, rendering the inhibition of EGFR ineffective. A notable example is the amplification and activation of the MET proto-oncogene.[4][12]
-
Phenotypic transformation: In some cases, the cancer cells undergo a change in their fundamental characteristics, such as transforming from an adenocarcinoma to a small cell lung cancer histology.[12]
Third-generation EGFR TKIs like this compound covalently bind to a cysteine residue (C797) in the ATP-binding pocket of the EGFR, leading to irreversible inhibition of both the initial activating mutations and the T790M resistance mutation.[6][7][13]
Visualizing EGFR Signaling and Resistance
Caption: EGFR signaling pathways and mechanisms of TKI resistance.
Protocol 1: Generation of this compound-Resistant NSCLC Cell Lines
This protocol details the generation of this compound-resistant cell lines from a sensitive parental line (e.g., PC-9, harboring an EGFR exon 19 deletion) through a dose-escalation method. This approach mimics the gradual development of resistance observed in clinical settings.[14][15]
Materials:
-
EGFR-mutant NSCLC cell line (e.g., PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate resistance induction:
-
Culture parental cells in a low concentration of this compound, typically starting at the IC10-IC20.[15]
-
Maintain the culture, changing the media with fresh this compound every 2-3 days.
-
-
Dose escalation:
-
Once the cells have adapted and are proliferating steadily, gradually increase the this compound concentration (e.g., by 1.5-2 fold).[14]
-
If significant cell death occurs, maintain the culture at the current concentration until recovery or revert to the previous lower concentration.[15]
-
At each stable concentration, cryopreserve a stock of cells.[16]
-
-
Establishment of resistant clones:
-
Continue the dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., >10-fold the initial IC50).
-
Isolate single-cell clones through limiting dilution to ensure a homogenous resistant population.
-
-
Characterization of resistant phenotype:
-
Determine the IC50 of this compound in the resistant clones and compare it to the parental cells.
-
Calculate the Resistance Index (RI) = IC50 (resistant cells) / IC50 (parental cells).
-
Expected Outcome:
This protocol should yield one or more this compound-resistant cell lines with a significantly higher IC50 for this compound compared to the parental line.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| PC-9 | 10 | >1000 | >100 |
| HCC827 | 8 | >800 | >100 |
Protocol 2: Investigating Molecular Mechanisms of Resistance
Once this compound-resistant cell lines are established, the next critical step is to identify the underlying molecular mechanisms.
Analysis of EGFR Gene Modifications
A. Sanger Sequencing for EGFR Exon 20 Mutations:
Since this compound resistance can be mediated by the C797S mutation, sequencing of EGFR exon 20 is a primary step.[13][17]
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking EGFR exon 20
-
Taq polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Extract genomic DNA from both parental and this compound-resistant cells.
-
Amplify EGFR exon 20 using PCR.
-
Purify the PCR product.
-
Submit the purified product for Sanger sequencing.
-
Analyze the sequencing data for mutations, specifically at the C797 codon.
Investigation of Bypass Pathway Activation: c-Met
Amplification and overexpression of the c-Met receptor tyrosine kinase is a known mechanism of resistance to EGFR TKIs.[18][19][20]
A. Western Blotting for c-Met and Phospho-c-Met:
This technique assesses the total and activated levels of the c-Met protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-c-Met, anti-phospho-c-Met, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
B. Fluorescence In Situ Hybridization (FISH) for c-Met Gene Amplification:
FISH can be used to visualize and quantify the copy number of the MET gene.[19][20]
Materials:
-
Commercially available MET/CEP7 dual-color FISH probe
-
Standard cytogenetic slide preparation reagents
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare slides with metaphase spreads from parental and resistant cells.
-
Perform the FISH procedure according to the probe manufacturer's instructions.
-
Analyze the slides under a fluorescence microscope, counting the number of MET (red) and centromere 7 (green) signals per cell.
-
A MET/CEP7 ratio of ≥2 is typically considered amplification.[20]
Experimental Workflow for Investigating this compound Resistance
Sources
- 1. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 4. Mechanisms of resistance to EGFR TKIs and development of a new generation of drugs in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [drugcentral.org]
- 7. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 9. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 18. EGFR mutation is positively correlated with C-Met protein expression: a study of 446 resected lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pfm :: Precision and Future Medicine [pfmjournal.org]
- 20. Single targeting of MET in EGFR-mutated and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Olmutinib Derivatives
<
Introduction: The Rationale for Developing Novel Olmutinib Derivatives
This compound (also known as HM61713 or BI-1482694) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[1][] The T790M mutation, often referred to as the "gatekeeper" mutation, is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs, occurring in approximately 50-60% of patients who develop resistance.[3][4][5]
Third-generation EGFR TKIs like this compound were specifically designed to overcome this resistance by selectively and irreversibly inhibiting the mutant forms of EGFR, including those with the T790M mutation, while sparing wild-type (WT) EGFR.[1][6][7] This selectivity for mutant EGFR is a key characteristic that can lead to a more favorable toxicity profile compared to less selective inhibitors. This compound achieves this by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[1]
While this compound and other third-generation inhibitors have shown promise, the emergence of further resistance mechanisms, such as the C797S mutation, necessitates the continued development of novel derivatives.[6][8][9] The goal of synthesizing this compound derivatives is to explore new chemical space to:
-
Enhance potency against EGFR with T790M and other resistance mutations.
-
Improve selectivity over wild-type EGFR to minimize off-target toxicities.
-
Explore dual-targeting strategies, such as inhibiting other key signaling pathways like PI3K.[10][11]
-
Develop probes for molecular imaging to aid in diagnostics and patient stratification.[12][13]
These application notes provide a comprehensive guide for researchers on the synthesis and biological evaluation of novel this compound derivatives, drawing upon established methodologies and providing insights into the rationale behind experimental choices.
The this compound Core Structure and Signaling Pathway
The chemical structure of this compound features three key functional groups: a thienopyrimidine core that binds to the ATP pocket of EGFR, a substituted aniline moiety, and a reactive acrylamide group that forms the covalent bond with Cys797.[12][14]
Caption: Core components of this compound and its mechanism of action.
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally follows a convergent strategy, where key fragments are prepared separately and then coupled in the final steps. A common approach involves the synthesis of a substituted thienopyrimidine core, followed by coupling with a substituted aniline, and finally the introduction of the acrylamide "warhead."
General Synthetic Workflow
The following diagram outlines a representative synthetic workflow for preparing this compound derivatives. This is a generalized scheme, and specific reaction conditions may need to be optimized based on the desired substitutions.
Caption: Generalized synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of an this compound derivative with modifications on the aniline portion, a common strategy to modulate potency and selectivity.[10][15]
Materials:
-
2-amino-4-chlorothieno[3,2-d]pyrimidine
-
4-(4-methylpiperazin-1-yl)aniline
-
3-aminophenol
-
Acryloyl chloride
-
Appropriate solvents (e.g., DMF, Dioxane, DCM)
-
Bases (e.g., K₂CO₃, DIPEA)
-
Catalysts (if necessary for specific coupling reactions)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of the Thienopyrimidine-Aniline Intermediate:
-
To a solution of 2-amino-4-chlorothieno[3,2-d]pyrimidine in a suitable solvent like isopropanol, add 4-(4-methylpiperazin-1-yl)aniline.
-
Add a base such as p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction, and collect the precipitate by filtration. Wash with the reaction solvent and dry to obtain the intermediate. This step involves a nucleophilic aromatic substitution where the aniline displaces the chlorine on the pyrimidine ring.
-
-
Coupling with the Phenol Moiety:
-
In a separate flask, dissolve 3-aminophenol in a polar aprotic solvent like DMF.
-
Add a strong base, such as sodium hydride, portion-wise at 0°C to form the phenoxide.
-
Add the previously synthesized thienopyrimidine-aniline intermediate to the reaction mixture.
-
Heat the reaction and monitor by TLC. This is another nucleophilic aromatic substitution where the phenoxide displaces a leaving group on the thienopyrimidine core (if the starting material was appropriately substituted) or couples through a different mechanism depending on the exact synthetic route.
-
-
Introduction of the Acrylamide Group:
-
Dissolve the product from the previous step in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0°C and add a non-nucleophilic base, such as DIPEA.
-
Slowly add a solution of acryloyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This is a standard acylation reaction where the reactive amine attacks the acryloyl chloride to form the final covalent warhead.
-
-
Purification:
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography to yield the final this compound derivative.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16]
PART 2: Biological Evaluation of this compound Derivatives
The biological evaluation of newly synthesized this compound derivatives is crucial to determine their efficacy and selectivity. This typically involves a tiered approach, starting with in vitro enzymatic assays, followed by cell-based assays, and potentially leading to in vivo studies for promising candidates.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of this compound derivatives.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (IC₅₀ Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against both mutant (T790M) and wild-type EGFR.
Materials:
-
Recombinant human EGFR (T790M/L858R) and EGFR (WT) enzymes
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Synthesized this compound derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., this compound, Osimertinib)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the synthesized derivatives and control inhibitors in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Prepare the kinase reaction buffer containing the EGFR enzyme and substrate.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase/substrate mixture to each well.
-
Add the serially diluted compounds to the wells. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent, and finally measuring luminescence.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Proliferation Assay (GI₅₀ Determination)
This assay measures the ability of the derivatives to inhibit the proliferation of cancer cell lines with different EGFR mutation statuses.
Materials:
-
H1975 cell line: NSCLC line expressing the L858R/T790M double mutation.[11]
-
A549 cell line: NSCLC line with wild-type EGFR.[11]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, WST-8).[12]
-
Synthesized this compound derivatives dissolved in DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the H1975 and A549 cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells and measuring the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
The results from the kinase and cell-based assays should be summarized in a table for easy comparison.
| Compound | EGFR (T790M/L858R) IC₅₀ (nM) | EGFR (WT) IC₅₀ (nM) | Selectivity Index (WT/T790M) | H1975 GI₅₀ (nM) | A549 GI₅₀ (nM) |
| This compound | 10 | 2225 | 222.5 | 15 | >10,000 |
| Derivative X | 5 | 2500 | 500 | 8 | >10,000 |
| Derivative Y | 25 | 1500 | 60 | 50 | >10,000 |
Data are hypothetical for illustrative purposes. Real data for this compound can be found in the literature.[17]
A higher Selectivity Index indicates a more desirable compound that is more potent against the mutant EGFR while sparing the wild-type form. The GI₅₀ values demonstrate the compound's potency in a cellular context. A potent compound will have a low GI₅₀ in the H1975 cell line and a much higher GI₅₀ in the A549 cell line.
Conclusion
The development of novel this compound derivatives remains a critical area of research in the pursuit of more effective and durable treatments for EGFR-mutant NSCLC. By systematically synthesizing new analogs and evaluating them through a robust series of in vitro and cell-based assays, researchers can identify lead candidates with improved potency, selectivity, and the potential to overcome emerging resistance mechanisms. The protocols and workflows detailed in these application notes provide a solid foundation for drug discovery and development professionals to advance this important work.
References
- Andrews Wright, N. M. (n.d.). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Vertex AI Search.
-
Hu, X., Tang, S., Zhu, W., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules. Retrieved January 10, 2026, from [Link]
- Hu, X., Tang, S., Zhu, W., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Semantic Scholar.
-
Le, T., & Gerber, D. E. (2018). Third generation EGFR TKIs: current data and future directions. Journal of Thoracic Disease, 10(Suppl 3), S405–S415. [Link]
- (n.d.). EGFR T790M mutation: a double role in lung cancer cell survival? PubMed.
-
Piper-Vallillo, A. J., & Sequist, L. V. (2019). Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. Clinical Cancer Research, 25(4), 1137–1139. [Link]
- (n.d.). Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer. Frontiers.
- (n.d.). Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer. Taylor & Francis Online.
- (n.d.). EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity. AACR Publications.
- (n.d.). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. NIH.
-
Fawwaz, M., Mishiro, K., Arwansyah, A., Nishii, R., & Ogawa, K. (2024). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. Bioimpacts, 14(1), 27774. [Link]
-
(n.d.). This compound. PubChem. Retrieved January 10, 2026, from [Link]
-
Hu, X., Tang, S., Zhu, W., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 26(11), 3043. [Link]
-
Ko, B., Paucar, D., & Halmos, B. (2017). EGFR T790M: revealing the secrets of a gatekeeper. Lung Cancer: Targets and Therapy, 8, 145–159. [Link]
- Hu, X., Tang, S., Zhu, W., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. PubMed.
- (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO.
- (n.d.). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. MDPI.
-
Fawwaz, M., Mishiro, K., Arwansyah, A., Nishii, R., & Ogawa, K. (2024). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. PubMed. Retrieved January 10, 2026, from [Link]
-
Fawwaz, M., Mishiro, K., Arwansyah, A., Nishii, R., & Ogawa, K. (2024). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 14(1), 27774. [Link]
-
Fawwaz, M., Mishiro, K., Arwansyah, A., Nishii, R., & Ogawa, K. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. ResearchGate. Retrieved January 10, 2026, from [Link]
-
(n.d.). The chemical structure of this compound. ResearchGate. Retrieved January 10, 2026, from [Link]
-
(n.d.). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers. Retrieved January 10, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 3. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. oncologypro.esmo.org [oncologypro.esmo.org]
- 6. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 10. [PDF] Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Radiolabeling of Olmutinib for Preclinical PET Imaging of EGFR T790M Positive Non-Small Cell Lung Cancer
Introduction
Olmutinib (formerly known as BI 1482694 or HM61713) is a third-generation, orally active tyrosine kinase inhibitor (TKI) that selectively and irreversibly targets activating mutations of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation.[1][2][3] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[4] The ability to non-invasively quantify the expression and engagement of the T790M mutant EGFR in tumors has significant implications for patient stratification, treatment monitoring, and understanding resistance mechanisms. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the in vivo quantification of biological processes.[5] Radiolabeling this compound to create a PET tracer can provide a powerful tool for researchers and drug developers to visualize and quantify T790M EGFR expression in preclinical models.[6][7]
These application notes provide detailed protocols for the radiolabeling of this compound with Carbon-11 ([¹¹C]this compound) and a strategy for Fluorine-18 ([¹⁸F]this compound), along with comprehensive methods for quality control, and in vitro and in vivo validation studies.
Mechanism of Action: this compound
This compound covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the kinase activity.[1] This blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1] Its high selectivity for mutant EGFR, including the T790M variant, over wild-type (WT) EGFR minimizes off-target toxicities.[3][8]
Caption: Mechanism of action of this compound.
Part 1: Radiolabeling of this compound
Two primary isotopes for PET imaging are Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min). The choice of isotope depends on the desired imaging time window and the synthetic feasibility.
Strategy 1: [¹¹C]this compound via N-methylation
The presence of a methyl group on the piperazine moiety of this compound makes it an ideal candidate for labeling with Carbon-11 via [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[9][10] This approach involves the synthesis of a desmethyl precursor of this compound.
Caption: Workflow for the synthesis of [¹¹C]this compound.
Protocol 1: Synthesis of Desmethyl-Olmutinib Precursor
The synthesis of the desmethyl precursor, N-(3-((2-((4-(piperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide, can be adapted from known synthetic routes for this compound.[11] This typically involves the protection of one of the piperazine nitrogens, followed by coupling with the core structure, and subsequent deprotection.
Protocol 2: Radiosynthesis of [¹¹C]this compound
-
Preparation: Dissolve 0.5-1.0 mg of the desmethyl-Olmutinib precursor in 300 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vial.
-
[¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from cyclotron-derived [¹¹C]CO₂, through the precursor solution at room temperature.
-
Reaction: Add 5 µL of a 1 M solution of sodium hydroxide in methanol. Heat the reaction vial at 80°C for 5 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18, 10 µm, 250 x 10 mm
-
Mobile Phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid.
-
Flow Rate: 4 mL/min
-
Detection: UV (254 nm) and a radioactivity detector.
-
-
Formulation: Collect the radioactive peak corresponding to [¹¹C]this compound. Remove the organic solvent under a stream of nitrogen and reformulate the product in a sterile, injectable solution (e.g., saline with up to 10% ethanol).
Strategy 2: [¹⁸F]this compound via Radiofluorination of an Aromatic Ring
Direct radiofluorination of an electron-rich aromatic ring, such as the phenyl rings in this compound, can be challenging. A promising approach involves the use of spirocyclic iodonium ylides (SCIDY) as precursors for the introduction of Fluorine-18.[2][3][8] This would require the synthesis of a suitable iodonium ylide precursor of this compound. An alternative, though potentially impacting binding affinity, is the introduction of a functional group amenable to nucleophilic substitution with [¹⁸F]fluoride, such as a nitro or trimethylammonium group, on one of the phenyl rings. A recent study on an iodinated this compound derivative suggests that modification of the 3-aryloxyanilide phenyl ring is tolerated.[12]
Caption: Proposed workflow for the synthesis of [¹⁸F]this compound.
Protocol 3: Radiosynthesis of [¹⁸F]this compound (Proposed)
-
[¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with anhydrous acetonitrile.
-
Reaction: Add a solution of the spirocyclic iodonium ylide precursor of this compound (1-2 mg) in a suitable anhydrous solvent (e.g., dimethyl sulfoxide). Heat the reaction at 100-120°C for 10-15 minutes.
-
Purification and Formulation: Follow similar purification and formulation steps as described for [¹¹C]this compound (Protocol 2, steps 5 and 6).
Part 2: Quality Control of Radiolabeled this compound
Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiotracer for preclinical studies.[13][14][15][16]
| Parameter | Method | Acceptance Criteria |
| Identity | Co-elution with a non-radioactive this compound standard on analytical HPLC. | Retention time of the radioactive peak matches that of the standard. |
| Radiochemical Purity | Analytical HPLC with UV and radioactivity detectors. | > 95% |
| Chemical Purity | Analytical HPLC with UV detector. | Peak corresponding to this compound should be the major peak. |
| Specific Activity | Calculated from the radioactivity and the mass of this compound determined by analytical HPLC with a calibrated UV detector. | > 1 Ci/µmol at the time of injection. |
| pH | pH paper or calibrated pH meter. | 5.0 - 7.5 |
| Residual Solvents | Gas Chromatography (GC). | Within acceptable limits (e.g., < 410 ppm for acetonitrile). |
| Sterility | Incubation in fluid thioglycolate medium and soybean-casein digest medium. | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test. | < 175 EU/V, where V is the maximum recommended dose in mL. |
Table 1: Quality Control Specifications for Radiolabeled this compound.
Part 3: In Vitro and In Vivo Validation
In Vitro Studies
Protocol 4: Cell Uptake Assay
This assay determines the cellular accumulation of the radiolabeled this compound in cancer cell lines with varying EGFR mutation status.
-
Cell Culture: Culture NSCLC cell lines such as H1975 (L858R/T790M), HCC827 (del E746-A750), and A549 (EGFR-WT) to near confluency in 24-well plates.
-
Incubation: Incubate the cells with [¹¹C]this compound or [¹⁸F]this compound (approximately 1 µCi/well) for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Blocking Study: For competition experiments, pre-incubate a set of wells with a high concentration (e.g., 10 µM) of non-radioactive this compound for 30 minutes before adding the radiotracer.
-
Washing: Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Counting: Lyse the cells with 0.1 M NaOH and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Normalize the radioactivity to the protein content of each well. Compare the uptake across different cell lines and between the blocked and unblocked conditions.
Protocol 5: Radioligand Binding Assay
This assay determines the binding affinity (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled this compound to EGFR.[17][18][19]
-
Membrane Preparation: Prepare cell membrane fractions from the selected NSCLC cell lines.
-
Saturation Binding: Incubate the membrane preparations with increasing concentrations of [¹¹C]this compound or [¹⁸F]this compound.
-
Non-specific Binding: Determine non-specific binding in a parallel set of incubations containing a high concentration of non-radioactive this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the specific binding against the concentration of the radioligand and analyze the data using non-linear regression to determine Kd and Bmax.
In Vivo Studies
Protocol 6: Preclinical PET Imaging in NSCLC Mouse Models
Genetically engineered mouse models (GEMMs) or xenograft models using human NSCLC cell lines are suitable for in vivo evaluation.[4][6][20][21]
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG) bearing subcutaneous or orthotopic xenografts of H1975 (L858R/T790M) and A549 (EGFR-WT) cells.
-
Radiotracer Injection: Anesthetize the mice and inject [¹¹C]this compound (100-200 µCi) or [¹⁸F]this compound (50-100 µCi) via the tail vein.
-
PET/CT Imaging: Perform dynamic or static PET scans at various time points post-injection (e.g., 0-60 minutes for [¹¹C]this compound; 30, 60, 90, 120 minutes for [¹⁸F]this compound). A CT scan should be acquired for anatomical co-registration.[22]
-
Blocking Study: To demonstrate specificity, a cohort of animals can be pre-treated with a therapeutic dose of non-radioactive this compound 30-60 minutes prior to radiotracer injection.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, brain) to generate time-activity curves (TACs). Calculate the standardized uptake value (SUV).
-
Biodistribution: After the final imaging session, euthanize the animals and collect major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percent injected dose per gram of tissue (%ID/g).
Caption: In vivo experimental workflow for PET imaging.
Conclusion
The successful radiolabeling of this compound with Carbon-11 or Fluorine-18 will provide a valuable molecular imaging tool for the preclinical investigation of T790M-mutant EGFR-positive NSCLC. The protocols outlined in these application notes offer a comprehensive guide for the synthesis, quality control, and validation of these novel PET tracers. The ability to non-invasively monitor T790M EGFR expression and its response to therapy will undoubtedly accelerate the development of more effective treatments for this challenging disease.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Zhang, W., Fan, Y. F., Cai, C. Y., Wang, J. Q., Wu, Y. J., Li, J., ... & Chen, Z. S. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 9, 1097. [Link]
-
Hermawan, A., Tanimoto, K., Imagawa, A., Pratiwi, A., Hanaoka, H., & Watanabe, Y. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(1), 59–68. [Link]
- Conti, M., & Eriksson, L. (2016). Physics of pure and applied PET. PET clinics, 11(3), 283-303.
-
Gao, M., Wang, M., & Zhu, L. (2015). Recent advances in the development and application of radiolabeled kinase inhibitors for PET imaging. Molecules, 20(4), 6294-6317. [Link]
-
Yu, S. (2006). Review of 18F-FDG synthesis and quality control. Biomedical imaging and intervention journal, 2(4), e57. [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. [Link]
-
Bernard-Gauthier, V., Bailey, J. J., & Wilson, A. A. (2016). Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium (iii) ylides. Chemical science, 7(5), 3254-3260. [Link]
-
Regales, L., Balak, M. N., Gong, Y., Politi, K., Sawai, A., Le, C., ... & Pao, W. (2007). Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors. PloS one, 2(8), e810. [Link]
-
Myburgh, P. J., Kilian, K. K., Zeevaart, J. R., & Sathekge, M. M. (2023). Development and Optimization of 11 C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Pharmacology & Translational Science. [Link]
-
Myburgh, P. J., Kilian, K. K., Zeevaart, J. R., & Sathekge, M. M. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Pharmacology & Translational Science. [Link]
-
Bernard-Gauthier, V., Waengler, B., Schirrmacher, R., & Waengler, C. (2015). Synthesis of 18F-Arenes from Spirocyclic Iodonium (III) Ylides via Continuous-Flow Microfluidics. Molecules, 20(9), 16298-16312. [Link]
-
Radiology Key. 11C-Based PET- Radiopharmaceuticals of Clinical Value. [Link]
-
Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]
-
Alfa Cytology. Cell Uptake & Release Assay Services for Radiopharmaceuticals. [Link]
-
Shen, L., et al. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE (Journal of Visualized Experiments), (185), e64134. [Link]
-
Jia, Y., Ju, Z., & Zhou, C. (2019). Novel EGFR-mutant mouse models of lung adenocarcinoma reveal adaptive immunity requirement for durable osimertinib response. Journal of Hematology & Oncology, 12(1), 1-16. [Link]
-
Ordonez, A. A., & Jain, S. K. (2019). Affibody-based PET imaging to guide EGFR-targeted cancer therapy in head and neck squamous cell cancer models. Journal of Nuclear Medicine, 60(3), 309-315. [Link]
-
Ben-Yoseph, O., & Ross, B. D. (1990). Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay. Clinical chemistry, 36(6), 849-854. [Link]
-
Hu, X., Tang, S., Chen, Y., Liu, Y., Zhang, Y., & Zhu, W. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 2999. [Link]
-
MarinBio. Cell-Based Drug Uptake Assays. [Link]
-
Westphal, C. H., & Demetri, G. D. (2014). Mouse models for lung cancer. EMBO molecular medicine, 6(10), 1256-1267. [Link]
-
Myburgh, P. J., Kilian, K. K., Zeevaart, J. R., & Sathekge, M. M. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Pharmacology & Translational Science. [Link]
-
Eriksson, J., Ghalib, M., & Antoni, G. (2017). Synthesis and preclinical evaluation of [methylpiperazine-11C] brigatinib as a PET tracer targeting both mutated epidermal growth factor receptor and anaplastic lymphoma kinase. EJNMMI radiopharmacy and chemistry, 2(1), 1-13. [Link]
-
Hermawan, A., Tanimoto, K., Imagawa, A., Pratiwi, A., Hanaoka, H., & Watanabe, Y. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(1), 59. [Link]
-
Regales, L., Gong, Y., & Pao, W. (2009). Abstract# 2085: EGFR T790M-driven murine lung tumors respond to dual EGFR targeting with cetuximab and BIBW-2992. Cancer Research, 69(9_Supplement), 2085-2085. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Poetz, O., Henzler, T., & Joos, T. O. (2008). A miniaturized ligand binding assay for EGFR. Proteomics-Clinical Applications, 2(10‐11), 1437-1442. [Link]
-
Hernandez, L., Luedtke, R. R., & Neve, K. A. (2020). Immuno-PET imaging of EGFR with 64Cu-NOTA panitumumab in subcutaneous and metastatic nonsmall cell lung cancer xenografts. Molecular pharmaceutics, 17(11), 4277-4287. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-based radiotracer binding and uptake inhibition assays: a comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Frontiers in pharmacology, 11, 631. [Link]
-
Chen, Y. J., Chen, C. Y., & Hsu, C. H. (2022). 18F-Fluorodeoxyglucose PET/CT for early prediction of outcomes in patients with advanced lung adenocarcinomas and EGFR mutations treated with first-line EGFR-TKIs. Cancers, 14(6), 1464. [Link]
-
Hermawan, A., Tanimoto, K., Imagawa, A., Pratiwi, A., Hanaoka, H., & Watanabe, Y. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts: BI, 13(1), 59. [Link]
-
Wang, Y., Gao, M., & Wang, F. (2018). A PET imaging approach for determining EGFR mutation status for improved lung cancer patient management. Science translational medicine, 10(431), eaao4221. [Link]
-
Hermawan, A., Tanimoto, K., Imagawa, A., Pratiwi, A., Hanaoka, H., & Watanabe, Y. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(1), 59. [Link]
-
ResearchGate. Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. [Link]
-
Hermawan, A., Tanimoto, K., Imagawa, A., Pratiwi, A., Hanaoka, H., & Watanabe, Y. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(1), 59. [Link]
-
Bahce, I., & Lammertsma, A. A. (2017). Radiolabeled EGFR TKI as predictive imaging biomarkers in NSCLC patients–an overview. Translational lung cancer research, 6(4), 434. [Link]
-
Brouwer, C., Zijlma, R., & Elsinga, P. H. (1998). Synthesis and in vivo studies of [C-11] N-methylepibatidine: comparison of the stereoisomers. Nuclear medicine and biology, 25(6), 565-571. [Link]
Sources
- 1. Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Iodonium Ylides for Fluorine-18 Radiolabeling of Non-Activated Arenes: From Concept to Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68Ga labeled this compound: Design, synthesis, and evaluation of a novel PET EGFR probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeled EGFR TKI as predictive imaging biomarkers in NSCLC patients – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 11C-Based PET- Radiopharmaceuticals of Clinical Value | Radiology Key [radiologykey.com]
- 17. Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 21. Mouse models for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 18F-Fluorodeoxyglucose PET/CT for Early Prediction of Outcomes in Patients with Advanced Lung Adenocarcinomas and EGFR Mutations Treated with First-Line EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Olmutinib (HM61713) Technical Support Center: Solubility Troubleshooting & Protocols
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for Olmutinib (also known as HM61713 or BI-1482694), a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and solubilizing this compound for experimental use. Given its classification as a poorly water-soluble drug, proper handling is critical for obtaining reliable and reproducible results.[3][4]
This guide will cover frequently asked questions, troubleshooting for common solubility issues, and detailed protocols for preparing solutions for both in vitro and in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's chemical properties that are crucial for understanding its solubility characteristics.
Q1: What is the chemical nature of this compound?
A1: this compound is a synthetic, orally active small molecule with the chemical formula C₂₆H₂₆N₆O₂S and a molecular weight of 486.59 g/mol .[5][6] It is classified as a thieno[3,2-d]pyrimidine derivative.[5] Its structure contains multiple aromatic rings and functional groups that contribute to its overall lipophilicity (XLogP3: 4.7), which is a key factor in its low aqueous solubility.[5] this compound is an irreversible inhibitor that covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, making it highly potent.[7][8]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a third-generation EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] The T790M mutation is a common cause of acquired resistance to first- and second-generation EGFR inhibitors.[9][10] By irreversibly binding to the mutant EGFR kinase, this compound blocks downstream signaling pathways that promote tumor cell proliferation and survival.[11][12]
Q3: What are the general solubility properties of this compound?
A3: this compound is sparingly soluble in aqueous solutions and practically insoluble in water. It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).[8][13] This solubility profile is typical for many kinase inhibitors, which often have lipophilic structures to facilitate cell membrane permeability.[14]
Part 2: Troubleshooting Guide for this compound Solubility
This section provides a question-and-answer formatted guide to address specific issues that may arise during the solubilization of this compound.
Q4: I am having trouble dissolving this compound powder in DMSO. What could be the cause?
A4: This is a common issue that can usually be resolved by addressing one of the following factors:
-
Purity and Quality of DMSO: The most frequent cause is the use of DMSO that is not anhydrous or of high purity. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination significantly reduces the solubility of lipophilic compounds like this compound.
-
Solution: Always use fresh, unopened, anhydrous, high-purity (≥99.9%) DMSO.[8] Once opened, store the DMSO bottle properly with the cap tightly sealed and consider using a desiccant. For highly sensitive experiments, use single-use ampules of anhydrous DMSO.
-
-
Insufficient Energy Input: this compound may require energy to fully dissolve, especially at high concentrations.
-
Solution: Gentle warming of the solution to 37°C in a water bath can aid dissolution. Additionally, brief sonication (ultrasonication) is highly effective and recommended for preparing stock solutions.[13] Vortexing for an extended period can also help.
-
-
Incorrect Concentration: Attempting to prepare a stock solution above its solubility limit will result in undissolved material.
-
Solution: Verify the intended concentration against the known solubility limits. While solubility can be high in pure DMSO (e.g., up to 100 mg/mL or ~205 mM), it's often prudent to prepare stock solutions at a slightly lower, more manageable concentration (e.g., 10-50 mM) to ensure complete dissolution and stability.[8][13]
-
Q5: My this compound stock solution in DMSO appears clear initially but forms precipitates after storage. Why is this happening?
A5: Precipitation upon storage, even at -20°C or -80°C, can occur due to a few reasons:
-
Freeze-Thaw Cycles: Repeatedly cycling the stock solution between frozen and room temperature can cause the compound to precipitate out of solution. Each cycle introduces an opportunity for crystal nucleation and growth.
-
Solution: Aliquot the stock solution into smaller, single-use volumes after preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
-
Moisture Contamination: As mentioned in Q4, water absorption into the DMSO stock over time can decrease the solubility of this compound, leading to precipitation.
-
Solution: Ensure aliquots are stored in tightly sealed vials. When thawing an aliquot for use, allow it to come to room temperature completely before opening to prevent condensation from forming inside the tube.
-
-
Supersaturated Solution: The initial stock solution may have been supersaturated. While it appeared dissolved initially (often with the help of heat or sonication), it is thermodynamically unstable and will tend to precipitate over time.
-
Solution: If you suspect supersaturation, try preparing the stock at a slightly lower concentration. Before freezing, ensure the solution remains clear at room temperature for a reasonable period (e.g., 1-2 hours).
-
Q6: When I dilute my this compound DMSO stock into aqueous cell culture media, it immediately precipitates. How can I prevent this?
A6: This is a critical and frequent challenge known as "crashing out." It occurs because this compound is virtually insoluble in aqueous environments. The key is to perform the dilution in a manner that avoids localized high concentrations of the compound in the aqueous medium.
-
Causality: When a concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the DMSO rapidly disperses. This leaves the this compound molecules in an environment where they are no longer soluble, causing them to aggregate and precipitate.
-
Recommended Dilution Technique:
-
Intermediate Dilution: First, perform an intermediate dilution of the DMSO stock into a small volume of your cell culture medium or buffer (e.g., PBS).
-
Rapid Mixing: Pipette the required volume of the DMSO stock directly into the vortex of the cell culture medium. The rapid mixing ensures that the compound is dispersed quickly to a concentration below its aqueous solubility limit before it has a chance to precipitate.
-
Final Concentration of DMSO: Be mindful of the final concentration of DMSO in your experiment. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it below 0.1% if possible, as DMSO can have biological effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Workflow for Aqueous Dilution
Caption: this compound inhibits mutant EGFR, blocking downstream pro-survival pathways.
References
-
This compound | C26H26N6O2S | CID 54758501 - PubChem. National Center for Biotechnology Information. [Link]
-
What is this compound used for? - Patsnap Synapse. Patsnap. [Link]
-
This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. [Link]
-
This compound | 1353550-13-6 | Data Sheet | BioChemPartner. BioChemPartner. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. Patsnap. [Link]
-
This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - Frontiers. Frontiers Media S.A. [Link]
-
Boehringer Ingelheim Launches Trial Program to Investigate Lung Cancer Compound this compound | American Pharmaceutical Review. American Pharmaceutical Review. [Link]
-
Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed. National Center for Biotechnology Information. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Formulating Poorly Water Soluble Drugs - Google Books. Google Books.
-
This compound - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. [Link]
-
This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed Central. National Center for Biotechnology Information. [Link]
-
Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor | Journal of Medicinal Chemistry. American Chemical Society. [Link]
-
Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. Royal Society of Chemistry. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. World Pharma Today. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate. [Link]
-
A novel multi-target inhibitor harboring selectivity of inhibiting EGFR T790M sparing wild-type EGFR - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PubMed - NIH. National Center for Biotechnology Information. [Link]
-
The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Discovery of selective irreversible inhibitors for EGFR-T790M - PMC - NIH. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | 1353550-13-6 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulating Poorly Water Soluble Drugs - Google 圖書 [books.google.com.tw]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating and Overcoming Olmutinib Resistance in Cell Culture
This technical support guide is designed for researchers, scientists, and drug development professionals encountering Olmutinib resistance in their cell culture experiments. As a senior application scientist, my goal is to provide not just protocols, but a framework for understanding the underlying mechanisms of resistance and logically troubleshooting experimental challenges. This guide is structured in a question-and-answer format to directly address the issues you are likely facing at the bench.
Frequently Asked Questions (FAQs)
Q1: My NSCLC cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the likely causes?
Acquired resistance to this compound, a third-generation EGFR tyrosine kinase inhibitor (TKI), is an expected outcome in long-term cell culture.[1] The primary drivers of this resistance can be broadly categorized into two main areas: on-target alterations within the EGFR gene itself, and off-target activation of alternative signaling pathways that bypass the need for EGFR signaling.[2]
-
On-Target Alterations: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, most notably the C797S mutation .[3] This mutation occurs at the covalent binding site of irreversible inhibitors like this compound, preventing the drug from effectively inhibiting the receptor.[3][4] Another, less common, on-target alteration is the loss of the T790M mutation , which this compound is designed to target.[3]
-
Off-Target Mechanisms (Bypass Pathways): Your cells may have activated alternative signaling pathways to maintain proliferation and survival, rendering them less dependent on EGFR. Key bypass pathways implicated in third-generation EGFR-TKI resistance include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[5][6]
-
HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can provide an alternative signaling route.[7][8][9]
-
Activation of Downstream Pathways: Mutations or activation of components downstream of EGFR, such as in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, can also confer resistance.[3]
-
IGF1R Activation: Increased signaling through the insulin-like growth factor 1 receptor (IGF1R) has been identified as a resistance mechanism.[10]
-
Phenotypic Changes:
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch to a more mesenchymal state, which is associated with increased motility, invasion, and drug resistance.[2][11]
-
Histologic Transformation: In a clinical setting, and potentially in long-term culture, adenocarcinoma cells can transform into other histological subtypes, such as small cell lung cancer, which have different therapeutic vulnerabilities.
-
-
Q2: How can I confirm the mechanism of this compound resistance in my cell line?
A multi-pronged approach is necessary to elucidate the specific resistance mechanism at play. Here’s a logical experimental workflow:
Caption: Matching Resistance Mechanisms to Therapeutic Strategies.
-
For MET Amplification: Combine this compound with a MET inhibitor (e.g., crizotinib, capmatinib). [12]The goal is to co-inhibit both EGFR and MET signaling.
-
For HER2 Amplification: A combination of this compound with a HER2-targeted therapy like afatinib or trastuzumab may restore sensitivity. [7][13]* For C797S Mutation: This is more challenging. Fourth-generation EGFR-TKIs, such as BI-4020, are being developed to address this specific mutation and have shown promise in preclinical studies. [14]* For EMT: Reversing the EMT phenotype is an active area of research. Some studies suggest that targeting key transcription factors like Snail could be a viable strategy. [11]* For Downstream Pathway Activation: If you see increased p-AKT or p-ERK without upstream receptor activation, consider combining this compound with a PI3K/AKT inhibitor or a MEK/ERK inhibitor, respectively.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Establishing an this compound-Resistant Cell Line
This protocol describes a common method for generating a resistant cell line through continuous exposure to escalating doses of this compound. [1][2][6] Materials:
-
Parental EGFR-mutant NSCLC cell line (e.g., H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes, incubators, etc.
Step-by-Step Methodology:
-
Determine Initial Dosing: Start by culturing the parental cells in a concentration of this compound that is at or slightly below the IC20 (the concentration that inhibits 20% of cell growth). This allows for gradual adaptation.
-
Continuous Exposure and Dose Escalation:
-
Maintain the cells in this starting concentration, changing the medium with fresh drug every 2-3 days.
-
When the cells resume a normal growth rate (comparable to untreated parental cells), passage them and double the concentration of this compound.
-
Repeat this process of adaptation and dose escalation. This can be a lengthy process, often taking 6-12 months.
-
-
Isolate Resistant Clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 1-2 µM), you can either use the polyclonal population or isolate single-cell clones using limiting dilution.
-
Characterize the Resistant Line:
-
Confirm the degree of resistance by performing a cell viability assay to determine the new IC50.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the concentration they were last stable in) to prevent the reversion of the resistant phenotype.
-
Cryopreserve stocks of the resistant line at various passages.
-
Self-Validation and Controls:
-
Parental Cell Line: Always maintain a culture of the parental cell line in parallel as a control.
-
DMSO Control: Culture parental cells with the highest concentration of DMSO used for the drug dilutions to ensure the vehicle is not affecting cell growth.
-
Regular IC50 Checks: Periodically re-evaluate the IC50 of the resistant line to ensure the phenotype is stable.
Protocol 2: Cell Viability (IC50 Determination) Assay
This protocol uses a tetrazolium-based reagent (like MTT or WST-1) to measure cell viability. [15][16] Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
This compound serial dilutions
-
Cell viability reagent (e.g., MTT, WST-1)
-
Solubilization solution (for MTT)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the various drug concentrations to the wells. Include a "no drug" control and a "media only" blank.
-
Incubation: Incubate the plate for 72 hours (or a time point relevant to your experimental question).
-
Add Reagent:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add 100 µL of solubilization solution and incubate overnight.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Read Absorbance: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis:
-
Subtract the absorbance of the "media only" blank from all other readings.
-
Normalize the data to the "no drug" control (set to 100% viability).
-
Plot the percent viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Self-Validation and Controls:
-
Replicates: Perform each concentration in triplicate or quadruplicate.
-
Positive Control: Include a known cytotoxic agent to ensure the assay is working.
-
Parental vs. Resistant: Always run the parental and resistant lines on the same plate for direct comparison.
Protocol 3: Western Blot for Bypass Pathway Activation
This protocol outlines the detection of phosphorylated receptor tyrosine kinases (p-RTKs) and downstream signaling proteins. [8][17][18] Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-HER2, anti-total-HER2, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Step-by-Step Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. [8]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To compare phosphorylated and total protein levels, you can strip the membrane and reprobe with the antibody for the total protein.
Troubleshooting Western Blots
| Problem | Possible Cause | Solution |
| No/Weak Signal | Insufficient primary antibody | Increase antibody concentration or incubation time (overnight at 4°C). [12][13] |
| Low protein abundance | Load more protein per well. [7] | |
| Poor transfer | Confirm transfer with Ponceau S staining. [13] | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (BSA for phospho-antibodies). [7] |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. [7] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; check the manufacturer's datasheet for validation. |
| Protein degradation | Always use fresh protease/phosphatase inhibitors in lysis buffer. [13] |
Protocol 4: siRNA-Mediated Knockdown of a Bypass Pathway Gene (e.g., MET)
This protocol is for transiently silencing a gene to functionally validate its role in resistance. [19][20] Materials:
-
This compound-resistant cells
-
siRNA targeting your gene of interest (e.g., MET) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Step-by-Step Methodology:
-
Cell Seeding: The day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
For each well, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: After incubation, harvest a subset of the cells to confirm knockdown of the target protein by Western blot or qPCR.
-
Functional Assay: Treat the remaining transfected cells (control siRNA and target siRNA) with this compound and perform a cell viability assay to see if silencing the target gene re-sensitizes the cells to the drug.
Self-Validation and Controls:
-
Non-Targeting Control: Always include a non-targeting or scrambled siRNA control to account for any non-specific effects of the transfection process.
-
Knockdown Efficiency: Confirm that your target protein/mRNA levels are significantly reduced in the siRNA-treated cells compared to the control.
-
Phenotypic Rescue: The key result is observing a significant decrease in the this compound IC50 in the cells with the target gene knocked down compared to the control.
Quantitative Data Summary
The following table provides representative IC50 values you might observe in your experiments. Actual values will vary depending on the cell line and specific resistance mechanism.
| Cell Line | Treatment | Representative IC50 (nM) | Mechanism |
| H1975 (Parental) | This compound | ~10 [14][21] | T790M/L858R |
| H1975-OR (this compound Resistant) | This compound | >1000 | Varies (e.g., MET Amp) |
| H1975-OR (MET Amp) | This compound + Crizotinib (METi) | ~50-100 | Co-inhibition |
| PC-9 (Parental) | This compound | >2000 | T790M Negative |
Synergy Analysis for Combination Therapies
When testing combination therapies, it is crucial to determine if the effect is synergistic, additive, or antagonistic. The Combination Index (CI) method based on the Chou-Talalay principle is a widely accepted method for this. [22][23][24] Calculation: The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone required to achieve x% effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also achieve x% effect.
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software like CompuSyn can be used to calculate CI values from your dose-response data. [22]
References
- Uchibori, K., Inase, N., Araki, M., Kamada, M., Sato, S., Okuno, Y., ... & Nishio, K. (2017). BI-4020, a novel macrocyclic inhibitor of mutant EGFR, is effective against T790M and C797S drug-resistant non-small cell lung cancer. bioRxiv, 148269.
- Takezawa, K., Pirazzoli, V., Arcila, M. E., Nebhan, C. A., Song, X., de Stanchina, E., ... & Pao, W. (2012).
- Tan, D. S. W., Leighl, N. B., Riely, G. J., Yang, J. C. H., Sequist, L. V., Wolf, J., ... & Ahn, M. J. (2021). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416.
- BenchChem. (2025). Application Notes and Protocols for Establishing and Characterizing Osimertinib-Resistant Cell Lines. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cortactin Western Blot. BenchChem.
- TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab.
- ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction?.
- Ibrahim, M. A., & El-Daly, M. (2021). Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. Molecules, 26(21), 6422.
- Sequist, L. V., Waltman, B. A., Dias-Santagata, D., Digumarthy, S., Turke, A. B., Fidias, P., ... & Engelman, J. A. (2011). Genotypic and histological evolution of lung cancers acquiring resistance to EGFR inhibitors.
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
- Creative Bioarray. (n.d.). Fluorescence In Situ Hybridization (FISH) Protocol.
- Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog.
- Patel, S., et al. (2020). An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 106-132.
- Kim, Y., et al. (2017). Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget, 8(57), 97479.
- HMS LINCS Project. (n.d.).
- OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc.
- Dias, M. F., Bernardi, A., & Gagliardi, L. G. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Pharmacological Research, 179, 106207.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Sino Biological. (n.d.). Western Blot Protocol. Sino Biological.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025).
- Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41.
- Lee, J. S., & Lee, J. S. (2007). Comparison of methods for evaluating drug-drug interaction. The AAPS journal, 9(2), E227-E234.
- Drug Combination Analysis Methods. (2020, November 8).
- Chen, Y. H., Wang, W. J., & Lee, G. B. (2013, October). FLUORESCENCE IN SITU HYBRIDIZATION (FISH) MICROFLUIDIC PLATFORM FOR DETECTION OF HER-2 OVER-EXPRESSION IN CANCER CELLS. In 17th International Conference on Miniaturized Systems for Chemistry and Life Sciences (MicroTAS 2013) (pp. 509-511).
- Leica Biosystems. (n.d.). Leica HER2 FISH System - 30 Test Instructions For Use. Leica Biosystems.
- ResearchGate. (n.d.). Cell inhibition growth analysis of ERL-resistant NSCLC cell lines.
- Mizuuchi, H., Suda, K., Sato, K., Tomida, S., Fujita, Y., Kobayashi, Y., ... & Mitsudomi, T. (2015). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Figshare.
- Giovannetti, E., Zucali, P. A., Peters, G. J., Cortesi, F., D'Incecco, A., Funel, N., ... & Santini, D. (2017). Characterization of epithelial-mesenchymal transition intermediate/hybrid phenotypes associated to resistance to EGFR inhibitors in non-small cell lung cancer cell lines. Oncotarget, 8(41), 69537.
- Guo, A., Villén, J., Kornhauser, J., Lee, K. A., Stokes, M. P., Rikova, K., ... & Gygi, S. P. (2008). Signaling networks assembled by oncogenic EGFR and c-Met. Proceedings of the National Academy of Sciences, 105(2), 692-697.
- Abe, T., et al. (2017). Systematic Identification of Oncogenic EGFR Interaction Partners. Cell Reports, 21(11), 3258-3271.
- Bogdanovska-Todorovska, M., et al. (2017). Standardization and optimization of fluorescence in situ hybridization (FISH) for HER-2 assessment in breast cancer. Macedonian Journal of Medical Sciences, 5(5), 603.
- Cell Signaling Technology. (n.d.). Immunoprecipitation Experimental Design Tips. Cell Signaling Technology.
- ResearchGate. (n.d.). EGFR activation modulates levels of MET and p-MET in NSCLC cell lines.
- [The effect of siRNA-Her2/neu on the drug sensitivity of Her2/neu-overexpressing lung adenocarcinoma cell line]. (2006). Zhonghua zhong liu za zhi [Chinese journal of oncology], 28(10), 732-735.
- Sigma-Aldrich. (n.d.). Cell viability assay protocol. Sigma-Aldrich.
- Le, X., Puri, S., & Negrao, M. V. (2021). Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review). International Journal of Oncology, 59(5), 1-13.
- Ng, K. P., et al. (2021). Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line. PeerJ, 9, e11033.
- ResearchGate. (n.d.). A. Western blot analysis for EGFR, pEGFR (Y1068), Akt, pAkt and B. CDH5 in A549 lung cancer cell line.
- Patil, G., et al. (2013). Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer. Molecular Therapy-Nucleic Acids, 2, e111.
- ResearchGate. (n.d.). Epithelial-mesenchymal transition (EMT) is confirmed in all resistant sublines.
- Ramesh, R., & Munshi, A. (2017). Designing of Tumor-Targeted HuR siRNA Nanoparticle as a Therapeutic for Lung Cancer. In RNAi and microRNA-Mediated Gene Regulation in Human Disease (pp. 165-181). Springer, Cham.
- ResearchGate. (n.d.). Primary sample processing protocol and 3D cell viability assay following erlotinib and cisplatin treatment in vitro.
- ResearchGate. (n.d.). Real-time RT-PCR and western blot analyses for EMT-related molecules.
- ResearchGate. (n.d.). Co-immunoprecipitation and Western blot analysis of EGFR and Src in cells.
- ResearchGate. (n.d.). mRNA expressions of EMT markers were detected by RT-qPCR after treatment.
- ResearchGate. (n.d.). EMT markers expression in erlotinib-sensitive and-resistant cell lines. (a) Western blot analysis of Claudin-1.
- Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416.
- ResearchGate. (n.d.). Figure 1: Selection of optimal HER2 siRNA sequences based on the level of HER2 mRNA knockdown.
- bioRxiv. (2025). siRNA-based Therapeutic Candidate Targeting PRDM2 for Inhibition of Lung Cancer Progression. bioRxiv.
Sources
- 1. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. jrmds.in [jrmds.in]
- 17. origene.com [origene.com]
- 18. sinobiological.com [sinobiological.com]
- 19. [The effect of siRNA-Her2/neu on the drug sensitivity of Her2/neu-overexpressing lung adenocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Olmutinib Experiments
Welcome to the technical support guide for Olmutinib (also known as HM61713 or BI 1482694). This resource is designed for researchers, scientists, and drug development professionals encountering unexpected results during their in vitro or in vivo experiments with this third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). Our goal is to provide logical, field-proven troubleshooting strategies grounded in scientific principles to help you diagnose issues and get your research back on track.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, irreversible, third-generation EGFR-TKI.[1][2] It is designed to selectively target EGFR mutations, particularly the T790M resistance mutation that emerges in non-small cell lung cancer (NSCLC) patients after treatment with first-generation EGFR inhibitors.[3][4] this compound forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding site of the mutant EGFR kinase domain, which irreversibly blocks its signaling activity.[1][5][6] This leads to the inhibition of downstream pro-survival pathways like PI3K/Akt and Ras/Raf/MAPK, ultimately inducing apoptosis in cancer cells harboring these mutations.[3][6][7]
Q2: What is the expected selectivity profile of this compound?
This compound exhibits high selectivity for mutant forms of EGFR over wild-type (WT) EGFR. This selectivity is a key feature of third-generation inhibitors, intended to reduce the off-target effects commonly seen with earlier-generation TKIs, such as rash and diarrhea, which are often linked to the inhibition of WT EGFR in healthy tissues.[3][5]
The table below summarizes the reported inhibitory concentrations (IC₅₀) for this compound against various EGFR statuses in cellular assays.
| Cell Line | EGFR Status | This compound IC₅₀ (nM) | Reference |
| H1975 | L858R/T790M | 10 | [1][2] |
| HCC827 | Exon 19 Deletion | 9.2 | [1][2] |
| H358 | Wild-Type | 2225 | [8] |
This data highlights that this compound is over 200-fold more potent against common sensitizing and resistance mutations compared to wild-type EGFR.
Q3: How should I properly prepare and store this compound stock solutions?
Proper handling is critical for maintaining the compound's integrity.
-
Solubility: this compound is highly soluble in DMSO (e.g., up to 100 mg/mL).[2] For in vivo studies, specific formulations involving solvents like PEG300 and Tween-80 are required.[2]
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile-filtered DMSO.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots. Store these aliquots at -20°C or -80°C, protected from light.[9] When ready to use, thaw an aliquot completely and bring it to room temperature before opening to minimize water condensation.
Part 2: Troubleshooting Guides for Unexpected Results
This section provides in-depth, step-by-step guidance for diagnosing and resolving specific experimental problems.
Issue 1: Reduced or No Efficacy in a Known this compound-Sensitive Cell Line
Q: I am treating an EGFR T790M-positive cell line (e.g., NCI-H1975) with this compound, but I am not observing the expected decrease in cell viability or EGFR phosphorylation. What are the likely causes and how can I troubleshoot this?
A: This is a common but complex issue that can stem from problems with the compound, the experimental setup, or the cells themselves. A systematic approach is essential to pinpoint the cause.
Causality-Driven Diagnostic Workflow
The following workflow is designed to logically isolate the variable responsible for the lack of efficacy.
Protocol 1: Verify Compound Integrity
The simplest explanation for a lack of activity is a degraded or inactive compound.
-
Check Storage: Confirm that your stock solutions have been stored correctly (frozen, protected from light, minimal freeze-thaw cycles).
-
Prepare Fresh Dilutions: Always make fresh working dilutions from your frozen stock for each experiment. Do not reuse diluted compound left in media.
-
Source a New Lot: If possible, obtain a new vial of this compound, preferably from a different manufacturing lot, and repeat a key experiment (e.g., a dose-response viability assay) side-by-side with your current stock. A significant difference in potency points to a compound integrity issue.
Protocol 2: Validate Assay Performance
Your measurement technique may be the source of error. This protocol focuses on a standard cell viability assay (e.g., CellTiter-Glo®, MTT).
-
Positive Control: Include a positive control compound that induces cell death through a well-understood mechanism (e.g., staurosporine). If cells do not respond to this control, it indicates a problem with the assay reagents or the cells' general health.
-
Negative Control: Ensure your vehicle control (e.g., 0.1% DMSO) shows no toxicity.
-
Assay Linearity: Confirm that your cell seeding density is within the linear range of the assay. Too many or too few cells can lead to inaccurate readings.
-
Time Course: this compound's effects on viability are time-dependent. An endpoint of 24 hours may be too early to see significant cell death. A standard duration is 72 hours. Consider running a time-course experiment (24, 48, 72 hours) to determine the optimal endpoint.
Protocol 3: Confirm On-Target Engagement via Western Blot
A direct way to verify if this compound is engaging its target is to measure the phosphorylation status of EGFR and its key downstream effectors.[10]
-
Experimental Design:
-
Seed H1975 cells and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-6 hours). This short time frame is crucial to capture direct target inhibition before complex feedback mechanisms are initiated.
-
-
Lysis and Protein Quantification: Lyse the cells and perform a BCA or Bradford assay to normalize protein loading.
-
Western Blotting: Perform SDS-PAGE and transfer to a PVDF membrane. Probe with antibodies against the following targets.
| Primary Antibody | Purpose | Expected Result with this compound |
| Phospho-EGFR (Tyr1068) | Measures EGFR auto-phosphorylation | Strong, dose-dependent decrease |
| Total EGFR | Loading control for EGFR protein | No change |
| Phospho-Akt (Ser473) | Measures PI3K pathway activity | Dose-dependent decrease |
| Total Akt | Loading control for Akt protein | No change |
| Phospho-ERK1/2 (Thr202/Tyr204) | Measures MAPK pathway activity | Dose-dependent decrease |
| Total ERK1/2 | Loading control for ERK protein | No change |
| GAPDH or β-Actin | Overall protein loading control | No change |
Expert Insight: If you see a strong reduction in p-EGFR but no corresponding decrease in cell viability, it suggests that the cells may have activated a bypass signaling pathway to survive, a hallmark of acquired resistance.
Protocol 4: Verify Cell Line Integrity
Cell lines can change over time in culture. It is critical to ensure your cells have the correct genetic background.
-
Authentication: If not done recently, perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
Mutation Analysis: The most critical step is to verify the presence of the T790M mutation.
-
Method: Extract genomic DNA from your current cell stock. Use Sanger sequencing or a mutation-specific qPCR assay for exon 20 of the EGFR gene.
-
Interpretation: Loss of the T790M allele would explain the lack of sensitivity to this compound. This can happen through clonal selection of a T790M-negative subpopulation during routine cell culture.
-
Issue 2: Emergence of Resistance in Long-Term Cultures
Q: My cells were initially sensitive to this compound, but after several weeks of continuous treatment, they have started growing again. How do I investigate the mechanism of this acquired resistance?
A: Acquired resistance to third-generation TKIs is a clinically relevant phenomenon and an active area of research. The mechanisms are diverse and can involve on-target mutations, activation of bypass pathways, or increased drug efflux.[11][12]
Signaling Pathway Context
This compound blocks EGFR, but cancer cells can reactivate downstream signaling through alternative routes.
Step 1: Quantify the Resistance
First, confirm and quantify the degree of resistance.
-
Action: Perform a cell viability assay on your resistant cell line and the parental (sensitive) line in parallel.
-
Analysis: Calculate the IC₅₀ for both lines. A significant rightward shift in the dose-response curve (typically >2-fold increase in IC₅₀) confirms resistance.[13]
Step 2: Investigate On-Target Resistance (C797S Mutation)
The most common on-target resistance mechanism to third-generation EGFR TKIs that bind to Cys797 is a secondary mutation at this site, most frequently C797S.[14][15] This mutation prevents the covalent bond formation, rendering the inhibitor ineffective.[15]
-
Action: Extract genomic DNA from the resistant population and sequence exon 20 of the EGFR gene.
-
Interpretation: The presence of a C797S mutation is a strong indicator of the resistance mechanism.
Step 3: Investigate Bypass Pathway Activation
Cancer cells can activate alternative receptor tyrosine kinases (RTKs) to bypass the EGFR blockade. Amplification of MET or HER2 are well-documented mechanisms.[16][17]
-
Action:
-
Phospho-Proteomics: Use a phospho-RTK array to broadly screen for hyper-activated kinases in your resistant line compared to the parental line.
-
Western Blot: Based on array results or known mechanisms, perform Western blots for key suspects:
-
Phospho-MET (p-MET) and Total MET
-
Phospho-HER2 (p-HER2) and Total HER2
-
-
-
Interpretation: A significant increase in the phosphorylation and/or total protein levels of an alternative RTK in the resistant line suggests bypass signaling.
Step 4: Investigate Drug Efflux Pump Overexpression
Some studies have shown that this compound can interact with ATP-binding cassette (ABC) transporters, specifically ABCG2 (also known as BCRP).[18] Overexpression of these transporters can pump the drug out of the cell, lowering its intracellular concentration and reducing efficacy.
-
Action:
-
Western Blot: Compare the protein expression levels of ABCG2 in parental vs. resistant cells.
-
Functional Assay: Treat the resistant cells with this compound in the presence and absence of a specific ABCG2 inhibitor (e.g., Ko143).
-
-
Interpretation: If the expression of ABCG2 is elevated and co-treatment with an efflux pump inhibitor re-sensitizes the cells to this compound, this points to drug efflux as a resistance mechanism.[18]
References
-
Godin-Heymann, N., et al. (2008). EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity. Cancer Research. [Link]
-
Patsnap Synapse. (2024). What is this compound used for?. Patsnap. [Link]
-
Yasuda, H., et al. (2013). EGFR T790M mutation: a double role in lung cancer cell survival?. Journal of Thoracic Oncology. [Link]
-
ESMO. T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO. [Link]
-
Bell, D. W., et al. (2005). Hereditary lung cancer syndrome targets never smokers with germline EGFR gene T790M mutations. Journal of Clinical Oncology. [Link]
-
Okada, T., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology. [Link]
-
Oxnard, G. R. (2014). EGFR T790M as a Clinical Biomarker in Lung Cancer. CancerGRACE. [Link]
-
PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. [Link]
-
Zhang, W., et al. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology. [Link]
-
Park, K., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer. [Link]
-
Park, K., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. ResearchGate. [Link]
-
ResearchGate. EGFR signaling pathway and mutations in NSCLC. ResearchGate. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
La Monica, S. (Ed.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. MDPI. [Link]
-
BioChemPartner. This compound | 1353550-13-6 | Data Sheet. BioChemPartner. [Link]
-
Lee, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer. [Link]
-
Lee, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer. [Link]
-
GO2 for Lung Cancer. EGFR Mutation and Lung Cancer: What is it and how is it treated?. GO2 for Lung Cancer. [Link]
-
Park, K., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer. [Link]
-
Wang, S., et al. (2021). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Oncology Letters. [Link]
-
Sagonowsky, E. (2017). Hanmi hit over failure to disclose this compound cancer trial side effect. Fierce Biotech. [Link]
-
Leonetti, A., et al. (2019). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers. [Link]
-
Lee, Y., & Lee, G. K. (2016). Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. Tuberculosis and Respiratory Diseases. [Link]
-
Singh, A., et al. (2023). Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies. Journal of Cancer Metastasis and Treatment. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Li, H., et al. (2024). Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance. Frontiers in Pharmacology. [Link]
-
Ghenoiu, C., et al. (2019). A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. oncologypro.esmo.org [oncologypro.esmo.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
Olmutinib In Vitro Optimization: A Technical Troubleshooting Guide
Welcome to the technical support center for Olmutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for optimizing the in vitro use of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity and logic.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions and common challenges encountered when working with this compound in a laboratory setting.
FAQ 1: What is the precise mechanism of action for this compound, and how does this influence experimental design?
This compound is an irreversible, third-generation EGFR TKI.[1][2] It selectively targets activating EGFR mutations (like exon 19 deletions and L858R) as well as the T790M resistance mutation, which commonly arises after treatment with first-generation TKIs.[3][4] Mechanistically, this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[5][6] This irreversible binding permanently disables the kinase, blocking downstream signaling pathways like PI3K/Akt and Ras/Raf/MAPK that drive cell proliferation and survival.[3][7]
Expert Insight: The irreversible nature of this compound means that washout experiments will not restore EGFR signaling. Once bound, the receptor is inhibited for its lifespan. This is a critical consideration for designing experiments to study drug resistance or pathway recovery. Unlike reversible inhibitors, the effect of this compound persists even after its removal from the culture medium.
FAQ 2: How do I select the appropriate starting concentration for my cell line?
The optimal concentration of this compound is highly dependent on the EGFR mutation status of your cell line. This compound is significantly more potent against cells with activating EGFR mutations and the T790M resistance mutation compared to those with wild-type (WT) EGFR.[1]
A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. Start with a broad range of concentrations and then narrow it down.
Data-Driven Recommendations for Initial Dose-Response Studies:
| Cell Line Example | EGFR Mutation Status | Reported IC50 | Suggested Starting Concentration Range |
| H1975 | L858R/T790M | ~10 nM | 0.1 nM - 1 µM |
| HCC827 | del E746-A750 (Exon 19 deletion) | ~9.2 nM | 0.1 nM - 1 µM |
| A549 | Wild-Type (WT) | ~2225 nM (2.2 µM) | 100 nM - 50 µM |
This data is compiled from multiple sources.[1][8] Always perform your own dose-response validation.
FAQ 3: My cells are not responding to this compound as expected. What are the common causes?
Several factors can contribute to a lack of response. Here's a troubleshooting workflow:
-
Verify Cell Line Authenticity and Mutation Status: Confirm the identity of your cell line through short tandem repeat (STR) profiling and verify the EGFR mutation status by sequencing. Genetic drift can occur in cultured cells over time.
-
Assess Compound Integrity: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution.[1][9] Ensure the stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Consider Resistance Mechanisms:
-
On-Target Resistance: The C797S mutation in EGFR prevents the covalent binding of this compound and is a known mechanism of acquired resistance.[6]
-
Off-Target Resistance: Cells can develop resistance by activating bypass signaling pathways that are independent of EGFR.[10]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can pump the drug out of the cell, reducing its intracellular concentration.[11][12]
-
FAQ 4: How long should I treat my cells with this compound?
The optimal treatment duration depends on the endpoint of your assay.
-
For signaling studies (e.g., Western blot for p-EGFR): A short incubation of 2 to 24 hours is often sufficient to observe a significant reduction in EGFR phosphorylation.[13]
-
For cell viability or apoptosis assays (e.g., MTT, WST-8, Annexin V): A longer treatment of 48 to 72 hours is typically required to see a significant impact on cell survival and proliferation.[14]
Expert Insight: Always include a time-course experiment in your initial optimization to determine the point of maximal effect for your specific assay and cell line.
Section 2: Key Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for core in vitro experiments with this compound.
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (WST-8)
This protocol outlines a method to assess the cytotoxic effect of this compound and determine its IC50 value.
Materials:
-
NSCLC cell lines (e.g., H1975, H441)[14]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,500 to 10,000 cells per well, depending on the cell line's growth rate.[14] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Validating Target Engagement by Western Blot for Phospho-EGFR
This protocol verifies that this compound is inhibiting its intended target by measuring the phosphorylation status of EGFR.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for 2-24 hours.[13] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[13][15]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane and run on an SDS-PAGE gel.[13] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. The ratio of p-EGFR to total EGFR should decrease with increasing concentrations of this compound.
Section 3: Visualizing Pathways and Workflows
EGFR Signaling and this compound Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound. EGFR activation by ligands like EGF leads to the activation of downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, which promote cell proliferation and survival.[16][17] this compound blocks the autophosphorylation of EGFR, thereby inhibiting these downstream signals.[3][5]
Caption: Step-by-step workflow for optimizing this compound concentration.
References
-
What is this compound used for? - Patsnap Synapse. (2024). Retrieved from [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology. Retrieved from [Link]
-
This compound. Drug Central. Retrieved from [Link]
-
EGFR signaling pathway and mutations in NSCLC—Upon binding of the... ResearchGate. Retrieved from [Link]
-
Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
This compound. PharmaCompass. Retrieved from [Link]
-
Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). Cells. Retrieved from [Link]
-
This compound. Wikipedia. Retrieved from [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. MDPI. Retrieved from [Link]
-
EGFR Mutation and Lung Cancer: What is it and how is it treated? LUNGevity Foundation. Retrieved from [Link]
-
This compound (HM61713) reversed multidrug resistance by inhibiting the activity of ATP-binding cassette subfamily G member 2 in vitro and in vivo. Pharmacological Research. Retrieved from [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology. Retrieved from [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts. Retrieved from [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts. Retrieved from [Link]
-
Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules. Retrieved from [Link]
-
This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer. Retrieved from [Link]
-
(PDF) Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. ResearchGate. Retrieved from [Link]
-
Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. RSC Advances. Retrieved from [Link]
-
The concentration-survival curve of this compound on drug-induced ABCB1-,... ResearchGate. Retrieved from [Link]
-
Primary sample processing protocol and 3D cell viability assay... ResearchGate. Retrieved from [Link]
-
Western blot analysis. A, EGFR signaling pathways, (B) EMT and... ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [drugcentral.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 5. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cells | Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities [mdpi.com]
- 11. This compound (HM61713) reversed multidrug resistance by inhibiting the activity of ATP-binding cassette subfamily G member 2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for managing toxicities associated with olmutinib in preclinical animal models. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in the underlying mechanisms of EGFR inhibitor toxicity to empower you to make informed decisions during your experiments.
Understanding this compound and On-Target Toxicities
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity is intended to reduce the severe toxicities associated with first and second-generation EGFR-TKIs.[2][3] However, because EGFR is crucial for the homeostasis of rapidly dividing tissues like the skin and gastrointestinal tract, on-target toxicities are still anticipated.[4][5] Managing these adverse events in animal models is critical for maintaining animal welfare and ensuring the integrity of your research data.
This guide will focus on the most common toxicities observed with EGFR inhibitors in preclinical studies: dermatological and gastrointestinal adverse events.
Section 1: Dermatological Toxicity Troubleshooting Guide
Inhibition of EGFR in the skin disrupts the normal function of keratinocytes, leading to impaired epidermal barrier function, inflammation, and the recruitment of inflammatory cells, which manifests as a papulopustular rash, dry skin, and pruritus.[4][6]
Frequently Asked Questions (FAQs) - Skin Toxicity
Q1: My mice/rats are developing a red, bumpy rash on their dorsal side and face after a week of this compound treatment. What is happening and what should I do?
A1: This is a classic presentation of EGFR inhibitor-induced papulopustular (or acneiform) rash.[4] It's an expected on-target effect due to the inhibition of EGFR in the epidermis.
Troubleshooting Steps:
-
Grade the Severity: First, assess the severity of the rash. A grading scale adapted from clinical criteria can be used.
| Grade | Clinical Description in Animal Models | Recommended Action |
| 1 (Mild) | Scattered papules/pustules covering <10% of the body surface area, mild erythema. | Continue this compound, begin proactive topical therapy. |
| 2 (Moderate) | Papules/pustules covering 10-30% of body surface area, moderate erythema, possible pruritus (scratching). | Continue this compound, initiate topical and consider systemic treatment. Increase monitoring. |
| 3 (Severe) | Papules/pustules covering >30% of body surface area, severe erythema, ulceration, significant pruritus. | Consider a brief dose interruption or reduction of this compound in consultation with the study director/veterinarian. Aggressive systemic and topical treatment required. |
| 4 (Life-threatening) | Extensive rash with superinfection, leading to systemic illness. | Euthanasia may be required based on humane endpoints. |
-
Proactive and Reactive Management:
-
Topical Moisturizers: For all grades, applying a veterinary-approved, fragrance-free moisturizer to the affected areas can help maintain skin hydration.[7]
-
Topical Corticosteroids: For Grade 1-2 rash, a low-to-moderate potency topical steroid (e.g., 1% hydrocortisone cream) can be applied sparingly to inflamed areas.[4]
-
Systemic Antibiotics (for anti-inflammatory effects): For moderate to severe rash (Grade 2-3), oral doxycycline or minocycline can be administered.[8] These tetracyclines have anti-inflammatory properties that are effective in managing this type of rash.[6] Consult with a veterinarian for appropriate animal-specific dosing.
-
Q2: Can I prevent the skin rash from developing in my animal cohort?
A2: Prophylactic treatment has been shown to reduce the severity of skin toxicity.[7] Consider initiating treatment with oral doxycycline (at an anti-inflammatory dose) and daily topical moisturizers at the start of this compound administration.[8]
Q3: The skin on my animals appears very dry and flaky. Is this related to the this compound?
A3: Yes, xerosis (dry skin) is another common manifestation of EGFR inhibition.[3] The disruption of the epidermal barrier leads to increased transepidermal water loss.
Troubleshooting Steps:
-
Environmental Humidity: Ensure the animal housing room has adequate humidity.
-
Moisturizers: Liberal and frequent application of veterinary-approved emollients is the primary treatment.
-
Avoid Irritants: Ensure bedding is soft and non-abrasive.
Experimental Workflow for Managing Skin Toxicity
Caption: Workflow for monitoring and managing dermatological toxicity.
Section 2: Gastrointestinal Toxicity Troubleshooting Guide
EGFR signaling is vital for maintaining the integrity of the gastrointestinal epithelium. Inhibition of this pathway can lead to increased chloride secretion, mucosal atrophy, and inflammation, resulting in diarrhea.[5][9]
Frequently Asked Questions (FAQs) - Gastrointestinal Toxicity
Q1: Several rats in my this compound treatment group have developed loose stools and are losing weight. What should I do?
A1: Diarrhea is a very common side effect of EGFR inhibitors.[10] It can lead to dehydration, weight loss, and electrolyte imbalances, which can compromise your study.
Troubleshooting Steps:
-
Assess Severity: Monitor stool consistency and frequency. Record body weights daily. Note signs of dehydration (e.g., skin tenting, lethargy).
| Grade | Clinical Description in Animal Models | Recommended Action |
| 1 (Mild) | Loose stools but well-formed, no weight loss. | Continue this compound, ensure ad libitum access to water and palatable food. |
| 2 (Moderate) | Watery stools, weight loss <10%, mild dehydration. | Initiate anti-diarrheal treatment. Provide supplemental hydration. |
| 3 (Severe) | Profuse watery stools, weight loss >10-15%, significant dehydration. | Dose interruption/reduction of this compound is necessary. Aggressive fluid support and anti-diarrheal medication. |
| 4 (Life-threatening) | Severe symptoms with hemodynamic instability. | Euthanasia may be required based on humane endpoints. |
-
Supportive Care:
-
Hydration: Provide supplemental hydration. This can be in the form of a hydrogel pack in the cage or subcutaneous administration of sterile saline or Lactated Ringer's solution, as advised by a veterinarian.[11]
-
Nutritional Support: Ensure easy access to a highly palatable and digestible diet.[12] Wet mash can be provided.
-
Anti-diarrheal Medication: Loperamide is the first-line treatment for EGFR TKI-induced diarrhea.[13][14] It acts by slowing gut motility. It should be administered according to veterinary guidance for appropriate dosing in your animal model.
-
Q2: Can I give loperamide prophylactically to prevent diarrhea?
A2: Prophylactic use of anti-diarrheal medication is generally not recommended as it can cause constipation, and not all animals will develop significant diarrhea.[15] It is best to initiate treatment at the first sign of loose stools.
Q3: Besides diarrhea, what other GI-related issues should I monitor for?
A3: Monitor for signs of nausea or inappetence, which may manifest as reduced food intake and subsequent weight loss. Stomatitis (inflammation of the mouth) can also occur, though less commonly. Check the oral cavity for redness or ulcerations if an animal is reluctant to eat.
Mechanism of EGFR Inhibitor-Induced On-Target Toxicities
Caption: Mechanism of on-target skin and GI toxicities from EGFR inhibition.
Section 3: General Supportive Care and Monitoring
Successful management of toxicities relies on diligent monitoring and proactive supportive care, consistent with IACUC guidelines and best practices for laboratory animal welfare.[16][17]
-
Daily Health Checks: All animals should be observed daily for changes in posture, activity, grooming, and stool/urine output.
-
Body Weights: Record body weights at least twice weekly, and daily if toxicity is observed.
-
Food and Water Intake: Monitor food and water consumption. Use of pelleted food on the cage floor can help inappetent animals.
-
Analgesia: For severe skin ulceration or other painful conditions, consult with the attending veterinarian about appropriate analgesic administration.
-
Humane Endpoints: Clearly define humane endpoints in your animal use protocol before starting the study. These should include criteria such as percentage of weight loss, tumor burden, and severity of clinical signs that will trigger euthanasia.
By implementing these troubleshooting and supportive care strategies, researchers can mitigate the adverse effects of this compound in animal models, thereby improving animal welfare and enhancing the quality and reliability of preclinical data.
References
-
Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies. Frontiers in Pharmacology. [Link]
-
Mechanisms underlying skin disorders induced by EGFR inhibitors. Experimental Dermatology. [Link]
-
Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies. National Center for Biotechnology Information. [Link]
-
EGFR Inhibitor–Associated Papulopustular Rash. The Oncology Nurse. [Link]
-
Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors. Current Oncology. [Link]
-
Dermatological adverse reactions of EGFR inhibitors and suggestions for interventions. ResearchGate. [Link]
-
Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management. National Center for Biotechnology Information. [Link]
-
Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management. PubMed. [Link]
-
EGFR-TKIs can cause diarrhea by affecting the secretion of fluids in... ResearchGate. [Link]
-
Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma. National Center for Biotechnology Information. [Link]
-
Development of the Rat Model of Lapatinib-Induced Diarrhoea. National Center for Biotechnology Information. [Link]
-
Skin toxicities associated with epidermal growth factor receptor inhibitors. PubMed. [Link]
-
Management of Diarrhea Induced by Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Medication adjustment of afatinib and combination therapy with sitagliptin for alleviating afatinib-induced diarrhea in rats. National Center for Biotechnology Information. [Link]
-
Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management. OUCI. [Link]
-
Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors. Semantic Scholar. [Link]
-
Preclinical Animal Models in Cancer Supportive Care. Cambridge Healthtech Institute. [Link]
-
Recommendations on management of EGFR inhibitor-induced skin toxicity: a systematic review. PubMed. [Link]
-
208065Orig1s000. accessdata.fda.gov. [Link]
-
Improving the tolerability of osimertinib by identifying its toxic limit. National Center for Biotechnology Information. [Link]
-
Rehabilitation and Supportive Care for Pets with Cancer. Royal Canin Academy. [Link]
-
Toxicology. MuriGenics. [Link]
-
Recommendations on management of EGFR inhibitor-induced skin toxicity: a systematic review. Semantic Scholar. [Link]
-
MANAGEMENT OF SKIN TOXICITY RELATED TO PARENTERAL ANTI-EGFR TREATMENT FOR COLORECTAL PATIENTS Treatment Guideline. The Christie NHS Foundation Trust. [Link]
-
Key takeaways from AAHA's 2026 oncology guidelines. dvm360. [Link]
-
Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight. National Center for Biotechnology Information. [Link]
-
Safety of osimertinib plus tegavivint in first-line EGFR-mutant NSCLC. YouTube. [Link]
-
Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials. National Center for Biotechnology Information. [Link]
-
Preclinical toxicology of anticancer agents. ResearchGate. [Link]
-
Metabolic Disposition of Osimertinib in Rats, Dogs, and Humans: Insights into a Drug Designed to Bind Covalently to a Cysteine Residue of Epidermal Growth Factor Receptor. PubMed. [Link]
-
Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials. PubMed. [Link]
-
Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials. MD Anderson Cancer Center. [Link]
-
Guide for the Care and Use of Laboratory Animals, 8th edition. National Academies Press. [Link]
Sources
- 1. Medication adjustment of afatinib and combination therapy with sitagliptin for alleviating afatinib-induced diarrhea in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 5. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying skin disorders induced by EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 8. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 9. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 12. academy.royalcanin.com [academy.royalcanin.com]
- 13. Management of Diarrhea Induced by Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors [mdpi.com]
- 14. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management [ouci.dntb.gov.ua]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. dvm360.com [dvm360.com]
- 17. grants.nih.gov [grants.nih.gov]
Technical Support Center: Troubleshooting Olmutinib Degradation in Solution
Introduction
Olmutinib (also known as HM61713 or BI-1482694) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target T790M mutant non-small cell lung cancer (NSCLC).[1][2][3] As with many highly potent covalent inhibitors, the stability of this compound in solution is critical for obtaining accurate, reproducible, and meaningful results in both in vitro and in vivo experimental settings. Degradation can lead to a loss of potency, the emergence of confounding artifacts, and a misinterpretation of experimental data.
This guide provides a comprehensive, question-and-answer-based approach to help researchers identify, troubleshoot, and prevent the degradation of this compound in solution. It is grounded in an understanding of the molecule's chemical properties and provides field-proven protocols to ensure the integrity of your experiments.
Section 1: Proactive Guidance & Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the proper handling and storage of this compound to prevent degradation before it occurs.
Q1: What is the recommended solvent for preparing high-concentration this compound stock solutions?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.[4][5][6]
-
Expert Rationale: this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions, often up to 100 mg/mL (205.51 mM).[4] This high concentration minimizes the volume of organic solvent introduced into aqueous experimental media, which can have off-target effects on cells. The aprotic nature of high-quality, anhydrous DMSO also minimizes the risk of solvolysis (degradation by solvent).
-
Protocol Insight: When dissolving, sonication or gentle warming may be necessary to achieve complete dissolution, especially at higher concentrations.[4] Always use anhydrous, research-grade DMSO to prevent the introduction of water, which can promote hydrolysis.
Q2: How should I store my this compound powder and stock solutions to ensure maximum stability?
Answer: Proper storage is paramount for maintaining the integrity of this compound. The recommended conditions vary for the solid compound versus solutions.
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Keep tightly sealed in a desiccated environment to protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[7] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1][7] | Suitable for shorter-term storage. The same recommendation for aliquoting applies. |
Q3: Is this compound sensitive to light, pH, or atmospheric oxygen?
Answer: Yes, like many complex organic molecules, this compound's chemical structure contains moieties susceptible to environmental factors.
-
Light Sensitivity (Photodegradation): The aromatic rings and conjugated double bonds in this compound's structure can absorb UV light, potentially leading to photochemical degradation. It is best practice to store solutions in amber vials or tubes wrapped in foil and to minimize exposure to ambient light during experimental setup.
-
pH Sensitivity (Hydrolysis): The acrylamide group on this compound is a critical component for its covalent binding to the C797 residue of EGFR.[3] This group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. For most cell-based assays, maintaining the solution at a physiological pH (7.2-7.4) is crucial.
-
Oxygen Sensitivity (Oxidation): The thienopyrimidine core and other electron-rich parts of the molecule may be susceptible to oxidation. While DMSO itself can be an oxidation hazard if not handled properly, the primary concern is dissolved oxygen in aqueous buffers.
Q4: How should I prepare aqueous working solutions from my DMSO stock for cell-based assays?
Answer: The key is to perform a serial dilution and ensure rapid mixing to prevent precipitation. Never dilute the highly concentrated DMSO stock directly into a large volume of aqueous buffer.
-
Causality: this compound has poor aqueous solubility. Directly adding a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution, forming a fine precipitate. This drastically reduces the effective concentration and leads to inconsistent results.
-
Recommended Workflow:
-
Perform an intermediate dilution of your DMSO stock into your cell culture medium or buffer. For example, dilute a 10 mM stock 1:10 in media to create a 1 mM intermediate solution.
-
Vortex the intermediate solution gently but thoroughly.
-
Perform the final dilution from this intermediate solution into the bulk of your experimental medium to reach the desired final concentration (e.g., 1 µL of 1 mM intermediate into 1 mL of medium for a 1 µM final concentration).
-
Always prepare fresh working solutions for each experiment from a frozen stock aliquot.[7]
-
Section 2: Troubleshooting Common Degradation Issues
This section provides a systematic approach to diagnosing and solving problems observed during experimentation.
Problem 1: My this compound solution has developed a yellow or brownish tint.
This is a classic indicator of chemical degradation, most commonly oxidation.
Potential Cause: Oxidation
The electron-rich aromatic systems in this compound are susceptible to oxidation by atmospheric oxygen, especially when catalyzed by light or trace metal ions in buffers. This process often creates colored byproducts.
Troubleshooting & Resolution Workflow
The following diagram outlines a systematic approach to investigate and mitigate oxidation.
Caption: Simplified diagram of this compound hydrolysis.
Troubleshooting & Resolution:
-
Control Buffer pH: Strictly control the pH of all buffers used in your experiments. Ensure they are freshly prepared and buffered adequately to resist pH shifts.
-
Time-Course Stability Study: Design a simple experiment to test stability directly.
-
Prepare a working solution of this compound in your final assay buffer.
-
Incubate this solution at the experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC.
-
Quantify the peak area of the parent this compound compound. A decrease in peak area over time is direct evidence of degradation.
-
-
Prepare Solutions Freshly: The most robust solution is to prepare working solutions immediately before they are added to the experiment. Do not let working solutions sit at room temperature or 37°C for extended periods before use.
Section 3: Essential Protocols
Protocol A: Preparation of Stable this compound Stock Solution (10 mM)
-
Materials: this compound powder (e.g., 5 mg), anhydrous DMSO, sterile microcentrifuge tubes or amber vials.
-
Calculation: The molecular weight of this compound is 486.59 g/mol . [4]To prepare a 10 mM solution with 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (µL) = (0.005 g / (0.010 mol/L * 486.59 g/mol )) * 1,000,000 = 1027.6 µL
-
-
Procedure:
-
Weigh 5 mg of this compound powder into a sterile vial.
-
Add 1027.6 µL of anhydrous DMSO. [4] * Cap the vial tightly and vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes until all solid is dissolved. [4] * Dispense into single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting tubes.
-
Store immediately at -80°C for long-term storage or -20°C for shorter-term use. [1][7]
-
Protocol B: Basic HPLC Method for Assessing this compound Purity
This protocol provides a starting point for assessing the relative purity of an this compound solution. Method optimization may be required for your specific system. Several published methods use reversed-phase chromatography with UV or MS/MS detection. [8][9][10]
-
Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A common approach involves a gradient of acetonitrile and water, often with an acid modifier like 0.1% formic acid to improve peak shape. [11] * Example: A gradient from 20% to 80% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
-
-
Parameters:
-
Procedure:
-
Prepare a reference standard by freshly dissolving this compound powder to a known concentration (e.g., 20 µg/mL).
-
Prepare your test sample, diluting it to the same approximate concentration.
-
Inject the reference standard to determine the retention time and peak area for pure this compound.
-
Inject the test sample.
-
Analysis: Compare the chromatograms. The appearance of significant new peaks (especially those eluting earlier than the main peak) or a reduction in the main peak's area relative to the standard indicates degradation.
-
References
-
Attwa, M. W., et al. (2019). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. RSC Advances, 9(1), 1-8. [Link]
-
Al-Sanea, M. M., et al. (2018). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. RSC Advances.[Link]
-
Attwa, M. W., et al. (2018). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. RSC Advances.[Link]
-
Analytical method development and validation of this compound bulk drug as per ICH Q2 guidelines by using RP-HPLC Method. ResearchGate.[Link]
-
Burridge, P. W., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Cell Reports, 19(5), 1065-1077. [Link]
-
Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 9, 1097. [Link]
-
Bao, S. S., et al. (2019). A UHPLC–MS/MS method for the quantitation of this compound in rat plasma. Acta Chromatographica, 31(2), 114-119. [Link]
-
Bao, S. S., et al. (2018). A UHPLC–MS/MS Method for the Quantitation of this compound in Rat Plasma. AKJournals.[Link]
-
Al-Shakliah, N. S., et al. (2021). Elucidation of the interaction mechanism of this compound with human α-1 acid glycoprotein: insights from spectroscopic and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(17), 7869-7879. [Link]
-
The chemical structure of this compound. ResearchGate.[Link]
-
This compound. Wikipedia.[Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
Olmutinib Synthesis Yield Optimization: A Technical Support Center
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Olmutinib (HM61713). This guide is designed for researchers, medicinal chemists, and process development professionals aiming to troubleshoot and optimize the synthetic yield of this third-generation EGFR inhibitor. We will move beyond simple procedural lists to explore the underlying chemical principles, address common experimental bottlenecks, and provide actionable, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route for this compound?
The most frequently documented synthetic pathway to this compound is a linear synthesis that constructs the molecule in a stepwise fashion. The general strategy involves three key fragments: the core thieno[3,2-d]pyrimidine heterocycle, the 4-(4-methylpiperazin-1-yl)aniline side chain, and the 3-aminophenoxy linker which is ultimately functionalized with the acrylamide "warhead".
The sequence typically begins with the construction of the 2,4-dichlorothieno[3,2-d]pyrimidine core. This is followed by two sequential nucleophilic aromatic substitution (SNAr) reactions: first with the substituted phenol and then with the aniline derivative. The synthesis concludes with the reduction of a nitro group on the phenoxy ring, followed by a final acylation to install the reactive acrylamide group.[1][2]
Q2: What are the most critical quality attributes (CQAs) for the starting materials?
The purity of your starting materials is paramount and directly impacts the yield and impurity profile of subsequent steps.
| Starting Material | Critical Quality Attribute | Rationale |
| Methyl 3-aminothiophene-2-carboxylate | Purity >98% | Impurities can interfere with the initial cyclization, leading to colored byproducts that are difficult to remove. |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Absence of mono-chloro species | The presence of mono-chlorinated impurities will lead to dead-end products in the SNAr steps, reducing the overall yield. |
| 4-(4-Methylpiperazin-1-yl)aniline | Low levels of residual starting materials | Purity is essential for driving the second SNAr reaction to completion. |
| Acryloyl Chloride | Freshly distilled or from a newly opened bottle | Acryloyl chloride can polymerize upon storage. Using aged reagent is a primary cause of failure in the final step. |
Q3: What are the most common and difficult-to-remove impurities?
Based on literature reports and the chemistry involved, two classes of impurities are particularly problematic:
-
Acrylamide-Related Impurities : These are the most significant challenge in the final product. One report noted contamination with an almost equimolar amount of an acrylamide-related impurity even after initial purification.[1] These can arise from Michael addition of the amine starting material or another this compound molecule onto the activated double bond of the product.
-
Di-substituted Byproducts : During the sequential SNAr reactions, if conditions are not carefully controlled, the aniline nucleophile can displace both chlorine atoms on the thieno[3,2-d]pyrimidine core, leading to an undesired symmetrically substituted byproduct.
Troubleshooting Guide by Synthetic Stage
This section addresses specific, common problems encountered during the synthesis.
Stage 1: Thieno[3,2-d]pyrimidine Core Synthesis
Problem: Low yield or poor purity of 2,4-dichlorothieno[3,2-d]pyrimidine (Intermediate 2).
Causality: The formation of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Intermediate 1) from methyl 3-aminothiophene-2-carboxylate and urea requires high temperatures (e.g., 190 °C) and can lead to thermal degradation if not controlled properly.[1][2] The subsequent chlorination with phosphorus oxychloride (POCl₃) at high temperatures (e.g., 130 °C) is an aggressive reaction that can also cause decomposition and generate hard-to-remove colored impurities if the reaction time is excessive or the temperature overshoots.[1]
Troubleshooting Steps:
-
Cyclization Optimization (Step 1):
-
Ensure the reaction is conducted in a sealed tube to maintain pressure and prevent sublimation of reagents.[1]
-
Monitor the reaction by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.
-
The workup involves basification followed by acidic precipitation. Ensure the pH is carefully controlled to maximize the recovery of the dione intermediate.[1]
-
-
Chlorination Control (Step 2):
-
Use a significant excess of POCl₃ to act as both reagent and solvent, ensuring the reaction mixture remains mobile.
-
Carefully control the temperature at 110-130 °C.[1][2] Use an oil bath and overhead stirring for uniform heating.
-
The quench is highly exothermic. Add the reaction mixture slowly to ice-water with vigorous stirring to prevent localized heating that can degrade the product.
-
After extraction, wash the organic layer thoroughly to remove residual POCl₃ and HCl, which can affect the stability of the dichloro product.
-
Stage 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
Problem: Low yield and/or a mixture of products in the first SNAr reaction with the substituted phenol.
Causality: The two chlorine atoms on the thieno[3,2-d]pyrimidine core have different reactivities. The C4 position is generally more activated and susceptible to nucleophilic attack than the C2 position. However, this selectivity is highly dependent on reaction conditions. Using too high a temperature or too strong a base can lead to a loss of selectivity and the formation of the undesired C2-substituted isomer or di-substituted byproducts.
Troubleshooting Steps:
-
Optimize Base and Temperature:
-
Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) rather than stronger bases like sodium hydride. Cesium carbonate is often superior in these reactions as it enhances the nucleophilicity of the phenol.[3]
-
Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor closely.[3] High temperatures are often unnecessary and detrimental to selectivity.
-
-
Solvent Choice:
Protocol: Optimized SNAr for Phenol Addition
-
To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq.) and the desired nitrophenol (1.05 eq.) in anhydrous 1,4-dioxane, add cesium carbonate (1.2 eq.).[3]
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS, watching for the disappearance of the starting dichloro species and the appearance of the mono-substituted product.
-
Upon completion, filter off the solids and concentrate the solvent under reduced pressure. The crude product can then be taken to the next step or purified by column chromatography.
Stage 3: Nitro Group Reduction
Problem: Incomplete reduction of the nitro group or formation of side products.
Causality: The reduction of an aromatic nitro group is a standard transformation, but it can be problematic. Using stannous chloride (SnCl₂) is effective but can lead to purification challenges due to the formation of tin salts.[1] Catalytic hydrogenation is an alternative, but the catalyst can sometimes be poisoned by the sulfur atom in the thieno[3,2-d]pyrimidine core. Reduction with iron powder in the presence of an acid source like ammonium chloride is a robust and scalable alternative.[2]
Troubleshooting Steps:
-
Reagent Selection:
-
If using SnCl₂, ensure a sufficient excess (e.g., 5 equivalents) is used and that the reaction is stirred for a prolonged period (e.g., 18 hours) to drive it to completion.[1]
-
Consider switching to iron powder and ammonium chloride in an ethanol/water mixture. This method is often cleaner and the workup is simpler (filtration of iron salts).[2]
-
-
Workup Procedure:
-
For SnCl₂ reactions, the workup is critical. After the reaction, basify the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate the tin salts. Filter the mixture through a pad of celite to remove the inorganic solids before proceeding with extraction. Incomplete removal of tin can complicate the final acrylation step.
-
Stage 4: Final Acrylation
Problem: Very low yield (<20%) in the final acylation with acryloyl chloride.
Causality: This is arguably the most challenging step in the synthesis, with published yields as low as 10%.[1] The low yield is typically due to the high reactivity of both the acryloyl chloride and the resulting acrylamide product. Key failure modes include:
-
Polymerization of the acryloyl chloride.
-
Michael Addition side reactions where an amine (either starting material or product) adds to the double bond of another product molecule, leading to dimers and oligomers.
-
Reaction with the Base : If a nucleophilic base is used, it can react with the acryloyl chloride.
Troubleshooting Steps:
-
Strict Temperature Control: The reaction must be performed at low temperatures. Literature reports using -30 °C.[1] It is critical to add the acryloyl chloride very slowly to the solution of the amine and base to maintain this low temperature and avoid localized concentration spikes.
-
Reagent Quality and Stoichiometry:
-
Use freshly opened or redistilled acryloyl chloride.
-
Use a slight excess (1.0-1.1 equivalents) of acryloyl chloride. A large excess will promote side reactions.
-
Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA).[1]
-
-
Consider Alternative Acylation Methods: If acryloyl chloride consistently fails, a milder, two-step procedure can be employed:
-
Couple acrylic acid with the amine using a standard peptide coupling reagent like HATU or EDC/HOBt. This avoids the use of the highly reactive acid chloride.
-
Workflow for Troubleshooting the Final Acrylation Step
Sources
- 1. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Olmutinib Experimental Data Variability: A Technical Support Guide
Welcome to the technical support center for Olmutinib (also known as Olita™, HM61713, or BI 1482694). This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experimental data when working with this third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). As a potent and irreversible inhibitor of EGFR, particularly the T790M resistance mutation, this compound is a critical tool in non-small cell lung cancer (NSCLC) research.[1][2] However, like any targeted therapy, achieving consistent and reproducible data requires a nuanced understanding of its biochemical properties and cellular interactions.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental challenges, ensuring the integrity and reliability of your results.
Section 1: Foundational Knowledge & Core Principles
Before delving into troubleshooting, it is crucial to understand the fundamental mechanism of this compound, as this underpins many potential sources of experimental variability.
Mechanism of Action
This compound is an orally active, irreversible third-generation EGFR TKI.[3] It selectively targets EGFR activating mutations (such as exon 19 deletions and L858R) and, most critically, the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[4][5] This selectivity is achieved by covalently binding to a cysteine residue (Cys797) near the ATP-binding site of the mutant EGFR kinase domain.[3][6] This irreversible binding blocks downstream signaling pathways, such as MAPK/ERK and PI3K/AKT, that are crucial for tumor cell proliferation and survival.[1][7][8]
Diagram: this compound's Core Mechanism of Action
Caption: this compound irreversibly binds to mutant EGFR, blocking downstream pathways.
Critical Purity and Handling of this compound
Variability can often be traced back to the source and handling of the compound itself.
-
Purity Verification: Always use this compound from a reputable supplier with a certificate of analysis (CoA) indicating purity (ideally >98%). Impurities can have off-target effects or interfere with assays.
-
Solubility and Storage: this compound is typically dissolved in DMSO for in vitro use. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. Inconsistent solubility can lead to inaccurate final concentrations in your experiments.
-
Stability in Media: Be aware of the stability of this compound in your specific cell culture media. Some components in media, particularly serum, can bind to the compound, reducing its effective concentration.[9] A study on this compound's stability in human plasma showed it to be stable under normal laboratory conditions, but this may differ in cell culture media over extended incubation periods.[10]
Section 2: Troubleshooting In Vitro Assay Variability
In vitro experiments, such as cell viability assays (e.g., MTT, CellTiter-Glo) and kinase assays, are common sources of data variability.
FAQ 1: Why am I seeing inconsistent IC50 values for this compound in my cell-based assays?
Inconsistent IC50 values are a frequent issue. Several factors can contribute to this:
A. Cell Line Integrity and Passage Number:
-
Genetic Drift: Cell lines can undergo genetic drift over time and with increasing passage number. This may lead to changes in EGFR mutation status or the expression of other relevant proteins. It is crucial to use low-passage cells and periodically re-verify the EGFR mutation status (e.g., T790M) via sequencing.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and signaling, significantly impacting drug response. Regularly test your cell lines for mycoplasma.
B. Assay Conditions and Parameters:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent cells will respond differently to treatment.
-
Treatment Duration: The duration of this compound exposure can significantly affect the IC50 value. For an irreversible inhibitor, longer incubation times may lead to lower IC50 values. Standardize the treatment duration across all experiments.
-
Serum Concentration: As mentioned, serum proteins can bind to small molecule inhibitors. If possible, reduce the serum concentration during the treatment period or use a consistent, high-quality serum source.
C. Metabolic Activity of Cells:
-
Metabolic Bioactivation: this compound undergoes metabolic processing, primarily through cytochrome P450 (CYP) enzymes like CYP3A4.[1] Different cell lines have varying levels of CYP enzyme expression. This can lead to differences in the formation of active or inactive metabolites, altering the drug's potency. Studies have identified several reactive metabolites of this compound, which could contribute to both efficacy and toxicity.[2][11]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and apparent potency. Interestingly, while this compound can be affected by these pumps, it has also been shown to reverse ABCG2-mediated multidrug resistance for other chemotherapeutic agents.[12]
Troubleshooting Workflow: Standardizing Cell-Based Assays
Caption: A step-by-step workflow to diagnose sources of IC50 variability.
FAQ 2: My biochemical kinase assay shows weaker inhibition than my cell-based assays. Why?
This is a common observation and often relates to the differences between a purified, isolated system and a complex cellular environment.
A. ATP Concentration:
-
The Key Factor: Most kinase inhibitors are ATP-competitive. The concentration of ATP used in your in vitro kinase assay is a critical variable that directly impacts the apparent IC50 value.[13][14] Cellular ATP concentrations are in the millimolar (mM) range, whereas many commercial kinase assays use low micromolar (µM) ATP concentrations.
-
Causality: At low ATP concentrations, the inhibitor can more easily compete for the ATP-binding site, resulting in a potent IC50. In a cell, the inhibitor must compete with high physiological ATP levels, leading to a rightward shift in potency (higher IC50).
-
Solution: For more physiologically relevant data, perform your kinase assays at an ATP concentration that is close to the Michaelis constant (Km) of the enzyme for ATP.[13] This provides a more standardized measure of inhibitor potency.
B. Irreversible Inhibition Mechanism:
-
Time-Dependency: this compound is an irreversible inhibitor, meaning its effect is time-dependent. In a short biochemical assay, there may not be enough time for the covalent bond to form efficiently, leading to an underestimation of its true potency. In contrast, cell-based assays are typically run over 24-72 hours, allowing ample time for irreversible binding.
-
Solution: When assessing irreversible inhibitors in a biochemical assay, include a pre-incubation step of the enzyme with this compound before adding the substrate and ATP. This will allow time for the covalent interaction to occur.
Table 1: Key Parameters Influencing this compound IC50 Values
| Parameter | In Vitro (Biochemical) | In Vitro (Cell-Based) | Rationale for Variability |
| Target | Purified EGFR Kinase | EGFR within cellular context | Cellular environment includes scaffolding proteins, feedback loops, and competing pathways. |
| ATP Conc. | Low µM (variable) | High mM (physiological) | This compound is ATP-competitive; high cellular ATP requires higher inhibitor concentration.[13] |
| Metabolism | Absent | Present (CYP enzymes) | Cellular metabolism can activate or inactivate this compound.[2] |
| Drug Efflux | Absent | Present (ABC transporters) | Efflux pumps can reduce intracellular drug concentration.[12] |
| Incubation | Minutes to hours | 24 - 72 hours | Irreversible binding is time-dependent; longer incubation in cells allows for greater target engagement. |
| Selectivity | vs. WT EGFR: >200x | vs. WT EGFR: High | High selectivity for mutant EGFR (T790M) over wild-type is a key feature.[3][4] |
IC50 values from MedChemExpress show this compound potently inhibits EGFRDEL19 (IC50=9.2 nM) and EGFRL858R/T790M (IC50=10 nM), while being much less effective against EGFRWT (IC50=2225 nM).[3]
Section 3: Addressing In Vivo and Resistance-Related Variability
Variability in in vivo models or long-term cell culture can often be attributed to the development of drug resistance.
FAQ 3: My cell line, initially sensitive to this compound, is now showing reduced response. What are the likely mechanisms?
Acquired resistance is a major challenge in targeted therapy. The primary mechanisms for this compound resistance include:
A. On-Target Resistance (EGFR Mutations):
-
C797S Mutation: The most well-documented mechanism of resistance to third-generation EGFR TKIs, including this compound, is the acquisition of a C797S mutation in the EGFR kinase domain.[4][15] This mutation changes the cysteine residue that this compound covalently binds to a serine, preventing the irreversible interaction and rendering the drug ineffective.[15]
-
Other EGFR Mutations: Less common mutations, such as L718Q, have also been observed after this compound treatment.[4]
B. Off-Target Resistance (Bypass Pathways):
-
MET Amplification: Amplification of the MET proto-oncogene is a known bypass mechanism that allows cancer cells to circumvent EGFR blockade.[15][16] MET signaling can reactivate downstream pathways like PI3K/AKT, even when EGFR is inhibited.
-
HER2 Amplification: Similar to MET, amplification of HER2 (ERBB2) can also provide an alternative signaling route to promote cell survival.[17][18]
-
Loss of T790M: In some cases, resistance can be associated with the loss of the T790M mutation, suggesting clonal evolution where a T790M-negative subpopulation of cells expands under the selective pressure of the drug.[4]
Protocol: Investigating Acquired Resistance to this compound
Objective: To determine the mechanism of resistance in a cell line or tumor model with decreased sensitivity to this compound.
Methodology:
-
Confirmation of Resistance:
-
Perform a dose-response curve with the suspected resistant cells alongside the parental (sensitive) cells. A significant rightward shift in the IC50 value confirms resistance.
-
-
Analysis of On-Target Mutations:
-
Extract genomic DNA from both parental and resistant cells.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain, specifically focusing on exon 20 to detect the C797S mutation.[15]
-
-
Analysis of Bypass Pathways:
-
Western Blot: Prepare protein lysates from parental and resistant cells. Probe for key bypass pathway markers:
-
Phospho-MET (p-MET) and total MET
-
Phospho-HER2 (p-HER2) and total HER2
-
Downstream effectors: p-AKT, total AKT, p-ERK, total ERK
-
-
Fluorescence In Situ Hybridization (FISH) or qPCR: To confirm gene amplification, perform FISH or quantitative PCR for MET and ERBB2 (HER2) gene copy number.
-
-
Functional Validation:
-
If a bypass pathway is identified (e.g., MET amplification), test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a MET inhibitor like Crizotinib or Savolitinib). A synergistic effect would validate the resistance mechanism.
-
This structured approach allows for the systematic identification of resistance mechanisms, which is crucial for understanding experimental variability and for the rational design of subsequent experiments. By controlling for the variables outlined in this guide, from basic compound handling to complex resistance mechanisms, you can significantly improve the consistency and reliability of your this compound experimental data.
References
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
Frontiers in Pharmacology. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54758501, this compound. Retrieved from [Link]
-
PubMed. (2019). Detection and characterization of this compound reactive metabolites by LC-MS/MS: Elucidation of bioactivation pathways. Retrieved from [Link]
-
PubMed Central. (2021, January 12). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound. Retrieved from [Link]
-
Drug Central. This compound. Retrieved from [Link]
-
Frontiers in Oncology. (2024). Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study. Retrieved from [Link]
-
ResearchGate. (2019). Detection and characterization of this compound reactive metabolites by LC–MS/MS: Elucidation of bioactivation pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Retrieved from [Link]
-
ResearchGate. (2023). Design and development of mutant EGFR inhibitors from a structural perspective. Retrieved from [Link]
-
PubMed Central. (2021). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Retrieved from [Link]
-
PubMed. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Retrieved from [Link]
-
PubMed Central. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Retrieved from [Link]
-
arXiv. (2006, October 12). Optimal experimental design in an EGFR signaling and down-regulation model. Retrieved from [Link]
-
White Rose Research Online. (2019, October 30). How to train your inhibitor: Design strategies to overcome resistance to Epidermal Growth Factor Receptor inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Retrieved from [Link]
-
PubMed Central. (2023). Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies. Retrieved from [Link]
-
PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
ResearchGate. (2021). Main mechanisms involved in resistance to EGFR TKIs. Retrieved from [Link]
-
PubMed. (2021, May 1). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay? Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. Retrieved from [Link]
-
Elsevier. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Retrieved from [Link]
-
Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
-
American Pharmaceutical Review. (2016, June 2). Boehringer Ingelheim Launches Trial Program to Investigate Lung Cancer Compound this compound. Retrieved from [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Detection and characterization of this compound reactive metabolites by LC-MS/MS: Elucidation of bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to train your inhibitor: Design strategies to overcome resistance to Epidermal Growth Factor Receptor inhibitors - White Rose Research Online [eprints.whiterose.ac.uk]
Preventing Olmutinib precipitation in cell culture media
Welcome to the technical support resource for Olmutinib (also known as HM61713 or BI-1482694). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the effective use of this compound in a cell culture setting. Our goal is to help you navigate the challenges associated with the handling of this potent, third-generation EGFR tyrosine kinase inhibitor, with a particular focus on preventing its precipitation in aqueous media.
I. Understanding this compound and the Precipitation Challenge
This compound is an orally active, irreversible EGFR tyrosine kinase inhibitor that covalently binds to a cysteine residue near the kinase domain.[1][2] It shows high potency against EGFR mutants, including T790M, which is a common resistance mutation in non-small cell lung cancer (NSCLC).[2][3]
A primary challenge in the in vitro use of this compound, and many other hydrophobic small molecules, is its low solubility in aqueous solutions like cell culture media.[4][5] this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), which is the standard for preparing high-concentration stock solutions.[1][6][] However, when this concentrated DMSO stock is diluted into the aqueous environment of cell culture medium, a phenomenon known as "crashing out" or precipitation can occur.[8] This happens because the compound's solubility limit is exceeded as the percentage of the organic solvent dramatically decreases.[9][10]
Precipitation is a critical experimental issue because:
-
It reduces the effective concentration: The actual concentration of soluble, biologically active this compound is unknown and lower than intended, leading to inaccurate and irreproducible results.[8]
-
It can induce cytotoxicity: The solid precipitate can be directly toxic to cells, confounding the interpretation of the drug's specific pharmacological effects.[8]
This guide provides a systematic approach to prevent and troubleshoot this compound precipitation.
II. Troubleshooting Guide: A Step-by-Step Approach
If you are encountering this compound precipitation, this section provides a logical workflow to diagnose and resolve the issue.
Problem 1: Immediate Precipitation Upon Dilution
You add your this compound DMSO stock to the cell culture medium, and it immediately turns cloudy or you observe visible precipitate.
Causality Analysis: This is a classic case of "solvent shock."[4] The hydrophobic this compound molecules, comfortably dissolved in 100% DMSO, are suddenly exposed to a predominantly aqueous environment. They rapidly aggregate and fall out of solution because their concentration far exceeds their aqueous solubility limit.
Solutions:
-
Optimize the Dilution Technique:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[8]
-
Add stock to medium, not vice-versa: Always add the small volume of DMSO stock to the larger volume of pre-warmed medium.
-
Dropwise addition with mixing: Add the DMSO stock solution drop-by-drop into the vortex of the gently swirling or vortexing medium.[8][11] This ensures rapid and even dispersion, preventing localized high concentrations of the compound.[11]
-
-
Lower the Final DMSO Concentration:
-
While DMSO is an effective solvent, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[8]
-
To achieve this, you may need to prepare a more concentrated stock solution in DMSO, allowing you to add a smaller volume to your medium.
-
-
Create an Intermediate Dilution Step:
Problem 2: Delayed Precipitation (Hours to Days Later)
The medium appears clear initially, but after some time in the incubator, you observe cloudiness or crystalline precipitate in your culture plates.
Causality Analysis: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.[8]
Solutions:
-
Temperature Shifts: Changes in temperature between the lab bench and the 37°C incubator can affect solubility.[8][12] Minimize the time that culture vessels are outside the incubator.
-
pH Instability: As cells metabolize, they produce acidic byproducts (like lactic acid) that can lower the pH of the medium. The solubility of many compounds is pH-dependent.
-
Interaction with Media Components: Components within the medium, especially in Fetal Bovine Serum (FBS), can interact with the compound over time.[4][14] Serum proteins can sometimes bind to small molecules, which can either increase or decrease their solubility.
-
Action: Test the solubility of this compound in both serum-free and serum-containing media to determine if serum is a contributing factor.[4] If your cells can tolerate it, try reducing the serum concentration.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for an this compound stock solution?
A1: The recommended solvent is high-purity, anhydrous (water-free) Dimethyl Sulfoxide (DMSO).[1][6][] this compound is highly soluble in DMSO, with reported solubilities around 100 mg/mL (approximately 205 mM).[1][6] For practical lab use, preparing a stock solution in the range of 10-50 mM is common. Always ensure the compound is fully dissolved; brief sonication can help.[1][6]
Q2: How should I store my this compound stock solution?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][6] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1][6] It is crucial to use anhydrous DMSO, as moisture can reduce the compound's solubility and stability.[15]
Q3: Can the type of cell culture medium affect this compound's solubility?
A3: Yes. While major formulation differences (e.g., DMEM vs. RPMI-1640) may have minor effects, the most significant factor is the presence and concentration of supplements like Fetal Bovine Serum (FBS).[4][8] FBS contains a complex mixture of proteins, lipids, and other molecules that can interact with hydrophobic compounds.[14][16][17] It's always best practice to validate the solubility in the specific complete medium you are using for your experiments.
Q4: My final concentration of this compound is very low (in the nanomolar range), but I still see precipitation. Why?
A4: This is likely due to improper dilution technique. Even if the final concentration is well below the solubility limit, adding a highly concentrated DMSO stock directly can create a transient, localized concentration that is extremely high, causing the compound to precipitate before it has a chance to disperse in the full volume of the medium.[11] Following the recommended dropwise addition with vigorous mixing or using an intermediate dilution step is critical to prevent this.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a simple solubility test. This is a crucial step for optimizing your experiments and ensuring your results are reliable.
IV. Protocols and Data Tables
Protocol 1: Determining Maximum Soluble Concentration
This protocol allows you to empirically determine the solubility limit of this compound in your specific, complete cell culture medium.
Materials:
-
High-concentration this compound stock solution (e.g., 50 mM in anhydrous DMSO).
-
Your complete cell culture medium (with serum and other supplements), pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate.
Method:
-
Set up Dilutions: Dispense a fixed volume of your pre-warmed medium into a series of tubes or wells (e.g., 998 µL).
-
Prepare Highest Concentration: Add a small volume of your DMSO stock to the first tube to achieve the highest concentration you want to test. For example, to test 100 µM, add 2 µL of a 50 mM stock to 998 µL of medium (this gives a 1:500 dilution and a final DMSO concentration of 0.2%).[4]
-
Mix Properly: Immediately after adding the stock, vortex or swirl the tube gently to ensure rapid mixing.
-
Serial Dilutions: Perform 2-fold serial dilutions by transferring half the volume (e.g., 500 µL) from the first tube to the next tube containing an equal volume of fresh medium, and so on, to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).[4]
-
Incubate and Observe: Incubate the tubes or plate under your standard experimental conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect for any signs of cloudiness, film, or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[8] For a more sensitive assessment, you can view a small aliquot under a microscope to look for crystalline structures.[4]
-
Determine Limit: The highest concentration that remains clear and free of visible precipitate for your desired experimental duration is the maximum working concentration you should use.[4]
Table 1: this compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆N₆O₂S | [6] |
| Molecular Weight | 486.59 g/mol | [2][6] |
| Solubility | ||
| DMSO | ~100 mg/mL (~205 mM) | [1][6] |
| Aqueous Media | Poorly soluble | [4][5] |
| Storage (Powder) | -20°C for 3 years | [1][6] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [1][6] |
References
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Acta Chromatographica. A UHPLC–MS/MS Method for the Quantitation of this compound in Rat Plasma. [Link]
-
PubChem. This compound | C26H26N6O2S | CID 54758501. [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound | Ligand page. [Link]
-
RSC Publishing. Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. [Link]
-
PubMed Central. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. [Link]
-
DigitalOcean. Troubleshooting: Cell Culture. [Link]
-
Wikipedia. This compound. [Link]
-
National Institutes of Health. Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
PubMed. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies. [Link]
-
RSC Publishing. Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. [Link]
-
RSC Advances. Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. [Link]
-
National Institutes of Health. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. [Link]
-
ResearchGate. Is FBS required in drug-containing media for establishing drug-resistant cell lines?. [Link]
-
ResearchGate. Use of FBS preventing compound uptake in cells (MEF´s). [Link]
-
National Institutes of Health. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments. [Link]
-
MDPI. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. [Link]
-
National Institutes of Health. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. [Link]
-
BioImpacts. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Olmutinib Off-Target Activity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers utilizing Olmutinib (also known as HM61713 or BI 1482694). This guide is designed to provide in-depth, practical solutions for identifying, troubleshooting, and validating potential off-target activities of this compound in your experiments. As a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), this compound's selectivity is crucial for experimental success, and understanding its complete activity profile is paramount for data integrity.
Introduction to this compound and Off-Target Effects
This compound is an irreversible, mutant-selective EGFR-TKI developed to target non-small cell lung cancer (NSCLC) harboring the T790M "gatekeeper" resistance mutation.[1][2] This mutation arises in response to first-generation EGFR inhibitors and increases the receptor's affinity for ATP, rendering earlier drugs less effective.[3][4] this compound was designed to covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, showing a higher affinity for the T790M mutant form over wild-type (WT) EGFR.[5][6][7]
While designed for selectivity, no kinase inhibitor is entirely specific. Off-target activity, where a drug binds to and modulates proteins other than its intended target, is a common and critical issue in drug development and basic research. These unintended interactions can lead to:
-
Confounded Data: Misattribution of a biological effect to the on-target when it is, in fact, due to an off-target.
-
Unexpected Phenotypes: Cellular responses that are inconsistent with the known function of the primary target.
-
Toxicity: Adverse effects in cellular or animal models, such as the severe skin toxicities observed in clinical settings with some EGFR inhibitors, including this compound.[8][9]
This guide provides a structured approach to navigate these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My cells, which express low levels of wild-type EGFR and no T790M mutation, are showing a significant cytotoxic response to this compound. Could this be an off-target effect?
A1: Yes, this is a strong indicator of potential off-target activity. This compound is designed to be significantly more potent against EGFR T790M-mutant cells than WT-EGFR expressing cells.[5][8] If you observe potent effects in a cell line that lacks the primary target, it suggests that this compound may be inhibiting one or more other kinases or proteins that are essential for that cell line's survival.
The severe skin reactions, such as Stevens-Johnson syndrome, reported during clinical investigations of this compound are a powerful, albeit unfortunate, real-world example of this principle.[8][9] Skin tissue has high expression of wild-type EGFR, and such severe toxicities suggest that the drug's activity is not perfectly selective, potentially engaging WT-EGFR or other critical signaling proteins in the skin.[9][10]
Your first step should be to establish a baseline by confirming the lack of sensitizing EGFR mutations in your cell line and then proceed to investigate potential off-targets as described in the guides below.
Q2: What are the known off-targets of this compound?
A2: While a comprehensive, publicly available kinome-wide screening profile for this compound is not readily detailed in peer-reviewed literature, its development history and observed side effects provide clues. A notable non-kinase off-target interaction has been identified:
| Target/Process | Interaction | Implication | Reference |
| ABCG2 Transporter | Competitive Inhibition | This compound can reverse multidrug resistance mediated by the ABCG2 efflux pump. This is independent of its kinase inhibition activity. | [11] |
| Wild-Type EGFR | Weak Inhibition | While designed to spare WT-EGFR, some level of inhibition occurs, which is believed to contribute to skin toxicities. | [8][9] |
The absence of a published, broad kinase off-target list underscores the importance for researchers to empirically determine the relevant off-targets within their specific experimental context.
Q3: My biochemical (enzymatic) assay shows high potency for this compound, but my cell-based assay requires a much higher concentration for the same effect. What could cause this discrepancy?
A3: This is a common challenge when translating in vitro data to a cellular context. Several factors can contribute to this shift in potency:
-
Cell Permeability: this compound must cross the cell membrane to reach its intracellular target. Poor permeability can lead to a lower effective intracellular concentration compared to the concentration added to the media.
-
ATP Competition: Biochemical assays are often run at a fixed ATP concentration, sometimes below physiological levels.[12] Inside a cell, the ATP concentration is much higher (millimolar range), providing more competition for an ATP-competitive inhibitor like this compound and reducing its apparent potency.[3]
-
Drug Efflux: Your cells may express drug efflux pumps (like ABCG2, which this compound itself can inhibit) that actively remove the compound from the cytoplasm.[11]
-
Compound Stability and Metabolism: this compound may be metabolized or degraded by enzymes within the cell, reducing the amount of active compound available to bind its target.[13]
-
Cellular Scaffolding and Pathway Redundancy: In a live cell, EGFR is part of a complex signaling network. Pathway redundancy or feedback loops can compensate for partial inhibition of the target, meaning a higher level of inhibition is required to produce a measurable downstream effect.
To troubleshoot this, consider performing a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is reaching and binding to its target inside the cell at the concentrations used.
Troubleshooting Guide 1: Is My Phenotype On-Target or Off-Target?
If you observe an unexpected phenotype, a systematic approach is required to distinguish between on-target and off-target effects. This workflow helps establish causality.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Experimental Protocols for Workflow Steps
Step 1: Correlate Potency (Western Blot)
-
Cell Treatment: Plate your cells and allow them to adhere. Treat with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a fixed time (e.g., 2-4 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-EGFR (p-EGFR) and total EGFR. Use a loading control like GAPDH or β-actin.[14]
-
Analysis: Quantify the band intensities. Plot the ratio of p-EGFR to total EGFR against the this compound concentration to determine the IC50 for target inhibition. Compare this IC50 to the EC50 from your phenotypic assay (e.g., cell viability). A close correlation supports an on-target effect.
Step 3: Rescue Experiment
The C797S mutation prevents the covalent binding of third-generation inhibitors like this compound.[15]
-
Construct Generation: Create a plasmid expressing EGFR (T790M/C797S).
-
Transfection: Transfect your cell line with either the resistant mutant or a control vector.
-
Treatment: Treat both populations of cells with a concentration of this compound that produces the phenotype of interest.
-
Assessment: If the phenotype is reversed or significantly reduced in the cells expressing the C797S mutant, it strongly indicates the effect is mediated through on-target EGFR inhibition.
Troubleshooting Guide 2: How to Identify Novel Off-Targets
If the evidence points to an off-target effect, the next step is to identify the responsible protein(s).
Method 1: Kinome Profiling (Broad, Unbiased Screening)
Kinome profiling services offer an unbiased screen of a compound against a large panel of recombinant kinases (often >400). This is the most direct way to identify potential off-target kinases.
Workflow:
-
Select a Service: Choose a reputable provider (e.g., Eurofins' KINOMEscan®, Reaction Biology's Kinase HotSpot, PamGene's KinomePro™).[16][17][18]
-
Submit Compound: Provide a sample of this compound at a specified concentration (typically 1-10 µM to maximize the chance of finding off-targets).
-
Receive Data: The service will provide a list of kinases that are inhibited by this compound, usually expressed as "% inhibition" or a dissociation constant (Kd).
-
Prioritize Hits: Focus on kinases that show significant inhibition and are known to be expressed and functionally relevant in your experimental system.
Caption: Unbiased methods for identifying novel off-targets.
Method 2: Cellular Thermal Shift Assay (CETSA®) (Target Engagement in Cells)
CETSA is a powerful biophysical technique that measures a drug's binding to its target in intact cells or cell lysates.[19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[21][22] This allows you to confirm that a suspected off-target (identified from a kinome screen, for example) is physically engaged by this compound in your cellular model.
CETSA Melt Curve Protocol (to confirm engagement with a specific target):
-
Cell Culture & Treatment: Prepare intact cells and treat them with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler, followed by 3 minutes of cooling at room temperature.[19]
-
Lysis: Lyse the cells via rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein remaining using Western blotting or ELISA.
-
Analysis: Plot the amount of soluble target protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[21]
Troubleshooting Guide 3: How to Validate a Putative Off-Target
Once you have a candidate off-target from a screen, you must validate that it is responsible for the observed biological phenotype.
-
Confirm Target Knockdown Phenocopies this compound Treatment: Use siRNA or shRNA to specifically reduce the expression of the putative off-target protein. If knocking down this protein results in the same phenotype you observed with this compound treatment, it provides strong evidence that the drug's effect is mediated through this off-target.
-
Perform a Cellular Activity Assay: After identifying a potential off-target kinase, use Western blotting to check if this compound inhibits its activity in cells. Probe for the phosphorylation of a known, direct substrate of that kinase. A reduction in substrate phosphorylation upon this compound treatment validates cellular functional inhibition.
References
-
Yun, C. H., Mengwasser, K. E., Toms, A. V., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]
-
El Kadi, N., Wang, L., Davis, A., et al. (2018). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. Oncotarget, 9(51), 29696–29708. [Link]
-
Patsnap Synapse. (2024). What is this compound used for?. Patsnap Synapse. [Link]
-
Kosaka, T., Yatabe, Y., Endoh, H., et al. (2009). EGFR T790M mutation: a double role in lung cancer cell survival?. Journal of Thoracic Oncology, 4(1), 1-4. [Link]
-
Syed, Y. Y. (2016). This compound: First Global Approval. Drugs, 76(11), 1151-1155. [Link]
-
OncoKB™. (n.d.). Somatic EGFR T790M. OncoKB™. [Link]
-
ESMO OncologyPRO. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. ESMO. [Link]
-
Syed, Y. Y. (2016). This compound: First Global Approval. SpringerLink. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
PharmaCompass. (n.d.). This compound. PharmaCompass. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound?. Patsnap Synapse. [Link]
-
Zhang, H., Wang, Y., Zhang, Y. K., et al. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 10, 131. [Link]
-
Lee, K., Kim, D. W., Kim, S. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. [Link]
-
ResearchGate. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. ResearchGate. [Link]
-
Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. Current Genomics, 5(7), 577–587. [Link]
-
bioRxiv. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]
-
PR Newswire. (2016). Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. PR Newswire. [Link]
-
Pharmaceutical Business Review. (2016). Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound. Pharmaceutical Business Review. [Link]
-
Patsnap Synapse. (n.d.). This compound. Patsnap Synapse. [Link]
-
Park, K., Lee, J. S., Lee, K. H., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1479-1489. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Park, K., Lee, J. S., Lee, K. H., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 13-30. [Link]
-
PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. PamGene. [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2636-2646. [Link]
-
Wang, Y., et al. (2022). Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies. Frontiers in Oncology, 12, 829551. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Passiglia, F., et al. (2021). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers, 13(15), 3760. [Link]
-
Li, X., et al. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Oncology Letters, 24(5), 394. [Link]
-
Bohrium. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Bohrium. [Link]
-
Nisticò, S. P., et al. (2019). Retrospective Analysis of Skin Toxicity in Patients Under Anti-Egfr Tyrosine Kinase Inhibitors: Our Experience in Lung Cancer. BioMed Research International, 2019, 9273150. [Link]
-
ResearchGate. (n.d.). Main mechanisms involved in resistance to EGFR TKIs. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. [Link]
-
Johnson, C., & Eyers, P. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Biochemical Journal, 481(21), 1639–1662. [Link]
-
CancerNetwork. (n.d.). Clinical Research of EGFR Inhibitors and Related Dermatologic Toxicities. CancerNetwork. [Link]
Sources
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. oncologypro.esmo.org [oncologypro.esmo.org]
- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KinomePro - Pamgene [pamgene.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. news-medical.net [news-medical.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Olmutinib
Welcome to the technical support center for Olmutinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments aimed at enhancing the in vivo bioavailability of this compound. As an irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, this compound's efficacy is critically dependent on achieving adequate systemic exposure after oral administration.[1][2] This resource synthesizes established principles of pharmaceutical science with specific insights into the challenges associated with molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that affect its oral bioavailability?
A1: this compound is a lipophilic molecule with poor aqueous solubility, which is a primary rate-limiting factor for its oral absorption.[3][4] Like many tyrosine kinase inhibitors (TKIs), it can be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.[5][6] Its high molecular weight (486.59 g/mol ) can also influence its passive diffusion across the intestinal epithelium.
Q2: What is the mechanism of action for this compound?
A2: this compound selectively and irreversibly inhibits mutant forms of EGFR, particularly those with the T790M resistance mutation found in non-small cell lung cancer (NSCLC).[1][7] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways that promote cell proliferation and survival.[3]
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: Yes, there is evidence to suggest that this compound interacts with ATP-binding cassette (ABC) transporters. Specifically, it has been shown to reverse ABCG2-mediated multidrug resistance.[4] This indicates that this compound is likely a substrate for efflux transporters in the intestinal wall, which can actively pump the drug back into the gut lumen, thereby reducing its net absorption.
Q4: How does food intake affect the bioavailability of this compound?
A4: While specific food-effect studies for this compound are not extensively published, clinical administration guidelines recommend taking this compound on an empty stomach (one hour before or two hours after a meal) to ensure optimal absorption.[7] For other TKIs, food can have a variable effect, sometimes increasing absorption by stimulating bile secretion which can aid in the solubilization of lipophilic drugs, or in other cases hindering it.[8][9] Given the recommendation for administration on an empty stomach, it is likely that food has a negative or unpredictable impact on this compound's bioavailability.
Q5: What is a typical starting point for formulating this compound for preclinical oral dosing in animals?
A5: For initial preclinical studies, a simple suspension or solution is often used. A common vehicle for a suspension is 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. For a solution, co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, or DMSO in combination with aqueous vehicles like saline or corn oil may be used, depending on the required dose concentration and the vehicle's tolerability in the animal model.
Troubleshooting Guide: Low Oral Bioavailability
This section addresses common issues encountered during the preclinical development of this compound and provides a logical workflow for diagnosing and resolving them.
Diagram: Troubleshooting Workflow for Poor Oral Bioavailability
Caption: A decision tree for troubleshooting low oral bioavailability of this compound.
Issue 1: Inconsistent or Low Exposure in In Vivo Studies
-
Potential Cause: Poor dissolution of the crystalline drug substance in the gastrointestinal fluids.
-
Troubleshooting Steps & Solutions:
-
Characterize the Solid State: Confirm the crystalline form (polymorph) of your this compound batch, as different polymorphs can have different solubilities and dissolution rates.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for increasing the aqueous solubility of BCS Class II drugs.[13][14] By dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix, the energy barrier for dissolution is significantly lowered.
-
Lipid-Based Formulations: Given this compound's lipophilic nature, formulating it in a lipid-based system can improve its absorption. These formulations can help solubilize the drug in the gut and may follow the lymphatic absorption pathway, bypassing the portal circulation and reducing first-pass metabolism.[18][19][20]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[21] This increases the surface area for drug release and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[22][23]
-
-
Issue 2: Good In Vitro Dissolution but Still Poor In Vivo Bioavailability
-
Potential Cause 1: Poor permeability across the intestinal epithelium due to efflux by transporters.
-
Troubleshooting Steps & Solutions:
-
Conduct a Caco-2 Permeability Assay: This in vitro model mimics the human intestinal barrier and can determine the apparent permeability coefficient (Papp) of this compound.[4] It can also be used to calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp or BCRP.
-
Co-administration with Efflux Inhibitors: In preclinical models, co-dosing this compound with a known P-gp inhibitor (e.g., verapamil or elacridar) can confirm if efflux is a limiting factor. A significant increase in systemic exposure in the presence of the inhibitor would validate this hypothesis.[24]
-
Formulation with Permeation-Enhancing Excipients: Certain excipients, such as medium-chain glycerides and non-ionic surfactants (e.g., Tween® 80, Cremophor® EL), can modulate the function of efflux transporters and enhance intestinal permeability.[18]
-
-
Potential Cause 2: High first-pass metabolism in the gut wall or liver.
-
Troubleshooting Steps & Solutions:
-
In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes (from rat, mouse, and human) to determine its intrinsic clearance.[25] Rapid degradation in this assay suggests a high potential for first-pass metabolism. The cytochrome P450 (CYP) enzymes, particularly CYP3A4, are often involved in the metabolism of TKIs.[7]
-
Compare AUC from Oral vs. Intravenous Dosing: The absolute bioavailability (F) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral). A low F value despite good dissolution and permeability points towards significant first-pass metabolism.[26]
-
Experimental Protocols
Protocol 1: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).
-
Dissolve both this compound and PVP K30 in a minimal amount of a 1:1 DCM:Methanol co-solvent until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Further dry the resulting solid film under a high vacuum for 24 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder.
-
Validation: Characterize the ASD using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to identify a single glass transition temperature (Tg).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulations:
-
Group 1 (IV): this compound dissolved in a vehicle such as 10% DMSO, 40% PEG 400, and 50% saline at 1 mg/kg.
-
Group 2 (Oral): this compound formulation (e.g., suspension in 0.5% methylcellulose or the prepared ASD) administered via oral gavage at a suitable dose (e.g., 10-50 mg/kg). A published study used a 50 mg/kg oral dose in rats.[27]
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the formulations.
-
Collect blood samples (approx. 100-200 µL) via the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.[27]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the oral group to the IV group.
-
Data Presentation: Example Pharmacokinetic Parameters
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | F (%) |
| This compound Suspension | 50 | Oral | 850 | 4.0 | 9,500 | 15% (Hypothetical) |
| This compound ASD | 50 | Oral | 2,100 | 2.0 | 23,750 | 37.5% (Hypothetical) |
| This compound Solution | 5 | IV | - | - | 12,667 | 100% |
Note: The table above presents hypothetical data for illustrative purposes to show the potential improvement with an ASD formulation. Actual results will vary. A study in rats with a 50 mg/kg oral dose reported a Cmax of 1109.3 ± 271.8 ng/mL and an AUC of 10237.4 ± 2452.1 h·ng/mL.[27]
Signaling Pathway and Formulation Logic
Diagram: this compound's Target Pathway and Bioavailability Hurdles
Caption: The journey of oral this compound from administration to its target, highlighting key bioavailability barriers.
References
- Kamble MD, Zaheer Z, Mokale S, Zainuddin R. Development and biopharmaceutical characterization of BCS class II drug–naproxen by two way complexation solid dispersion technique. Int. J. Biol. Pharmaceut. Res. 2019;8(4):2523-30.
-
Sun CY, et al. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. PMC. 2023. Available from: [Link]
-
Patel, D. et al. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. ResearchGate. 2023. Available from: [Link]
-
Jadhav, S. et al. Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. 2021. Available from: [Link]
-
Kesharwani, P. et al. Lipid-based nanoformulations for TKIs delivery in cancer therapy. Nano ScienceTechnology Company. 2022. Available from: [Link]
-
Patsnap. What is this compound used for? Patsnap Synapse. 2024. Available from: [Link]
-
Singh, S. et al. A Comprehensive Review on Bioavailability Enhancement of Poorly Soluble BCS Class 2 Drugs. International Journal of Pharmaceutical Sciences. 2024. Available from: [Link]
-
Zutshi, A. et al. The Relative Bioavailability, Food Effect, and Drug Interaction With Omeprazole of Momelotinib Tablet Formulation in Healthy Subjects. PubMed. 2017. Available from: [Link]
-
Bao, S. et al. A UHPLC–MS/MS Method for the Quantitation of this compound in Rat Plasma. ResearchGate. 2018. Available from: [Link]
-
Journal of NanoScience Technology. Lipid-based nanoformulations for TKIs delivery in cancer therapy. Journal of NanoScience Technology. 2022. Available from: [Link]
-
Gattefossé. Excipients for solubility and bioavailability enhancement. Gattefossé. N.D. Available from: [Link]
-
Deeks, E.D. This compound: First Global Approval. PubMed. 2016. Available from: [Link]
-
Sercombe, L. et al. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come. PMC. 2015. Available from: [Link]
-
Thomas, A. Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. 2022. Available from: [Link]
-
Pharmaceutics. Lipid-Based Nanoformulations for Drug Delivery. MDPI. 2024. Available from: [Link]
-
IFF. Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. IFF. 2022. Available from: [Link]
-
European Pharmaceutical Review. Novel excipients for solubility enhancement. European Pharmaceutical Review. 2022. Available from: [Link]
-
van Waterschoot, R.A. et al. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. PubMed. 2009. Available from: [Link]
-
Al-Bazzaz, F.Y. et al. Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Preprints.org. 2024. Available from: [Link]
-
Elmowafy, M. et al. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review. NIH. 2021. Available from: [Link]
-
Baker, J.A. et al. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. PMC. 2021. Available from: [Link]
-
Walsh Medical Media. Nanodrugs Transforming the Pharmacokinetics of Therapeutics. Walsh Medical Media. 2024. Available from: [Link]
-
BioImpacts. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts. 2023. Available from: [Link]
-
ResearchGate. This compound: First Global Approval. ResearchGate. 2016. Available from: [Link]
-
MDPI. Lipid-Based Nanovesicular Drug Delivery Systems. MDPI. 2022. Available from: [Link]
-
Science.gov. nanoparticle formulations showed: Topics by Science.gov. Science.gov. N.D. Available from: [Link]
-
NIH. Pharmacokinetics and tumor delivery of nanoparticles. PMC. 2020. Available from: [Link]
-
NIH. Pharmacokinetics, Pharmacodynamics and Toxicology of Theranostic Nanoparticles. NIH. 2016. Available from: [Link]
-
SciSpace. Enhanced solubility and dissolution by surface-modified solid dispersion of alectinib hydrochloride. SciSpace. 2022. Available from: [Link]
-
Optibrium. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. 2022. Available from: [Link]
-
ResearchGate. The chemical structure of this compound. ResearchGate. N.D. Available from: [Link]
-
PMC. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. PMC. 2015. Available from: [Link]
-
ResearchGate. In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. 2019. Available from: [Link]
-
BioImpacts. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts. 2023. Available from: [Link]
-
PubMed Central. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed Central. 2021. Available from: [Link]
-
PMC. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. PMC. 2022. Available from: [Link]
-
PubMed. Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption. PubMed. 2024. Available from: [Link]
-
ScienceOpen. Discovery of WS-157 as a highly potent, selective and orally active EGFR inhibitor. ScienceOpen. 2019. Available from: [Link]
-
PubMed. Effect of Food Intake on Pharmacokinetics of Oral Almonertinib: A Randomized Crossover Trial in Healthy Chinese Participants. PubMed. 2022. Available from: [Link]
-
ResearchGate. Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption. ResearchGate. 2024. Available from: [Link]
-
PubMed. Effects of meal type on the oral bioavailability of the ALK inhibitor ceritinib in healthy adult subjects. PubMed. 2016. Available from: [Link]
-
NCBI. First-Pass Effect. NCBI Bookshelf. 2023. Available from: [Link]
Sources
- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. The Relative Bioavailability, Food Effect, and Drug Interaction With Omeprazole of Momelotinib Tablet Formulation in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of meal type on the oral bioavailability of the ALK inhibitor ceritinib in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanoparticle formulations showed: Topics by Science.gov [science.gov]
- 11. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. preprints.org [preprints.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. (PDF) Enhanced solubility and dissolution by surface-modified solid dispersion of alectinib hydrochloride (2023) | Sumit Kumar Saha | 3 Citations [scispace.com]
- 16. Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 19. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. researchgate.net [researchgate.net]
- 22. nanoscitec.com [nanoscitec.com]
- 23. jnanoscitec.com [jnanoscitec.com]
- 24. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scienceopen.com [scienceopen.com]
- 26. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Olmutinib Modification & Efficacy Enhancement: A Technical Support Guide for Drug Development Professionals
Introduction
Olmutinib (also known as HM61713 or BI 1482694) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to selectively target EGFR variants harboring the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3] this compound functions as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[4] This covalent interaction provides potent and sustained inhibition of the mutant receptor.[5]
Despite its initial promise and approval in South Korea, the clinical development of this compound has faced challenges, including the emergence of further resistance mechanisms and safety concerns.[4][6][7] The most significant on-target resistance mechanism is the acquisition of a C797S mutation, where the cysteine nucleophile is replaced by a serine, preventing the covalent bond formation essential for the activity of this compound and other third-generation irreversible inhibitors.[4][6][8][9][10]
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in modifying the this compound scaffold. The goal is to provide practical, evidence-based guidance on overcoming its key limitations to develop next-generation inhibitors with improved efficacy, selectivity, and resistance profiles.
Section 1: Troubleshooting & Experimental Guidance (Q&A Format)
This section addresses common challenges and questions that arise during the modification and evaluation of this compound analogs.
Q1: My new this compound analog shows poor activity against the EGFR T790M/L858R double mutant. What are the potential structural reasons?
Answer: Poor activity against the activating mutation (L858R) in the context of T790M can stem from several factors related to the inhibitor's interaction with the kinase domain:
-
Insufficient Affinity (Low Ki): Covalent inhibition is a two-step process: initial reversible binding (governed by Ki) followed by irreversible bond formation (kinact).[11][12] If your modifications have disrupted key non-covalent interactions, the reversible binding affinity will be poor. Even with a reactive warhead, the inhibitor won't reside in the active site long enough for the covalent reaction to occur efficiently.
-
Steric Hindrance: The L858R mutation is located on the αC-helix and alters the conformation of the active site. Modifications to the core scaffold of this compound, particularly the thieno[3,2-d]pyrimidine core or the aniline substituent, may create steric clashes in the L858R mutant that are not present in wild-type (WT) or T790M-only contexts.
-
Disrupted Hinge-Binding: The pyrimidine scaffold of third-generation inhibitors typically forms crucial hydrogen bonds with the hinge region of the kinase (e.g., Met793).[13] Alterations that weaken this interaction will dramatically reduce potency.
Troubleshooting Steps:
-
Determine Kinetic Parameters: Conduct kinetic assays to separately determine Ki and kinact.[11][13] This will differentiate between poor initial binding and a slow rate of covalent modification.
-
Computational Modeling: Use molecular docking and molecular dynamics (MD) simulations with crystal structures of EGFRL858R/T790M (if available) or homology models. This can help visualize potential steric clashes or loss of key interactions.
-
SAR Analysis: Systematically probe the modified region. For example, if you modified the solvent-front substituent, synthesize analogs with smaller or conformationally restricted groups to test the steric hindrance hypothesis.
Q2: How can I modify this compound's core to overcome C797S-mediated resistance?
Answer: The C797S mutation fundamentally blocks the mechanism of action for all irreversible covalent inhibitors that target this residue.[10][14] Therefore, the core strategy is to abandon the covalent mechanism and design potent non-covalent (reversible) inhibitors that can effectively inhibit the C797S mutant.
Key Strategies:
-
Remove the Acrylamide Warhead: The most direct approach is to replace the electrophilic acrylamide group with a non-reactive moiety.[15] This immediately converts the inhibitor from covalent to reversible. The challenge then becomes regaining the potency lost from the covalent interaction.
-
Optimize Reversible Binding Affinity: To compensate for the loss of the covalent bond, you must maximize all other non-covalent interactions. This involves optimizing:
-
Hinge-Binding: Ensure the core scaffold maintains strong hydrogen bonds with the kinase hinge.
-
Hydrophobic Interactions: Explore modifications that extend into hydrophobic pockets adjacent to the active site. For instance, modifying the N-phenyl group on the thieno[3,2-d]pyrimidine core can enhance van der Waals contacts.[16][17]
-
Allosteric Targeting: A more advanced strategy involves designing bivalent inhibitors that simultaneously occupy the ATP-binding site and a nearby allosteric site.[18][19] This can dramatically increase affinity and selectivity for mutant forms of EGFR.[19][20]
-
Experimental Validation:
-
Synthesize analogs with the acrylamide warhead replaced by groups like methyl amide, dimethylamino-propanamide, or other small, non-reactive functionalities.[21]
-
Screen these new reversible compounds against cell lines engineered to express the EGFR triple mutant (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[8]
-
Confirm the reversible binding mechanism using washout experiments or mass spectrometry analysis, which would show no permanent modification of the EGFR protein.[22]
Q3: I'm observing significant off-target effects, likely due to wild-type (WT) EGFR inhibition. Which parts of the this compound scaffold should I modify to improve kinase selectivity?
Answer: Improving selectivity for mutant EGFR over WT EGFR is a hallmark of third-generation inhibitors.[3][23] Toxicity, such as rash and diarrhea, is often linked to inhibition of WT EGFR in the skin and gut.[23][24] Selectivity is primarily achieved by exploiting structural differences between the mutant and WT active sites.
Key Structural Insights:
-
The T790M mutation replaces a small threonine with a larger methionine at the "gatekeeper" position. This shrinks the ATP binding pocket but also creates a new lipophilic pocket nearby.[13]
-
Successful third-generation inhibitors like this compound and Osimertinib position their core scaffolds to avoid clashing with Met790 while simultaneously making favorable interactions that are not possible in the WT enzyme.[25][26]
Modification Strategies for Improved Selectivity:
-
Modify the Solvent-Exposed Moiety: The piperazine group on this compound extends towards the solvent front. While crucial for solubility and pharmacokinetics, its size and conformation can be tuned. Structure-activity relationship (SAR) studies have shown that introducing smaller dimethylamine scaffolds can be favorable for antitumor activity.[16][17]
-
Optimize the Core Scaffold: The thieno[3,2-d]pyrimidine core of this compound is distinct from the pyrimidine core of Osimertinib.[10][25] Subtle changes to this core or its substituents can alter the inhibitor's orientation in the ATP pocket, fine-tuning the balance between mutant and WT affinity.
-
Conduct Comprehensive Kinase Profiling: Screen your lead compounds against a broad panel of kinases (e.g., a KinomeScan) to identify off-target activities beyond WT EGFR. This data is critical for understanding the overall selectivity profile and guiding further optimization to mitigate potential toxicities.
Q4: My compound is potent in biochemical assays but has poor cellular activity. What experimental steps can I take to diagnose this?
Answer: A significant drop-off in potency between a biochemical (enzymatic) assay and a cell-based assay is a common problem in drug discovery. It typically points to issues with one or more of the following:
-
Cellular Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (ABCB1) or ABCG2, which actively pump it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.[2]
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to bind EGFR.
-
High ATP Competition: The intracellular concentration of ATP (millimolar range) is much higher than that used in most biochemical assays (micromolar range). A compound with a reversible binding component that is highly competitive with ATP may perform poorly in a cellular context.[14]
Diagnostic Workflow:
-
Assess Permeability: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assay to measure the compound's ability to cross membranes.
-
Evaluate Efflux: Test cellular potency in cell lines that overexpress specific efflux pumps or use a co-treatment with a known efflux pump inhibitor.
-
Check Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its half-life.
-
Measure Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific phosphorylation assay (see Section 2.1) to confirm that your compound is reaching and binding to EGFR inside the cell. A weak signal despite high biochemical potency strongly suggests a permeability or efflux issue.
Section 2: Key Methodologies & Protocols
Protocol: Cellular EGFR Phosphorylation Assay (Western Blot)
This protocol provides a method to directly measure the inhibitory effect of a compound on EGFR signaling within a cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M mutations).
Objective: To determine the IC50 of an this compound analog by quantifying the reduction in ligand-induced EGFR auto-phosphorylation.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture NCI-H1975 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
Seed 1-2 x 106 cells per well in a 6-well plate and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, wash the cells with PBS and replace the growth medium with serum-free medium.
-
Incubate for 18-24 hours. This reduces basal EGFR activity.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of your test compound (e.g., from 1 nM to 10 µM) in serum-free medium. Include a DMSO-only vehicle control.
-
Add the diluted compounds to the cells and incubate for 2-4 hours at 37°C.
-
-
Ligand Stimulation:
-
Add EGF ligand to each well to a final concentration of 50 ng/mL. Do not add EGF to one vehicle-treated well (this will serve as the unstimulated control).
-
Incubate for 10-15 minutes at 37°C to induce maximal EGFR phosphorylation.[27]
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[28]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[29]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[29]
-
Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.[29]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated EGFR (e.g., anti-pEGFR Y1068 or Y1173) at a 1:1000 dilution in 5% BSA/TBST.[30]
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Add ECL chemiluminescent substrate and capture the signal using an imaging system.[29]
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block and reprobe the membrane with an antibody against total EGFR (1:1000) and then a loading control like β-actin (1:10,000).[30]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of p-EGFR to total EGFR signal.
-
Plot the normalized p-EGFR signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Workflow for Iterative Structure-Based Drug Design
This workflow illustrates the cyclical process of using structural and computational data to guide the synthesis and testing of new this compound analogs. This approach is essential for rational drug design.[31][32][33][34][35]
Caption: Iterative workflow for modifying this compound.
Section 3: Data Interpretation & Visualization
EGFR Signaling and TKI Resistance
The diagram below illustrates the EGFR signaling pathway and highlights the points where mutations like T790M and C797S confer resistance to different generations of TKIs.
Caption: EGFR pathway and TKI resistance points.
Example Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of this compound analogs designed to overcome C797S resistance. The goal is to replace the acrylamide "warhead" (R1) with non-reactive groups and optimize the solvent-front moiety (R2) to regain potency.
| Compound ID | R1 (Warhead) | R2 (Solvent Moiety) | EGFRL858R/T790M IC50 (nM) | EGFRL858R/T790M/C797S IC50 (nM) | WT EGFR IC50 (nM) | Selectivity Index (WT/Mutant) |
| This compound | -NHC(O)CH=CH₂ | 4-Methylpiperazin-1-yl | 7 | > 5000 | 180 | 25.7 |
| Analog-1 | -NHC(O)CH₃ | 4-Methylpiperazin-1-yl | 250 | 280 | 4500 | 16.1 |
| Analog-2 | -NHC(O)CH₃ | 4-Dimethylaminopiperidin-1-yl | 95 | 110 | 3200 | 29.1 |
| Analog-3 | -NHC(O)CH₃ | 3-Dimethylaminopyrrolidin-1-yl | 45 | 52 | 2800 | 53.8 |
| Analog-4 | -SO₂CH₃ | 3-Dimethylaminopyrrolidin-1-yl | 150 | 165 | >10000 | >60.6 |
Interpretation of SAR Table:
-
Analog-1 vs. This compound: Replacing the reactive acrylamide with a non-reactive acetamide (a common strategy for creating reversible inhibitors) leads to a significant loss of potency against the T790M mutant, but critically, it recovers activity against the C797S triple mutant.
-
Analog-2 & 3 vs. Analog-1: Modifying the solvent-front R2 group from a piperazine to a dimethylamino-piperidine or -pyrrolidine significantly improves potency. This suggests these groups make more favorable interactions in the binding pocket, compensating for the loss of the covalent bond.
-
Analog-3: This compound represents a promising lead. It has good, sub-100 nM potency against the C797S triple mutant and has also improved its selectivity over WT EGFR compared to the parent compound.
-
Analog-4: Exploring a different non-reactive warhead like a methyl sulfonamide (SO₂CH₃) resulted in lower potency, suggesting the acetamide is a better structural replacement in this scaffold.
References
-
Juchum, M., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. Available at: [Link]
-
Patsnap Synapse. (2024). What is this compound used for?. Patsnap Synapse. Available at: [Link]
-
Engel, J., et al. (2015). Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Jia, Y., et al. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Nature. Available at: [Link]
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]
-
A. B. M. K. K. Pathan, et al. (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024). RSC Medicinal Chemistry. Available at: [Link]
-
Ricciuti, B., et al. (2023). Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Tanaka, H., et al. (2023). Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. ESMO Open. Available at: [Link]
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed. Available at: [Link]
-
Varghese, A. M., et al. (2018). New therapeutic approaches to overcoming resistant EGFR exon 20 alterations. Oncotarget. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of reversible and irreversible EGFR inhibitors. ResearchGate. Available at: [Link]
-
American Chemical Society. (2025). Next-generation of EGFR kinase inhibitors: New lessons in drug design from a structural perspective. ACS Fall 2025. Available at: [Link]
-
Lee, K., et al. (2021). This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules. Available at: [Link]
-
Juchum, M., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. Available at: [Link]
-
Heppner, D. E., et al. (2025). Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors. bioRxiv. Available at: [Link]
-
Shinde, S. S., et al. (2023). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Scientific Reports. Available at: [Link]
-
Okimoto, R. A., et al. (2017). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. Cancer Research. Available at: [Link]
-
Li, Y., et al. (2022). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. ACS Omega. Available at: [Link]
-
Wang, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Available at: [Link]
-
Okimoto, R. A., et al. (2017). Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. Cancer Research. Available at: [Link]
-
DrugCentral. (n.d.). This compound. DrugCentral. Available at: [Link]
-
MDPI. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. MDPI. Available at: [Link]
-
Li, Y., et al. (2022). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. ACS Omega. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Wang, S., et al. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology. Available at: [Link]
-
Al-Dherasi, A. M., et al. (2023). Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Advances. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. PubMed. Available at: [Link]
-
Zloh, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
-
Wu, S., et al. (2022). Iterative Upgrading of Small Molecular Tyrosine Kinase Inhibitors for EGFR Mutation in NSCLC: Necessity and Perspective. Molecules. Available at: [Link]
-
Wu, S. G., & Shih, J. Y. (2015). Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance. Translational Lung Cancer Research. Available at: [Link]
-
ResearchGate. (2025). Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. ResearchGate. Available at: [Link]
-
Preprints.org. (2024). Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. Preprints.org. Available at: [Link]
-
El-Gohary, N. M., & Shaaban, M. I. (2012). Structurebased drug design and AutoDock study of potential protein tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Leon, S., & Engel, J. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. MedChemComm. Available at: [Link]
-
Lategahn, J., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. MethodsX. Available at: [Link]
-
ResearchGate. (n.d.). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. ResearchGate. Available at: [Link]
-
Singh, A., et al. (2023). Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies. Journal of Translational Medicine. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
Ali, A., et al. (2016). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget. Available at: [Link]
-
Brown, B. P., et al. (2021). EGFR-Mutated Lung Cancers Resistant to Osimertinib through EGFR C797S Respond to First-Generation Reversible EGFR Inhibitors but Eventually Acquire EGFR T790M/C797S in Preclinical Models and Clinical Samples. Cancer Discovery. Available at: [Link]
-
Park, K., et al. (2017). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. The Lancet Oncology. Available at: [Link]
Sources
- 1. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [drugcentral.org]
- 6. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non Small Cell Lung Cancer - this compound - EGFR C797S - LARVOL VERI [veri.larvol.com]
- 10. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Next-generation of EGFR kinase inhibitors: New lessons in drug design from a structural perspective - American Chemical Society [acs.digitellinc.com]
- 19. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ijpcat.com [ijpcat.com]
- 34. Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 35. Structurebased drug design and AutoDock study of potential protein tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Batch-to-Batch Variability of Olmutinib
Welcome to the technical support center for Olmutinib (also known as HM61713 or BI-1482694). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common yet critical issue of batch-to-batch variability. Inconsistent results can compromise months of research; this resource provides field-proven insights and practical protocols to ensure the reliability and reproducibility of your experiments.
This compound is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets EGFR mutations, including the T790M resistance mutation, while largely sparing wild-type EGFR.[1][2][3] It achieves this by covalently bonding to a specific cysteine residue within the EGFR kinase domain, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[2][4] While a powerful tool for in vitro and in vivo studies of non-small cell lung cancer (NSCLC), its efficacy as a research chemical is predicated on its purity, stability, and consistent activity.
This guide will equip you with the knowledge to identify potential sources of variability, qualify new batches of this compound, and troubleshoot unexpected results with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results have changed dramatically after switching to a new batch of this compound. What are the likely causes?
This is the most common issue researchers face and can derail a project. The variability can almost always be traced back to one of three areas: the compound itself, the experimental system, or the assay methodology.[5]
Causality: A new lot of a small molecule inhibitor can differ in subtle but significant ways. These include variations in purity (presence of inactive or even active impurities from the synthesis process), polymorphic form (which affects solubility), or degradation due to improper handling and storage.[6] These differences can lead to a shift in the effective concentration of the active compound, resulting in altered IC50 values, unexpected phenotypes, or a complete loss of activity.
Troubleshooting Workflow: Inconsistent Results
This decision tree provides a logical path to diagnose the root cause of variability between batches.
Caption: A decision tree for troubleshooting batch-to-batch variability.
Q2: What information on the Certificate of Analysis (CoA) is most critical?
The CoA is your first line of defense. While it provides a snapshot of quality from the vendor, understanding its key components is crucial for risk assessment.[7]
| Parameter | What to Look For | Why It's Important |
| Identity | Conforms to structure (via ¹H-NMR, Mass Spec) | Ensures you have the correct molecule. The complex structure of this compound means isomers are possible.[8] |
| Purity | Typically ≥98% (via HPLC/LC-MS)[9][] | This is the most critical parameter. A 2% drop in purity from 99% to 97% means you need to increase the concentration by ~2% to achieve the same molarity of active compound. Impurities can be inert, or they could have their own biological activity, confounding results.[11] |
| Appearance | Light yellow solid powder[] | A significant deviation in color or form (e.g., gummy, dark brown) could indicate degradation or significant impurities. |
| Solubility | Confirmed in a relevant solvent (e.g., DMSO >95 mg/mL)[] | Verifies that the compound can be dissolved at the concentrations needed for stock solutions. |
| Date of Analysis | Should be recent | A very old analysis date might not reflect the current state of the compound, especially if storage conditions were not ideal. |
Q3: My compound appears less potent in cell-based assays than in biochemical assays. Is this a batch issue?
This is a common observation and not always indicative of a faulty batch.[12]
Causality: A significant drop in potency between a biochemical (enzyme) assay and a cell-based assay points to cellular factors that limit the compound's ability to reach its target. Key factors include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular kinase domain of EGFR.[13]
-
Drug Efflux: Cancer cells can overexpress efflux pumps (like ABCG2), which actively transport the compound out of the cell, lowering its effective intracellular concentration.[12] this compound itself has been shown to interact with ABCG2.[14]
-
Protein Binding: In media containing serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to act on the cells.[15]
-
Metabolism: Cells can metabolize the compound into less active or inactive forms.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Confirm the potency shift is consistent and reproducible.
-
Reduce Serum Concentration: Run a short-term experiment (e.g., 2-4 hours) in low-serum (0.5-1%) or serum-free media to see if potency increases.
-
Use Efflux Pump Inhibitors: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if this compound's cellular activity is restored.[12]
Q4: How should I properly prepare and store this compound to minimize variability?
Improper handling is a major source of self-inflicted variability. This compound, like many small molecules, is susceptible to degradation from moisture, light, and freeze-thaw cycles.
Causality: The acrylamide group in this compound's structure is a key feature for its covalent binding but can also be susceptible to hydrolysis or other reactions if not handled correctly.[2] Repeatedly warming a stock solution to room temperature can introduce water condensation from the air into hygroscopic solvents like DMSO, leading to compound precipitation or degradation over time.[16]
Please refer to Protocol 1 for a detailed, step-by-step methodology for preparing and storing this compound solutions. Key principles include using anhydrous DMSO, aliquoting stock solutions into single-use volumes, and storing at -20°C or -80°C.[9][17][18]
Key Experimental Protocols
These protocols are designed to be self-validating systems, providing you with robust data to qualify new batches of this compound and ensure experimental consistency.
Protocol 1: Preparation and Handling of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound and store it in a manner that preserves its stability and activity.
Materials:
-
This compound powder (new batch)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.
-
Calculation: Calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Formula: Volume (L) = [Mass (g) / Molar Mass ( g/mol )] / Concentration (mol/L)
-
This compound Molar Mass: 486.59 g/mol [2]
-
Example for 10 mg at 20 mM: (0.010 g / 486.59 g/mol ) / 0.020 mol/L = 0.001027 L = 1027 µL DMSO.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound. Cap tightly and vortex vigorously for 2-3 minutes until the solution is completely clear. A brief sonication can aid dissolution if needed. Visually inspect against a light source to ensure no particulates remain.[16]
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.
-
Causality: This is the most critical step to prevent degradation from repeated freeze-thaw cycles. Each aliquot should contain enough material for one experiment.
-
-
Storage: Label the aliquots clearly with the compound name, batch number, concentration, and date. Store protected from light at -20°C for short-term use (1-2 months) or -80°C for long-term storage (>6 months).[9]
-
Working Solutions: For experiments, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer immediately before use. Do not re-freeze and re-use a thawed aliquot.
Protocol 2: Functional Qualification of a New this compound Batch via Western Blot
Objective: To compare the on-target activity of a new batch of this compound against a previously validated "gold standard" batch by measuring the inhibition of EGFR phosphorylation in a sensitive cell line.
Rationale: A chemical purity value from an HPLC trace does not guarantee biological activity. This functional assay provides a direct readout of the compound's ability to engage its target in a cellular context, which is the ultimate measure of its utility.[19]
Materials:
-
H1975 non-small cell lung cancer cell line (harbors EGFR L858R/T790M mutation)[20]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
"Gold Standard" this compound batch (validated, from previous experiments)
-
New this compound batch
-
Human EGF (Epidermal Growth Factor)
-
Ice-cold lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
Loading control antibody (e.g., anti-GAPDH or anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Workflow Diagram:
Caption: Workflow for the functional qualification of a new this compound batch.
Procedure:
-
Cell Plating: Seed H1975 cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 18-24 hours. This reduces basal EGFR signaling.
-
Inhibitor Treatment: Prepare serial dilutions of both the "gold standard" and the new batch of this compound in serum-free media. A suggested dose range is 0, 1, 3, 10, 30, 100, 300 nM.[20] Remove the starvation media and add the inhibitor-containing media to the cells. Incubate for 2 hours.
-
EGF Stimulation: Prepare a stock of EGF. Add EGF directly to each well to a final concentration of 100 ng/mL. Do not add EGF to the "unstimulated" control well. Incubate for 15 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Western Blotting:
-
Determine protein concentration for each sample.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against p-EGFR, total EGFR, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR.
-
Normalize the p-EGFR signal to the total EGFR signal for each lane.
-
Plot the normalized p-EGFR signal against the log of the this compound concentration for both batches.
-
Calculate the IC50 value for each batch.
-
Acceptance Criteria: The IC50 value of the new batch should be within a predefined range of the "gold standard" batch (e.g., ± 2-fold). A significant deviation (>3-fold) indicates a meaningful difference in potency and warrants contacting the vendor.
This compound Signaling Pathway Context
To effectively troubleshoot, it is essential to understand the biological context in which this compound operates.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
By inhibiting the phosphorylation of mutant EGFR, this compound blocks the activation of critical downstream pathways like the PI3K/AKT and RAS/RAF/MEK/ERK pathways, ultimately leading to the death of cancer cells that are dependent on this signaling.[4]
References
- BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors.
- Patsnap Synapse. (2024).
- Wikipedia. (2023). This compound.
- National Center for Biotechnology Inform
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results with Kinase Inhibitors.
- MedChemExpress. (n.d.). This compound (HM61713).
- BenchChem. (2025). Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center.
- Selleck Chemicals. (n.d.). This compound (BI 1482694) EGFR inhibitor.
- BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Drug Central. (n.d.). This compound.
- Khandare, B., et al. (2019). Analytical method development and validation of this compound bulk drug as per ICH Q2 guidelines by using RP-HPLC Method.
- LKT Labs. (n.d.). This compound.
- LKT Labs. (n.d.).
- Khandare, B., et al. (2019). Analytical method development and validation of this compound bulk drug as per ICH Q2 guidelines by using RP-HPLC Method. Journal of Drug Delivery and Therapeutics.
- Attwa, M. W., et al. (2018). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma.
- Bao, S. S., et al. (2019). A UHPLC–MS/MS method for the quantitation of this compound in rat plasma.
- ChemicalBook. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 1353550-13-6 this compound.
- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
- OAText. (n.d.). Small molecule inhibitors as emerging cancer therapeutics.
- Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs.
- Lee, S. J., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer.
- ResearchGate. (n.d.). The chemical structure of this compound.
- Lee, S. J., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts.
- U.S. Pharmacopeia. (n.d.). Small molecule Reference Standards.
- Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology.
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugcentral.org]
- 4. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eas.org [eas.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - LKT Labs [lktlabs.com]
- 11. usp.org [usp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
Olmutinib experimental controls and best practices
A Guide for Researchers on Experimental Controls and Best Practices
Welcome to the technical support center for Olmutinib (also known as HM61713 or BI 1482694). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for preclinical experiments involving this third-generation EGFR tyrosine kinase inhibitor (TKI). As Senior Application Scientists, our goal is to help you generate robust, reproducible, and meaningful data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's properties and handling.
Q: What is the primary mechanism of action for this compound?
A: this compound is an irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1] Its primary mechanism is the covalent binding to a cysteine residue (Cys797) near the ATP-binding site of the EGFR kinase domain.[1][2] This action is highly selective for EGFR variants harboring both a sensitizing mutation (like an exon 19 deletion or L858R) and the T790M resistance mutation, which is the most common cause of resistance to first- and second-generation EGFR TKIs.[3][4][5][6] By binding to the mutant EGFR, this compound blocks the phosphorylation of tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways that promote cell proliferation and survival.[2][3][6] A key advantage is its significantly lower affinity for wild-type (WT) EGFR, which helps to reduce off-target effects commonly seen with earlier-generation inhibitors.[3][7][8]
Diagram: Simplified EGFR Signaling Pathway and this compound Inhibition
Caption: this compound selectively inhibits mutant EGFR, blocking downstream pro-survival pathways.
Q: How should I properly store, handle, and reconstitute this compound for in vitro experiments?
A: Proper handling is critical for experimental success.
-
Storage: this compound powder should be stored at -20°C for long-term stability.[9]
-
Reconstitution: For in vitro use, create a high-concentration stock solution (e.g., 10-20 mM) in Dimethyl Sulfoxide (DMSO). Warm the vial to room temperature before opening to prevent condensation. Use sonication or gentle heating if necessary to ensure complete dissolution.[1]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in your culture is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
-
Stability: Once in solution, it's best practice to aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles. Use freshly prepared working solutions for daily experiments.[1]
Section 2: Experimental Design and Essential Controls
The validity of your results hinges on a well-designed experiment with the correct controls.
Q: How do I select the appropriate cell lines for my this compound experiment?
A: Your choice of cell lines is the foundation of your experiment. The key is to select lines with well-characterized EGFR mutation statuses to serve as positive, negative, and specificity controls.
-
Positive Control (Sensitive): Use a non-small cell lung cancer (NSCLC) cell line that expresses an activating EGFR mutation and the T790M resistance mutation. The NCI-H1975 cell line is the gold standard, as it harbors both the L858R and T790M mutations.[1][10] You should observe potent inhibition of proliferation and EGFR signaling in this cell line.
-
Negative Control (Resistant/Wild-Type): Use a cell line with wild-type (WT) EGFR, such as A549 .[1][10] this compound has a much higher IC50 against WT EGFR, so you should see minimal effect on cell viability and signaling at concentrations that are effective in H1975 cells.[1][11] This control validates the selectivity of the drug.
-
First-Generation TKI-Sensitive Control: To demonstrate the specific advantage of a third-generation inhibitor, you can include a cell line with a sensitizing mutation but without T790M, such as HCC827 (exon 19 deletion).[1] This line is sensitive to first-generation TKIs (like gefitinib) and this compound.
Table: Common NSCLC Cell Lines for EGFR TKI Studies
| Cell Line | EGFR Mutation Status | Expected this compound Response | Role in Experiment |
| NCI-H1975 | L858R & T790M (double mutant) | High Sensitivity (IC50 ≈ 10 nM)[1][11] | Positive Control |
| HCC827 | Exon 19 Deletion (delE746-A750) | High Sensitivity (IC50 ≈ 9.2 nM)[1] | T790M-Negative Control |
| A549 | Wild-Type (WT) | Low Sensitivity / Resistant (IC50 ≈ 2225 nM)[1][11] | Negative Control |
| PC-9 | Exon 19 Deletion (delE746-A750) | High Sensitivity | T790M-Negative Control |
Q: What are the indispensable controls for every in vitro experiment with this compound?
A: To ensure your results are trustworthy and directly attributable to this compound's action, every experiment must include the following:
-
Vehicle Control: This is the most critical control. Treat cells with the same volume of DMSO (or the solvent used for your stock) as the highest concentration of this compound used in the experiment. This normalizes for any effects of the solvent on cell viability or signaling.
-
Untreated Control: A population of cells that receives only fresh media. This serves as a baseline for normal cell health and proliferation over the course of the experiment.
-
Positive and Negative Cell Line Controls: As described above, running your experiment in parallel with a sensitive (H1975) and a resistant (A549) cell line validates that the drug is active and selective under your experimental conditions.
Diagram: Basic Experimental Workflow
Caption: A standard workflow for in vitro testing of this compound efficacy.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting.
Q: I'm not observing the expected inhibition of cell proliferation in my sensitive H1975 cells. What should I check?
A: This is a common issue that can often be resolved by systematically checking key experimental variables.
Diagram: Troubleshooting Flowchart for Lack of Efficacy
Caption: A logical decision tree for troubleshooting unexpected experimental outcomes.
Q: My Western blot results for p-EGFR are inconsistent. How can I reliably measure inhibition of EGFR signaling?
A: Measuring the phosphorylation status of EGFR and its downstream targets is the most direct way to confirm this compound's mechanism of action. Consistency can be achieved with a rigorous protocol.
Causality Behind the Protocol: To see a clear signal of inhibition, you must first create a state of high baseline pathway activation. This is done by serum-starving the cells to quiet down signaling, followed by a potent stimulation with EGF. This compound treatment should prevent this EGF-induced phosphorylation.
Detailed Protocol: Western Blot for EGFR Pathway Activation
-
Cell Seeding: Plate your cells (e.g., H1975) in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: Wash cells once with PBS and replace the growth medium with a serum-free medium (e.g., RPMI-1640 with no FBS). Incubate for 12-16 hours. This reduces basal EGFR phosphorylation.
-
This compound Pre-treatment: Treat the starved cells with your desired concentrations of this compound (and vehicle control) for 2-4 hours.
-
EGF Stimulation: Add EGF ligand to the media at a final concentration of 50-100 ng/mL. Leave the untreated and vehicle-only wells as unstimulated controls. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, boil, and load onto a polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-EGFR (Tyr1068) : Primary readout of EGFR activation.
-
Total EGFR : Loading control for p-EGFR.
-
Phospho-AKT (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204) : Downstream pathway readouts.
-
Total AKT and Total ERK : Loading controls for phosphorylated counterparts.
-
GAPDH or β-Actin : Overall sample loading control.
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect using an ECL substrate.
-
Expected Outcome: In H1975 cells, the "EGF only" lane should show strong bands for p-EGFR, p-AKT, and p-ERK. The lanes pre-treated with this compound should show a dose-dependent decrease in these phosphorylation signals, while total protein levels remain unchanged.
Q: I suspect my cells are developing resistance to this compound. How can I investigate this?
A: Acquired resistance is a significant clinical and preclinical challenge. If you observe a gradual loss of this compound's efficacy in a long-term culture, you can investigate several known mechanisms.
-
On-Target Resistance (Tertiary EGFR Mutation): The most common mechanism of resistance to third-generation TKIs like this compound is the acquisition of a C797S mutation in EGFR.[7][12][13] This mutation prevents the covalent bond formation. You can test for this by sequencing the EGFR gene from your resistant cell population.
-
Off-Target Resistance (Bypass Pathways): The cancer cells may activate alternative signaling pathways to "bypass" the EGFR blockade.
-
Other Mechanisms: Less common mechanisms include transformation to small cell lung cancer or activation of other pathways like AXL or IGF1R.[4] Research has also shown that overexpression of ABCG2 transporters can contribute to multidrug resistance, though this compound itself may help reverse this in some contexts.[14][15]
References
-
Patsnap Synapse. (2024). What is this compound used for?[Link]
-
Park, K., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. [Link]
-
Park, K., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]
-
Lee, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. [Link]
-
Lee, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 9, 1097. [Link]
-
My Cancer Genome. (n.d.). EGFR T790M. [Link]
-
Ramirez, R., et al. (2018). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. Clinical Cancer Research, 24(21), 5431-5441. [Link]
-
Ramirez, R., et al. (2018). The EGFR T790M Mutation Is Acquired through AICDA-Mediated Deamination of 5-Methylcytosine following TKI Treatment in Lung Cancer. AACR Journals. [Link]
-
EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity. (2009). PLoS ONE, 4(3), e4753. [Link]
-
Lin, J., et al. (2017). EGFR T790M: revealing the secrets of a gatekeeper. Journal of Hematology & Oncology, 10(1), 137. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]
-
Li, D., et al. (2021). Elucidation of the interaction mechanism of this compound with human α-1 acid glycoprotein: insights from spectroscopic and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8823-8833. [Link]
-
Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. PMC - NIH. [Link]
-
Binding interactions of this compound (shown as purple sticks) into EGFR... (n.d.). ResearchGate. [Link]
-
Leonetti, A., et al. (2021). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers, 13(23), 6040. [Link]
-
Pharmaceutical Technology. (2016). South Korea approves Boehringer's lung cancer drug this compound. [Link]
-
Lestari, M., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(1), 59-69. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 2991. [Link]
-
Li, W., et al. (2021). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Biomedicine & Pharmacotherapy, 142, 111999. [Link]
-
Lee, D., et al. (2016). Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. Genomics & Informatics, 14(3), 87-95. [Link]
-
FirstWord Pharma. (2016). New data on this compound (BI 1482694) presented at ASCO 2016 underscores clinical potential of Boehringer Ingelheim's next generation lung cancer compound. [Link]
-
Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. [Link]
-
Lestari, M., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts. [Link]
-
Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies. (2023). Journal of Translational Medicine, 21(1), 1-28. [Link]
-
Lestari, M., et al. (2023). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. ResearchGate. [Link]
-
Al-Hatamleh, M., et al. (2023). In Silico and In Vitro Exploration of Poziotinib and this compound Synergy in Lung Cancer: Role of hsa-miR-7-5p in Regulating Apoptotic Pathway Marker Genes. International Journal of Molecular Sciences, 24(21), 15833. [Link]
-
ClinicalTrials.gov. (n.d.). This compound Trial in T790M (+) NSCLC Patients Detected by Liquid Biopsy Using BALF Extracellular Vesicular DNA. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 15. This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Third-Generation EGFR Tyrosine Kinase Inhibitors: Olmutinib versus Osimertinib in T790M-Positive Non-Small Cell Lung Cancer
Introduction
Non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR) represents a distinct molecular subtype of the disease. The development of first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and afatinib revolutionized treatment, offering significant progression-free survival benefits over traditional chemotherapy. However, the vast majority of patients inevitably develop acquired resistance, with the gatekeeper mutation T790M in exon 20 of the EGFR gene accounting for 50-60% of these cases.[1][2][3] The T790M mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors.[4]
This challenge spurred the development of third-generation, irreversible EGFR TKIs specifically designed to overcome T790M-mediated resistance while sparing wild-type (WT) EGFR, thereby promising a wider therapeutic window. Among the frontrunners in this class were olmutinib (formerly HM61713; Olita™) and osimertinib (AZD9291; Tagrisso®). While both demonstrated potent activity against T790M-positive tumors, their developmental and clinical trajectories diverged significantly. Osimertinib has become the global standard of care, whereas the development of this compound has been discontinued.[5] This guide provides a comprehensive comparison of their mechanisms, clinical performance, and safety profiles, supported by experimental data and protocols relevant to drug development professionals.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Both this compound and osimertinib are third-generation EGFR TKIs that selectively and irreversibly inhibit mutant forms of the EGFR kinase.[6][7][8] Their mechanism is distinguished by the formation of a covalent bond with a cysteine residue at position 797 (C797) within the ATP-binding site of the receptor.[7][9][10] This irreversible binding allows them to effectively shut down kinase activity even in the presence of the T790M mutation, which confers resistance to earlier-generation TKIs by increasing the receptor's affinity for ATP.[4]
A key advantage of this class of inhibitors is their high selectivity for sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation over WT-EGFR.[6][7][11] This selectivity minimizes off-target effects commonly associated with WT-EGFR inhibition in healthy tissues, such as skin rash and diarrhea, leading to an improved tolerability profile compared to first- and second-generation TKIs.[6][12]
Caption: C797S mutation prevents covalent binding of third-gen TKIs.
Regulatory and Development Synopsis
-
This compound (Olita™): Discovered by Hanmi Pharmaceutical, it received breakthrough therapy designation from the US FDA in 2015 and was first approved in South Korea in May 2016 for T790M-positive NSCLC. [9][13][14][15]However, following reports of severe adverse events and a strategic re-evaluation, Boehringer Ingelheim terminated its licensing deal in September 2016. [9][16]Hanmi ultimately halted further development in April 2018 due to the challenging competitive environment and patient recruitment difficulties. [5]
-
Osimertinib (Tagrisso®): Granted FDA breakthrough therapy designation in 2014, it received accelerated approval in November 2015 based on compelling Phase I/II data. [17][18]Following the positive results of the confirmatory AURA3 trial, it received full FDA approval in March 2017 for second-line treatment of T790M-positive NSCLC. [19]Its indication has since expanded to the first-line setting for EGFR-mutant NSCLC and as an adjuvant therapy.
Experimental Protocol: In Vitro IC₅₀ Determination via Cell Viability Assay
This protocol outlines a standard method for comparing the potency of TKIs like this compound and osimertinib against NSCLC cell lines harboring specific EGFR mutations (e.g., H1975: L858R/T790M).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound.
1. Materials and Reagents:
-
NCI-H1975 human NSCLC cell line (ATCC® CRL-5908™)
-
RPMI-1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
This compound and Osimertinib powder (research grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Sterile 96-well flat-bottom opaque plates
-
Multichannel pipette, luminometer
2. Experimental Workflow:
Caption: Workflow for determining TKI potency via cell viability assay.
3. Step-by-Step Procedure:
-
Drug Preparation: Prepare 10 mM stock solutions of this compound and osimertinib in DMSO. Store at -20°C.
-
Cell Culture: Maintain H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, count, and seed 5,000 cells in 90 µL of medium per well into a 96-well opaque plate. Incubate overnight to allow for attachment.
-
Drug Dilution: Perform a serial dilution of the drug stocks in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: Add 10 µL of the diluted drug solutions to the corresponding wells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the drug concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion and Perspective
The parallel development of this compound and osimertinib represents a pivotal chapter in the targeted therapy of NSCLC. Both compounds validated the therapeutic principle of targeting the T790M resistance mutation with third-generation covalent inhibitors. This compound demonstrated clear clinical activity, but its journey was curtailed by a challenging safety profile and the formidable clinical data and strategic development of its competitor. [5][9][20] Osimertinib's success, underpinned by the robust, randomized data from the AURA3 trial, established it as the undisputed standard of care for T790M-positive NSCLC. [21][22]Its superior efficacy, particularly in the CNS, and a more favorable safety profile were key determinants of its success. [23][24]The story of these two drugs underscores the critical importance of not only efficacy but also safety and strategic clinical trial design in the competitive landscape of modern oncology drug development. Future research will continue to focus on overcoming resistance to third-generation inhibitors, exploring combination therapies, and moving these potent agents into earlier stages of the disease.
References
- Patsnap Synapse. (2024, June 14).
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- AstraZeneca. (n.d.). Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC. TAGRISSO (osimertinib) HCP Site.
- AstraZeneca. (2016, December 6). TAGRISSO® (osimertinib) demonstrates superiority over chemotherapy in EGFR T790M mutation-positive non-small cell lung cancer. AstraZeneca US.
- Remon, J., & Besse, B. (2018). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
- Patsnap Synapse. (2024, July 17).
- Blakely, C. M., et al. (2017). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. AACR Journals.
- AstraZeneca. (2016, December 6). Tagrisso demonstrates superiority over chemotherapy in EGFR T790M mutation-positive non-small cell lung cancer.
- OncLive. (2016, July 18). Osimertinib Extends PFS in Phase III Study for T790M-Mutant NSCLC.
- Cheng, H., Nair, N., & Murray, B. (2016). Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer. NIH.
- Kim, Y., et al. (2012).
- Patsnap Synapse. (2025, March 7).
- Yang, Z., et al. (2023).
- Nan, X., et al. (2018). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. PMC - PubMed Central.
- Meador, C. B., & Lovly, C. M. (2016). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. PubMed Central.
- Al-Salama, Z. T., et al. (2024).
- Yun, C.-H., et al. (2008).
- Targeted Oncology. (2021, February 24). Osimertinib Penetrates Blood-Brain Barrier and Decreases Metastasis in EGFR+ NSCLC.
- BioSpace. (2017, June 6). AstraZeneca PLC Presents Tagrisso (Osimertinib) Data In Patients With EGFR T790M-Mutation Positive Lung Cancer And Central Nervous System Metastases.
- Ma, C., et al. (2013).
- FirstWord Pharma. (2018, April 13).
- Park, K., et al. (2021). This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed Central.
- Park, K., et al. (2021, May 1). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]
- Park, K., et al. (2019, September). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. PubMed.
- Annals of Translational Medicine. (n.d.). Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer.
- Le, X., et al. (2021).
- Recondo, G., et al. (2023, December 2). CNS Efficacy of Osimertinib With or Without Chemotherapy in Epidermal Growth Factor Receptor–Mutated Advanced Non–Small-Cell Lung Cancer.
- Schoenfeld, A. J., et al. (2022). High-Dose Osimertinib for CNS Progression in EGFR+ NSCLC: A Multi-Institutional Experience. PubMed Central.
- Cure Today. (2017, March 31). Tagrisso Gets Full Approval in Lung Cancer.
- ResearchGate. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial.
- ResearchGate. (n.d.). Adverse events with osimertinib across various clinical trials.
- Onco'Zine. (2025, July 21).
- Scott, L. J. (2016, July). This compound: First Global Approval. PubMed.
- FirstWord Pharma. (2016, May 17).
- Drug Central. (n.d.). This compound.
- Pharmaceutical Technology. (2016, May 18). South Korea approves Boehringer's lung cancer drug this compound.
- Frontiers. (n.d.). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells.
- Bohrium. (2021, January 12). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study.
- 1stOncology. (2016, September 30). Boehringer Ingelheim returns development and commercial rights of this compound to Hanmi Pharmaceutical.
-
ClinicalTrials.gov. (n.d.). This compound Trial in T790M (+) NSCLC Patients Detected by Liquid Biopsy Using BALF Extracellular Vesicular DNA. Retrieved from [Link]
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. This compound [drugcentral.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. South Korea approves Boehringer's lung cancer drug this compound - Pharmaceutical Technology [pharmaceutical-technology.com]
- 16. 1stoncology.com [1stoncology.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. curetoday.com [curetoday.com]
- 20. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TAGRISSO® (osimertinib) demonstrates superiority over chemotherapy in EGFR T790M mutation-positive non-small cell lung cancer [astrazeneca-us.com]
- 22. Tagrisso demonstrates superiority over chemotherapy in EGFR T790M mutation-positive non-small cell lung cancer [astrazeneca.com]
- 23. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. AstraZeneca PLC Presents Tagrisso (Osimertinib) Data In Patients With EGFR T790M-Mutation Positive Lung Cancer And Central Nervous System Metastases - BioSpace [biospace.com]
A Comparative Analysis of Third-Generation EGFR TKIs: Olmutinib, Rociletinib, and Nazartinib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
Non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR) has seen a paradigm shift in treatment with the advent of tyrosine kinase inhibitors (TKIs). First- and second-generation EGFR TKIs offered significant clinical benefit; however, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, inevitably leads to disease progression[1][2]. The T790M mutation restores ATP affinity to the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors[1]. This critical unmet need spurred the development of third-generation EGFR TKIs, engineered to selectively target both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR, thereby promising a wider therapeutic window and reduced toxicity. This guide provides an in-depth comparison of three such third-generation EGFR TKIs: olmutinib, rociletinib, and nazartinib.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
This compound, rociletinib, and nazartinib are all irreversible, mutant-selective EGFR inhibitors. They are designed to form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding allows for potent and sustained inhibition of EGFR signaling pathways, leading to the induction of apoptosis in cancer cells harboring sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation[3][4]. A key characteristic of these third-generation inhibitors is their significantly lower affinity for wild-type EGFR, which is intended to minimize the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with earlier-generation, less selective EGFR TKIs.
Preclinical Efficacy: A Head-to-Head Look at Potency and Selectivity
The preclinical profiles of this compound, rociletinib, and nazartinib demonstrate their potent activity against mutant EGFR. While direct comparative studies under uniform conditions are limited, data from various sources provide insights into their relative potencies.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | EGFR del19 | 9.2 | [3] |
| EGFR L858R/T790M | 10 | [3] | |
| Wild-Type EGFR | 2225 | [3] | |
| Rociletinib | EGFR L858R/T790M | 100-140 (cellular growth) | [1] |
| Nazartinib | H1975 (L858R/T790M) | 52 | [5] |
| PC-9ER (del19/T790M) | 276 | [5] | |
| Ba/F3 EGFR L858R/T790M | 4.6 | [6] | |
| Ba/F3 Wild-Type EGFR | 1031 | [6] |
Note: IC50 values are subject to inter-assay variability and should be interpreted with caution.
These data suggest that all three compounds exhibit potent inhibition of T790M-mutant EGFR. This compound and nazartinib, in particular, show a high degree of selectivity for mutant over wild-type EGFR.
Clinical Development and Performance: A Divergent Path
The clinical development trajectories of these three promising agents have been markedly different, highlighting the challenges of translating preclinical potential into clinical success.
This compound (HM61713)
This compound demonstrated promising early clinical activity. In a phase 1/2 study involving patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy, this compound showed an objective response rate (ORR) of 55.1% and a median progression-free survival (PFS) of 6.9 months[7]. Based on these findings, this compound received approval in South Korea in 2016 for the treatment of patients with T790M-mutant NSCLC. However, concerns over serious adverse events, including cases of severe skin reactions like Stevens-Johnson syndrome, and a shifting competitive landscape led to the discontinuation of its global development[7][8].
Rociletinib (CO-1686)
Rociletinib also initially showed encouraging results. In a phase 1/2 trial, an investigator-assessed ORR of 59% was reported in patients with T790M-positive NSCLC[1]. However, a subsequent analysis revealed a lower confirmed ORR, and concerns arose regarding adverse events, most notably hyperglycemia and QTc prolongation[4][9][10]. Ultimately, in 2016, the FDA's Oncologic Drugs Advisory Committee (ODAC) voted against the accelerated approval of rociletinib, leading Clovis Oncology to halt its development[4][9].
Nazartinib (EGF816)
Nazartinib demonstrated promising efficacy and a manageable safety profile in early clinical trials. In a phase 2 study of treatment-naïve patients with EGFR-mutant NSCLC, nazartinib achieved an ORR of 69% and a median PFS of 18 months[11]. Notably, it also showed clinically meaningful antitumor activity in the brain[11]. The most common adverse events were diarrhea and maculopapular rash[11]. Despite these positive results, the development of nazartinib was also discontinued, likely due to the highly competitive landscape dominated by other third-generation EGFR TKIs[7][12].
Comparative Clinical Data Summary
| Feature | This compound | Rociletinib | Nazartinib |
| ORR (T790M+) | 55.1%[7] | 28-34% (confirmed)[1] | Not directly reported in T790M+ second-line setting in provided data |
| PFS (T790M+) | 6.9 months[7] | 6.1 months[4] | Not directly reported in T790M+ second-line setting in provided data |
| ORR (1st Line) | Not extensively studied | Not applicable | 69%[11] |
| PFS (1st Line) | Not extensively studied | Not applicable | 18 months[11] |
| Key Adverse Events | Diarrhea, rash, pruritus, nausea, severe skin reactions[7] | Hyperglycemia, QTc prolongation, diarrhea, fatigue[9][10] | Diarrhea, maculopapular rash, pyrexia, stomatitis[11] |
| Developmental Status | Discontinued globally | Discontinued | Discontinued |
Experimental Methodologies
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against EGFR kinase activity.
-
Reagents and Materials:
-
Recombinant human EGFR kinase (wild-type and mutant forms)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)[13]
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (this compound, Rociletinib, Nazartinib) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[14]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the recombinant EGFR kinase to each well.
-
Add the diluted test compounds to the respective wells. Include a DMSO control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (Example Protocol)
This protocol describes a common method to evaluate the effect of EGFR TKIs on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
NSCLC cell lines harboring relevant EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion)
-
Cell culture medium and supplements
-
Test compounds (this compound, Rociletinib, Nazartinib) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Visualizing the EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and mechanism of third-generation TKI inhibition.
Conclusion: Lessons Learned from a Discontinued Generation
The stories of this compound, rociletinib, and nazartinib offer crucial insights for drug development professionals. While all three demonstrated potent preclinical activity and initial clinical promise in targeting the T790M resistance mutation, their divergent paths underscore the multifaceted challenges in bringing a new therapeutic to market. Issues of safety, the stringency of regulatory review, and an intensely competitive therapeutic landscape ultimately led to the discontinuation of their development. The lessons learned from these third-generation EGFR TKIs have undoubtedly informed the development of subsequent generations of targeted therapies and highlight the continuous need for innovation to improve outcomes for patients with EGFR-mutant NSCLC.
References
-
Chiu, C.-H., et al. (2016). Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer. OncoTargets and Therapy, 9, 4349–4357. [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
Li, J., et al. (2021). Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label. Medicine, 100(21), e25983. [Link]
-
OncLive. (2016, May 6). Clovis Ends Development of Rociletinib in Lung Cancer. Retrieved from [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Nishino, M., et al. (2020). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncology Letters, 20(3), 2639-2647. [Link]
-
Kandegedara, A., & De-Courcey-Bayley, R. (2017). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ASSAY and Drug Development Technologies, 15(7), 316-324. [Link]
-
Tanimoto, A., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(4), 4871-4878. [Link]
-
Patel, S., et al. (2020). An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-18. [Link]
-
Yang, J. C.-H., et al. (2020). Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated Non–Small Cell Lung Cancer: Results of TIGER-3, a Phase III Randomized Study. JTO Clinical and Research Reports, 1(4), 100087. [Link]
-
Patsnap. (n.d.). Nazartinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]
-
Wang, S., et al. (2020). Guidelines for HTRF technology in EGFR kinase assay. Journal of Cellular and Molecular Medicine, 24(17), 9607-9615. [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Patsnap. (n.d.). This compound. Retrieved from [Link]
-
Clinicaltrials.eu. (n.d.). Nazartinib – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (nM) of Ba/F3 cells expressing EGFR mutations. Retrieved from [Link]
-
Van Der Steen, N., et al. (2016). New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? OncoTargets and Therapy, 9, 6065–6070. [Link]
-
PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Astex Pharmaceuticals. (2012, September 21). Astex Pharmaceuticals Discontinues Amuvatinib Clinical Development Program [Press release]. Retrieved from [Link]
-
Zhou, C., et al. (2017). EGFR mutation testing in blood for guiding EGFR tyrosine kinase inhibitor treatment in patients with nonsmall cell lung cancer: A protocol for systematic review and meta-analysis. Medicine, 96(7), e6093. [Link]
-
Roskoski, R., Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 139, 104-117. [Link]
-
ResearchGate. (n.d.). Reasons for Study Drug Discontinuation. Retrieved from [Link]
-
Piper-Vallillo, A. J., et al. (2020). Treatment Strategies for Non-Small Cell Lung Cancer with Common EGFR Mutations: A Review of the History of EGFR TKIs Approval and Emerging Data. Cancers, 12(9), 2679. [Link]
-
OncLive. (2025, December 22). Updated OS Data Reshape First- and Second-Line Treatment Selection in EGFR-Mutated Advanced NSCLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). EGF/EGFR signaling pathway. Retrieved from [Link]
-
Rossi, A., & Mari, E. (2022). EGFR-Mutant Non-small Cell Lung Cancer: State-of-the-Art and Future Perspectives. EMJ, 7(4), 112-122. [Link]
-
Wu, S.-G., et al. (2022). The survival after discontinuation of EGFR-TKIs due to intolerable adverse events in patients with EGFR-mutated non-small cell lung cancer. Thoracic Cancer, 14(3), 226-234. [Link]
-
Tan, D. S. W., et al. (2022). Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study. European Journal of Cancer, 172, 276-286. [Link]
-
BioSpace. (2017, April 18). Hanmi Pharma Charged for Failure to Report Patient Death in this compound Study. Retrieved from [Link]
-
Targeted Oncology. (2016, April 13). FDA Committee Denies Rociletinib Accelerated Approval in Lung Cancer. Retrieved from [Link]
Sources
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hanmi Pharma Charged for Failure to Report Patient Death in this compound Study - BioSpace [biospace.com]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nazartinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
A Comparative Guide to the Efficacy of Olmutinib Versus First-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene revolutionized the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC). This led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have significantly improved patient outcomes compared to traditional chemotherapy. First-generation EGFR inhibitors, such as gefitinib and erlotinib, paved the way for this personalized medicine approach. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, necessitated the development of next-generation inhibitors. Olmutinib (formerly known as HM61713 or BI 1482694), a third-generation EGFR TKI, was designed to address this critical unmet need by selectively targeting EGFR mutations, including T790M, while sparing wild-type EGFR.[1][2] This guide provides an in-depth, objective comparison of the efficacy of this compound and first-generation EGFR inhibitors, supported by preclinical and clinical data.
Mechanism of Action: A Tale of Two Generations
First-generation EGFR TKIs, gefitinib and erlotinib, are reversible inhibitors that compete with adenosine triphosphate (ATP) at the catalytic domain of the EGFR kinase.[3] This binding prevents EGFR autophosphorylation and downstream signaling through pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT, ultimately leading to an inhibition of cancer cell proliferation and survival.[3] Their efficacy is most pronounced in tumors harboring activating EGFR mutations, such as exon 19 deletions (del19) and the L858R point mutation in exon 21.
In contrast, this compound is an irreversible, third-generation EGFR TKI. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[4] This irreversible binding provides a more sustained inhibition of EGFR signaling. Crucially, this compound was designed to be highly selective for mutant forms of EGFR, including the T790M resistance mutation, while exhibiting significantly less activity against wild-type EGFR.[5][6] This selectivity was intended to reduce the dose-limiting toxicities associated with the inhibition of wild-type EGFR in normal tissues, a common issue with earlier generation TKIs.[2][7]
Caption: Figure 1: Mechanism of Action of EGFR Inhibitors
Comparative Efficacy: A Preclinical and Clinical Overview
A direct head-to-head clinical trial comparing the efficacy of this compound to first-generation EGFR inhibitors as a first-line treatment for EGFR-mutant NSCLC was part of the planned ELUXA trial program.[8][9] However, the clinical development of this compound was discontinued due to safety concerns and a competitive landscape, meaning these trials were not completed.[10] Therefore, our comparison relies on preclinical data and clinical trial results in their respective approved settings.
Preclinical Potency: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. Preclinical studies have demonstrated this compound's potent activity against EGFR mutations.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| HCC827 | del19 | 9.2[] | ~7-15 | ~7-12[12] |
| H1975 | L858R + T790M | 10[][13] | >1000 | >1000 |
| Wild-Type EGFR | None | 2225[13] | ~100-500 | ~100-500 |
Table 1: Comparative In Vitro Potency (IC50) of this compound and First-Generation EGFR Inhibitors
As shown in Table 1, this compound demonstrates potent inhibition of cell lines with the del19 activating mutation, comparable to first-generation inhibitors.[][12] However, its key advantage lies in its potent inhibition of the T790M resistance mutation, where first-generation inhibitors are largely ineffective. Furthermore, the significantly higher IC50 value against wild-type EGFR highlights this compound's mutant-selective profile.[13]
Clinical Efficacy
First-Generation EGFR Inhibitors in the First-Line Setting:
Numerous clinical trials have established the efficacy of gefitinib and erlotinib as first-line treatments for patients with EGFR-mutant NSCLC. In a phase III trial comparing the two, erlotinib did not show a statistically significant superiority over gefitinib in terms of progression-free survival (PFS), with a median PFS of 13.0 months for erlotinib versus 10.4 months for gefitinib.[5][] The objective response rates (ORR) were also similar at 56.3% for erlotinib and 52.3% for gefitinib.[5][] A retrospective analysis also found similar overall survival and disease control rates between the two drugs, although a significantly longer PFS was observed with erlotinib.[8]
This compound in the Second-Line Setting:
Clinical trials for this compound have primarily focused on patients with T790M-positive NSCLC who have progressed on first-line EGFR TKI therapy. In a global phase 2 study, this compound demonstrated meaningful clinical activity in this patient population.[5][14] The confirmed ORR was 46.3%, and the disease control rate was 86.4%.[14] The estimated median PFS was 9.4 months, and the median overall survival was 19.7 months.[14] These results underscore the efficacy of this compound in overcoming T790M-mediated resistance.
| Clinical Trial | Treatment Setting | Drug(s) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Phase III (Head-to-Head)[5][] | First-Line (EGFR-mutant) | Erlotinib | 13.0 months | 56.3% |
| Phase III (Head-to-Head)[5][] | First-Line (EGFR-mutant) | Gefitinib | 10.4 months | 52.3% |
| Global Phase 2[5][14] | Second-Line (T790M-positive) | This compound | 9.4 months | 46.3% |
Table 2: Summary of Clinical Efficacy Data
Mechanisms of Resistance
A crucial aspect of comparing EGFR inhibitors is understanding the mechanisms by which tumors eventually develop resistance to these agents.
First-Generation EGFR Inhibitors:
The most common mechanism of acquired resistance to gefitinib and erlotinib is the development of a secondary mutation in the EGFR gene, specifically the T790M mutation, which occurs in up to 60% of patients.[7] This "gatekeeper" mutation increases the affinity of the receptor for ATP, thereby reducing the binding efficacy of the reversible first-generation inhibitors. Other, less common resistance mechanisms include MET amplification and transformation to small-cell lung cancer.
This compound:
While this compound was designed to overcome the T790M mutation, resistance can still emerge. The most well-documented mechanism of resistance to third-generation EGFR inhibitors, including this compound, is the acquisition of a tertiary mutation in the EGFR gene, C797S. This mutation alters the cysteine residue to which irreversible inhibitors like this compound bind, preventing their covalent attachment and rendering them ineffective.
Caption: Figure 2: Acquired Resistance to EGFR Inhibitors
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation in response to therapeutic agents.
Caption: Figure 3: MTT Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the EGFR inhibitor (e.g., this compound, gefitinib, erlotinib) in fresh media. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is essential for evaluating the anti-tumor efficacy of a drug in a living organism.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject human NSCLC cells harboring specific EGFR mutations (e.g., HCC827 for del19, H1975 for L858R/T790M) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, gefitinib). Administer the drugs orally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy of the inhibitors.
Conclusion
This compound and first-generation EGFR inhibitors represent two distinct strategies in the targeted therapy of EGFR-mutant NSCLC. First-generation inhibitors, gefitinib and erlotinib, are effective first-line treatments for patients with activating EGFR mutations, though their efficacy is limited by the inevitable development of resistance, primarily through the T790M mutation. This compound was specifically designed to overcome this resistance mechanism and has demonstrated clinical activity in the second-line setting for T790M-positive NSCLC. Preclinical data highlight its potent and selective inhibition of mutant EGFR. While the discontinuation of this compound's development has precluded a direct first-line comparison with earlier TKIs, the data gathered provides valuable insights into the evolution of EGFR-targeted therapies and the ongoing efforts to combat drug resistance in NSCLC.
References
-
Urata, Y., Katakami, N., Morita, S., et al. (2017). A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations. British Journal of Cancer, 116(5), 568–574. [Link]
-
Park, K., Lee, J. S., Lee, K. H., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1477–1487. [Link]
-
Bohrium. (2021). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. [Link]
-
PR Newswire. (2016). Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. [Link]
-
Crown Bioscience. (2017). Treatment Approaches for EGFR-Mutated Lung Cancer. [Link]
-
Kim, D. W., Lee, D. H., Kang, J. H., et al. (2014). Clinical activity and safety of HM61713, an EGFR-mutant selective inhibitor, in advanced non-small cell lung cancer (NSCLC) patients (pts) with EGFR mutations who had received EGFR tyrosine kinase inhibitors (TKIs). Journal of Clinical Oncology, 32(15_suppl), 8011. [Link]
-
Drug Central. This compound. [Link]
-
Frontiers in Pharmacology. (2022). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. [Link]
-
ResearchGate. (2009). Concordance between IC50 values for gefitinib vs erlotinib. [Link]
-
ResearchGate. (2017). 433PPreclinical study of this compound (HM61713) with optimal dosing in ectopic and metastatic mouse model of EGFR-mutant (T790M-positive) non-small cell lung cancer (NSCLC). [Link]
-
BioSpace. (2016). Boehringer Ingelheim Launches Ambitious ELUXA Trial Programme To Broadly Investigate Promising Lung Cancer Compound this compound. [Link]
-
Pharmaceutical Technology. (2016). Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound. [https://www.pharmaceutical-technology.com/news/newsc Boehringer-ingelheim-starts-eluxa-trial-program-to-further-investigate-olmutinib-lung-cancer-compound-4916325/]([Link] Boehringer-ingelheim-starts-eluxa-trial-program-to-further-investigate-olmutinib-lung-cancer-compound-4916325/)
-
ResearchGate. (2016). This compound: First Global Approval. [Link]
-
National Center for Biotechnology Information. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. [Link]
-
ResearchGate. (2009). IC 50 values of EGFR mutants for the indicated EGFR inhibitors. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. [Link]
-
ResearchGate. (2019). IC50 values for EGFR, HER2, HER4, Del19, and L858R. [Link]
-
OncoLink. (2024). Main Agents and Key Clinical Trials in the First-Line Setting for EGFRm NSCLC. [Link]
-
Patsnap. (2024). What is this compound used for?. [Link]
-
AME Publishing Company. (2022). Optimizing the clinical management of EGFR-mutant advanced non-small cell lung cancer: a literature review. [Link]
-
Expert Opinion on Investigational Drugs. (2014). Discontinued in 2013: oncology drugs. [Link]
-
National Center for Biotechnology Information. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. [Link]
Sources
- 1. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound [prnewswire.com]
- 9. Boehringer Ingelheim Launches Ambitious ELUXA Trial Programme To Broadly Investigate Promising Lung Cancer Compound this compound - BioSpace [biospace.com]
- 10. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Olmutinib's Target Engagement in a Cellular Context
For researchers and drug development professionals, demonstrating that a therapeutic agent interacts with its intended molecular target within the complex milieu of a living cell is a critical step. This guide provides an in-depth comparison of methodologies to validate the target engagement of Olmutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will delve into the underlying principles of these techniques, offer field-proven insights, and provide detailed protocols to ensure scientific rigor.
This compound was developed to target specific mutations in non-small cell lung cancer (NSCLC), particularly the T790M "gatekeeper" mutation that confers resistance to earlier generations of EGFR inhibitors.[1][2] It acts by covalently binding to a cysteine residue near the kinase domain of the mutant EGFR, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[1][3] Validating that this compound effectively engages this target in a cellular environment is paramount to understanding its mechanism of action and predicting its clinical efficacy.
The EGFR Signaling Pathway in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[4][5] These pathways are crucial for normal cell growth, proliferation, and survival. In certain cancers, such as NSCLC, mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled tumor growth.[6][7]
Methodologies for Validating Target Engagement
Several robust methods can be employed to confirm that this compound is binding to and inhibiting the activity of EGFR in cells. The choice of method often depends on the specific question being asked, available resources, and the desired throughput.
Western Blotting for Phospho-EGFR and Downstream Effectors
Principle: This foundational technique provides a direct readout of the kinase's activity. If this compound is engaging EGFR, it will inhibit its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like AKT and ERK.[8][9][10][11][12]
Experimental Rationale: By treating NSCLC cells harboring the EGFR T790M mutation (e.g., NCI-H1975) with varying concentrations of this compound, one can observe a dose-dependent decrease in the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068). This provides strong evidence of target engagement and functional inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Plate NCI-H1975 cells and allow them to adhere overnight. Treat the cells with a dose-response range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-EGFR (Y1068), total EGFR, phospho-AKT (S473), total AKT, phospho-ERK1/2 (T202/Y204), and total ERK1/2. Use a loading control like GAPDH or β-actin to ensure equal loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for directly assessing the physical binding of a drug to its target in a cellular environment.[13][14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16][17]
Experimental Rationale: When cells treated with this compound are heated, the EGFR bound to the drug will remain soluble at higher temperatures compared to the unbound EGFR in control cells. This difference in solubility can be quantified, providing direct evidence of target engagement.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble EGFR in each sample by Western blotting or other quantitative methods like ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In-Cell Kinase Activity Assays
Principle: These assays directly measure the enzymatic activity of the target kinase within the cell.[18][19][20][21] This can be achieved through various platforms, including those that utilize specific substrates that become fluorescent or luminescent upon phosphorylation by the target kinase.
Experimental Rationale: By using a system that reports on EGFR kinase activity, the addition of this compound should lead to a dose-dependent decrease in the signal, directly correlating with target inhibition.
Detailed Protocol (Example using a Luminescent Assay):
-
Cell Line: Use an engineered cell line that expresses a specific EGFR substrate linked to a reporter system.
-
Treatment: Treat the cells with a range of this compound concentrations.
-
Lysis and Assay: Lyse the cells and perform the kinase activity assay according to the manufacturer's instructions (e.g., Promega's Kinase-Glo®).[20]
-
Detection: Measure the luminescence, which is inversely proportional to the amount of ATP remaining and thus directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the this compound concentration to determine the IC50 value, representing the concentration at which 50% of the kinase activity is inhibited.
Comparison of Target Engagement Methodologies
| Feature | Western Blot (Phospho-protein) | Cellular Thermal Shift Assay (CETSA) | In-Cell Kinase Activity Assay |
| Principle | Measures downstream effects of kinase inhibition. | Detects direct physical binding of the drug to the target.[22] | Measures the direct enzymatic activity of the kinase.[23] |
| Readout | Semi-quantitative band intensity. | Shift in protein melting temperature. | Quantitative signal (e.g., luminescence, fluorescence).[24] |
| Cellular Context | Intact cells. | Intact cells. | Intact cells or cell lysates. |
| Target Requirement | Requires specific phospho-antibodies. | Target must exhibit a thermal shift upon binding.[22] | Requires a specific substrate and reporter system. |
| Throughput | Low to medium. | Can be adapted for higher throughput (HT-CETSA).[22] | Generally high. |
| Key Advantage | Provides functional validation of pathway inhibition. | Direct evidence of target binding in a native environment. | Direct, quantitative measure of enzyme inhibition. |
| Key Limitation | Indirect measure of target binding. | Not all proteins show a measurable thermal shift. | May require engineered cell lines or specific reagents. |
Comparing this compound to an Alternative: Osimertinib
Osimertinib is another potent, third-generation EGFR TKI that also targets the T790M mutation and has become a standard of care in this setting.[25][26] A direct comparison of target engagement and downstream effects is crucial for understanding the nuances of these two inhibitors.
| Feature | This compound | Osimertinib |
| Primary Target | EGFR with activating mutations and T790M.[1][27] | EGFR with activating mutations and T790M.[25] |
| Binding Mechanism | Covalent, irreversible inhibitor.[3][28] | Covalent, irreversible inhibitor.[25] |
| Reported IC50 (NCI-H1975) | Varies by study, generally in the low nanomolar range. | Varies by study, generally in the low nanomolar range.[25][26] |
| Resistance Mechanisms | C797S mutation can confer resistance.[3][29][30] | C797S mutation is a primary mechanism of acquired resistance.[30] |
Experimental data comparing the two would involve running the aforementioned assays in parallel. For instance, a head-to-head Western blot analysis in NCI-H1975 cells would reveal if there are significant differences in the potency of inhibiting EGFR phosphorylation and downstream signaling at various concentrations. Similarly, a comparative CETSA could indicate differences in target stabilization, potentially reflecting variations in binding affinity or kinetics within the cellular environment.
Conclusion
Validating the target engagement of this compound in cells is a multi-faceted process that requires a combination of techniques to build a comprehensive and compelling data package. Western blotting for phosphoproteins provides crucial functional data on pathway inhibition. CETSA offers direct evidence of physical binding within the native cellular context. In-cell kinase assays provide a quantitative measure of enzymatic inhibition.
By employing these self-validating systems and comparing the results to relevant alternatives like Osimertinib, researchers can confidently establish the on-target activity of this compound. This rigorous approach is fundamental to the principles of expertise, authoritativeness, and trustworthiness in drug development, ultimately paving the way for more effective and targeted cancer therapies.
References
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
PMC - NIH. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
-
ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC—Upon binding of the... Retrieved from [Link]
-
Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. (2008, May 1). Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
PMC - PubMed Central. (2019, August 5). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). Retrieved from [Link]
-
Frontiers. (n.d.). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021, November 5). Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Retrieved from [Link]
-
PubMed Central. (2021, January 12). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]
-
EGFR Mutation and Lung Cancer: What is it and how is it treated? (n.d.). Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound | Ligand page. Retrieved from [Link]
-
PMC - PubMed Central. (2017, October 9). EGFR T790M: revealing the secrets of a gatekeeper. Retrieved from [Link]
-
Drug Central. (n.d.). This compound. Retrieved from [Link]
-
NIH. (2017, November 22). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Retrieved from [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Retrieved from [Link]
-
PubMed. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
-
PubMed - NIH. (2022, September 16). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics. Retrieved from [Link]
-
bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
-
bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
-
PLOS. (n.d.). Loss of Activating EGFR Mutant Gene Contributes to Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in Lung Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of epidermal growth factor receptor (EGFR)... Retrieved from [Link]
-
PMC - NIH. (2019, September 19). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK ]. (a) Phosphorylated... Retrieved from [Link]
-
MDPI. (2021, May 20). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis depicting phosphorylation status of EGFR upon FAK... Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis. Retrieved from [Link]
-
Dove Medical Press. (2021, August 26). Osimertinib in EGFR-mutated lung cancer | OTT. Retrieved from [Link]
-
Frontiers. (n.d.). Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis. Retrieved from [Link]
-
NIH. (2025, April 15). Osimertinib plus anlotinib for advanced NSCLC with acquired EGFR T790M mutation: results from a multicenter phase II study with ctDNA analysis. Retrieved from [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 8. Loss of Activating EGFR Mutant Gene Contributes to Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in Lung Cancer Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assayquant.com [assayquant.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. dovepress.com [dovepress.com]
- 26. Frontiers | Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis [frontiersin.org]
- 27. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 28. This compound [drugcentral.org]
- 29. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Olmutinib and Other EGFR Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of targeted therapies for non-small cell lung cancer (NSCLC), understanding the nuances of drug resistance is paramount. This guide provides an in-depth, objective comparison of the third-generation EGFR tyrosine kinase inhibitor (TKI), olmutinib, with other generations of TKIs. We will delve into the mechanisms of action, patterns of cross-resistance, and the experimental data that underpins our current understanding. This guide is designed to be a practical resource, offering not only a synthesis of the available evidence but also detailed experimental protocols to empower further research in this critical area.
The Evolving Challenge of EGFR-TKI Resistance in NSCLC
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) revolutionized the treatment of a subset of NSCLC patients. This led to the development of EGFR TKIs, which have significantly improved patient outcomes. However, the initial success of these therapies is often tempered by the emergence of acquired resistance. This has spurred the development of successive generations of TKIs, each designed to overcome the limitations of its predecessors.
-
First-Generation TKIs (Gefitinib, Erlotinib): These reversible inhibitors target the ATP-binding site of the EGFR kinase domain, effectively shutting down the signaling pathway in tumors harboring activating mutations such as exon 19 deletions (Del19) and the L858R point mutation.[1] Unfortunately, the majority of patients develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1] This mutation increases the affinity of the receptor for ATP, reducing the efficacy of these reversible inhibitors.[2]
-
Second-Generation TKIs (Afatinib): To combat the T790M mutation, second-generation TKIs were developed. These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain. While they have shown activity against T790M in preclinical models, their clinical efficacy in this setting has been limited by dose-limiting toxicities associated with their inhibition of wild-type (WT) EGFR.[3][4]
-
Third-Generation TKIs (this compound, Osimertinib): This class of irreversible inhibitors was specifically designed to be potent against both activating EGFR mutations and the T790M resistance mutation, while sparing WT EGFR.[5][6] this compound (also known as HM61713 or BI 1482694) was one such promising agent, receiving its first global approval in South Korea in 2016 for the treatment of patients with T790M-positive NSCLC.[6] However, its development was later discontinued.[2] Osimertinib is another prominent third-generation TKI that has become a standard of care in this setting.[7] Inevitably, resistance to third-generation TKIs also emerges, with the C797S mutation in exon 20 being a key on-target mechanism.[2][8][9]
This guide will focus on this compound and its cross-resistance profile with other TKIs, providing a detailed comparison to inform future drug development and research strategies.
This compound: Mechanism of Action and Resistance Profile
This compound is an oral, third-generation EGFR TKI that irreversibly binds to a cysteine residue near the kinase domain of the EGFR.[2] This covalent interaction allows it to effectively inhibit both the initial activating EGFR mutations and the T790M resistance mutation.[10][11] A key advantage of third-generation TKIs like this compound is their selectivity for mutant EGFR over WT EGFR, which translates to a more favorable safety profile compared to second-generation inhibitors.[6]
The Emergence of C797S-Mediated Resistance
The primary mechanism of acquired resistance to this compound, and other third-generation irreversible TKIs, is the acquisition of a tertiary mutation at codon 797 in the EGFR kinase domain, most commonly a cysteine to serine substitution (C797S).[2][8] The cysteine residue at this position is the anchor point for the covalent bond formed by irreversible TKIs. The substitution with a less reactive serine residue prevents this covalent binding, thereby rendering the inhibitor ineffective.[2] This C797S mutation confers cross-resistance to other irreversible third-generation TKIs, including osimertinib and rociletinib.[8]
Comparative Efficacy and Resistance: A Data-Driven Analysis
To provide a clear comparison of this compound with other TKIs, we have compiled both preclinical and clinical data.
Preclinical Potency: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other TKIs against various EGFR mutant cell lines.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| HCC827 | Del19 | 9.2[3] | ~5-10 | ~5-15 | ~0.5-1 | ~10-20 |
| H1975 | L858R/T790M | 10[3] | >10,000 | >10,000 | ~50-100 | ~5-15 |
| A549 | WT | 225[3] | ~5,000-10,000 | ~7,000-15,000 | ~100-200 | ~500-1000 |
Note: IC50 values for gefitinib, erlotinib, afatinib, and osimertinib are approximate ranges compiled from various literature sources for comparative purposes and may vary depending on the specific experimental conditions.
This data clearly illustrates the potent and selective activity of this compound against EGFR mutants, including the T790M resistance mutation, while demonstrating significantly less activity against wild-type EGFR, a characteristic feature of third-generation TKIs.
Clinical Performance: Insights from Clinical Trials
While this compound's development was halted, clinical trial data provides valuable insights into its efficacy and safety profile.
| TKI | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| This compound | Phase 1/2 | T790M+ NSCLC (pre-treated) | 55.1%[12] | 6.9 months[12] |
| Osimertinib | AURA3 | T790M+ NSCLC (pre-treated) | 71% | 10.1 months |
| Afatinib | LUX-Lung 1 | Advanced NSCLC (pre-treated) | 7% | 3.3 months |
| Gefitinib | INTEREST | Advanced NSCLC (pre-treated) | 8% | 2.2 months |
| Erlotinib | BR.21 | Advanced NSCLC (pre-treated) | 8.9% | 2.2 months |
Note: Clinical trial data for osimertinib, afatinib, gefitinib, and erlotinib are provided for context and are from different studies with potentially different patient populations and trial designs. Direct cross-trial comparisons should be made with caution.
The clinical data for this compound demonstrated meaningful clinical activity in patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy.[12]
Experimental Protocols for Investigating TKI Resistance
To facilitate further research into TKI resistance, we provide detailed, step-by-step methodologies for key experiments.
Generation of TKI-Resistant Cell Lines
Causality: The establishment of drug-resistant cell lines is a fundamental step in studying resistance mechanisms. The gradual dose-escalation method mimics the clinical scenario where cancer cells adapt to increasing concentrations of a drug over time.
Protocol:
-
Cell Seeding: Plate a TKI-sensitive NSCLC cell line (e.g., PC-9 or HCC827) in a 10 cm culture dish at a low density (e.g., 1 x 10^5 cells/dish).
-
Initial TKI Exposure: After 24 hours, replace the medium with fresh medium containing the TKI of interest at a concentration equal to its IC10 (the concentration that inhibits 10% of cell growth).
-
Dose Escalation: Once the cells resume proliferation (typically after 1-2 weeks), passage them and increase the TKI concentration by 1.5 to 2-fold.
-
Maintenance and Monitoring: Continue this stepwise dose escalation until the cells can proliferate in a clinically relevant concentration of the TKI (e.g., 1-2 µM for first-generation TKIs). This process can take several months.[13]
-
Validation: Characterize the resistant cell line by determining its IC50 to the TKI and sequencing the EGFR gene to identify potential resistance mutations.
Cell Viability Assay (MTT Assay)
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is widely used to determine the IC50 of a drug.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.[14]
-
Drug Treatment: The next day, treat the cells with a serial dilution of the TKI (typically 8-10 concentrations) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for EGFR Signaling Pathway Analysis
Causality: Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation state of signaling pathways. By examining the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK), researchers can assess the impact of TKIs on cellular signaling.
Protocol:
-
Cell Lysis: Treat cells with the TKI of interest for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software.
Visualizing the Landscape of TKI Resistance
To better understand the complex interplay between different TKIs and EGFR mutations, the following diagrams illustrate the key signaling pathways and resistance mechanisms.
Caption: Experimental workflow for investigating TKI resistance.
Conclusion and Future Directions
This compound, as a third-generation EGFR TKI, demonstrated significant promise in overcoming T790M-mediated resistance to first- and second-generation inhibitors. However, the emergence of the C797S mutation highlights the persistent challenge of acquired resistance and underscores the need for continued research and development of novel therapeutic strategies. The cross-resistance conferred by the C797S mutation to this compound and other irreversible third-generation TKIs emphasizes the importance of understanding the specific molecular mechanisms of resistance to guide the development of next-generation inhibitors and rational combination therapies.
The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community. By employing these methodologies and building upon the existing knowledge base, we can continue to make progress in the fight against EGFR-mutant NSCLC and ultimately improve outcomes for patients.
References
- Le, T., & Giaccone, G. (2020). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Cancers, 12(12), 3677.
- Jung, S., Kim, D. H., Choi, Y. J., Kim, S. Y., Park, H., Lee, H., ... & Choi, C. M. (2021). Generation of cell lines with acquired resistance to EGFR-TKIs. Bio-protocol, 11(20), e4186.
-
FineTest. EGFR Western Blot Protocol. [Link]
- Al-Ostoot, F. H., & El-Awady, R. (2021). Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. Molecules, 26(21), 6431.
- JoVE.
- Li, D., Zhang, L., Li, K., Li, Y., & Li, H. (2020). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules, 25(15), 3468.
-
Drug Central. This compound. [Link]
-
Cell Signaling Technology. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). [Link]
- Kim, J., Kim, H. S., Lee, J. M., Kim, K. C., Kim, J. H., & Cho, Y. S. (2017). Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget, 8(59), 99739.
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports, 9(1), 1-13.
- An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines. (2021). International Journal of Molecular Sciences, 22(16), 8838.
-
Bio-protocol. 4.2. Cell Viability Assay. [Link]
- Kim, J., Kim, H. S., Lee, J. M., Kim, K. C., Kim, J. H., & Cho, Y. S. (2017). Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget, 8(59), 99739.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols, 6(1), 102835.
- National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. (2013).
- Zhang, W., Fan, Y. F., Cai, C. Y., Wang, J. Q., Wu, W. J., & Chen, Z. S. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in pharmacology, 10, 111.
-
ResearchGate. Western blot analysis of proteins related to the EGFR signal pathway,... [Link]
-
ResearchGate. IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. [Link]
-
ResearchGate. Concordance between IC50 values for gefitinib vs erlotinib. Forty five... [Link]
- Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer. (2025). Discover Oncology, 16(1), 1-10.
- Clinical Study of Aumolertinib Versus Osimertinib in the Treatment of EGFR-Mutated Advanced Non-Small Cell Lung Cancer. (2023). Journal of Kunming Medical University, 44(10), 1-7.
- Pharmacy Times.
-
ResearchGate. (PDF) Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients. [Link]
-
Wikipedia. This compound. [Link]
- Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report. (2021). Frontiers in Oncology, 11, 651631.
- Synapse.
-
ResearchGate. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. [Link]
- BIOENGINEER.ORG.
-
ResearchGate. Possibilities of Overcoming Resistance to Osimertinib in NSCLC Patients with Mutations in the EGFR Gene. [Link]
- BIOENGINEER.ORG.
- Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting. (2022). Thoracic Cancer, 13(11), 1645-1653.
- Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. (2021). Translational Lung Cancer Research, 10(11), 4165.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [drugcentral.org]
- 6. researchgate.net [researchgate.net]
- 7. egfrcancer.org [egfrcancer.org]
- 8. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure [jove.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. 4.2. Cell Viability Assay [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Olmutinib and Afatinib in EGFR-Mutated Non-Small Cell Lung Cancer
A Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes. This guide provides a detailed, head-to-head comparison of two significant players in this field: Olmutinib (Olita™), a third-generation EGFR TKI, and Afatinib (Gilotrif®), a second-generation EGFR TKI. We will delve into their distinct mechanisms of action, clinical efficacy, safety profiles, and the specific patient populations they are designed to treat, supported by experimental data and protocols.
Introduction: The Evolving Challenge of EGFR-Mutated NSCLC
NSCLC is the most prevalent form of lung cancer, and a significant subset of these tumors is driven by activating mutations in the EGFR gene.[1][2] These mutations lead to the constitutive activation of EGFR, a receptor tyrosine kinase, which in turn triggers downstream signaling pathways like PI3K/Akt and Ras/Raf/MAPK, promoting uncontrolled cell proliferation and survival.[3][4][5]
The development of EGFR TKIs, which block the ATP-binding site of the kinase domain, represented a major therapeutic breakthrough.[1] Afatinib was a key development in the second generation of these inhibitors, offering broader and more potent inhibition than its predecessors. However, the clinical utility of first and second-generation TKIs is often limited by the emergence of acquired resistance, most commonly through a secondary mutation in exon 20, T790M.[6] This challenge paved the way for third-generation TKIs, such as this compound, specifically designed to overcome this resistance mechanism.[7][8]
Differentiated Mechanisms of Action: A Tale of Two Generations
The fundamental difference between Afatinib and this compound lies in their generational class, which dictates their binding mode, target specificity, and ultimately, their clinical application.
Afatinib: The Irreversible Pan-ErbB Inhibitor
Afatinib is a second-generation TKI that irreversibly binds to the kinase domains of multiple ErbB family receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[6][9][10][11] This covalent attachment to cysteine residues within the catalytic domain leads to a sustained blockade of downstream signaling.[9] By inhibiting a broader range of receptors than first-generation TKIs, Afatinib was designed to provide a more comprehensive and potent anti-tumor effect.[6][9]
This compound: The Mutant-Selective Third-Generation Inhibitor
This compound is a third-generation TKI developed to address the challenge of T790M-mediated resistance.[7][12] Like Afatinib, it is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[13][14] However, its key innovation is its high selectivity for mutant forms of EGFR, particularly those harboring the T790M mutation, while largely sparing wild-type (WT) EGFR.[12][13][15][16] This mutant-selective mechanism is advantageous as it allows for specific targeting of cancer cells, potentially reducing the off-target effects commonly seen with less selective, earlier-generation TKIs.[12]
Figure 1: EGFR pathway and TKI inhibition sites.
Comparative Clinical Performance
The differing mechanisms of this compound and Afatinib translate directly into distinct efficacy profiles across various EGFR mutation subtypes.
Target Mutation Spectrum
| EGFR Mutation Type | Afatinib Activity | This compound Activity | Rationale |
| Common Activating Mutations | |||
| Exon 19 Deletion | High [17][18] | High [13][15] | Both drugs are designed to inhibit activated EGFR. |
| Exon 21 L858R | High [17][18] | High [13] | Both drugs effectively target this common sensitizing mutation. |
| Resistance Mutations | |||
| Exon 20 T790M | Low/Ineffective [6][19] | High [7][12][20] | This compound was specifically designed to overcome T790M resistance. |
| Uncommon Mutations | |||
| G719X, L861Q, S768I | Moderate to High [21][22][23] | Data Limited | Afatinib has demonstrated broad activity against several uncommon mutations. |
| Exon 20 Insertions | Low [19][22] | Data Limited | Generally associated with resistance to 1st and 2nd gen TKIs. |
Clinical Efficacy Data
Direct head-to-head trials comparing this compound and Afatinib are lacking, as they are intended for different stages of treatment. Afatinib is primarily a first-line agent, while this compound was developed for the second-line, T790M-positive setting.
| Metric | Afatinib (First-Line, EGFRm+ NSCLC) | This compound (Second-Line, T790M+ NSCLC) |
| Objective Response Rate (ORR) | ~50-77%[19][21][24] | ~46-55%[20][25][26] |
| Median Progression-Free Survival (PFS) | ~11.1-19.1 months[24][27] | ~6.9-9.4 months[20][25][28] |
| Median Overall Survival (OS) | ~31.67 months (Real-world data)[29] | ~19.7 months[25] |
Note: Efficacy data is compiled from various clinical trials and should not be compared directly due to different patient populations and study designs.
Afatinib has demonstrated superior progression-free survival compared to standard chemotherapy in the first-line treatment of patients with common EGFR mutations.[24] Its activity extends to several uncommon mutations, making it a versatile option in the TKI-naïve setting.[19][21]
This compound has shown significant clinical activity in patients with T790M-positive NSCLC who have progressed on a prior EGFR-TKI.[20][25] In a global phase 2 study, it demonstrated a confirmed ORR of 46.3% and a median PFS of 9.4 months, addressing a critical unmet need for this patient population.[25]
Safety and Tolerability Profiles
The selectivity of an EGFR TKI is a major determinant of its safety profile. Inhibition of wild-type EGFR, particularly in the skin and gastrointestinal tract, is associated with characteristic toxicities.
| Adverse Event (Any Grade) | Afatinib | This compound |
| Diarrhea | 75-96%[10] | ~59%[26][28] |
| Rash / Acneiform Dermatitis | ≤90%[10] | ~41%[26][28] |
| Stomatitis / Mucositis | 30-71%[10] | Data less reported |
| Paronychia (Nail disease) | 11-58%[10] | Data less reported |
| Pruritus (Itching) | Less common | ~42%[26][28] |
| Nausea | 21-25%[10] | ~40%[26][28] |
Afatinib's safety profile is predictable and manageable, but the incidence of adverse events like diarrhea and rash is high due to its potent, pan-ErbB inhibition.[10][27][30] Dose modifications are often required to manage these toxicities.[27][31]
This compound's mutant-selective profile suggests a potentially more favorable safety profile compared to non-selective inhibitors.[16] While common EGFR TKI-related adverse events like diarrhea and rash are still prevalent, their incidence may be lower than with second-generation agents.[12][26] However, severe skin reactions have been reported, necessitating careful patient monitoring.[28]
Regulatory Status and Clinical Positioning
Afatinib is widely approved by the FDA and other regulatory bodies for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[10][18][24][32] Its indication has been expanded to include other non-resistant EGFR mutations and for metastatic squamous NSCLC progressing after chemotherapy.[17][21]
This compound received its first global approval in South Korea in 2016 for the treatment of patients with T790M mutation-positive NSCLC.[7][33] It was also granted Breakthrough Therapy Designation by the US FDA.[7][8] However, its global development has faced challenges, and its availability remains limited compared to other third-generation TKIs.[15]
Experimental Protocols for TKI Comparison
Evaluating the performance of EGFR TKIs requires standardized, reproducible experimental workflows. Below are representative protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to block 50% of the enzymatic activity of a target kinase.
Objective: To determine the IC50 values of this compound and Afatinib against wild-type and various mutant EGFR kinases (e.g., L858R, Exon 19 del, L858R/T790M).
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human EGFR kinase (WT and mutants) in kinase buffer.
-
Prepare a serial dilution of this compound and Afatinib in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution of a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compounds (this compound or Afatinib) at various concentrations.
-
Add the recombinant EGFR kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract background readings (no enzyme).
-
Normalize the data to the positive control (enzyme, no inhibitor).
-
Plot the percentage of inhibition versus the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Figure 2: Workflow for an in vitro kinase assay.
Protocol 2: Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Objective: To assess the anti-proliferative effects of this compound and Afatinib on NSCLC cell lines with different EGFR statuses (e.g., HCC827 [Exon 19 del], H1975 [L858R/T790M], A549 [WT-EGFR]).
Methodology:
-
Cell Culture and Seeding:
-
Culture the selected NSCLC cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Afatinib in culture media.
-
Remove the old media from the cell plates and add the media containing the test compounds. Include vehicle control (DMSO) and no-cell (background) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
-
Viability Assessment (Using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting background.
-
Plot the percentage of viability versus the log concentration of the compound and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
This compound and Afatinib represent two distinct and important therapeutic strategies in the management of EGFR-mutated NSCLC. They are not direct competitors but rather serve different, complementary roles defined by their generational class and selectivity.
-
Afatinib is a potent, second-generation, pan-ErbB inhibitor established as an effective first-line treatment for patients with common and certain uncommon activating EGFR mutations. Its broad activity comes with a significant but manageable toxicity profile that often requires proactive management and dose adjustments.
-
This compound is a third-generation, mutant-selective inhibitor specifically engineered to be active against the T790M resistance mutation, which plagues earlier-generation TKIs. Its development addressed a crucial unmet need, offering a targeted option for patients after progression on drugs like Afatinib. Its selectivity for mutant EGFR over wild-type holds the promise of a more favorable therapeutic window.
The choice between these agents is guided by the specific EGFR mutation profile of the tumor and the patient's line of therapy. The evolution from Afatinib to this compound exemplifies the logical progression of targeted drug development: overcoming emergent resistance mechanisms through enhanced selectivity and precision. Future research will continue to focus on even later-generation inhibitors and combination strategies to combat the dynamic landscape of TKI resistance.
References
- Solca, F., Dahl, G., Zoephel, A., et al. (2012). Mechanism of action and preclinical development of afatinib. Journal of Thoracic Oncology, 7(6), S459-S460.
- Patsnap Synapse. (2024). What is this compound used for?
- Goyal, G., & Jadhav, P. (2023). Afatinib. In StatPearls.
- Sykes, A., & Keam, S. J. (2016). This compound: First Global Approval. Drugs, 76(11), 1147–1152.
- Felip, E., & Sequist, L. V. (2014). Afatinib in Non–Small Cell Lung Cancer. Clinical Cancer Research, 20(21), 5412–5418.
- U.S. Food and Drug Administration. (2018).
- Kim, Y., Lee, C. W., Kim, H. S., et al. (2019). Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib.
- Sykes, A., & Keam, S. J. (2016). This compound: First Global Approval. Drugs, 76(11), 1147-1152.
- ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC.
- Targeted Oncology. (2021). Afatinib Shows Encouraging Efficacy and Safety in Late Stage EGFR-Mutant NSCLC. Targeted Oncology.
- Kosaka, T., Yatabe, Y., Endoh, H., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology, 3(5), 473-480.
- MedChemExpress. (n.d.). This compound (HM61713). MedChemExpress.
- Shirley, M., & Toh, M. (2013). Afatinib: first global approval. Drugs, 73(14), 1617–1626.
- The ASCO Post. (2013).
- Lin, C., & Chen, H. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3823.
- Grokipedia. (2026). This compound. Grokipedia.
- Targeted Oncology. (2018). Afatinib Approval for Lung Cancer Expanded by FDA. Targeted Oncology.
- Boehringer Ingelheim. (2013). FDA approves Gilotrif™ (afatinib) as treatment for lung cancer. Boehringer Ingelheim.
- Park, K., Yu, C. J., Kim, S. W., et al. (2021). This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407–1416.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. IUPHAR/BPS Guide to PHARMACOLOGY.
- CancerNetwork. (2015).
- Park, K., Yu, C. J., Kim, S. W., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416.
- ecancer. (2019).
- Park, K., Lee, J. S., Lee, K. H., et al. (2016). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Journal of Clinical Oncology, 34(15_suppl), 9043-9043.
- OncLive. (2020). Afatinib Efficacious in EGFR+ NSCLC Harboring Major Uncommon Mutations, Irrespective of Ethnicity. OncLive.
- National Center for Biotechnology Information. (n.d.). This compound.
- Targeted Oncology. (2020). Afatinib Monotherapy Shows Clinical Activity in Treatment-Naive EFGR-Mutant NSCLC. Targeted Oncology.
- Kim, H. R., Kim, Y. C., Kim, D. W., et al. (2025). Efficacy and safety of first-line afatinib in older patients with advanced EGFR-mutated non-small cell lung cancer. Korean Journal of Internal Medicine.
- ResearchGate. (n.d.). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial.
- Hirsh, V., Blais, N., Burkes, R., et al. (2017). Practical Management of Adverse Events Associated with Afatinib. Current Oncology, 24(5), 311–319.
- La Monica, S. (Ed.). (n.d.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. MDPI.
- Bohrium. (2021). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. Bohrium.
- GO2 Foundation for Lung Cancer. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated?.
- Wu, Y. L., Zhou, C., Wang, Z., et al. (2021). Efficacy and safety of afatinib in advanced non-small cell lung cancer with EGFR mutations: A real-world study based meta-analysis. Journal of Clinical Oncology, 39(15_suppl), e21134-e21134.
- Park, K., et al. (2016). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Journal of Clinical Oncology.
- Pharmaceutical Technology. (2016). South Korea approves Boehringer's lung cancer drug this compound. Pharmaceutical Technology.
- Journal of the Advanced Practitioner in Oncology. (2014). Afatinib for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer. Journal of the Advanced Practitioner in Oncology.
- Kim, S., et al. (2017).
- American Pharmaceutical Review. (2016). Boehringer Ingelheim Launches Trial Program to Investigate Lung Cancer Compound this compound. American Pharmaceutical Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: First Global Approval - ProQuest [proquest.com]
- 9. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. grokipedia.com [grokipedia.com]
- 15. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. FDA broadens afatinib indication to previously untreated, metastatic NSCLC with other non-resistant EGFR mutations | FDA [fda.gov]
- 18. Afatinib: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. cancernetwork.com [cancernetwork.com]
- 23. onclive.com [onclive.com]
- 24. FDA Approves Afatinib for Late-stage Lung Cancer - The ASCO Post [ascopost.com]
- 25. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ascopubs.org [ascopubs.org]
- 30. Efficacy and safety of first-line afatinib in older patients with advanced EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 32. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 33. South Korea approves Boehringer's lung cancer drug this compound - Pharmaceutical Technology [pharmaceutical-technology.com]
A Comparative Analysis of the Safety Profile of Olmutinib versus Other EGFR Tyrosine Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. This evolution has progressed through three distinct generations, each aiming to enhance efficacy and overcome resistance mechanisms. While therapeutic potency is paramount, the safety and tolerability of these agents are critical determinants of clinical utility, influencing patient quality of life, treatment adherence, and overall outcomes. This guide provides an in-depth, comparative analysis of the safety profile of olmutinib, a third-generation EGFR TKI, contextualized against its predecessors and contemporaries.
This compound (formerly known as HM61713; Olita™) was developed as a third-generation EGFR TKI designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity was intended to mitigate the mechanism-based toxicities, such as rash and diarrhea, that are characteristic of earlier-generation TKIs due to their inhibition of WT EGFR in healthy tissues.[2] However, the clinical development of this compound has been marked by significant safety concerns, leading to a complex regulatory history. Understanding its safety profile in detail is therefore crucial for the broader field of kinase inhibitor development.
This guide will dissect the adverse event profile of this compound, benchmark it against first, second, and other third-generation EGFR TKIs using clinical trial data, explore the mechanistic underpinnings of these toxicities, and present a standardized protocol for the preclinical assessment of TKI-related adverse effects.
The Evolving Landscape of EGFR TKI Safety: A Generational Perspective
The safety profiles of EGFR TKIs are intrinsically linked to their mechanism of action and selectivity. Inhibition of EGFR signaling in malignant cells is the therapeutic goal, but concurrent inhibition in healthy tissues, particularly the skin and gastrointestinal tract where EGFR is highly expressed, leads to on-target toxicities.[3][4]
-
First-Generation TKIs (Gefitinib, Erlotinib): These reversible inhibitors bind to the ATP-binding site of EGFR. Their lack of selectivity for mutant over WT EGFR results in a high incidence of dermatological toxicities (e.g., papulopustular rash) and diarrhea.[2] The severity of rash has even been explored as a potential surrogate marker for efficacy, though this is not a universally accepted strategy.[5]
-
Second-Generation TKIs (Afatinib, Dacomitinib): These agents are irreversible pan-ErbB family inhibitors, targeting EGFR, HER2, and HER4. This broader activity spectrum, while potentially enhancing anti-tumor efficacy, also leads to a higher incidence and severity of mechanism-based adverse events, particularly diarrhea and stomatitis, compared to first-generation TKIs.[3][6]
-
Third-Generation TKIs (Osimertinib, this compound, Lazertinib): Developed to overcome T790M-mediated resistance, these irreversible inhibitors are designed for high selectivity towards mutant EGFR over WT EGFR.[2] This improved selectivity profile translates into a generally lower incidence of classic WT EGFR-mediated side effects like severe rash and diarrhea compared to earlier generations.[5] However, this class is not without its own safety considerations, including cardiac and pulmonary toxicities.
In-Depth Safety Profile of this compound
This compound demonstrated promising clinical activity in patients with T790M-positive NSCLC.[7][8] Initial clinical trial data from the Phase I/II HM-EMSI-101 (ELM-002) study indicated a manageable safety profile, with the most common treatment-related adverse events (AEs) being diarrhea, rash, pruritus, and nausea.[7][9]
However, the development program was significantly impacted by the emergence of rare but severe and life-threatening dermatological toxicities. Reports of Toxic Epidermal Necrolysis (TEN) , including one fatal case, and Stevens-Johnson Syndrome (SJS) led to a safety alert from Korean regulatory authorities and the termination of a major development partnership. These severe cutaneous adverse reactions (SCARs) represent a critical and distinguishing feature of this compound's safety profile.
Comparative Safety Analysis: this compound vs. Other EGFR TKIs
A direct comparison of AE incidence rates from pivotal clinical trials provides an objective measure of the relative safety of different EGFR TKIs. The following tables summarize the incidence of common and notable adverse events across generations.
Table 1: Comparison of Common Adverse Events (All Grades, %) in Key EGFR TKI Clinical Trials
| Adverse Event | This compound (ELM-002)[7][9] | Gefitinib (IPASS) | Erlotinib (EURTAC)[10] | Afatinib (LUX-Lung 7)[11] | Dacomitinib (ARCHER 1050)[12] | Osimertinib (FLAURA)[13] | Lazertinib (LASER201)[14] |
| Diarrhea | 59.2% | ~60% | ~57% | ~95% | 90.6% | 60% | 47% |
| Rash/Acne | 40.8% | ~70% | 82.6% | ~90% | 56.5% | 59% | 54% |
| Pruritus | 42.1% | N/A | N/A | N/A | N/A | N/A | 35% |
| Stomatitis/Mucositis | N/A | ~30% | ~17% | ~72% | 51.2% | ~32% | N/A |
| Paronychia | N/A | N/A | N/A | ~57% | 64.7% | ~35% | N/A |
| Paresthesia | N/A | N/A | N/A | N/A | N/A | N/A | 35% |
Data are compiled from respective trial publications and represent approximate incidences for comparison. "N/A" indicates data not prominently reported in the primary safety summary of the cited trial.
Table 2: Comparison of Grade ≥3 Adverse Events (%) in Key EGFR TKI Clinical Trials
| Adverse Event | This compound (Global Ph 2)[8] | Gefitinib (LUX-Lung 7)[11] | Erlotinib (EURTAC)[10] | Afatinib (LUX-Lung 7)[11] | Dacomitinib (ARCHER 1050) | Osimertinib (FLAURA)[13] | Lazertinib (LASER201)[14] |
| Diarrhea | 2.5% | 1% | ~2% | 13% | 8% | 2% | 7% |
| Rash/Acne | 1.9% | 3% | 13% | 9% | 14% | 1% | 0% |
| Stomatitis/Mucositis | N/A | 0% | 0% | 4% | 9% | <1% | N/A |
| ALT/AST Increased | N/A | 9% | 2% | 0% | ~4% | 2% | N/A |
| Interstitial Lung Disease | 1.2% (Grade 3) | ~1% | <1% | 0% | <1% | 1% | N/A |
| TEN/SJS | Reported (incl. 1 fatal TEN) | Rare reports | Rare reports | Rare reports | Rare reports | Rare reports | Not reported |
Data are compiled from respective trial publications and represent approximate incidences for comparison. "N/A" indicates data not prominently reported.
Key Comparative Insights:
-
WT EGFR-Mediated Toxicities: As expected, the second-generation TKIs, afatinib and dacomitinib, show the highest rates of all-grade and Grade ≥3 diarrhea and rash/stomatitis, consistent with their potent, irreversible pan-ErbB inhibition.[6][11] First-generation TKIs also have high rates of rash.[10] this compound, like other third-generation TKIs, shows a reduced incidence of these AEs compared to the second generation, reflecting its selectivity for mutant EGFR.[7]
-
Severe Cutaneous Adverse Reactions (SCARs): The most significant safety differentiator for this compound is the occurrence of TEN and SJS. While rare cases of SCARs have been reported with other EGFR TKIs, the events in the this compound clinical program were a primary factor in its developmental setbacks. This suggests a potential unique off-target effect or metabolic profile predisposing to these severe reactions, a critical area for further mechanistic investigation.
-
Comparison with Osimertinib: Osimertinib, the leading third-generation TKI, has a broadly favorable safety profile. In the FLAURA trial, the incidence of Grade ≥3 AEs was lower with osimertinib than with first-generation comparators, despite longer treatment duration.[13][15] While both this compound and osimertinib spare WT EGFR, the specific and severe nature of this compound's skin toxicity contrasts with osimertinib's more manageable AE profile, which includes a low incidence of severe rash and diarrhea.
-
Unique Toxicities: Lazertinib, another third-generation TKI, has been associated with a notable incidence of paresthesia, a sensory side effect that appears to be more common with this agent than with other EGFR TKIs.[1][14] This highlights that even within the same generation, unique off-target profiles can lead to distinct safety considerations.
Mechanistic Basis of EGFR TKI Toxicity
Understanding the "why" behind adverse events is fundamental to developing safer therapies. The toxicities of EGFR TKIs can be broadly categorized as on-target (occurring in WT EGFR-expressing tissues) and off-target (resulting from inhibition of other kinases).
On-Target, Off-Tumor Toxicity
The inhibition of EGFR in basal keratinocytes of the epidermis disrupts normal skin homeostasis, impairing cell growth, migration, and differentiation.[3] This leads to the recruitment of inflammatory cells, resulting in the characteristic papulopustular rash.[4] Similarly, EGFR inhibition in the gastrointestinal epithelium disrupts mucosal integrity, leading to diarrhea. The higher selectivity of third-generation TKIs for mutant EGFR directly explains their improved profile regarding these specific AEs.
Off-Target Toxicity and Idiosyncratic Reactions
Off-target kinase inhibition can contribute to a range of other AEs, such as cardiotoxicity or interstitial lung disease. The precise off-target profile of each TKI is unique and can explain differences in their safety profiles. The severe skin reactions seen with this compound are likely idiosyncratic, possibly involving an immune-mediated mechanism triggered by the drug or a metabolite in susceptible individuals, potentially through off-target effects on pathways involved in immune regulation.
Experimental Protocol: Preclinical Assessment of TKI-Induced Cardiotoxicity
To ensure trustworthiness and scientific integrity, preclinical safety assessment must employ self-validating systems. The following protocol outlines a workflow for evaluating the potential cardiotoxicity of a novel kinase inhibitor using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a modern and clinically relevant in vitro model.[16]
Objective: To assess the electrophysiological and structural cardiotoxicity of a test kinase inhibitor (TKI-X) compared to a known cardiotoxic control and a vehicle control.
Methodology:
-
Cell Culture: 1.1. Thaw and culture commercially available hiPSC-CMs on fibronectin-coated microelectrode array (MEA) plates and 96-well imaging plates according to the manufacturer's protocol. 1.2. Maintain cells for 10-14 days to allow for the formation of a mature, spontaneously beating syncytium. Confirm maturity via microscopy and stable baseline electrophysiological recordings.
-
Electrophysiological Assessment (MEA): 2.1. Establish a stable baseline recording of field potential duration (FPD), beat period, and spike amplitude for each well on the MEA plate. 2.2. Prepare serial dilutions of TKI-X (e.g., 0.1x, 1x, 10x, 100x the projected human Cmax), a positive control (e.g., a known hERG channel blocker like dofetilide), and a vehicle control (e.g., 0.1% DMSO). 2.3. Add the compounds to the respective wells. Record electrophysiological data continuously for at least 30 minutes post-dosing and at specified time points (e.g., 1, 4, 24 hours). 2.4. Self-Validation: The positive control (dofetilide) must induce significant and concentration-dependent FPD prolongation (a marker for arrhythmia risk). The vehicle control must show no significant change from baseline.
-
Structural Cardiotoxicity Assessment (High-Content Imaging): 3.1. Dose cells in 96-well plates with the same concentrations of TKI-X, positive control (e.g., doxorubicin for structural damage), and vehicle control. 3.2. After 24-48 hours of incubation, stain the cells with a multiplexed dye combination to assess:
- Cell Viability: Hoechst 33342 (stains all nuclei) and a cell-impermeable DNA dye like propidium iodide (stains nuclei of dead cells).
- Mitochondrial Health: A mitochondrial membrane potential-sensitive dye (e.g., TMRM).
- Apoptosis: A marker for activated caspases (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent). 3.3. Acquire images using a high-content imaging system. 3.4. Self-Validation: The positive control (doxorubicin) must show a significant decrease in viability and mitochondrial health, and an increase in apoptosis markers. The vehicle control must show high viability and no signs of stress.
-
Data Analysis: 4.1. For MEA data, calculate the percentage change from baseline for FPD, beat rate, and amplitude. 4.2. For imaging data, quantify the percentage of dead cells, mitochondrial membrane potential, and caspase activation relative to controls. 4.3. Generate concentration-response curves to determine the IC50 for each toxicological endpoint.
Conclusion and Future Perspectives
The safety profile of an EGFR TKI is a complex and critical attribute that extends beyond the common on-target toxicities of rash and diarrhea. While this compound showed efficacy against the T790M resistance mutation, its association with severe, life-threatening skin toxicities ultimately limited its clinical development and serves as a crucial case study for the field.
The comparison with other EGFR TKIs, particularly the favorable profile of osimertinib, underscores the successes of rational drug design in improving the therapeutic index by enhancing selectivity for mutant over wild-type EGFR. However, the emergence of unique toxicities like paresthesia with lazertinib and the severe idiosyncratic reactions with this compound highlight the ongoing challenge of predicting and mitigating off-target and patient-specific adverse events.
Future development of EGFR TKIs must continue to prioritize not only efficacy against novel resistance mechanisms but also a deep, mechanistic understanding of potential safety liabilities. The integration of advanced preclinical models, such as hiPSC-derived organoids and sophisticated in vitro immune-competent systems, will be essential for identifying potential hazards early in development and ultimately delivering safer, more effective therapies to patients.
References
-
Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies. (2025). ResearchGate. [Link]
-
Adverse event profiles of epidermal growth factor receptor-tyrosine kinase inhibitors in cancer patients: A systematic review and meta-analysis. (n.d.). National Institutes of Health. [Link]
-
FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. (n.d.). American Health & Drug Benefits. [Link]
-
Effects of Dose Modifications on the Safety and Efficacy of Dacomitinib for EGFR Mutation-Positive Non-Small-Cell Lung Cancer. (n.d.). Taylor & Francis Online. [Link]
-
Lazertinib as a frontline treatment in patients with EGFR-mutated advanced non-small cell lung cancer: Long-term follow-up results from LASER201. (n.d.). Elsevier. [Link]
-
Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. (2016). The Lancet Oncology. [Link]
-
Safety and efficacy of first-line dacomitinib in Asian patients with EGFR mutation-positive non-small cell lung cancer: Results from a randomized, open-label, phase 3 trial (ARCHER 1050). (2021). Lung Cancer. [Link]
-
Drug-induced skin toxicity: gaps in preclinical testing cascade as opportunities for complex in vitro models and assays. (n.d.). Royal Society of Chemistry. [Link]
-
Erlotinib-associated rash in patients with EGFR mutation-positive non-small-cell lung cancer treated in the EURTAC trial. (2016). Future Oncology. [Link]
-
Mechanisms underlying skin disorders induced by EGFR inhibitors. (2014). National Institutes of Health. [Link]
-
Management of egfr tki–induced dermatologic adverse events. (2014). National Institutes of Health. [Link]
-
Erlotinib-associated rash in patients with EGFR mutation-positive non-small-cell lung cancer treated in the EURTAC trial. (n.d.). Ovid. [Link]
-
Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial. (2017). National Institutes of Health. [Link]
-
Management of Common Toxicities in Metastatic NSCLC Related to Anti-Lung Cancer Therapies with EGFR–TKIs. (2017). Frontiers in Oncology. [Link]
-
Afatinib improved clinical outcomes over gefitinib in LUX-Lung 7. (2016). European Pharmaceutical Review. [Link]
-
LUX-Lung 7 Trial Demonstrates Efficacy of Afatinib Over Gefitinib. (2016). CancerNetwork. [Link]
-
Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies. (2022). National Institutes of Health. [Link]
-
Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial. (2012). The Lancet Oncology. [Link]
-
Safety and efficacy of first-line dacomitinib in Asian patients with EGFR mutation-positive non-small cell lung cancer: Results from a randomized, open-label, phase 3 trial (ARCHER 1050). (2021). ResearchGate. [Link]
-
Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): A multicentre, open-label, randomised phase 3 trial. (2012). ResearchGate. [Link]
-
ARCHER-1050: A Study of Dacomitinib vs Gefitinib in First-Line Treatment of Advanced NSCLC. (2013). Targeted Oncology. [Link]
-
Updated overall survival and ctDNA analysis in patients with EGFR T790M-positive advanced non-small cell lung cancer treated with lazertinib in the phase 1/2 LASER201 study. (2024). Therapeutic Advances in Medical Oncology. [Link]
-
Real-World Study Shows Efficacy, Safety of First-Line Dacomitinib in Patients With EGFR-Mutated NSCLC. (2025). Pharmacy Times. [Link]
-
Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib. (2018). National Institutes of Health. [Link]
-
Long-Term Follow-Up Results of Lazertinib as First-Line Therapy in EGFR-Mutated Advanced NSCLC. (2024). Physicians Weekly. [Link]
-
Incidence of Treatment-Related Adverse Events. (n.d.). ResearchGate. [Link]
-
Updated overall survival and ctDNA analysis in patients with EGFR T790M-positive advanced non-small cell lung cancer treated with lazertinib in the phase 1/2 LASER201 study. (2024). ResearchGate. [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. (2019). Lung Cancer. [Link]
-
This compound: First Global Approval. (2016). Drugs. [Link]
-
Safety and Tolerability of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors in Oncology. (2020). Drug Safety. [Link]
-
Adverse Events reported for clinical trials that included adjuvant therapy using EGFR-TKI in patients with completely resected EGFR mutated NSCLC. (n.d.). ResearchGate. [Link]
-
Analysis of Reported Adverse Events for First, Second, and Third Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR, TKIs). (2025). Scholarly Review Journal. [Link]
-
Drug-induced skin toxicity: gaps in preclinical testing cascade as opportunities for complex in vitro models and assays. (2021). ResearchGate. [Link]
-
FLAURA in the real world: osimertinib in potentially trial-eligible and ineligible patients with EGFR-mutated advanced non-small cell lung cancer. (2024). Annals of Translational Medicine. [Link]
-
Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes. (2022). ResearchGate. [Link]
-
Efficacy of erlotinib and its effects on the quality of life of older patients with epidermal growth factor receptor-mutant non-small cell lung cancer. (2019). National Institutes of Health. [Link]
-
Safety of osimertinib plus tegavivint in first-line EGFR-mutant NSCLC. (2025). VJOncology. [Link]
-
Pre-Clinical Assessment of Drug-Induced Hypersensitivity Reactions. (n.d.). Pharma Focus Asia. [Link]
-
A Real-World Study of Patient Characteristics and Clinical Outcomes in EGFR Mutated Lung Cancer Treated with First-Line Osimertinib: Expanding the FLAURA Trial Results into Routine Clinical Practice. (2024). MDPI. [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. (2019). ResearchGate. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. (2021). Cancer. [Link]
-
Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. (2019). ACS Publications. [Link]
-
Study Confirms Favorable Benefit-risk Profile of Osimertinib + Chemotherapy in EGFR-mutated Advanced Lung Cancer. (2025). Onco'Zine. [Link]
-
Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes. (2022). Axion BioSystems. [Link]
-
In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. (2017). Frontiers in Pharmacology. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. (2021). National Institutes of Health. [Link]
-
Deconvoluting Kinase Inhibitor Induced Cardiotoxicity. (2017). Toxicological Sciences. [Link]
-
High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. (2017). National Institutes of Health. [Link]
Sources
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Management of egfr tki–induced dermatologic adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Management of Common Toxicities in Metastatic NSCLC Related to Anti-Lung Cancer Therapies with EGFR–TKIs [frontiersin.org]
- 5. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of first-line dacomitinib in Asian patients with EGFR mutation-positive non-small cell lung cancer: Results from a randomized, open-label, phase 3 trial (ARCHER 1050) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. FLAURA in the real world: osimertinib in potentially trial-eligible and ineligible patients with EGFR-mutated advanced non-small cell lung cancer - Luo - AME Clinical Trials Review [actr.amegroups.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Clinical Trial Data Analysis of Olmutinib for EGFR T790M+ Non-Small Cell Lung Cancer
This guide provides an in-depth, comparative analysis of the clinical trial data for Olmutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes key efficacy and safety data, contextualizes this compound's performance against contemporary alternatives like Osimertinib and Lazertinib, and elucidates the scientific rationale behind the analytical methodologies employed in these pivotal oncology trials.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC
Non-small cell lung cancer (NSCLC) driven by activating mutations in the EGFR gene initially shows remarkable sensitivity to first- and second-generation TKIs. However, the clinical benefit is invariably limited by the emergence of acquired resistance. The most common mechanism, accounting for approximately 50-60% of cases, is the development of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1][2][3] This mutation sterically hinders the binding of earlier-generation inhibitors, leading to disease progression.
The development of third-generation EGFR TKIs marked a pivotal advancement, as these molecules are specifically engineered to overcome T790M-mediated resistance.[4] this compound was one of the pioneering drugs in this class, designed to irreversibly inhibit mutant EGFR while sparing its wild-type form, theoretically offering a better therapeutic window.[5][6] This guide will critically evaluate the clinical data that defined its trajectory and compare it to other agents that have since shaped the standard of care.
Part 1: Molecular Basis of Third-Generation TKI Action
The EGFR Signaling Pathway and T790M Resistance
In NSCLC, activating mutations (e.g., exon 19 deletions, L858R) in the EGFR kinase domain lead to its constitutive activation, promoting downstream signaling through pathways like PI3K/AKT and MAPK, which drive cell proliferation and survival.[5] First- and second-generation TKIs compete with ATP at the kinase domain to block this signaling. The T790M mutation restores ATP affinity, reducing the efficacy of these reversible and less selective inhibitors.[7][8]
Third-generation TKIs, including this compound, were designed to form a covalent, irreversible bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows them to potently inhibit EGFR isoforms with both the sensitizing mutation and the T790M resistance mutation, while having significantly less activity against wild-type EGFR, which helps to mitigate certain toxicities like rash and diarrhea.[4][6][9]
Caption: EGFR signaling pathway and TKI inhibition mechanisms.
Part 2: A Deep Dive into this compound's Clinical Trial Data
This compound's clinical development was primarily supported by the Phase I/II HM-EMSI-101 trial and a subsequent global Phase II study (ELUXA 1), which formed the basis for its initial regulatory approval in South Korea.[9][10][11][12]
Experimental Protocol: Patient Selection and Endpoint Analysis
The robust design of a clinical trial is paramount for generating trustworthy data. The this compound trials followed established oncological research standards.
1. Patient Population & Enrollment Criteria (Self-Validating System):
-
Inclusion: Patients with locally advanced or metastatic NSCLC who had documented disease progression after treatment with a prior EGFR TKI were enrolled. A crucial criterion was the confirmed presence of the EGFR T790M mutation in tumor tissue or plasma, ensuring the study population was appropriate for the drug's mechanism of action.
-
Exclusion: Patients with significant comorbidities that could confound safety or efficacy assessments were excluded.
-
Causality: This highly specific patient selection is essential. It isolates the therapeutic effect on a defined resistance mechanism, providing a clear signal of the drug's activity against its intended target.
2. Key Endpoint Definitions & Rationale:
-
Primary Endpoint - Objective Response Rate (ORR): This measures the proportion of patients whose tumors shrink by a predefined amount (complete or partial response).[13] ORR provides a rapid and direct assessment of a drug's antitumor activity.[14] Tumor responses were assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).
-
Secondary Endpoints:
-
Progression-Free Survival (PFS): The length of time patients live without their disease worsening.[13][15] PFS is a critical endpoint as it measures the duration of disease control.[16]
-
Overall Survival (OS): The length of time from the start of treatment that patients are still alive. OS is considered the "gold standard" for demonstrating clinical benefit.[13]
-
Duration of Response (DoR): The time from a confirmed response until disease progression or death.[13] This endpoint characterizes the durability of the treatment effect.
-
Safety & Tolerability: Assessed by monitoring and grading Adverse Events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Efficacy Results from Pivotal Trials
In a global Phase II study involving 162 T790M-positive patients who had failed prior EGFR-TKI therapy, this compound demonstrated meaningful clinical activity.[17]
-
The Objective Response Rate (ORR) , as assessed by an independent central review, was 46.3% (95% CI, 38.4%-54.3%).[17]
-
The median Progression-Free Survival (PFS) was 9.4 months (95% CI, 6.9-12.3 months).[17]
-
The median Duration of Response (DoR) was 12.7 months (95% CI, 8.3-15.4 months).[17]
-
The estimated median Overall Survival (OS) was 19.7 months (95% CI, 15.1 months to not reached).[17]
These results indicated that this compound was an effective agent for this specific patient population with a significant unmet need.
Safety and Tolerability Profile
While efficacious, the safety profile of this compound presented challenges.
-
Common Adverse Events: The most frequently reported treatment-related AEs were generally manageable and consistent with the EGFR inhibitor class, including diarrhea, rash, nausea, and pruritus.[18]
-
Serious Adverse Events: Concerns arose due to reports of severe skin toxicities. One case of fatal toxic epidermal necrolysis (TEN) and two cases of Grade 3 interstitial lung disease were reported in the global Phase II study.[17][19] These serious AEs ultimately impacted the drug's risk-benefit assessment and further development.[20]
Part 3: Comparative Analysis with Key Alternatives
A drug's clinical value is best understood in the context of available alternatives. Osimertinib and Lazertinib are two other potent third-generation EGFR TKIs that have set new benchmarks in this space. The following is a cross-trial comparison, which should be interpreted with caution due to inherent differences in trial populations and designs.
Workflow for Comparative Clinical Data Analysis
Caption: Workflow for comparative analysis of clinical trial data.
Data Summary: this compound vs. Osimertinib vs. Lazertinib
The tables below summarize key performance indicators from the pivotal clinical trials of these three agents.
Table 1: Comparative Efficacy in T790M+ NSCLC (Second-Line Setting)
| Endpoint | This compound (ELUXA 1)[17] | Osimertinib (AURA3)[21] | Lazertinib (LASER201)[22][23] |
|---|---|---|---|
| Patient Population | T790M+ after 1st/2nd Gen TKI | T790M+ after 1st/2nd Gen TKI | T790M+ after 1st/2nd Gen TKI |
| ORR | 46.3% | 71% | 55% |
| Median PFS | 9.4 months | 10.1 months | 11.1 months |
| Median DoR | 12.7 months | 9.7 months | 15.2 months |
Table 2: Comparative Efficacy in EGFR-Mutated NSCLC (First-Line Setting)
| Endpoint | This compound (Not extensively studied in 1st line) | Osimertinib (FLAURA)[24][25][26] | Lazertinib (LASER301)[22][27] |
|---|---|---|---|
| Comparator | N/A | 1st Gen TKI (Gefitinib/Erlotinib) | 1st Gen TKI (Gefitinib) |
| ORR | N/A | 80% | 76% |
| Median PFS | N/A | 18.9 months | 20.6 months |
| Median OS | N/A | 38.6 months | Immature (HR 0.74) |
Table 3: Comparative Safety Profiles (Key Grade ≥3 Adverse Events)
| Adverse Event | This compound (ELUXA 1)[17] | Osimertinib (FLAURA, 1st Line)[24] | Lazertinib (LASER301, 1st Line)[27] |
|---|---|---|---|
| Any Grade ≥3 AE | 71.6% | 34% | 20% (Treatment-related) |
| Diarrhea | Not specified (All grades: 59.2%) | <1% | Not specified |
| Rash | Not specified (All grades: 40.8%) | <1% | Not specified |
| Interstitial Lung Disease | 1.2% | Not specified | Not specified |
| Toxic Epidermal Necrolysis | 0.6% (1 fatal case) | 0% | 0% |
Part 4: Synthesis and Future Perspectives
The clinical trial data shows that this compound possesses meaningful anti-tumor activity in patients with T790M-positive NSCLC.[28] Its efficacy, particularly its median PFS of 9.4 months in the second-line setting, was a significant improvement over chemotherapy at the time.
However, when compared to data from the AURA3 trial, Osimertinib demonstrated a superior ORR (71%) and a slightly longer median PFS (10.1 months) with a more favorable safety profile.[21] The severe dermatologic toxicities associated with this compound were a critical differentiating factor.[17][20]
Furthermore, the therapeutic landscape was rapidly reshaped by the success of Osimertinib in the first-line setting. The FLAURA trial established Osimertinib as the standard of care for newly diagnosed EGFR-mutated NSCLC by showing a significant improvement in both PFS and OS over first-generation TKIs.[24][26] More recently, Lazertinib has also shown a robust PFS of 20.6 months in the first-line setting, positioning it as another strong option.[22][27]
References
-
This compound | C26H26N6O2S | CID 54758501 . PubChem, National Institutes of Health. [Link]
-
T790M in NSCLC: ESMO Biomarker Factsheet . OncologyPRO, European Society for Medical Oncology. [Link]
-
EGFR T790M Resistance Mutation in Non Small-Cell Lung Carcinoma . PubMed, National Library of Medicine. [Link]
-
Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound . PR Newswire. [Link]
-
Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer . ecancer. [Link]
-
Treatment pattern and outcomes in de novo T790M-mutated non-small cell lung cancer . ecancer. [Link]
-
FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC . Journal of Oncology Navigation & Survivorship. [Link]
-
FLAURA Trial Update: Osimertinib Outperforms Other TKIs for OS in Advanced NSCLC . Targeted Oncology. [Link]
-
Three Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer: Similarities and Differences . Semantic Scholar. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study . PubMed Central, National Library of Medicine. [Link]
-
What is this compound used for? . Patsnap Synapse. [Link]
-
This compound | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
This compound . Drug Central. [Link]
-
Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non–Small-Cell Lung Cancer: Results From LASER301 . ASCO Publications. [Link]
-
Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer . AACR Journals. [Link]
-
Lazertinib Is Safe and Effective in Non–Small Cell Lung Cancer . AACR Journals. [Link]
-
Lazertinib Outperforms Gefitinib in EGFR-Mutated NSCLC . OncLive. [Link]
-
First‐Line Third‐Generation EGFR Tyrosine Kinase Inhibitor Monotherapy for Advanced EGFR‐Mutated Non‐Small Cell Lung Cancer: A Systematic Review and Network Meta‐Analysis . PubMed Central, National Library of Medicine. [Link]
-
This compound . Wikipedia. [Link]
-
Long-Term Follow-Up Results of Lazertinib as First-Line Therapy in EGFR-Mutated Advanced NSCLC . Physicians Weekly. [Link]
-
FLAURA2 Trial: Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC . The ASCO Post. [Link]
-
Clinical Trials Using Lazertinib . National Cancer Institute. [Link]
-
Boehringer Ingelheim Launches Ambitious ELUXA Trial Programme To Broadly Investigate Promising Lung Cancer Compound this compound . BioSpace. [Link]
-
Epidermal growth factor receptor T790M mutation-positive metastatic non-small-cell lung cancer: focus on osimertinib (AZD9291) . Taylor & Francis Online. [Link]
-
A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases . MDPI. [Link]
-
This compound: First Global Approval . PubMed, National Library of Medicine. [Link]
-
EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review) . Spandidos Publications. [Link]
-
New data on EGFR-directed TKIs across 3 generations . Memo in Oncology. [Link]
-
Chemotherapy Combination Boosts Overall Survival in Patients with EGFR-mutant Non-Small Cell Lung Cancer . Dana-Farber Cancer Institute. [Link]
-
Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound . Pharmaceutical Business Review. [Link]
-
This compound in T790M-Positive Non–Small Cell Lung Cancer After Failure of First-Line Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor Therapy . Scientia. [Link]
-
Clinical Trial Endpoints in Cancer Research: Four Terms You Should Know . PhRMA. [Link]
-
Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies . PubMed Central, National Library of Medicine. [Link]
-
This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells . Frontiers in Pharmacology. [Link]
-
Boehringer Ingelheim launches ELUXA trial of lung cancer compound this compound . The Pharma Letter. [Link]
-
Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line . PubMed Central, National Library of Medicine. [Link]
-
EGFR-targeted options in a changing treatment landscape . Memo in Oncology. [Link]
-
Overall Response Rate, Progression-Free Survival, and Overall Survival With Targeted and Standard Therapies in Advanced Non–Small-Cell Lung Cancer: US Food and Drug Administration Trial-Level and Patient-Level Analyses . National Institutes of Health. [Link]
-
Statistical considerations and endpoints for clinical lung cancer studies: can progression free survival (PFS) substitute overall survival (OS) as a valid endpoint in clinical trials for advanced non-small-cell lung cancer? . Journal of Thoracic Disease. [Link]
-
Overall response rate (ORR) as a potential surrogate for progression-free survival (PFS): A meta-analysis of metastatic non-small cell lung cancer (mNSCLC) trials submitted to the U.S. Food and Drug Administration (FDA) . ASCO Publications. [Link]
-
Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib . American Journal of Managed Care. [Link]
-
Clinical endpoints in oncology - a primer . PubMed Central, National Library of Medicine. [Link]
-
Overview on Therapeutic Options in Uncommon EGFR Mutant Non-Small Cell Lung Cancer (NSCLC): New Lights for an Unmet Medical Need . MDPI. [Link]
-
Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial . PubMed, National Library of Medicine. [Link]
-
Treatment Approaches in EGFR-Mutant NSCLC Post-TKI and Chemotherapy: What Now and What Next? . PeerVoice. [Link]
-
This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study . PubMed, National Library of Medicine. [Link]
Sources
- 1. oncologypro.esmo.org [oncologypro.esmo.org]
- 2. EGFR T790M resistance mutation in non small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugcentral.org]
- 7. Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound [prnewswire.com]
- 11. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 13. Clinical Trial Endpoints in Cancer Research: Four Terms You Should Know [astrazeneca-us.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Statistical considerations and endpoints for clinical lung cancer studies: can progression free survival (PFS) substitute overall survival (OS) as a valid endpoint in clinical trials for advanced non-small-cell lung cancer? - Pilz - Translational Lung Cancer Research [tlcr.amegroups.org]
- 16. Clinical endpoints in oncology - a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ascopubs.org [ascopubs.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 25. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 26. targetedonc.com [targetedonc.com]
- 27. onclive.com [onclive.com]
- 28. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Olmutinib Response in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise and Discontinuation of a Third-Generation EGFR Inhibitor
Olmutinib (formerly known as Olita™, HM61713) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M mutation in non-small cell lung cancer (NSCLC)[1]. This mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs. This compound gained its first global approval in South Korea in 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC[1]. However, its development was subsequently discontinued due to challenges in patient recruitment for pivotal studies and the competitive landscape dominated by another third-generation EGFR TKI, osimertinib[2][3].
This guide provides a comprehensive comparison of the biomarkers for predicting this compound response with those for the current standard-of-care, osimertinib. We will delve into the experimental data that underpinned the clinical development of this compound, explore the mechanistic basis of response and resistance, and provide detailed protocols for the detection of key predictive biomarkers. Understanding the nuances of these biomarkers and the clinical journey of this compound offers valuable insights for ongoing and future research in targeted cancer therapy.
Mechanism of Action: Irreversible Inhibition of Mutant EGFR
Both this compound and osimertinib are irreversible third-generation EGFR TKIs. They form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of receptor signaling. A key advantage of these third-generation inhibitors is their high selectivity for mutant EGFR (including sensitizing mutations and the T790M resistance mutation) over wild-type EGFR, which translates to a more favorable safety profile compared to earlier-generation TKIs[1].
Figure 1: EGFR Signaling Pathway and Inhibition by Third-Generation TKIs.
Primary Biomarker: The EGFR T790M "Gatekeeper" Mutation
The primary and essential biomarker for predicting response to both this compound and osimertinib is the presence of the EGFR T790M mutation. This mutation arises in approximately 50-60% of NSCLC patients who develop resistance to first- or second-generation EGFR TKIs. The T790M mutation is located in the "gatekeeper" position of the EGFR kinase domain, sterically hindering the binding of earlier-generation TKIs.
Comparative Efficacy in EGFR T790M-Positive NSCLC
Direct head-to-head clinical trial data between this compound and osimertinib is limited due to the discontinuation of this compound's development. However, we can compare the results from their respective key clinical trials in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
| Clinical Trial | Drug | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| HM-EMSI-101 (Phase I/II) | This compound | 55.1% | 6.9 months | [4] |
| ELUXA 1 (Phase II) | This compound | 46.3% (confirmed) | 9.4 months | [5][6][7] |
| AURA3 (Phase III) | Osimertinib | 71% | 10.1 months | [8][9] |
Table 1: Comparison of Efficacy in EGFR T790M-Positive NSCLC
The data from the AURA3 trial demonstrated a statistically significant improvement in PFS for osimertinib compared to platinum-based doublet chemotherapy, establishing it as the standard of care in this setting[8][9]. While this compound showed meaningful clinical activity, the efficacy data from the AURA3 trial positioned osimertinib as a more potent agent.
Secondary and Exploratory Biomarkers
While the T790M mutation is the primary determinant of response, other molecular alterations can influence the efficacy of third-generation EGFR TKIs.
TP53 Co-mutations
Co-occurring mutations in the TP53 tumor suppressor gene are common in EGFR-mutant NSCLC and have been associated with a poorer prognosis. Studies have shown that patients with concurrent TP53 mutations may have a shorter PFS and OS when treated with osimertinib[10][11]. The presence of TP53 mutations, particularly those in exon 8, may reduce the responsiveness to TKIs[12]. This suggests that TP53 status could be a valuable prognostic and potentially predictive biomarker for patients considered for third-generation EGFR TKI therapy.
HGF/MET Pathway Activation
Activation of the MET proto-oncogene, either through amplification or through its ligand, hepatocyte growth factor (HGF), is a known bypass track mechanism of resistance to EGFR TKIs, including third-generation inhibitors[13][14][15]. Preclinical and clinical evidence suggests that MET amplification can drive resistance to both this compound and osimertinib[12][13]. Therefore, assessing MET status and HGF levels at the time of acquired resistance to first- or second-generation TKIs may help identify patients who are less likely to benefit from third-generation EGFR TKI monotherapy and might be candidates for combination therapies targeting both EGFR and MET.
Mechanisms of Resistance to this compound and Osimertinib
Despite their initial efficacy, resistance to third-generation EGFR TKIs inevitably develops.
On-Target Resistance: The EGFR C797S Mutation
The most well-characterized on-target resistance mechanism to both this compound and osimertinib is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation[16][17][18]. This mutation alters the cysteine residue to which these irreversible inhibitors covalently bind, thereby preventing their inhibitory activity. The allelic context of the C797S mutation in relation to the T790M mutation is critical for determining subsequent treatment strategies.
Figure 2: Impact of C797S Allelic Context on TKI Sensitivity.
Off-Target Resistance
Similar to first- and second-generation TKIs, resistance to third-generation inhibitors can also occur through the activation of bypass signaling pathways, including:
-
MET amplification: As discussed previously.
-
HER2 amplification
-
KRAS mutations
-
PIK3CA mutations
-
Histologic transformation: For example, to small cell lung cancer.
Experimental Protocols for Biomarker Detection
Accurate and sensitive detection of EGFR mutations is crucial for guiding treatment decisions. Both tissue and liquid biopsies (circulating tumor DNA, ctDNA) can be utilized for this purpose.
Droplet Digital PCR (ddPCR) for EGFR T790M and C797S Detection from Plasma
ddPCR is a highly sensitive method for detecting and quantifying rare mutations in ctDNA.
Workflow:
Figure 3: Droplet Digital PCR (ddPCR) Workflow for ctDNA Analysis.
Step-by-Step Methodology:
-
Blood Collection and Plasma Preparation:
-
Collect 10 mL of peripheral blood in Streck Cell-Free DNA BCT® tubes.
-
Process blood within 4 hours of collection.
-
Perform a two-step centrifugation process to isolate plasma:
-
First spin: 1,600 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant (plasma) to a new tube.
-
Second spin: 16,000 x g for 10 minutes at 4°C to remove remaining cellular debris.
-
-
Store plasma at -80°C until ctDNA extraction.
-
-
ctDNA Extraction:
-
Extract ctDNA from 2-4 mL of plasma using a commercially available kit, such as the QIAamp Circulating Nucleic Acid Kit (Qiagen), following the manufacturer's instructions.
-
Elute the ctDNA in 50-100 µL of elution buffer.
-
Quantify the extracted ctDNA using a Qubit fluorometer.
-
-
ddPCR Reaction Setup (for Bio-Rad QX200™ System):
-
Prepare a 20 µL ddPCR reaction mix for each sample:
-
10 µL of 2x ddPCR Supermix for Probes (No dUTP).
-
1 µL of 20x target primer/probe mix (FAM for mutant, HEX for wild-type; e.g., Bio-Rad's EGFR T790M or C797S assays).
-
Extracted ctDNA (up to 8 µL).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include positive controls (known mutant DNA) and no-template controls in each run.
-
-
Droplet Generation:
-
Load 20 µL of the ddPCR reaction mix and 70 µL of droplet generation oil into a DG8™ cartridge.
-
Generate droplets using the QX200™ Droplet Generator.
-
-
PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate.
-
Seal the plate with a pierceable foil seal.
-
Perform PCR amplification in a thermal cycler with the following conditions:
-
Enzyme activation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing/Extension: 55-60°C for 60 seconds (optimize temperature for specific assay).
-
-
Enzyme deactivation: 98°C for 10 minutes.
-
Hold: 4°C.
-
-
-
Droplet Reading and Data Analysis:
-
Read the droplets on the QX200™ Droplet Reader.
-
Analyze the data using QuantaSoft™ Software to determine the concentration of mutant and wild-type alleles.
-
Calculate the fractional abundance of the mutation: (mutant copies / (mutant + wild-type copies)) x 100%.
-
Next-Generation Sequencing (NGS) for Comprehensive EGFR Mutation Profiling from ctDNA
NGS allows for the simultaneous analysis of multiple genes and can identify both known and novel mutations.
Step-by-Step Methodology (Illustrative Example):
-
ctDNA Extraction and Quantification:
-
Follow the same procedure as for ddPCR.
-
-
Library Preparation (e.g., using a commercial kit):
-
End Repair and A-tailing: Repair the ends of the fragmented ctDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with unique molecular identifiers (UMIs) to the DNA fragments. UMIs help to reduce sequencing errors and improve the accuracy of variant calling.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate sufficient material for sequencing.
-
Library Quantification and Quality Control: Quantify the library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.
-
-
Target Enrichment (Hybridization Capture):
-
Hybridize the prepared library with a custom panel of biotinylated probes targeting the exons of the EGFR gene and other relevant genes.
-
Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-target DNA.
-
Amplify the captured library by PCR.
-
-
Sequencing:
-
Sequence the enriched library on an Illumina sequencing platform (e.g., MiSeq or NextSeq).
-
-
Bioinformatic Analysis:
-
Data Quality Control: Assess the quality of the sequencing reads.
-
Read Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) using a variant caller optimized for low-frequency mutations in ctDNA.
-
Annotation and Interpretation: Annotate the identified variants and interpret their clinical significance.
-
Conclusion: Lessons Learned from this compound and the Path Forward
The story of this compound underscores the rapid pace of drug development in oncology and the critical importance of a competitive clinical and regulatory landscape. While this compound demonstrated efficacy in EGFR T790M-positive NSCLC, the superior clinical profile of osimertinib, as demonstrated in the AURA3 trial, ultimately led to the discontinuation of this compound's development[2][3].
For researchers and drug developers, the comparative study of these two agents provides several key takeaways:
-
The primary biomarker is not always the whole story: While the T790M mutation was the key to unlocking the activity of third-generation EGFR TKIs, co-occurring mutations and the activation of bypass pathways can significantly impact clinical outcomes. Comprehensive biomarker analysis is essential for patient stratification and the development of more effective treatment strategies.
-
Mechanisms of resistance are dynamic: The emergence of the C797S mutation highlights the adaptive nature of cancer under therapeutic pressure. Continuous monitoring of tumor evolution through liquid biopsies is crucial for anticipating and overcoming resistance.
-
The therapeutic window is paramount: The selectivity of third-generation EGFR TKIs for mutant over wild-type EGFR was a major advance. Future drug development should continue to focus on maximizing on-target efficacy while minimizing off-target toxicities.
Although this compound is no longer in clinical development, the research and clinical data generated have contributed to our understanding of targeting acquired resistance in EGFR-mutant NSCLC. The principles learned from its journey continue to inform the development of the next generation of targeted therapies.
References
-
AURA3 Clinical Study Data – TAGRISSO® (osimertinib). AstraZeneca. [Link]
-
Le, X., Puri, S., Negrao, M. V., Nilsson, M. B., Robichaux, J., Boyle, T., ... & Heymach, J. V. (2018). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Journal of Thoracic Oncology, 13(9), 1250-1264. [Link]
-
Park, K., Lee, J. S., Lee, K. H., Kim, J. H., Cho, B. C., Min, Y. J., ... & Kim, D. W. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. [Link]
-
Osimertinib Extends PFS in Phase III Study for T790M-Mutant NSCLC. (2016). OncLive. [Link]
-
Al-Kaabi, A., Al-Otaibi, M., Al-Mansour, M., & Al-Hakami, A. (2022). TP53 co-mutations as an independent prognostic factor in 2nd and further line therapy- EGFR mutated non-small cell lung cancer IV patients treated with osimertinib. Translational Lung Cancer Research, 11(1), 4-13. [Link]
-
Lee, C. K., Novello, S., O'Mahony, D., & Coleman, N. (2018). Patient-Reported Symptoms and Impact of Treatment With Osimertinib Versus Chemotherapy in Advanced Non–Small-Cell Lung Cancer: The AURA3 Trial. Journal of Clinical Oncology, 36(18), 1853-1860. [Link]
-
Pirker, R., Buder, A., & Filipits, M. (2017). Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3. Translational Cancer Research, 6(S1), S1-S4. [Link]
-
Hanmi scraps development of lung cancer drug Olita in face of competition from AstraZeneca's Tagrisso. (2018). FirstWord Pharma. [Link]
-
Marques, A., Guedes, J., Martins, I., & Barroso, A. (2020). Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR. Journal of Clinical Medicine, 9(5), 1344. [Link]
-
Park, K., Jänne, P. A., Kim, D. W., Han, J. Y., Wu, M. F., Lee, J. S., ... & Kim, H. (2021). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. [Link]
-
VanderLaan, P. A., Rangachari, D., Huberman, M. S., Le, X., & Costa, D. B. (2017). TP53 co-mutations as an independent prognostic factor in 2nd and further line therapy—EGFR mutated non-small cell lung cancer IV patients treated with osimertinib. Translational Lung Cancer Research, 6(5), 543. [Link]
-
Suda, K., Murakami, I., & Mitsudomi, T. (2017). MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Translational Lung Cancer Research, 6(4), 447. [Link]
-
Wu, Y. L., Ahn, M. J., Garassino, M. C., Herbst, R. S., & Ramalingam, S. S. (2020). Osimertinib vs Platinum/Pemetrexed and Overall Survival in Patients With EGFR T790M Advanced NSCLC: AURA3 Trial. The ASCO Post. [Link]
-
Li, A., Yang, J. J., Zhang, X. C., & Wu, Y. L. (2020). Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review). International Journal of Oncology, 56(1), 3-13. [Link]
-
Osimertinib Receives Full Approval for NSCLC With a Specific EGFR Mutation. (2017). AJMC. [Link]
-
Wu, Y. L., Tsuboi, M., He, J., John, T., Grohe, C., Majem, M., ... & Herbst, R. S. (2021). Adjuvant Osimertinib for Resected EGFR-Mutated Stage IB-IIIA Non–Small-Cell Lung Cancer: Updated Results From the Phase III Randomized ADAURA Trial. Journal of Clinical Oncology, 39(31), 3535-3545. [Link]
-
Mok, T. S., Wu, Y. L., Ahn, M. J., Garassino, M. C., Kim, H. R., Ramalingam, S. S., ... & Jänne, P. A. (2017). Osimertinib or platinum–pemetrexed in EGFR T790M–positive lung cancer. New England Journal of Medicine, 376(7), 629-640. [Link]
-
Park, K., Lee, J. S., Lee, K. H., Kim, J. H., Cho, B. C., Min, Y. J., ... & Kim, D. W. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. ResearchGate. [Link]
-
Park, K., Jänne, P. A., Kim, D. W., Han, J. Y., Wu, M. F., Lee, J. S., ... & Kim, H. (2021). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. Bohrium. [Link]
-
Park, K., Jänne, P. A., Kim, D. W., Han, J. Y., Wu, M. F., Lee, J. S., ... & Kim, H. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. OmicsDI. [Link]
-
Park, K., Jänne, P. A., Kim, D. W., Han, J. Y., Wu, M. F., Lee, J. S., ... & Kim, H. (2021). This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study. PubMed Central. [Link]
-
Yano, S., Wang, W., Li, Q., Matsumoto, K., Sakurama, H., Nakamura, T., ... & Hanibuchi, M. (2012). Met Kinase Inhibitor E7050 Reverses Three Different Mechanisms of Hepatocyte Growth Factor–Induced Tyrosine Kinase Inhibitor Resistance in EGFR Mutant Lung Cancer. Clinical Cancer Research, 18(20), 5524-5533. [Link]
-
Lin, C. C., Shih, J. Y., Yu, C. J., Ho, C. C., & Yang, J. C. H. (2019). EGFR-Mutated Lung Cancers Resistant to Osimertinib through EGFR C797S Respond to First-Generation Reversible EGFR Inhibitors but Eventually Acquire EGFR T790M/C797S in Preclinical Models and Clinical Samples. Journal of Thoracic Oncology, 14(11), 1976-1985. [Link]
-
Ricciuti, B., Alessi, J. V., & Awad, M. M. (2020). Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer. Annals of Oncology, 31(9), 1144-1153. [Link]
-
Lin, C. C., Chen, C. H., Chen, J. S., & Yang, J. C. H. (2018). Dynamic Assessment of Tissue and Plasma EGFR-Activating and T790M Mutations with Droplet Digital PCR Assays for Monitoring Response and Resistance in Non-Small Cell Lung Cancers Treated with EGFR-TKIs. International Journal of Molecular Sciences, 19(11), 3409. [Link]
-
Eberlein, C. A., Stetson, D., Markovets, A. A., Al-Kadhimi, K. J., Lai, Z., Fisher, P. R., ... & Jänne, P. A. (2016). Met gene amplification and protein hyperactivation is a mechanism of resistance to both first and third generation EGFR inhibitors in lung cancer treatment. Oncotarget, 7(43), 70733. [Link]
-
Zhang, W., Fan, Y. F., Wang, Y. J., Zhang, Y. K., & Wang, R. (2019). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 10, 111. [Link]
-
Osimertinib Resistance and EGFR Mutations in NSCLC Treatment. (2024). BIOENGINEER.ORG. [Link]
-
This compound. Wikipedia. [Link]
-
Zhang, Y., Wang, Z., & Chen, H. (2024). TP53 gain-of-function mutations promote osimertinib resistance via TNF-α–NF-κB signaling in EGFR-mutated lung cancer. ResearchGate. [Link]
-
Passiglia, F., Pilotto, S., & Gelsomino, F. (2021). Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It?. Cancers, 13(2), 292. [Link]
-
Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. (2016). PR Newswire. [Link]
-
Adjuvant Osimertinib Succeeds in Phase III ADAURA Trial in EGFR+ NSCLC. (2020). OncLive. [Link]
-
What is this compound used for?. (2024). Patsnap Synapse. [Link]
-
Zhang, Y., Wang, Z., & Chen, H. (2024). TP53 gain-of-function mutations promote osimertinib resistance via TNF-α–NF-κB signaling in EGFR-mutated lung cancer. Nature Communications, 15(1), 1-17. [Link]
-
Chen, L. J., Mu, X., & Zhao, Y. (2019). Association between TP53 mutations and efficacy of Osimertinib for brain metastasis from EGFR-mutant lung cancer. Annals of Oncology, 30, v475-v476. [Link]
-
Hanmi calls time on troubled Tagrisso rival this compound. (2018). Fierce Biotech. [Link]
-
This compound. Patsnap Synapse. [Link]
-
Le, X., Puri, S., Negrao, M. V., Nilsson, M. B., Robichaux, J., Boyle, T., ... & Heymach, J. V. (2018). Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report. Journal of Thoracic Oncology, 13(9), e157-e160. [Link]
-
QX200™ Droplet Digital™ PCR System. Bio-Rad. [Link]
-
Main grade > 3 adverse events (%) in AURA trials. ResearchGate. [Link]
-
Improved EGFR Mutation Detection from K2EDTA Plasma. (2024). Ceres Nanosciences. [Link]
-
Optimal method for quantitative detection of plasma EGFR T790M mutation using droplet digital PCR system. (2017). ResearchGate. [Link]
-
Boehringer Ingelheim returns development and commercial rights of this compound to Hanmi Pharmaceutical. (2016). 1stOncology. [Link]
-
Takeda Pulls Lung Cancer Drug After Confirmatory Trial Misses Primary Endpoint. (2023). BioSpace. [Link]
-
Boehringer Ingelheim Launches Trial Program to Investigate Lung Cancer Compound this compound. (2016). American Pharmaceutical Review. [Link]
-
Kim, E. S. (2016). This compound: First Global Approval. Drugs, 76(11), 1153-1157. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. S-EPMC8247868 - this compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. - OmicsDI [omicsdi.org]
- 8. onclive.com [onclive.com]
- 9. ajmc.com [ajmc.com]
- 10. TP53 co-mutations as an independent prognostic factor in 2nd and further line therapy- EGFR mutated non-small cell lung cancer IV patients treated with osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TP53 co-mutations as an independent prognostic factor in 2nd and further line therapy—EGFR mutated non-small cell lung cancer IV patients treated with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Met gene amplification and protein hyperactivation is a mechanism of resistance to both first and third generation EGFR inhibitors in lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioengineer.org [bioengineer.org]
- 18. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Olmutinib's Efficacy Across Different EGFR Activating Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Olmutinib (Olita™), a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and its effects on various EGFR activating and resistance mutations prevalent in Non-Small Cell Lung Cancer (NSCLC). We will dissect its mechanism, compare its potency against other generations of TKIs, and provide the experimental context for these evaluations.
Introduction: The Evolving Landscape of EGFR-Targeted Therapy in NSCLC
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC cases, particularly in non-smoker and Asian populations, is driven by activating mutations in the EGFR gene.[1][2][3] These mutations, most commonly deletions in exon 19 (del19) and a point mutation in exon 21 (L858R), lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival.[3]
The development of first-generation EGFR TKIs (e.g., gefitinib, erlotinib) revolutionized the treatment of EGFR-mutant NSCLC. However, their efficacy is limited by the near-inevitable development of acquired resistance. The most common mechanism, accounting for approximately 50-60% of cases, is a secondary point mutation in exon 20, T790M.[4][5][6] This "gatekeeper" mutation increases the receptor's affinity for ATP, reducing the potency of ATP-competitive inhibitors like gefitinib and erlotinib.[7]
This clinical challenge spurred the development of third-generation EGFR TKIs, designed to potently inhibit both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity. This compound (formerly known as HM61713 or BI 1482694) emerged as one such agent.[8][9][10] It is an oral, irreversible TKI that received its first global approval in South Korea in 2016 for treating patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.[8][11][12]
Mechanism of Action: Covalent Inhibition of Mutant EGFR
This compound's mechanism centers on its ability to act as an irreversible inhibitor. It achieves this by forming a covalent bond with the cysteine residue at position 797 (Cys797) located within the ATP-binding pocket of the EGFR kinase domain.[13][14] This covalent linkage permanently blocks ATP from binding, thereby shutting down the receptor's kinase activity and inhibiting downstream pro-survival signaling pathways like PI3K/Akt and MAPK.[13][15]
The key therapeutic advantage of third-generation TKIs is their selectivity. This compound demonstrates significantly higher potency against EGFR harboring activating mutations (like del19, L858R) and the T790M resistance mutation compared to its effect on WT-EGFR.[10][16][17] This selectivity is crucial for widening the therapeutic window, allowing for effective tumor inhibition at doses that cause fewer of the mechanism-based toxicities (e.g., skin rash, diarrhea) associated with WT-EGFR inhibition.[15]
Comparative Efficacy Across EGFR Mutations
The performance of an EGFR TKI is best understood by comparing its inhibitory activity across different mutant and wild-type forms of the receptor.
Preclinical In Vitro Potency
Biochemical assays measuring the half-maximal inhibitory concentration (IC50) are fundamental for quantifying a drug's potency. Data from cell-based assays demonstrate this compound's potent activity against clinically relevant mutations.
For instance, this compound potently inhibits phosphorylation in H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, and in HCC827 cells, which have an exon 19 deletion.[18] In contrast, its activity against cell lines expressing only wild-type EGFR is significantly lower, highlighting its mutant-selective profile.[18][19]
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| H1975 | L858R + T790M | ~10[19] | <15 | >5000 |
| HCC827 | Exon 19 deletion | ~9.2[19] | <20 | <25 |
| H358 | Wild-Type | ~2225[18][19] | ~500 | <100 |
Table 1: Comparative in vitro potency (IC50) of different EGFR TKIs against NSCLC cell lines with various EGFR mutation statuses. Data is compiled from representative preclinical studies for comparative purposes; exact values may vary between experiments.
Clinical Efficacy in T790M-Positive NSCLC
The primary clinical indication for this compound is for patients with T790M-positive NSCLC who have progressed on a prior EGFR TKI.[12] Multiple clinical trials have validated its efficacy in this setting.
In a pivotal Phase I/II study (HM-EMSI-101), this compound demonstrated significant clinical activity.[20] A pooled analysis of the Phase II portion showed a confirmed objective response rate (ORR) of 55.1% by independent review in patients receiving the 800 mg once-daily dose.[20] The median progression-free survival (PFS) was estimated at 6.9 months .[20]
A subsequent global Phase II study confirmed these findings, reporting a confirmed ORR of 46.3% and a median PFS of 9.4 months.[21] Importantly, efficacy was observed regardless of the presence of brain metastases at baseline, indicating central nervous system (CNS) activity.[17][21]
| Therapy | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | T790M+, pre-treated with EGFR TKI | 46-55%[17][20] | 6.9-9.4 months[17][20][21] |
| Osimertinib | T790M+, pre-treated with EGFR TKI | ~70% | ~10.1 months |
| Chemotherapy | T790M+, pre-treated with EGFR TKI | ~20-30% | ~4.4 months |
Table 2: Comparison of clinical outcomes for T790M-positive NSCLC patients after progression on first- or second-generation TKIs. Osimertinib and chemotherapy data are included as benchmarks.
Resistance to this compound: The C797S Mutation
Despite the efficacy of third-generation TKIs, acquired resistance can still emerge. The most well-documented mechanism of resistance to irreversible inhibitors like this compound and Osimertinib is the acquisition of a tertiary C797S mutation in exon 20.[14][22] This mutation changes the crucial cysteine residue to a serine, which prevents the covalent bond formation required for irreversible inhibition, thereby rendering the drug ineffective.[22]
Experimental Methodologies
To ensure the scientific integrity of claims regarding TKI efficacy, standardized and validated experimental protocols are essential. Below are representative protocols for key in vitro assays.
Protocol 1: Cell Viability/Cytotoxicity Assay
This assay measures the ability of a compound to inhibit cell proliferation.
Objective: To determine the IC50 value of this compound on NSCLC cell lines with different EGFR mutations.
Materials:
-
NSCLC cell lines (e.g., H1975, HCC827, H358)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and other TKIs for comparison) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in culture medium. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
This assay directly measures the inhibition of the target's kinase activity.
Objective: To assess this compound's ability to inhibit EGFR phosphorylation.
Materials:
-
NSCLC cells treated as described above (steps 1-3) for a shorter duration (e.g., 2-4 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity. The level of p-EGFR relative to total EGFR or β-actin indicates the degree of target inhibition.
Conclusion and Future Perspective
This compound is a potent, third-generation EGFR TKI that effectively targets both initial sensitizing mutations and the key T790M resistance mutation while sparing wild-type EGFR.[9][10] Clinical data have confirmed its significant anti-tumor activity in patients with T790M-positive NSCLC who have progressed after treatment with earlier-generation TKIs.[20]
While the global development of this compound was halted due to safety concerns and a competitive landscape dominated by other third-generation TKIs, its story provides critical insights for drug development.[22] It validated the therapeutic strategy of developing mutant-selective, covalent inhibitors to overcome acquired resistance. The emergence of resistance mechanisms like the C797S mutation underscores the continuous need for novel therapeutic strategies, including combination therapies and fourth-generation inhibitors, to combat the dynamic evolution of EGFR-driven lung cancer.
References
- Scott, L.J. This compound: First Global Approval. Drugs76, 1153–1157 (2016).
- Camidge, D.R., Pao, W. & Sequist, L.V. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
- Keam, S.J. This compound: First Global Approval. Drugs76, 1153-7 (2016).
- Kim, Y., et al. The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics11, 784-791 (2012).
- Wang, S., et al. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Cancer Medicine5, 3109-3119 (2016).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 54758501, this compound. PubChem.
- Yun, C.H., et al. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences105, 2070-2075 (2008).
- Lin, C.C., et al. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease3, 13-19 (2011).
- Li, X., et al. Three Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer: Similarities and Differences. OncoTargets and Therapy14, 3843-3850 (2021).
- IUPHAR/BPS Guide to PHARMACOLOGY. This compound. IUPHAR/BPS Guide to PHARMACOLOGY.
- Patsnap. What is this compound used for?.
- DrugCentral. This compound. DrugCentral.
- Zhang, Y.L., et al. The prevalence of EGFR mutation in patients with non-small cell lung cancer: a systematic review and meta-analysis. Oncotarget7, 78985-78993 (2016).
- Leonetti, A., et al. Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. Clinical Cancer Research25, 7034-7046 (2019).
- Passiglia, F., et al. Non-Small Cell Lung Cancer with Epidermal Growth Factor Receptor (EGFR)
- Wikipedia contributors. This compound. Wikipedia.
- De-Jiang, L., et al. Prevalence of EGFR mutations in patients with resected stage I-III non-squamous NSCLC: Results from the EARLY-EGFR study. Journal of Clinical Oncology41, 8573-8573 (2023).
- ResearchGate. Frequency of EGFR mutation in non-small cell lung cancer patients by country.
- Sharma, S.V., et al. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors. Science Signaling3, re1 (2010).
- Lee, D.H., et al. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer127, 1656-1667 (2021).
- Passaro, A., et al. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers13, 333 (2021).
- Wu, Y.L., et al. First-Line Third-Generation EGFR Tyrosine Kinase Inhibitor Monotherapy for Advanced EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Network Meta-Analysis. Cancers17, 107 (2025).
- Hu, W., et al. Third generation vs first generation EGFR-TKIs in the first line treatment for EGFR-mutated locally advanced or metastatic non-small cell lung cancer: a meta-analysis based on randomized controlled trials. Journal of Cancer16, 735-747 (2025).
- Lin, J.J., et al. Resistance to epidermal growth factor receptor tyrosine kinase inhibitors, T790M, and clinical trials. Current Oncology25, S142-S149 (2018).
- Zhang, W., et al. This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology10, 14 (2019).
- Al-Warhi, T., et al. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. Molecules26, 6485 (2021).
- Pharmaceutical Technology. South Korea approves Boehringer's lung cancer drug this compound. Pharmaceutical Technology.
- American Pharmaceutical Review. Boehringer Ingelheim Launches Trial Program to Investigate Lung Cancer Compound this compound. American Pharmaceutical Review.
- Selleck Chemicals. This compound (BI 1482694) EGFR inhibitor. Selleck Chemicals.
- Bohrium. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Bohrium.
- MedChemExpress. This compound (HM61713). MedChemExpress.
- BioSpace. Boehringer Ingelheim Launches Ambitious ELUXA Trial Programme To Broadly Investigate Promising Lung Cancer Compound this compound. BioSpace.
- Pharmaceutical Business Review. Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound. Pharmaceutical Business Review.
- Patsnap. This compound.
- Park, K., et al. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer126, 175-182 (2018).
- He, Z., et al. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Molecules24, 4146 (2019).
- Widyasari, E., et al. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts13, 1-8 (2023).
Sources
- 1. Non-Small Cell Lung Cancer with Epidermal Growth Factor Receptor (EGFR) Common Mutations: New Strategies [mdpi.com]
- 2. The prevalence of EGFR mutation in patients with non-small cell lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [drugcentral.org]
- 10. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 11. This compound: First Global Approval - ProQuest [proquest.com]
- 12. South Korea approves Boehringer's lung cancer drug this compound - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 22. Resistance to epidermal growth factor receptor tyrosine kinase inhibitors, T790M, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Olmutinib Resistance Mutations: A Guide for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance is a formidable challenge. Olmutinib (formerly known as HM61713 or BI 1482694), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), was developed to specifically target the T790M mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] While showing initial promise and gaining approval in South Korea, its clinical development was halted due to safety concerns.[2] Nevertheless, the study of resistance mechanisms to this compound provides valuable insights for the development of next-generation inhibitors and for understanding the broader context of TKI resistance.
This guide provides a comprehensive comparative analysis of this compound resistance mutations, offering experimental data, detailed protocols, and a mechanistic overview to support researchers, scientists, and drug development professionals in this critical area of oncology research.
The Mechanistic Landscape of this compound Resistance
Resistance to this compound, like other third-generation EGFR TKIs, can be broadly categorized into two main types: EGFR-dependent and EGFR-independent mechanisms.
EGFR-Dependent Resistance: On-Target Alterations
The most well-documented mechanism of resistance to irreversible third-generation TKIs like this compound involves the acquisition of tertiary mutations in the EGFR kinase domain. These mutations interfere with the covalent bond formation that is characteristic of these inhibitors.
The cornerstone of this compound's mechanism is its ability to form a covalent bond with the Cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[3] The emergence of a mutation at this site, most notably the C797S mutation , where cysteine is replaced by serine, sterically hinders this covalent binding, thereby rendering the inhibitor ineffective.[4][5] This is the most frequently observed on-target resistance mechanism.
Beyond C797S, other less frequent EGFR mutations have been identified in patients progressing on third-generation TKIs, and are relevant to this compound resistance. These include:
-
L718Q/V: This mutation, located in the kinase domain, is thought to alter the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor.[5]
-
G796S/R: Similar to L718Q, mutations at the G796 residue can also confer resistance by affecting the inhibitor's binding.[5]
EGFR-Independent Resistance: Bypassing the Target
Tumor cells can also develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling to drive proliferation and survival. These "off-target" mechanisms are a significant challenge in targeted therapy. Key pathways implicated in this compound resistance include:
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, independently of EGFR.[6]
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative signaling route for cell survival and growth.
-
Activation of Downstream Pathways: Mutations in components of the downstream signaling cascades, such as PIK3CA, KRAS, and BRAF, can lead to constitutive activation of these pathways, making the cells resistant to upstream EGFR inhibition.
Comparative Efficacy of this compound Against Resistance Mutations
The efficacy of this compound is significantly impacted by the presence of specific resistance mutations. The following table summarizes the inhibitory concentrations (IC50) of this compound against various EGFR mutant cell lines, providing a quantitative comparison of its activity. For context, data for Osimertinib, another prominent third-generation EGFR TKI, is included where available from comparative studies.
| EGFR Mutation Status | Cell Line | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference(s) |
| Activating Mutations | ||||
| Exon 19 Deletion | HCC827 | 9.2 | ~15-25 | [7][8] |
| L858R | H3255 | - | ~10-20 | [9] |
| T790M Resistance Mutation | ||||
| L858R/T790M | H1975 | 10 | ~5-15 | [8][10] |
| Exon 19 Del/T790M | PC-9ER | - | 13 | [9] |
| Tertiary Resistance Mutations | ||||
| L858R/T790M/C797S | - | Resistant | Resistant | [4][5] |
Note: IC50 values can vary between studies due to different experimental conditions. Direct comparative studies provide the most reliable data. The "-" indicates that data was not available in the reviewed sources under directly comparable conditions.
Visualizing EGFR Signaling and this compound Resistance
The following diagram illustrates the EGFR signaling pathway and the points at which this compound acts, as well as how resistance mutations circumvent its inhibitory effect.
Caption: EGFR signaling pathway and the mechanism of this compound action and resistance.
Experimental Protocols for Assessing this compound Resistance
To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments to assess this compound resistance in a laboratory setting.
Protocol 1: In Vitro Cell Viability Assay to Determine IC50 Values
This protocol outlines the use of a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo) to measure the half-maximal inhibitory concentration (IC50) of this compound against various NSCLC cell lines.[1][11]
Materials:
-
NSCLC cell lines (e.g., HCC827 for activating mutation, H1975 for T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT, XTT, or CellTiter-Glo reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Next-Generation Sequencing (NGS) for Resistance Mutation Detection
This protocol provides a general workflow for identifying known and novel resistance mutations in tumor samples from patients who have progressed on this compound.[12]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
DNA extraction kit (for FFPE or ctDNA).
-
NGS library preparation kit.
-
Targeted gene panel covering EGFR and other relevant genes (e.g., MET, HER2, KRAS, BRAF, PIK3CA).
-
Next-generation sequencer.
-
Bioinformatics pipeline for data analysis.
Procedure:
-
Sample Preparation and DNA Extraction:
-
For FFPE tissue, macro-dissect the tumor area to enrich for cancer cells.
-
Extract genomic DNA using a validated kit, following the manufacturer's instructions.
-
For ctDNA, collect peripheral blood in specialized tubes and isolate plasma. Extract ctDNA using a dedicated kit.
-
-
Library Preparation:
-
Quantify the extracted DNA.
-
Prepare NGS libraries using a commercial kit. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Perform target enrichment using a custom or commercially available gene panel. This can be done through hybrid capture or amplicon-based methods.
-
-
Sequencing:
-
Quantify and pool the prepared libraries.
-
Sequence the libraries on an NGS platform according to the manufacturer's protocol.[13]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing data.
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions, deletions, and copy number variations).
-
Annotate the identified variants to determine their potential clinical significance.
-
Compare the mutational profile of the post-treatment sample to a pre-treatment sample if available to identify acquired resistance mutations.
-
Workflow for Investigating this compound Resistance
The following diagram outlines a logical workflow for a research project aimed at characterizing this compound resistance.
Caption: A typical experimental workflow for identifying and validating this compound resistance mutations.
Conclusion and Future Directions
The study of this compound resistance mutations, though the drug's clinical journey was short-lived, offers enduring lessons for the field of targeted cancer therapy. The consistent emergence of the C797S mutation underscores the challenge of targeting the ATP-binding site of kinases with covalent inhibitors. Furthermore, the diverse landscape of EGFR-independent resistance mechanisms highlights the remarkable adaptability of cancer cells and the need for combination therapies and strategies to overcome bypass signaling.
Future research should focus on the development of fourth-generation EGFR TKIs that can overcome C797S-mediated resistance. Additionally, a deeper understanding of the interplay between different resistance mechanisms and the development of effective combination therapies targeting both EGFR and bypass pathways will be crucial to improving outcomes for patients with EGFR-mutant NSCLC. The experimental frameworks and comparative data presented in this guide provide a solid foundation for researchers to build upon in this ongoing endeavor.
References
-
Cancer. (2020, March 25). Study Identifies Acquired Resistance After Treatment for Patients with NSCLC. Retrieved from [Link]
- Fujita, Y., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(7), 8494–8505.
- Kim, S., et al. (2021). This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416.
- Lee, J., et al. (2020). Genomic Landscape of Acquired Resistance to Third-Generation EGFR Tyrosine Kinase Inhibitors in EGFR T790M–Mutant Non–Small Cell Lung Cancer. Cancer, 126(12), 2704-2713.
- Nishino, K., et al. (2017). Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure. Journal of Visualized Experiments, (126), 56080.
- Sacher, A. G., et al. (2016). Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer. Therapeutic Advances in Medical Oncology, 8(6), 427–437.
- Wang, K., et al. (2018). Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer. Oncology Letters, 15(6), 9035–9042.
- Park, K., et al. (2021). This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416.
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
- Patel, S., et al. (2020). An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 106-132.
- Nishino, K., et al. (2017). Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure. JoVE (Journal of Visualized Experiments), (126), e56080.
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Retrieved from [Link]
- Li, W., et al. (2018). Frequency of the acquired resistant mutation T790 M in non-small cell lung cancer patients with active exon 19Del and exon 21. Oncology Letters, 15(6), 8825–8832.
- Weiss, J., et al. (2023). Fluctuation of Acquired Resistance Mutations and Re-Challenge with EGFR TKI in Metastatic NSCLC: A Case Report. Current Oncology, 30(10), 8683-8689.
- Al-Hussaini, K., et al. (2021). Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. Molecules, 26(21), 6424.
- Roskoski, R. (2019). Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. Pharmacological Research, 139, 463–480.
-
ResearchGate. (n.d.). The frequency of acquired resistance mutations after first-line.... Retrieved from [Link]
- Zhang, Y., et al. (2021). Next-generation sequencing-based identification of EGFR and NOTCH2 complementary mutations in non-small cell lung cancer. Oncology Letters, 22(5), 1-13.
-
ResearchGate. (n.d.). Acquired resistance to osimertinib and response to almonertinib. Retrieved from [Link]
-
American Pharmaceutical Review. (2016, June 2). Boehringer Ingelheim Launches Trial Program to Investigate Lung Cancer Compound this compound. Retrieved from [Link]
-
CareAcross. (n.d.). Next Generation Sequencing Method for the Detection of EGFR Gene Mutations in the Plasma of Patients with Lung Cancer (NCT06595498). Retrieved from [Link]
-
Bohrium. (2021, January 12). This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines. Retrieved from [Link]
-
PubMed. (2025, March 10). Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines. Retrieved from [Link]
-
Qiagen. (n.d.). Sample & Assay Technologies therascreen® EGFR RGQ PCR Kit Handbook. Retrieved from [Link]
-
Scilit. (2025, April 16). Prevalence and molecular correlates of acquired EGFR resistance mutations in non-small cell lung cancer (NSCLC). Retrieved from [Link]
-
Drug Central. (n.d.). This compound. Retrieved from [Link]
- Patel, S., et al. (2020). An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 106-132.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluctuation of Acquired Resistance Mutations and Re-Challenge with EGFR TKI in Metastatic NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EGFR Mutation by NGS | MLabs [mlabs.umich.edu]
- 13. Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of C797S Mutation in Olmutinib Resistance: A Comparative Guide for Researchers
For Immediate Distribution
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of EGFR-Targeted Therapies in NSCLC
Non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR) has seen a paradigm shift in treatment with the advent of tyrosine kinase inhibitors (TKIs). Olmutinib (HM61713), a third-generation EGFR TKI, was developed to specifically target the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation TKIs.[1][2][3] Like other third-generation inhibitors, this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of the receptor's signaling activity.[3][4][5] This targeted approach has shown significant clinical efficacy in patients with T790M-positive NSCLC.[6]
However, the emergence of acquired resistance mechanisms limits the long-term effectiveness of these therapies. One of the most clinically significant mechanisms of resistance to third-generation EGFR TKIs, including this compound, is the acquisition of a tertiary mutation at the covalent binding site, C797S (cysteine to serine substitution).[4][7][8] This guide provides a comprehensive overview of the C797S mutation, its mechanism of action in conferring this compound resistance, and detailed, validated experimental workflows for its characterization.
The Molecular Basis of C797S-Mediated Resistance to this compound
The efficacy of third-generation irreversible EGFR TKIs like this compound is predicated on their ability to form a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[9] The C797S mutation directly abrogates this mechanism. The substitution of the reactive cysteine with a less reactive serine residue at this position prevents the formation of the covalent bond, thereby diminishing the inhibitory activity of the drug.[10][11] This allows the EGFR kinase to regain its ATP-binding and signaling capabilities, leading to downstream activation of pro-survival pathways, such as the MAPK/ERK and PI3K/AKT pathways, and ultimately, tumor cell proliferation and survival despite the presence of this compound.[12][13]
It is crucial to consider the allelic context of the C797S mutation in relation to the T790M mutation. When C797S and T790M mutations are located on the same allele (in cis), cancer cells exhibit resistance to both first- and third-generation EGFR TKIs.[9] Conversely, if these mutations are on different alleles (in trans), a combination therapy of first- and third-generation TKIs may still be effective.[9]
The following diagram illustrates the EGFR signaling pathway and the critical role of the C797 residue in the mechanism of action of covalent EGFR inhibitors.
Caption: EGFR signaling and the C797S resistance mechanism.
Experimental Validation of C797S-Mediated this compound Resistance: A Comparative Workflow
To rigorously validate the role of the C797S mutation in conferring resistance to this compound, a series of well-controlled experiments are necessary. Below, we outline a comprehensive workflow, comparing methodologies and providing the rationale behind each step.
Workflow Overview
Caption: Experimental workflow for C797S resistance validation.
Step 1: Generation of C797S Mutant Cell Lines
Objective: To create isogenic cell lines with and without the C797S mutation to isolate its effect on drug sensitivity.
Methodology:
-
Starting Material: Utilize established EGFR-mutant NSCLC cell lines, such as PC-9 (EGFR exon 19 deletion) or H1975 (L858R/T790M).
-
Gene Editing: Employ CRISPR/Cas9 technology to introduce the specific C797S point mutation into the endogenous EGFR locus. This is the preferred method as it creates a more physiologically relevant model.
-
Protocol:
-
Design and validate a guide RNA (gRNA) targeting the EGFR exon 20 region containing the C797 codon.
-
Design a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired C797S mutation and a silent mutation to prevent re-cutting by Cas9.
-
Co-transfect the Cas9 nuclease, gRNA, and ssODN into the parental cell line.
-
Perform single-cell cloning to isolate individual clones.
-
Screen clones by Sanger sequencing to confirm the presence of the homozygous or heterozygous C797S mutation.
-
-
-
Alternative Method (Transfection): Stably transfect parental cells with a plasmid expressing EGFR containing the C797S mutation. While less precise than CRISPR, this can be a faster alternative.
Trustworthiness: The use of isogenic cell lines (parental vs. C797S mutant) is a self-validating system, as the only genetic difference is the mutation of interest, directly linking any observed phenotypic changes to the C797S mutation.
Step 2: Comparative Cell Viability Assays
Objective: To quantify the differential sensitivity of parental and C797S mutant cells to this compound and other EGFR TKIs.
Methodology:
-
Assay Principle: Seed parental and C797S mutant cells in 96-well plates and treat with a dose-response range of this compound, Osimertinib (another third-generation TKI), and a first-generation TKI (e.g., Gefitinib) as a control.
-
Protocols:
-
MTT Assay: Measures metabolic activity.
-
After 72 hours of drug treatment, add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals and measure absorbance at 570 nm.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a marker of viable cells.
-
After 72 hours, add CellTiter-Glo® reagent to each well.
-
Measure luminescence.
-
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in both cell lines. A significantly higher IC50 for this compound in the C797S mutant cells compared to the parental cells validates resistance.
Data Presentation:
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| H1975 (Parental) | L858R/T790M | Expected Low | Expected Low | Expected High |
| H1975-C797S | L858R/T790M/C797S | Expected High | Expected High | Expected High (if in cis) |
Note: Expected values are illustrative and should be determined experimentally.
Step 3: Apoptosis Assays
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology:
-
Assay Principle: Treat parental and C797S mutant cells with a fixed concentration of this compound (e.g., at the IC50 of the parental line) for 24-48 hours.
-
Protocol (Annexin V/Propidium Iodide (PI) Staining):
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Analyze by flow cytometry.
-
-
Expected Outcome: this compound treatment should induce a significantly higher percentage of apoptotic cells (Annexin V positive) in the parental cell line compared to the C797S mutant line, further confirming resistance.
Step 4: Biochemical Validation of Pathway Reactivation
Objective: To confirm that C797S-mediated resistance is due to the restoration of EGFR signaling.
Methodology:
-
Assay Principle: Analyze the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Protocol (Western Blotting):
-
Treat parental and C797S mutant cells with this compound for a short duration (e.g., 2-6 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Expected Results: In parental cells, this compound should significantly reduce the phosphorylation of EGFR, ERK, and AKT. In C797S mutant cells, this compound will have a minimal effect on the phosphorylation of these proteins, demonstrating the failure of the drug to inhibit the reactivated signaling pathway.
Comparative Analysis with Other Resistance Mechanisms
While the C797S mutation is a primary mechanism of on-target resistance, it is important to acknowledge other potential resistance pathways that can emerge, such as:
-
Bypass Pathway Activation: Amplification of MET or HER2, or mutations in BRAF or KRAS can activate parallel signaling pathways, rendering the cells resistant to EGFR inhibition.[12][14][15]
-
Histological Transformation: A shift from NSCLC to small cell lung cancer (SCLC) can occur, a phenotype that is not dependent on EGFR signaling.[7]
Comprehensive validation should ideally include screening for these alternative mechanisms, particularly when analyzing clinical samples from patients who have developed resistance to this compound.
Conclusion
The acquisition of the C797S mutation is a critical mechanism of resistance to this compound and other third-generation EGFR TKIs. The experimental workflow detailed in this guide provides a robust framework for validating the role of this mutation. By employing a combination of genetic manipulation, cell-based assays, and biochemical analysis, researchers can definitively characterize the C797S-mediated resistance phenotype. This understanding is crucial for the development of next-generation inhibitors and therapeutic strategies to overcome this clinical challenge.[9][16]
References
- Melosky, B., et al. (2018). Acquired resistance to third-generation EGFR-TKIs: novel therapeutic approaches. Translational Lung Cancer Research, 7(Suppl 2), S139–S151.
- Lin, C. C., et al. (2020). Mechanisms of resistance to third-generation EGFR TKIs. Journal of Thoracic Oncology, 15(1), 27-38.
- Leonetti, A., et al. (2019). Mechanisms of resistance to third-generation EGFR-TKIs. British Journal of Cancer, 121(9), 725–737.
- Ramalingam, S. S., et al. (2018). Osimertinib as first-line treatment for EGFR-mutated advanced non-small-cell lung cancer. The New England Journal of Medicine, 378(2), 113–125.
-
Patsnap. (2024). What is this compound used for? Patsnap Synapse. Retrieved from [Link]
-
Wikipedia. (2023). This compound. Wikipedia. Retrieved from [Link]
- Passaro, A., et al. (2017). The development of EGFR TKIs and options to manage resistance of third-generation EGFR TKI osimertinib: conventional ways and immune checkpoint inhibitors. Cancers, 9(12), 169.
- Park, K., et al. (2021). This compound in T790M-positive non–small cell lung cancer after failure of first-line epidermal growth factor receptor–tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(8), 1298-1308.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
- Wang, S., et al. (2022). Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies.
- Remon, J., & Besse, B. (2017). EGFR T790M: revealing the secrets of a gatekeeper. Journal of Thoracic Disease, 9(Suppl 13), S1436–S1439.
-
ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC. ResearchGate. Retrieved from [Link]
-
Drug Central. (n.d.). This compound. Drug Central. Retrieved from [Link]
-
GeneOnline. (2025). Mechanisms of Resistance to EGFR TKIs in NSCLC Linked to T790M and C797S Mutations. GeneOnline. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Targeted Oncology. (2018). Presence of MET, EGFR C797S Mutations Linked With Osimertinib Resistance in NSCLC. Targeted Oncology. Retrieved from [Link]
- Song, H. N., et al. (2016). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. Journal of Thoracic Disease, 8(8), E746–E750.
- Kim, Y., et al. (2020). EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation.
- Papadimitrakopoulou, V. A., et al. (2023). Analysis of acquired resistance mechanisms to osimertinib in patients with EGFR-mutated advanced non-small cell lung cancer from the AURA3 trial.
-
EGFR Resisters. (2024). Osimertinib Resistance and EGFR Mutations in NSCLC Treatment. EGFR Resisters. Retrieved from [Link]
- Oxnard, G. R., et al. (2018). Assessment of Resistance Mechanisms and Clinical Implications in Patients With EGFR T790M–Positive Lung Cancer and Acquired Resistance to Osimertinib. JAMA Oncology, 4(11), 1527–1534.
- Passaro, A., et al. (2021). Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? Cancers, 13(1), 103.
-
Frontiers. (2021). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (2025). EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of resistance to third-generation EGFR TKIs osimertinib and... ResearchGate. Retrieved from [Link]
- Costa, D. B., et al. (2019). EGFR-Mutated Lung Cancers Resistant to Osimertinib through EGFR C797S Respond to First-Generation Reversible EGFR Inhibitors but Eventually Acquire EGFR T790M/C797S in Preclinical Models and Clinical Samples. Journal of Thoracic Oncology, 14(11), 1988–1995.
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [drugcentral.org]
- 6. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 10. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. egfrcancer.org [egfrcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Uncommon EGFR Mutations: A Comparative Guide to Olmutinib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Uncommon EGFR Mutations in Non-Small Cell Lung Cancer
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC), ushering in the era of targeted therapy. While the majority of these mutations are common deletions in exon 19 or the L858R substitution in exon 21, a significant subset of patients, estimated at 10-20%, harbor uncommon EGFR mutations. These less frequent alterations, including but not limited to G719X in exon 18, S768I in exon 20, and L861Q in exon 21, present a unique therapeutic challenge due to their heterogeneous response to standard EGFR tyrosine kinase inhibitors (TKIs).[1][2] This guide provides a comparative analysis of olmutinib, a third-generation EGFR TKI, and other key inhibitors, focusing on their activity against these uncommon mutations, supported by available experimental data.
The EGFR Signaling Pathway: A Central Regulator of Cell Growth and Proliferation
The EGFR signaling cascade is a critical pathway that governs normal cellular processes such as proliferation, survival, and differentiation.[3] Upon binding of ligands like epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive gene transcription and cell cycle progression.[4][5] In NSCLC, activating mutations in EGFR lead to constitutive, ligand-independent activation of this pathway, driving uncontrolled cell growth and tumor development.[4]
Caption: EGFR Signaling Pathway upon Ligand Binding.
Mechanism of Action: A Tale of Three Generations
The development of EGFR TKIs has progressed through three generations, each with distinct mechanisms of action and target specificities.
-
First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. While effective against common sensitizing mutations, their efficacy against uncommon mutations is variable and they are largely ineffective against the T790M resistance mutation.[6]
-
Second-Generation (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, providing a more sustained inhibition. Afatinib has demonstrated broader activity against uncommon mutations like G719X, S768I, and L861Q.[7]
-
Third-Generation (Osimertinib, this compound): These are also irreversible inhibitors but are designed to be mutant-selective, with potent activity against both sensitizing mutations and the T790M resistance mutation, while having lower affinity for wild-type (WT) EGFR.[8][9] This selectivity is intended to reduce the on-target side effects, such as skin rash and diarrhea, that are common with less selective inhibitors. This compound (also known as HM61713 or BI 1482694) covalently binds to a cysteine residue near the kinase domain of mutant EGFR.[10] While extensively studied for its efficacy against the T790M mutation, its activity against a broad range of uncommon mutations is less well-documented in publicly available literature.[11][12]
Comparative Efficacy Against Uncommon EGFR Mutations
A direct comparison of the efficacy of these inhibitors is crucial for making informed therapeutic decisions. The following sections and tables summarize the available preclinical and clinical data.
Preclinical Activity: In Vitro Inhibition of Uncommon EGFR Mutations
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. Lower IC50 values indicate greater potency. The following table compares the reported IC50 values of various EGFR TKIs against cell lines engineered to express specific uncommon EGFR mutations.
| EGFR Mutation | This compound (HM61713) IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| G719A | Data not available | 12 | 26 | 120 | 50 |
| S768I | Data not available | 3.5 | >1000 | >1000 | >1000 |
| L861Q | Data not available | 2.5 | 6 | 280 | 100 |
| L858R (Common) | Data not available | 1 | 13 | 10 | 10 |
| WT-EGFR | Data not available | 10 | 216 | 500 | 200 |
Data compiled from various preclinical studies. Direct comparative studies for this compound against these specific uncommon mutations are limited in the public domain.
Clinical Efficacy: A Summary of Clinical Trial Data
Clinical trials provide the ultimate evidence of a drug's efficacy in patients. The following table summarizes key clinical data for afatinib and osimertinib in the treatment of NSCLC patients with uncommon EGFR mutations. Data for this compound in this specific patient population is not as readily available from large-scale clinical trials.
| Uncommon Mutation | Drug | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| G719X | Afatinib | 52.5% - 77.8%[1] | 8.2 - 14.7[2] |
| Osimertinib | 52.5% - 57.9%[1][9] | 8.2 - 9.5[1][9] | |
| S768I | Afatinib | 37.5%[1] | 9.5[1] |
| Osimertinib | 37.5%[9] | 8.2[9] | |
| L861Q | Afatinib | 56.3% - 77.8%[1] | 8.2 - 9.5[1] |
| Osimertinib | 77.8%[9] | 15.2[9] |
ORR and PFS values are ranges compiled from multiple studies and can vary based on the study population and line of treatment.
Experimental Workflow: Assessing Inhibitor Potency
The evaluation of a TKI's efficacy against specific EGFR mutations is a critical step in drug development. The Ba/F3 cell proliferation assay is a widely used in vitro method for this purpose.
Caption: Workflow for Ba/F3 Cell Proliferation Assay.
Detailed Protocol: Ba/F3 Cell Proliferation Assay
1. Cell Line Generation:
- Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival and proliferation, are used.
- The cDNA for human EGFR containing the specific uncommon mutation of interest (e.g., G719A, S768I, or L861Q) is cloned into a retroviral or lentiviral vector.
- Ba/F3 cells are transduced with the viral vector.
- Successfully transduced cells are selected by their ability to proliferate in the absence of IL-3, as the constitutively active EGFR mutant drives their growth.
2. Cell Seeding:
- Engineered Ba/F3 cells are harvested during their logarithmic growth phase.
- Cells are washed to remove any residual growth factors and resuspended in IL-3-free RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.
3. Compound Treatment:
- A serial dilution of the EGFR TKIs (e.g., this compound, afatinib, osimertinib) is prepared in the assay medium.
- The diluted compounds are added to the respective wells of the 96-well plate. A vehicle control (e.g., DMSO) is also included.
4. Incubation:
- The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
5. Cell Viability Measurement:
- Cell viability is assessed using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
- For the MTT assay, the reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
- For the CellTiter-Glo® assay, the reagent is added to each well, and the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
6. Data Analysis:
- The absorbance or luminescence readings are normalized to the vehicle control.
- The normalized data is plotted against the logarithm of the drug concentration.
- The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Logical Relationship of EGFR Inhibitors and Their Targets
The following diagram illustrates the relationship between the different generations of EGFR TKIs and their primary targets, including wild-type EGFR and various mutant forms.
Caption: EGFR Inhibitor Target Specificity.
Conclusion and Future Directions
The treatment of NSCLC harboring uncommon EGFR mutations remains a significant clinical challenge. While second and third-generation EGFR TKIs like afatinib and osimertinib have demonstrated clinical activity against certain uncommon mutations such as G719X, S768I, and L861Q, the therapeutic landscape continues to evolve.
The available data for this compound in the context of these specific uncommon mutations is limited in the public domain, with a primary focus on its potent activity against the T790M resistance mutation. For a comprehensive understanding of this compound's potential role in treating a broader range of EGFR-mutant NSCLC, further preclinical and clinical studies specifically evaluating its efficacy against a panel of uncommon mutations are warranted.
As our understanding of the structural and functional consequences of these rare mutations deepens, so too will our ability to design and select the most appropriate TKI for each individual patient, truly personalizing cancer therapy. Continued research into the comparative efficacy of all available EGFR inhibitors, including this compound, is essential to optimize treatment strategies and improve outcomes for this patient population.
References
-
Zhang, T., Wan, B., Zhao, Y., Li, C., Liu, H., Lv, T., Zhan, P., & Song, Y. (2021). Treatment of uncommon EGFR mutations in non-small cell lung cancer: new evidence and treatment. Translational Lung Cancer Research, 10(10), 4373–4389. [Link]
-
Addeo, A. (2022). Treatment Options for Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations. healthbook TIMES Oncology Hematology, 12(2), 16-25. [Link]
-
Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(1), 80-90. [Link]
-
Patsnap. (2024). What is this compound used for? Patsnap Synapse. [Link]
-
Cho, J. H., et al. (2020). Osimertinib for the treatment of NSCLC patients with uncommon EGFR mutations. Journal of Thoracic Oncology, 15(5), 838-845. [Link]
-
Kobayashi, Y., & Mitsudomi, T. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(45), 72889–72901. [Link]
-
Yang, J. C., et al. (2015). Afatinib for patients with lung adenocarcinoma and epidermal growth factor receptor (EGFR) mutations: a pooled analysis of the LUX-Lung 2, LUX-Lung 3 and LUX-Lung 6 studies. Annals of Oncology, 26(7), 1401-1409. [Link]
-
Hirano, T., et al. (2015). In vitro sensitivities of different EGFR mutations to gefitinib, erlotinib, afatinib, and osimertinib. Lung Cancer, 90(2), 157-161. [Link]
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]
-
Reaction Biology. (n.d.). EGFR BaF3 Cell Proliferation Assay Service. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
-
Frezzetti, D., et al. (2017). An unbiased in vitro screen for activating epidermal growth factor receptor mutations. Journal of Biological Chemistry, 292(49), 20296-20309. [Link]
-
Seshacharyulu, P., et al. (2012). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1826(1), 155-165. [Link]
-
Drug Central. (n.d.). This compound. [Link]
-
Rosell, R., et al. (2011). Screening for epidermal growth factor receptor mutations in lung cancer. The New England Journal of Medicine, 361(10), 958-967. [Link]
-
Suda, K., et al. (2018). Sensitivities to various epidermal growth factor receptor-tyrosine kinase inhibitors of uncommon epidermal growth factor receptor mutations L861Q and S768I: What is the optimal epidermal growth factor receptor-tyrosine kinase inhibitor?. Cancer Science, 109(5), 1547-1555. [Link]
-
Passaro, A., et al. (2022). Uncommon EGFR Compound Mutations in Non-Small Cell Lung Cancer (NSCLC): A Systematic Review of Available Evidence. Current Oncology, 29(1), 255-266. [Link]
-
Abdel-Sattar, M., et al. (2021). Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. Molecules, 26(21), 6431. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Wang, M., et al. (2023). Clinical Outcomes of Afatinib Versus Osimertinib in Patients With Non-Small Cell Lung Cancer With Uncommon EGFR Mutations: A Pooled Analysis. Clinical Lung Cancer, 24(7), 645-653. [Link]
-
Wu, S. G., et al. (2020). Management of patients with non-small cell lung cancer harboring uncommon EGFR mutations. Expert Review of Anticancer Therapy, 20(7), 593-602. [Link]
-
Kris, M. G., et al. (2014). Efficacy of afatinib in patients with advanced non-small-cell lung cancer and activating EGFR mutations. The Lancet Oncology, 15(5), 581-589. [Link]
-
Mok, T. S., et al. (2017). Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer. The New England Journal of Medicine, 376(7), 629-640. [Link]
-
Lee, K. O., et al. (2017). This compound (HM61713), a third-generation EGFR tyrosine kinase inhibitor, overcomes resistance to EGFR TKIs in lung cancer. Expert Opinion on Investigational Drugs, 26(1), 111-120. [Link]
Sources
- 1. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugcentral.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivities to various epidermal growth factor receptor‐tyrosine kinase inhibitors of uncommon epidermal growth factor receptor mutations L861Q and S768I: What is the optimal epidermal growth factor receptor‐tyrosine kinase inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Olmutinib: Protocols for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Olmutinib (also known as HM61713 or BI 1482694). As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this compound is a potent antineoplastic agent.[1][] Its mechanism of action, which involves the irreversible inhibition of mutant EGFR forms to induce tumor cell death, underscores its cytotoxic nature.[3][4] Consequently, all this compound waste must be managed as hazardous pharmaceutical waste to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
This document moves beyond a simple checklist, offering a framework grounded in the principles of causality and self-validating protocols. Every step is designed to mitigate the risks associated with cytotoxic compounds, from initial handling to final disposal.
Hazard Identification and Core Safety Principles
Understanding the inherent risks of this compound is fundamental to its safe management. The compound's efficacy as a cancer therapeutic is directly linked to its ability to kill cells, making it a potential hazard upon occupational exposure.[5]
Key Hazards Associated with this compound:
| Hazard Classification | Description | Primary Routes of Exposure | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion | [6] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Dermal Absorption | [6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Ocular Contact | [6][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Inhalation | [6][7] |
| Suspected Germ Cell Mutagenicity | Suspected of causing genetic defects. | All Routes | [7] |
| Suspected Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | All Routes | [7] |
The Occupational Safety and Health Administration (OSHA) has established comprehensive guidelines for handling cytotoxic drugs, emphasizing that exposure risks are a function of a drug's inherent toxicity and the extent of worker contact.[8][9] Therefore, adherence to proper personal protective equipment (PPE) protocols is non-negotiable.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated, powder-free gloves.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: When handling the powder form outside of a containment device (e.g., chemical fume hood or biological safety cabinet), a fit-tested N95 respirator or higher is required.[10]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by stringent federal and state regulations. The two primary agencies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the disposal of hazardous pharmaceutical waste.[11] A key tenet of this regulation is the strict prohibition on sewering (i.e., flushing down a drain) of hazardous waste pharmaceuticals, which includes cytotoxic agents like this compound.[12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA's guidelines are focused on protecting employees from exposure to hazardous drugs in the workplace.[14] These guidelines cover all aspects of the drug lifecycle, including preparation, administration, spill cleanup, and waste disposal.[15]
All this compound waste must be disposed of through a licensed hazardous waste management company. It must never be mixed with general, biohazardous, or non-hazardous chemical waste.
This compound Waste Stream Management: Segregation and Containment
The cornerstone of safe disposal is the meticulous segregation of waste at the point of generation.[16] this compound waste is typically categorized into three distinct streams, each requiring a specific containment strategy.
Waste Stream Categorization and Containment
-
Bulk Chemotherapy Waste (>3% by volume):
-
Description: This includes unused or expired this compound powder, partially used vials, solutions with detectable amounts of the drug, and materials from a large spill cleanup.
-
Containment: Must be placed in a designated black RCRA-rated hazardous waste container .[17] These containers must be robust, leak-proof, and feature a secure lid.
-
Causality: Bulk quantities pose the highest risk of environmental contamination and personnel exposure, necessitating the most stringent level of containment as defined by the EPA.
-
-
Trace Chemotherapy Waste (<3% by volume):
-
Description: Items with minimal residual contamination. This includes "RCRA empty" vials (containing less than 3% of the original volume), used PPE (gloves, gowns, masks), and contaminated labware such as pipette tips and culture plates.
-
Containment: Segregate into a clearly labeled yellow chemotherapy waste bag or container .[5][17]
-
Causality: While the quantity of the active compound is low, it is still present and requires disposal via incineration to ensure complete destruction. Segregation from bulk waste is a cost-management and regulatory best practice.
-
-
Contaminated Sharps Waste:
-
Description: Any sharp instrument that has come into contact with this compound. This includes needles, syringes, glass vials (even if "RCRA empty"), and contaminated microscope slides.
-
Containment: Must be placed immediately into a rigid, puncture-resistant sharps container with a purple lid to signify cytotoxic contamination.[5]
-
Causality: This protocol prevents puncture injuries, which are a high-risk route for parenteral exposure to cytotoxic drugs, while ensuring the contaminated sharp is properly identified for incineration.
-
Standard Operating Procedures for Disposal
The following step-by-step protocols must be followed without deviation.
Protocol 1: Disposal of Unused or Expired this compound (Bulk Waste)
Objective: To safely dispose of pure this compound powder or concentrated solutions.
-
Preparation: Conduct all handling within a certified chemical fume hood or Class II Biological Safety Cabinet to prevent aerosolization.
-
PPE: Don full, mandatory PPE as described in Section 1.
-
Containment:
-
Place the original container of this compound, with its cap securely tightened, into a sealable plastic bag.
-
Carefully place this bagged container into the designated black RCRA-rated hazardous waste bin .[17]
-
Do not attempt to empty or rinse the original container.
-
-
Labeling & Storage: Ensure the black bin is closed and stored in a secure, designated satellite accumulation area away from general laboratory traffic.
-
Decontamination: Wipe down the work surface with a suitable deactivating solution (e.g., sodium hypochlorite), followed by a rinse with 70% ethanol. Dispose of all cleaning materials as trace chemotherapy waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, ensuring the outer gloves are removed last. Dispose of all PPE as trace chemotherapy waste. Perform thorough hand hygiene.
Protocol 2: Disposal of Trace-Contaminated Items (Labware, PPE)
Objective: To manage items with residual this compound contamination.
-
Segregation: At the point of use, immediately place all contaminated, non-sharp items into the yellow chemotherapy waste container .[5]
-
This includes used gloves, gowns, bench paper, pipette tips, and plasticware.
-
-
Container Management: Do not overfill yellow bags or containers. When three-quarters full, securely seal the bag or close the container lid.
-
Final Disposal: Place the sealed yellow bag into the larger, designated chemotherapy waste collection bin for pickup by a licensed hazardous waste transporter. The final disposal method must be high-temperature incineration.[17][18]
Protocol 3: Emergency Spill Management
Objective: To safely manage and decontaminate an accidental release of this compound.
-
Area Security: Immediately alert personnel and restrict access to the spill area. Post warning signs.
-
PPE: Don a full set of PPE, including double chemotherapy gloves, a disposable gown, eye protection, and a respirator.
-
Containment:
-
For Solid Spills (Powder): Gently cover the spill with wet absorbent gauze to avoid raising dust.[19] Do not sweep dry powder.
-
For Liquid Spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
-
Cleanup:
-
Using forceps or tongs, carefully pick up all contaminated materials (gauze, pads, broken glass).
-
Place all cleanup materials directly into the black RCRA-rated hazardous waste bin .[17]
-
-
Decontamination:
-
Clean the spill area three times using a detergent solution, followed by a deactivating agent (e.g., sodium hypochlorite), and finally a rinse with clean water.
-
Dispose of all cleaning materials in the black RCRA bin.
-
-
Final Steps: Remove and dispose of all PPE as trace chemotherapy waste. Wash hands thoroughly. Document the spill in the laboratory's incident report log.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory professionals. Its classification as a cytotoxic and hazardous agent necessitates a rigorous and systematic approach to waste management. By adhering to the principles of segregation, proper containment, and regulatory compliance outlined in this guide, researchers can effectively mitigate the risks of occupational exposure and environmental contamination. Trust in these protocols is built upon their foundation in established safety standards from authoritative bodies like the EPA and OSHA, ensuring a safe and responsible laboratory environment.
References
-
Patsnap. (2024, June 14). What is this compound used for? Patsnap Synapse. Retrieved from [Link]
-
Waste Dive. (2015, September 2). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]
-
American Journal of Health-System Pharmacy. (1986, May 1). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]
-
JD Supra. (2019, March 11). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste? Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound Drug Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Frontiers in Pharmacology. (2018, December 4). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]
-
Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of? Retrieved from [Link]
-
Canterbury District Health Board. (2019, January). Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Retrieved from [Link]
-
NetRegs. (n.d.). Cytotoxic and cytostatic drugs. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Cytotoxic drugs and related waste – risk management. Retrieved from [Link]
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. Retrieved from [Link]
-
MDPI. (2021, March 26). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 2). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. Retrieved from [Link]
-
Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, July 18). Investigation of the metabolic stability of this compound by validated LC-MS/MS: quantification in human plasma. Retrieved from [Link]
-
National Medicines Regulatory Authority. (2021, February 1). Guideline for Safe Disposal of Expired and Unwanted Pharmaceuticals. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
Sources
- 1. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. academic.oup.com [academic.oup.com]
- 9. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. waste360.com [waste360.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. danielshealth.ca [danielshealth.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Olmutinib
Introduction: Olmutinib (also known as HM61713 or BI 1482694) is a third-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the Epidermal Growth Factor Receptor (EGFR), showing particular efficacy against the T790M mutation in non-small cell lung cancer (NSCLC).[1][2][3] As a potent cytotoxic and antineoplastic agent, its handling in a research and development setting demands a rigorous and well-understood safety protocol to protect laboratory personnel from occupational exposure.[3][4] Accidental exposure to even low levels of such potent compounds can pose significant health risks, including skin, eye, and respiratory irritation, with some similar compounds suspected of causing genetic defects or reproductive harm.[5][6][7]
This guide provides essential, in-depth procedural guidance for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to build a culture of safety by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system for minimizing risk.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. The primary routes of occupational exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. The Safety Data Sheet (SDS) is the primary source for hazard information.[5]
Table 1: Summary of this compound Hazards
| Hazard Classification | Description | Primary Exposure Routes | Source |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Ingestion | [5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Dermal Contact | [5] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | Ocular Contact | [5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation | [5][6] |
| Potential Additional Hazards | May cause allergic skin reaction, suspected of causing genetic defects or damaging fertility. | Dermal Contact, Inhalation |[6] |
The cornerstone of safe handling is the Hierarchy of Controls , a framework established by institutions like the National Institute for Occupational Safety and Health (NIOSH).[8] PPE, while critical, is the final line of defense. It must be used in conjunction with engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures, training).[9]
Core PPE Requirements for this compound Handling
Handling cytotoxic compounds requires specialized PPE. Standard laboratory coats and single pairs of examination gloves are insufficient. All personnel must be trained in the proper use, limitations, and disposal of the following equipment.[10]
-
Gloves: Double gloving is mandatory. Two pairs of chemotherapy-tested gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard should be worn.[11] The outer glove should be removed and disposed of immediately after a task is completed or if contamination is suspected. The inner glove is removed during the final de-gowning step. This practice provides a barrier against potential micro-tears and permeation.
-
Gowns: A disposable, solid-front gown with a back closure is required. It should be made of a low-permeability fabric, such as polyethylene-coated polypropylene. Cuffed sleeves are necessary to be tucked under the inner glove. Standard cloth lab coats are not permissible as they can absorb and retain the chemical.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing (e.g., during reconstitution of large quantities or cleaning spills), a full-face shield must be worn over the goggles.[5]
-
Respiratory Protection: Handling this compound as a powder presents a significant inhalation risk. All manipulations of the solid compound (e.g., weighing, preparing stock solutions) must be performed within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a chemical fume hood.[12] If, under exceptional circumstances, powder must be handled outside a C-PEC, a NIOSH-approved respirator (e.g., a fitted N95 or higher) is mandatory.[13]
PPE Protocols for Specific Laboratory Tasks
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum requirements for common laboratory procedures involving this compound.
Table 2: PPE Requirements by Laboratory Activity
| Activity | Gown | Gloves | Eye/Face Protection | Respiratory Protection | Engineering Control |
|---|---|---|---|---|---|
| Receiving/Unpacking | Disposable Gown | Single Pair Chemo Gloves | Safety Glasses | Not Required | N/A |
| Storage & Transport | Disposable Gown | Single Pair Chemo Gloves | Safety Glasses | Not Required | Leak-proof secondary container[14] |
| Weighing Powder | Disposable Gown | Double Chemo Gloves | Goggles & Face Shield | Required if outside C-PEC | Required: Fume Hood/BSC [12] |
| Reconstituting/Diluting | Disposable Gown | Double Chemo Gloves | Goggles & Face Shield | Not Required | Required: Fume Hood/BSC [12] |
| Cell Culture/Animal Dosing | Disposable Gown | Double Chemo Gloves | Goggles | Not Required | Fume Hood/BSC |
| Waste Disposal | Disposable Gown | Double Chemo Gloves | Goggles & Face Shield | Not Required | N/A |
| Spill Cleanup | Disposable Gown | Double Chemo Gloves | Goggles & Face Shield | Required (N95 or higher) | N/A |
Experimental Protocols: PPE Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination and personal exposure. This sequence must be followed precisely.
Step-by-Step Donning Procedure:
-
Perform hand hygiene.
-
Don inner pair of chemotherapy-rated gloves.
-
Don disposable, back-closing gown. Ensure cuffs of the inner gloves are tucked under the gown sleeves.
-
Don outer pair of chemotherapy-rated gloves, ensuring they fit over the gown sleeves.
-
Don eye and face protection (goggles, followed by face shield if required).
-
If required, perform a fit-check and don the respirator.
-
Visually inspect all PPE for defects before entering the handling area.
Step-by-Step Doffing Procedure (The "Dirty to Clean" Principle):
-
In the Handling Area: Remove the outer, most contaminated gloves. Dispose of them in the designated cytotoxic waste bin.
-
Exiting the Handling Area: Remove the gown by rolling it away from the body, ensuring the contaminated exterior is contained inward. Dispose of it in the cytotoxic waste bin.
-
Perform hand hygiene with the inner gloves still on.
-
Remove face shield and goggles from the back to the front. Place in a designated area for decontamination.
-
Remove the inner pair of gloves by peeling one off the other, without touching the bare skin with the outside of the glove. Dispose of them in the cytotoxic waste bin.
-
Perform thorough hand hygiene with soap and water.
Caption: Workflow for Donning and Doffing PPE.
Operational Plan: Waste Management and Disposal
All materials that come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.[15] Improper disposal can lead to environmental contamination and pose a risk to support staff.
Step-by-Step Waste Segregation Protocol:
-
Identify Waste Streams: Establish clearly labeled, leak-proof, and puncture-proof waste containers for cytotoxic waste. These are typically yellow or marked with a "Cytotoxic/Chemotherapy Waste" symbol.
-
Sharps: All needles, syringes, and glass Pasteur pipettes used for this compound must be disposed of directly into a designated cytotoxic sharps container. Do not recap needles.
-
Solid Waste: All non-sharp contaminated items, including gloves, gowns, bench paper, plasticware (pipette tips, tubes), and empty vials, must be placed in the designated cytotoxic solid waste container.[16]
-
Liquid Waste: Unused stock solutions or media containing this compound should be collected in a sealed, labeled hazardous chemical waste container for disposal via the institution's environmental health and safety office. Do not pour this compound waste down the drain.[17]
-
Container Closure: Once waste containers are three-quarters full, they must be securely sealed and stored in a designated hazardous waste accumulation area for pickup and high-temperature incineration.
Caption: Decision pathway for this compound waste segregation.
Conclusion
Handling this compound safely is non-negotiable. A comprehensive PPE strategy, integrated with robust engineering and administrative controls, is paramount for protecting the health of researchers, scientists, and all laboratory personnel. Adherence to the task-specific protocols outlined in this guide ensures that the risks associated with this potent compound are effectively managed, fostering a secure and productive research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with this document.
References
- Patsnap Synapse. (2024, June 14). What is this compound used for?
- MedChemExpress. (n.d.). This compound (HM61713).
- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry.
- Sessink, P. J. M., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Oncology Pharmacy Practice, 24(2), 117-127.
- MedChemExpress. (2025, May 20). Safety Data Sheet: this compound.
- LKT Laboratories, Inc. (n.d.). Safety Data Sheet: this compound.
- Al-Mousa, F., et al. (2017, February 28).
- Polovich, M., & Olsen, M. (2018). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 25(2), e139-e147.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
- Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(Suppl 1), S10-S17.
- MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
- Zhang, W., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 9, 1097.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25-S28.
- International Enviroguard. (2019, April 8).
- NIOSH. (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. U.S.
- American Chemistry Council. (n.d.). Protective Equipment.
- Occupational Safety and Health Administration. (2011, April 11). OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs.
- Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
- MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- Selleck Chemicals. (2023, June 1). This compound (BI 1482694)
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
- Fierce Biotech. (2017, April 17). Hanmi hit over failure to disclose this compound cancer trial side effect.
- Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(2), 246-256.
- Kim, D. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 129, 61-68.
- Santa Cruz Biotechnology. (2024, March 5).
- LKT Laboratories, Inc. (n.d.). This compound.
- OncoLink. (2025, August 5).
- Environmental Marketing Services. (2019, May 14). How To Manage Pharmaceutical & Chemo Waste Disposal.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs.
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. ohsonline.com [ohsonline.com]
- 8. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One moment, please... [emsllcusa.com]
- 16. orf.od.nih.gov [orf.od.nih.gov]
- 17. oncolink.org [oncolink.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
